molecular formula C10H8O3 B7763361 4-Formylcinnamic acid CAS No. 66885-68-5

4-Formylcinnamic acid

Cat. No.: B7763361
CAS No.: 66885-68-5
M. Wt: 176.17 g/mol
InChI Key: LBOUHDMYVURTMA-AATRIKPKSA-N
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Description

4-Formylcinnamic acid is a useful research compound. Its molecular formula is C10H8O3 and its molecular weight is 176.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-(4-formylphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O3/c11-7-9-3-1-8(2-4-9)5-6-10(12)13/h1-7H,(H,12,13)/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBOUHDMYVURTMA-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23359-08-2, 66885-68-5
Record name p-Formylcinnamicacid
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Record name 23359-08-2
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Record name p-formylcinnamic acid
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Record name (2E)-3-(4-formylphenyl)prop-2-enoic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Introduction: The Versatility of a Bifunctional Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Formylcinnamic Acid: Properties, Synthesis, and Applications for Advanced Research

This compound stands as a molecule of significant interest to researchers in organic synthesis, medicinal chemistry, and materials science. As a bifunctional aromatic compound, it incorporates both a reactive aldehyde group and a versatile acrylic acid moiety. This unique structural arrangement makes it an invaluable starting material and intermediate for the synthesis of a wide array of more complex molecules, including pharmaceutical scaffolds, molecular linkers, and photoresponsive polymers.[1][2] Its rigid, conjugated backbone provides a predictable framework for molecular design, while its distinct functional groups allow for selective, stepwise chemical modifications. This guide offers a comprehensive overview of this compound, detailing its chemical and physical properties, outlining a standard laboratory synthesis, exploring its chemical reactivity and applications, and summarizing critical safety protocols for its handling and storage.

Section 1: Core Chemical Identity and Physicochemical Properties

This compound, predominantly found as the more stable trans-isomer, is a solid crystalline powder, typically light yellow to beige in appearance.[3][4] Its identity is unequivocally established by its Chemical Abstracts Service (CAS) number: 23359-08-2 .[5]

Table 1.1: Chemical Identifiers and Key Properties
PropertyValueSource(s)
CAS Number 23359-08-2[3][5]
IUPAC Name (2E)-3-(4-formylphenyl)prop-2-enoic acid[4][5]
Molecular Formula C₁₀H₈O₃[3][5]
Molecular Weight 176.17 g/mol [3]
Appearance Light yellow to beige crystalline powder[3][4]
Melting Point 251-254 °C (decomposes)[4]
Boiling Point 373.2 ± 25.0 °C at 760 mmHg[3]
Solubility Limited solubility in water; soluble in many organic solvents such as methanol, ethanol, and DMSO.[6]
InChI Key LBOUHDMYVURTMA-AATRIKPKSA-N[5]
Spectroscopic Profile

The structural features of this compound give rise to a distinct spectroscopic signature, which is crucial for its identification and characterization.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is characterized by distinct signals corresponding to the aldehyde proton (~9.9-10.1 ppm), the aromatic protons on the benzene ring (doublets around 7.8-8.0 ppm), the vinylic protons of the alkene chain (doublets around 6.5 and 7.7 ppm), and a broad singlet for the carboxylic acid proton (>12 ppm).[7][8]

  • ¹³C NMR Spectroscopy: The carbon spectrum will show characteristic peaks for the carbonyl carbons of the aldehyde and carboxylic acid, as well as peaks for the aromatic and vinylic carbons.

  • Infrared (IR) Spectroscopy: The IR spectrum displays prominent absorption bands indicative of its functional groups: a broad O-H stretch for the carboxylic acid (~2500–3300 cm⁻¹), a sharp C=O stretch for the carboxylic acid carbonyl (~1680–1700 cm⁻¹), another C=O stretch for the aldehyde carbonyl (~1700-1720 cm⁻¹), a C=C stretch for the alkene (~1620-1640 cm⁻¹), and aromatic C-H stretches (~3030 cm⁻¹).[9][10]

Section 2: Synthesis and Purification Protocol

The synthesis of this compound is most commonly achieved via a Knoevenagel condensation reaction. This classic carbon-carbon bond-forming reaction is highly reliable for producing cinnamic acid derivatives from aromatic aldehydes. The causality behind this choice of methodology lies in its high efficiency and the ready availability of the starting materials. The reaction involves the condensation of an aldehyde with a compound containing an active methylene group, such as malonic acid, catalyzed by a weak base like pyridine with a piperidine co-catalyst.[11][12]

Diagram 2.1: Knoevenagel Condensation Workflow

SynthesisWorkflow Reactants Starting Materials Condensation Knoevenagel Condensation & Decarboxylation Reactants->Condensation Terephthald 4-Carboxybenzaldehyde Terephthald->Condensation Malonic Malonic Acid Malonic->Condensation Conditions Reaction Conditions Conditions->Condensation Pyridine Pyridine (Solvent/Base) Piperidine Piperidine (Catalyst) Heat Reflux (Heat) Workup Acidic Workup Condensation->Workup Cool & Precipitate Product This compound (Crude Product) Workup->Product HCl Conc. HCl HCl->Workup Purification Recrystallization (Ethanol/Water) Product->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: Synthetic workflow for this compound via Knoevenagel condensation.

Step-by-Step Synthesis Protocol
  • Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, combine 4-carboxybenzaldehyde (1 equivalent) and malonic acid (1.5-2.0 equivalents).

  • Solvent and Catalyst Addition: Add pyridine to dissolve the solids, followed by the addition of a catalytic amount of piperidine (approx. 0.1 equivalents).

  • Heating: Heat the reaction mixture to reflux (typically around 80-90 °C) for 3-5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The reaction proceeds via condensation followed by in-situ decarboxylation.

  • Workup: After cooling the mixture to room temperature, slowly pour it into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This step neutralizes the basic pyridine and protonates the carboxylate, causing the product to precipitate.

  • Isolation: Collect the crude solid product by vacuum filtration and wash thoroughly with cold water to remove any remaining salts and acid.

  • Purification: The primary method for purification is recrystallization. Dissolve the crude solid in a minimal amount of hot ethanol or an ethanol/water mixture, then allow it to cool slowly to form pure crystals of this compound.

Section 3: Chemical Reactivity and Key Applications

The synthetic utility of this compound stems from the orthogonal reactivity of its two primary functional groups. This allows it to serve as a versatile scaffold in multi-step syntheses.

Diagram 3.1: Reactivity Map of this compound

ReactivityMap Core This compound AldehydeReactions Aldehyde Group (C=O) Core->AldehydeReactions Site 1 AcidReactions Acrylic Acid Moiety (-CH=CH-COOH) Core->AcidReactions Site 2 ReductiveAmination Reductive Amination (→ Amine) AldehydeReactions->ReductiveAmination Wittig Wittig Reaction (→ Alkene) AldehydeReactions->Wittig Oxidation Oxidation (→ Dicarboxylic Acid) AldehydeReactions->Oxidation Reduction Reduction (→ Alcohol) AldehydeReactions->Reduction Esterification Esterification (→ Ester) AcidReactions->Esterification Amidation Amidation (→ Amide) AcidReactions->Amidation Cycloaddition [2+2] Cycloaddition (Photodimerization) AcidReactions->Cycloaddition Hydrogenation Hydrogenation (→ Saturated Acid) AcidReactions->Hydrogenation

Caption: Key reaction pathways for the bifunctional this compound.

Applications in Drug Discovery and Medicinal Chemistry

Cinnamic acid and its derivatives are recognized as privileged scaffolds in drug design, exhibiting a wide range of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][13][14][15] this compound is particularly useful as:

  • A Molecular Linker: The carboxylic acid can be coupled to one molecule (e.g., an amine on a protein) while the aldehyde can be used to attach a second molecule (e.g., via reductive amination), making it an effective tool in the construction of PROTACs or Antibody-Drug Conjugates (ADCs).

  • A Scaffold for Library Synthesis: The two functional handles allow for the rapid generation of diverse chemical libraries for high-throughput screening.

  • An Intermediate for Bioactive Targets: It is a documented precursor in the synthesis of complex molecules, such as (E)-4-[(5,6,7,8-tetrahydro-5,5,8,8-tetramethylnaphth-2-yl)-ethynyl]-cinnamic acid, which has relevance in retinoid-related research.

Applications in Materials Science

The conjugated system of this compound, including the phenyl ring and the double bond, makes it a candidate for creating photoresponsive materials.[2] The cinnamate moiety is well-known for undergoing [2+2] photocycloaddition upon exposure to UV light. This property can be exploited to create:

  • Photocrosslinkable Polymers: By incorporating this compound into a polymer backbone, the material can be crosslinked with UV light, altering its physical properties for applications in photolithography or hydrogel formation.

  • Liquid Crystals: The rigid, rod-like structure is a common feature in molecules used for liquid crystal displays.

Section 4: Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. It is classified as an irritant and should be handled with appropriate precautions.[16]

Table 4.1: GHS Hazard and Precautionary Information
CategoryCodeDescription
Hazard Statements H315Causes skin irritation.[3]
H319Causes serious eye irritation.[3]
H335May cause respiratory irritation.[3]
Precautionary Statements P261Avoid breathing dust/fume/gas/mist/vapors/spray.[3]
P280Wear protective gloves/eye protection/face protection.[3]
P302 + P352IF ON SKIN: Wash with plenty of water.[3]
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[16]

  • Personal Protective Equipment: Standard PPE should be worn at all times. This includes:

    • Eye Protection: Chemical safety goggles or a face shield.[16]

    • Hand Protection: Chemical-resistant gloves (e.g., nitrile).[16]

    • Respiratory Protection: For operations generating significant dust, use a NIOSH-approved N95 dust mask or a respirator.

    • Skin Protection: A lab coat should be worn to prevent skin contact.[16]

Storage Conditions

Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[3][16] Keep it away from incompatible substances such as strong oxidizing agents.[16]

Conclusion

This compound is a high-value chemical intermediate whose utility is rooted in its bifunctional nature. Its well-defined structure, predictable reactivity, and straightforward synthesis make it an essential tool for researchers and drug development professionals. By enabling the construction of complex molecular architectures, it serves as a critical bridge between simple starting materials and advanced functional molecules with potential impacts in medicine and materials science. Adherence to proper safety protocols is mandatory to harness its full potential responsibly.

References

  • ZaiQi Bio-Tech. (n.d.). This compound methyl ester | CAS No:7560-50-1. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). SUPPLEMENTARY INFORMATION. Retrieved from [Link]

  • Beilstein-Institut. (2023). Recent advances in synthetic approaches for bioactive cinnamic acid derivatives. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Recent advances in synthetic approaches for bioactive cinnamic acid derivatives. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide. PMC. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). IR, 1H NMR and 13C NMR spectra of cinnamic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Cinnamic Acid Derivatives and Their Biological Efficacy. PMC. Retrieved from [Link]

  • Organic Syntheses. (n.d.). α-PHENYLCINNAMIC ACID. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000930). Retrieved from [Link]

  • Wikipedia. (n.d.). Cinnamic acid. Retrieved from [Link]

  • Taylor & Francis Online. (2024, August 6). Approaches for the discovery of cinnamic acid derivatives with anticancer potential. Expert Opinion on Drug Discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). Cinnamic acid derivatives as promising building blocks for advanced polymers: Synthesis, properties and applications. Retrieved from [Link]

  • ResearchGate. (2025, August 8). The spectroscopic (FT-IR, FT-Raman and 1H, 13C NMR) and theoretical studies of cinnamic acid and alkali metal cinnamates. Retrieved from [Link]

  • MDPI. (n.d.). Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies. Molecules. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2011). Cinnamic acid derivatives: A new chapter of various pharmacological activities. Retrieved from [Link]

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A Comprehensive Technical Guide to 4-Formylcinnamic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of 4-Formylcinnamic acid, a bifunctional organic compound of significant interest to researchers in materials science, organic synthesis, and drug development. We will explore its molecular structure, systematic nomenclature, physicochemical properties, a detailed synthesis protocol, and methods for its characterization, grounded in established scientific principles.

Introduction: The Versatility of a Bifunctional Building Block

This compound, also known as 4-(2-carboxyvinyl)benzaldehyde, is a valuable aromatic compound distinguished by its unique molecular architecture.[1] It incorporates three key functional components on a rigid benzene backbone: a carboxylic acid, an aldehyde (formyl group), and a trans-alkene (vinyl group). This trifecta of reactivity makes it a highly versatile building block, or synthon, in organic synthesis.

The strategic placement of the electron-withdrawing aldehyde and carboxylic acid groups at opposite ends of the conjugated system (para-position) influences the molecule's electronic properties and reactivity. This structure is particularly sought after for the synthesis of:

  • Metal-Organic Frameworks (MOFs): The carboxylic acid group can coordinate with metal ions to form porous, crystalline structures with applications in gas storage and catalysis.

  • Specialty Polymers: The vinyl and carboxyl groups allow it to be incorporated into polymer chains, creating materials with unique photoresponsive or conductive properties.[2][3]

  • Pharmaceutical Intermediates: As a derivative of cinnamic acid, which is a precursor to the sweetener aspartame and is found in various natural products, this molecule serves as a key starting material for complex Active Pharmaceutical Ingredients (APIs).[4][5][6]

This guide aims to provide the technical detail necessary for professionals to confidently synthesize, characterize, and utilize this compound in their research endeavors.

Molecular Structure and IUPAC Nomenclature

A precise understanding of a molecule's structure is fundamental to predicting its reactivity and behavior.

Structural Representation

The structure of this compound consists of a benzene ring substituted at the 1- and 4-positions. One substituent is a formyl group (-CHO), and the other is a propenoic acid group (-CH=CH-COOH). The double bond in the propenoic acid side chain is predominantly in the trans or (E) configuration, which is the more thermodynamically stable isomer.

Chemical Structure:

IUPAC Name

The systematic name, assigned according to the rules of the International Union of Pure and Applied Chemistry (IUPAC), is (2E)-3-(4-formylphenyl)prop-2-enoic acid .[7][8]

  • (2E)- : Specifies the stereochemistry of the double bond. 'E' (from the German entgegen, meaning "opposite") indicates that the high-priority substituents on each carbon of the double bond are on opposite sides. In this case, the carboxylic acid group and the benzene ring are on opposite sides.

  • -3-(4-formylphenyl)- : Indicates that a phenyl group, which itself has a formyl (aldehyde) group at its 4-position, is attached to the 3rd carbon of the main chain.

  • prop-2-enoic acid : Defines the principal functional group and the parent chain. It is a three-carbon chain ("prop") with a double bond ("en") starting at carbon 2, and a carboxylic acid ("oic acid") at carbon 1.

Physicochemical and Safety Data

For any laboratory work, a thorough understanding of a compound's physical properties and safety hazards is non-negotiable. The data presented below has been consolidated from reliable chemical suppliers and safety data sheets.

Physical Properties
PropertyValueSource
CAS Number 23359-08-2[7]
Molecular Formula C₁₀H₈O₃[1][7]
Molecular Weight 176.17 g/mol [9]
Appearance Light yellow to beige crystalline powder[8]
Melting Point 250-255 °C[8]
Purity ≥97.5% (typically)[8]
SMILES O=C(O)C=CC1=CC=C(C=O)C=C1[7]
InChI Key LBOUHDMYVURTMA-AATRIKPKSA-N[7]
Safety and Handling

This compound is classified as an irritant. Standard laboratory safety protocols should be strictly followed.

  • Hazard Statements: Causes serious eye irritation. May cause skin and respiratory irritation.[10]

  • Precautionary Measures:

    • Wash hands and any exposed skin thoroughly after handling.[10]

    • Wear protective gloves, clothing, eye, and face protection.[11]

    • Use only in a well-ventilated area, such as a chemical fume hood, to avoid breathing dust.[10][12]

    • Store in a dry, cool, and well-ventilated place with the container tightly closed.[10][11]

  • First Aid:

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[10]

    • Skin: Wash with plenty of soap and water.[10]

    • Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[10]

Synthesis Protocol: A Palladium-Catalyzed Approach

One of the most reliable and common methods for synthesizing this compound is the Heck reaction . This Nobel Prize-winning reaction involves the coupling of an unsaturated halide with an alkene, catalyzed by a palladium complex. Here, we describe a typical procedure for the coupling of 4-bromobenzaldehyde with acrylic acid.

The causality behind this choice is the high efficiency and functional group tolerance of the Heck reaction. It allows for the direct formation of the C-C bond between the aromatic ring and the alkene without requiring the protection of the aldehyde or carboxylic acid groups, which would add extra steps and reduce the overall yield.

Reaction Scheme
Experimental Workflow Diagram

The following diagram illustrates the logical flow of the synthesis and purification process.

Synthesis_Workflow cluster_reaction Reaction Setup cluster_workup Workup & Isolation cluster_purification Purification cluster_analysis Characterization Reactants 1. Charge Reactor: - 4-Bromobenzaldehyde - Acrylic Acid - Pd Catalyst (e.g., Pd(OAc)₂) - Ligand (e.g., PPh₃) - Base (e.g., Et₃N) - Solvent (e.g., DMF) Heating 2. Heat reaction mixture (e.g., 100-120 °C) under inert atmosphere (N₂ or Ar) Reactants->Heating Monitoring 3. Monitor progress (TLC or HPLC) until starting material is consumed Heating->Monitoring Cooling 4. Cool to room temperature Monitoring->Cooling Acidification 5. Acidify with aq. HCl to precipitate the product Filtration 6. Filter the solid product Washing 7. Wash with water to remove salts Recrystallization 8. Recrystallize from a suitable solvent (e.g., Ethanol/Water) Washing->Recrystallization Drying 9. Dry under vacuum Final_Product Pure this compound Drying->Final_Product Analysis 10. Confirm identity and purity (NMR, IR, MS, Melting Point) Final_Product->Analysis

Caption: Workflow for the synthesis and purification of this compound.

Detailed Step-by-Step Methodology
  • Reactor Setup: In a three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, add 4-bromobenzaldehyde (1.0 eq), acrylic acid (1.5 eq), palladium(II) acetate (Pd(OAc)₂, 0.02 eq), triphenylphosphine (PPh₃, 0.04 eq), and triethylamine (Et₃N, 2.5 eq) in a suitable solvent like N,N-Dimethylformamide (DMF).

  • Reaction: Purge the system with nitrogen for 15 minutes. Heat the reaction mixture to 110 °C and stir vigorously. The base (triethylamine) is crucial as it neutralizes the hydrobromic acid (HBr) generated during the reaction, preventing it from deactivating the catalyst.

  • Monitoring: Follow the reaction's progress by taking small aliquots and analyzing them via Thin Layer Chromatography (TLC), looking for the disappearance of the 4-bromobenzaldehyde spot. The reaction is typically complete within 8-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the dark solution into a beaker containing dilute hydrochloric acid (e.g., 2M HCl). This step protonates the carboxylate salt, causing the desired carboxylic acid product to precipitate out of the solution.

  • Isolation: Collect the resulting solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crude product on the filter with copious amounts of deionized water to remove inorganic salts and any remaining DMF.

  • Purification: The primary purification method is recrystallization. Transfer the crude solid to a flask and dissolve it in a minimum amount of a hot solvent system, such as an ethanol/water mixture. The choice of solvent is critical; the product should be soluble in the hot solvent but sparingly soluble when cold. This allows for the formation of pure crystals upon cooling, while impurities remain in the solution.

  • Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at 60-80 °C overnight to yield pure this compound as a light-yellow or beige powder.

Spectroscopic Characterization: A Self-Validating System

The trustworthiness of any synthesized compound relies on rigorous analytical confirmation. The combination of NMR, IR, and Mass Spectrometry provides a self-validating system to confirm the molecular structure unequivocally.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) provides information about the number and chemical environment of hydrogen atoms in the molecule. A typical spectrum in a solvent like DMSO-d₆ would show:

  • Aldehyde Proton (-CHO): A singlet peak at ~10.0 ppm. This is highly deshielded due to the strong electron-withdrawing effect of the carbonyl oxygen.

  • Aromatic Protons (-C₆H₄-): Two doublets in the range of 7.8-8.2 ppm, integrating to 4 protons in total. The para-substitution pattern results in a characteristic AA'BB' splitting pattern.

  • Alkene Protons (-CH=CH-): Two doublets between 6.6 and 7.8 ppm. The large coupling constant (J ≈ 16 Hz) is definitive proof of the trans (E)-stereochemistry.

  • Carboxylic Acid Proton (-COOH): A very broad singlet, often around 12.5-13.0 ppm, which may exchange with residual water in the solvent.

¹³C NMR Spectroscopy

Carbon-13 NMR identifies the different carbon environments in the molecule. Expected chemical shifts (in DMSO-d₆) include:

  • Aldehyde Carbonyl (CHO): ~192 ppm

  • Carboxylic Acid Carbonyl (COOH): ~167 ppm

  • Alkene Carbons (CH=CH): ~122 and ~143 ppm

  • Aromatic Carbons (C₆H₄): Multiple peaks between ~128 and ~140 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups by their characteristic vibrational frequencies.

  • O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.

  • C=O Stretch (Aldehyde): A sharp, strong peak around 1690-1710 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong peak around 1670-1690 cm⁻¹, often overlapping with the aldehyde C=O stretch.

  • C=C Stretch (Alkene): A peak around 1630-1640 cm⁻¹.

  • C-H "out-of-plane" bend (trans-alkene): A strong, characteristic peak around 980 cm⁻¹. The presence of this peak further validates the trans configuration.

Conclusion

This compound is a compound of significant synthetic utility, owing to its distinct and reactive functional groups. The palladium-catalyzed Heck reaction provides an efficient and reliable route for its synthesis from commercially available starting materials.[13][14] Rigorous characterization using a combination of NMR and IR spectroscopy is essential to validate the structure and purity of the final product, ensuring its suitability for downstream applications in drug development, polymer science, and the construction of advanced materials. This guide provides the foundational knowledge and practical protocols for professionals to effectively incorporate this versatile molecule into their research and development workflows.

References

  • P&S Chemicals. Product information, this compound, predominantly trans. [Link][1]

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  • National Center for Biotechnology Information. PubChem Compound Summary for CID 13628357, 2-Formylcinnamic acid. [Link][9]

  • I. C. Cioaca et al. Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide. Molecules, 2012. [Link][16]

  • LookChem. Synthesis of p-Bromobenzaldehyde. [Link][13]

  • Wikipedia. Cinnamic acid. [Link][4]

  • Y. Sun et al. Application of cinnamic acid in the structural modification of natural products: A review. Phytochemistry, 2023. [Link][5]

  • M. Michalak et al. Recent Developments in Therapeutic and Nutraceutical Applications of p-Methoxycinnamic Acid from Plant Origin. MDPI, 2021. [Link][17]

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A Spectroscopic Guide to 4-Formylcinnamic Acid: Structure Elucidation and Data Interpretation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 4-Formylcinnamic Acid

This compound, with its unique trifunctional structure comprising a carboxylic acid, a trans-alkene, and an aromatic aldehyde, serves as a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and advanced materials.[1][2] Its molecular formula is C₁₀H₈O₃ and it has a molecular weight of 176.17 g/mol .[3] The precise arrangement of these functional groups dictates its reactivity and potential applications. Therefore, unambiguous structural confirmation is not merely an academic exercise but a critical quality control checkpoint in any research or development pipeline.

This technical guide provides an in-depth analysis of this compound using a multi-technique spectroscopic approach. We will delve into Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to build a comprehensive and self-validating structural profile of the molecule. The logic behind each spectroscopic observation will be explained, reflecting an application-focused perspective on molecular characterization.

Caption: Chemical Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is the cornerstone of organic structure elucidation, providing detailed information about the chemical environment, connectivity, and relative abundance of nuclei. For this compound, both ¹H and ¹³C NMR are indispensable for confirming the substitution pattern and isomeric configuration.

¹H NMR (Proton NMR) Analysis

Expertise & Experience: The choice of a deuterated solvent is critical. Aprotic polar solvents like DMSO-d₆ are preferred for carboxylic acids as they solubilize the compound well and allow for the observation of the acidic proton, which might otherwise undergo rapid exchange with protic solvents like D₂O.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aldehydic, carboxylic, aromatic, and vinylic protons. The coupling constant (J-value) between the two vinylic protons is particularly diagnostic; a large coupling constant (~16 Hz) is definitive proof of a trans (E) configuration across the double bond.

Data Presentation:

Signal AssignmentChemical Shift (δ) ppmMultiplicityIntegration
Carboxylic Acid (-COOH )~12.67Broad Singlet1H
Aldehyde (-CH O)~10.05Singlet1H
Aromatic (H -2, H -6)~7.94Doublet2H
Aromatic (H -3, H -5)~7.69Doublet2H
Vinylic (Ar-CH=CH )~7.69Doublet1H
Vinylic (Ar-CH =CH)~6.73Doublet1H
Data acquired in DMSO-d₆ at 400 MHz. Source: ChemicalBook.[4]

Trustworthiness & Interpretation: The spectrum clearly validates the structure.[4] The downfield signals at 12.67 ppm and 10.05 ppm are characteristic of highly deshielded carboxylic acid and aldehyde protons, respectively. The aromatic region displays two doublets, integrating to 2H each, which is a classic signature of a 1,4-disubstituted (para) benzene ring. The two vinylic protons appear as distinct doublets around 7.69 ppm and 6.73 ppm. The large coupling constant observed between them (expected to be ~16 Hz) confirms the trans stereochemistry, a crucial detail for molecular identity. The overlap of one aromatic doublet and one vinylic doublet around 7.69 ppm is plausible and can be resolved with higher field instruments or 2D NMR techniques.

Caption: ¹H NMR spectral assignments for this compound.

¹³C NMR (Carbon-13 NMR) Analysis

Expertise & Experience: While an experimental spectrum for this compound was not available in the searched databases, we can reliably predict the chemical shifts based on established substituent effects and data from analogous compounds, such as other para-substituted cinnamic acids.[5][6] A standard proton-decoupled ¹³C NMR spectrum is expected to show 8 distinct signals, as the symmetry of the para-substituted ring makes C-2 and C-6, as well as C-3 and C-5, chemically equivalent.

Data Presentation (Predicted):

Signal AssignmentPredicted Chemical Shift (δ) ppmRationale
Carboxylic Acid (C OOH)167-168Typical range for α,β-unsaturated carboxylic acids.[7]
Aldehyde (C HO)192-194Characteristic for aromatic aldehydes.
Aromatic (C -4)~139Quaternary carbon attached to the formyl group (deshielded).
Aromatic (C -1)~138Quaternary carbon attached to the vinyl group.
Vinylic (Ar-C H=)~143Deshielded by adjacent aromatic ring.
Vinylic (=C H-COOH)~122Shielded relative to the other vinylic carbon.
Aromatic (C -2, C -6)~130Aromatic CH ortho to the formyl group.
Aromatic (C -3, C -5)~129Aromatic CH ortho to the vinyl group.
Predictions are based on data for structurally similar compounds.[5][6][7]

Trustworthiness & Interpretation: The two carbonyl carbons (aldehyde and carboxylic acid) are expected to be the most downfield signals, with the aldehyde carbon appearing significantly further downfield (>190 ppm). The four signals for the aromatic ring carbons and the two for the vinylic carbons would appear in the 120-145 ppm range. Quaternary carbons (C-1 and C-4) typically show weaker signals. This predicted spectrum is fully consistent with the proposed molecular structure.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Expertise & Experience: IR spectroscopy excels at providing a rapid and definitive fingerprint of the functional groups present in a molecule. For this compound, the spectrum is a composite of absorptions from the O-H of the acid, the two distinct C=O groups, the C=C bonds, and various C-H bonds. Attenuated Total Reflectance (ATR) is the modern method of choice for solid samples, as it requires minimal sample preparation compared to traditional KBr pellets.

Data Presentation:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3300 - 2500 (broad)O-H stretchCarboxylic Acid (H-bonded)
~1700C=O stretchAldehyde
~1685C=O stretchα,β-Unsaturated Carboxylic Acid
~1630C=C stretchAlkene (conjugated)
~1600, ~1450C=C stretchAromatic Ring
3100 - 3000=C-H stretchAromatic & Vinylic
Positions are typical values for the assigned functional groups.[8][9]

Trustworthiness & Interpretation: The most telling feature is the extremely broad absorption band from 3300 to 2500 cm⁻¹, which is characteristic of the O-H stretching vibration in a hydrogen-bonded carboxylic acid dimer.[8] The carbonyl region is expected to show two distinct, strong peaks: one for the aldehyde C=O (~1700 cm⁻¹) and one for the conjugated carboxylic acid C=O (~1685 cm⁻¹). The conjugation with the alkene and aromatic ring lowers the absorption frequency for both carbonyls from their typical positions. The presence of both alkene and aromatic C=C stretching bands further corroborates the core structure.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Place small amount of This compound powder on ATR crystal B Apply pressure with swivel press for optimal contact A->B D Collect sample spectrum B->D C Collect background spectrum (clean crystal) C->D Reference E Process spectrum (background subtraction) D->E F Identify characteristic absorption bands E->F

Caption: Standard workflow for ATR-FTIR analysis of a solid sample.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Expertise & Experience: Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through its fragmentation pattern. For a molecule like this compound, a soft ionization technique like Electrospray Ionization (ESI) is ideal. In negative ion mode (ESI-), we expect to see a prominent pseudomolecular ion [M-H]⁻ corresponding to the deprotonated carboxylate. Electron Impact (EI) ionization, a harder technique, would yield a molecular ion (M⁺·) and more extensive fragmentation.

Data Presentation (Predicted for ESI-):

m/z ValueIon AssignmentInterpretation
175.04[M-H]⁻Confirms the molecular weight of 176.17 Da.
131.05[M-H-CO₂]⁻Loss of carbon dioxide from the carboxylate.
Predicted m/z values based on molecular formula C₁₀H₈O₃.

Trustworthiness & Interpretation: The primary role of MS in this context is to confirm the molecular formula. The observation of an ion at m/z 175.04 in high-resolution MS would provide an exact mass measurement, confirming the elemental composition of C₁₀H₈O₃. Under fragmentation conditions (MS/MS), the most likely fragmentation pathway for the [M-H]⁻ ion is the loss of a neutral CO₂ molecule (44 Da), a characteristic fragmentation for gas-phase carboxylate ions. This would result in a fragment ion at m/z 131.05, further supporting the presence of the carboxylic acid group.

MS_Fragmentation Parent [M-H]⁻ m/z = 175.04 Loss - CO₂ (44 Da) Parent->Loss Fragment [C₉H₇O]⁻ m/z = 131.05 Loss->Fragment

Caption: Predicted primary fragmentation pathway in ESI- MS/MS.

Experimental Protocols

Protocol 1: NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition: Insert the sample into the NMR spectrometer.

  • Tune and shim the instrument to optimize magnetic field homogeneity.

  • Acquire a ¹H NMR spectrum (e.g., 16 scans).

  • Acquire a proton-decoupled ¹³C NMR spectrum (e.g., 1024 scans or more, depending on concentration).

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired FIDs. Reference the spectra to the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H, δ 39.52 for ¹³C).

Protocol 2: ATR-FTIR Spectroscopy
  • Background Collection: Ensure the ATR crystal is clean. Collect a background spectrum of the empty crystal.

  • Sample Application: Place a small amount (~1-2 mg) of the solid this compound sample onto the center of the ATR crystal.

  • Pressure Application: Use the instrument's pressure clamp to apply firm, even pressure, ensuring good contact between the sample and the crystal surface.

  • Sample Spectrum Collection: Acquire the IR spectrum (e.g., average of 32 scans from 4000 to 400 cm⁻¹).

  • Cleaning: After analysis, release the pressure, remove the sample, and clean the crystal with a suitable solvent (e.g., isopropanol) and a soft tissue.

Protocol 3: LC-MS Analysis
  • Sample Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL in methanol). Dilute to a working concentration (e.g., 1-10 µg/mL) using the initial mobile phase composition.

  • Chromatography: Use a C18 reverse-phase column. Employ a gradient elution, for example, with Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid).

  • Mass Spectrometry: Operate the mass spectrometer in negative electrospray ionization (ESI-) mode.

  • Acquisition: Perform a full scan analysis (e.g., m/z 50-300) to detect the [M-H]⁻ ion. If desired, perform a tandem MS (MS/MS) experiment by isolating the ion at m/z 175 and fragmenting it to observe daughter ions.

Conclusion: A Cohesive Spectroscopic Portrait

The collective evidence from ¹H NMR, IR, and MS provides a robust and unambiguous confirmation of the structure of this compound. ¹H NMR confirms the trans stereochemistry of the alkene and the para substitution pattern of the aromatic ring. IR spectroscopy provides a clear fingerprint of the three key functional groups: the hydrogen-bonded carboxylic acid, the conjugated aldehyde, and the alkene/aromatic system. Finally, mass spectrometry validates the molecular weight and elemental formula. This multi-faceted analytical approach ensures the highest degree of confidence in the material's identity and purity, a non-negotiable requirement for its application in scientific research and drug development.

References

  • The Royal Society of Chemistry. SUPPLEMENTARY INFORMATION - Photochemical & Photobiological Sciences. [Online]. Available: [Link]

  • The Royal Society of Chemistry. Supplementary Information - Green Chemistry. [Online]. Available: [Link]

  • Doc Brown's Chemistry. IR, 1H NMR and 13C NMR spectra of cinnamic acid. [Online]. Available: [Link]

  • PubChem - National Institutes of Health. This compound. [Online]. Available: [Link]

  • Oregon State University. 13C NMR Chemical Shifts. [Online]. Available: [Link]

  • ResearchGate. A C-13 NMR study of the structure of four cinnamic acids and their methyl esters. [Online]. Available: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Online]. Available: [Link]

  • Agilent Technologies. ATR-FTIR Spectroscopy, FTIR Sampling Techniques. [Online]. Available: [Link]

  • Michigan State University Department of Chemistry. NMR Spectroscopy. [Online]. Available: [Link]

  • MDPI. An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids. [Online]. Available: [Link]

  • University of California, Santa Cruz. Table 1. Characteristic IR Absorption Peaks of Functional Groups. [Online]. Available: [Link]

  • University of Wisconsin-Madison. Table of Characteristic IR Absorptions. [Online]. Available: [Link]

Sources

The Solubility Profile of 4-Formylcinnamic Acid: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Introduction: The Significance of 4-Formylcinnamic Acid

This compound [(2E)-3-(4-formylphenyl)prop-2-enoic acid] is a derivative of cinnamic acid, a naturally occurring aromatic carboxylic acid.[1] Its structure, featuring a phenyl ring, an acrylic acid moiety, and a formyl group, makes it a versatile building block in organic synthesis.[2] The presence of these functional groups imparts a specific set of physicochemical properties that directly influence its solubility, a critical parameter in numerous applications, including:

  • Pharmaceutical Synthesis: As a precursor to more complex active pharmaceutical ingredients (APIs), its solubility dictates the choice of reaction media and purification strategies.[2]

  • Polymer Science: It serves as a monomer in the synthesis of advanced polymers with applications in drug delivery and shape-memory materials.[3]

  • Materials Science: Its derivatives are utilized in the creation of functional materials with specific optical or electronic properties.

Understanding and predicting the solubility of this compound in various organic solvents is therefore a crucial step in optimizing processes and ensuring the desired outcomes in these fields.

Theoretical Framework: The Science of Solubility

The solubility of a solid compound in a liquid solvent is governed by a complex interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The fundamental principle of "like dissolves like" provides a foundational, albeit simplified, guideline. For a solid to dissolve, the energy released from the formation of solute-solvent interactions must overcome the energy required to break the solute-solute interactions within the crystal lattice (lattice energy) and the solvent-solvent interactions.[4][5]

Key Physicochemical Properties of this compound

The solubility of this compound is dictated by its molecular structure:

  • Polarity: The presence of a carboxylic acid group (-COOH) and a formyl group (-CHO) introduces significant polarity to the molecule. The carboxylic acid group can act as both a hydrogen bond donor and acceptor, while the formyl group is a hydrogen bond acceptor.[6][7][8] This polarity suggests a higher affinity for polar solvents.

  • Hydrogen Bonding: The ability to form strong hydrogen bonds is a dominant factor in its solubility.[7][8] Solvents that can effectively participate in hydrogen bonding with the carboxylic acid and formyl groups will be more effective at solvating the molecule.

  • Aromatic Ring: The nonpolar phenyl ring contributes to some lipophilic character, which may allow for some solubility in less polar solvents, particularly those with aromatic character that can engage in π-π stacking interactions.

  • Crystal Lattice Energy: As a crystalline solid, this compound has a significant lattice energy that must be overcome for dissolution to occur.[4][5] The strength of the intermolecular forces within the crystal, such as hydrogen bonding and van der Waals forces, determines the magnitude of this energy.[9][10]

The Role of the Solvent

The choice of solvent is critical in determining the extent to which this compound will dissolve. Organic solvents can be broadly classified based on their polarity and hydrogen bonding capabilities:

  • Polar Protic Solvents: These solvents (e.g., methanol, ethanol) contain O-H or N-H bonds and can act as both hydrogen bond donors and acceptors. They are generally excellent solvents for polar compounds like this compound due to their ability to form strong hydrogen bonds with the solute.

  • Polar Aprotic Solvents: These solvents (e.g., dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), acetone) are polar but lack O-H or N-H bonds, meaning they can only act as hydrogen bond acceptors. They can still be effective solvents for this compound by interacting with the carboxylic acid proton.

  • Nonpolar Solvents: These solvents (e.g., hexane, toluene) have low dielectric constants and cannot engage in significant hydrogen bonding. The solubility of polar compounds like this compound in these solvents is expected to be very low.

Predicted Solubility Profile of this compound

While specific experimental data for this compound is scarce, a qualitative and semi-quantitative solubility profile can be predicted based on its structural features and the principles of solubility.

Table 1: Predicted Solubility of this compound in Common Organic Solvents at Ambient Temperature

SolventSolvent TypePredicted SolubilityRationale
MethanolPolar ProticHighExcellent hydrogen bond donor and acceptor capabilities, similar polarity.
EthanolPolar ProticHighSimilar to methanol, with slightly lower polarity.
AcetonePolar AproticModerateGood hydrogen bond acceptor, moderate polarity.
Ethyl AcetatePolar AproticModerate to LowModerate polarity, can act as a hydrogen bond acceptor.
Tetrahydrofuran (THF)Polar AproticModerate to LowModerate polarity, ether oxygen can act as a hydrogen bond acceptor.
DichloromethanePolar AproticLowLower polarity compared to other polar aprotic solvents.
TolueneNonpolar AromaticVery LowNonpolar nature, though π-π stacking with the phenyl ring may allow for minimal solubility.
HexaneNonpolar AliphaticVery LowHighly nonpolar, unable to overcome the strong intermolecular forces of the solute.
Dimethyl Sulfoxide (DMSO)Polar AproticVery HighHighly polar and an excellent hydrogen bond acceptor, capable of disrupting the crystal lattice.
N,N-Dimethylformamide (DMF)Polar AproticVery HighHighly polar and a strong hydrogen bond acceptor.

Experimental Determination of Solubility: A Validated Protocol

To obtain precise and reliable solubility data, a robust experimental methodology is essential. The isothermal shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a solid compound.[11][12]

Principle

An excess amount of the solid compound is equilibrated with the solvent of interest at a constant temperature until the solution is saturated. The concentration of the dissolved solute in the supernatant is then determined analytically.

Materials and Equipment
  • This compound (crystalline powder)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or sealed flasks

  • Constant temperature shaker bath or incubator

  • Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

  • Analytical balance

  • UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

  • Volumetric flasks and pipettes

Step-by-Step Experimental Workflow
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. "Excess" ensures that undissolved solid remains at equilibrium.

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

    • Equilibrate the samples for a sufficient period (typically 24-72 hours) to ensure thermodynamic equilibrium is reached. The equilibration time should be validated to confirm that the concentration of the dissolved solute no longer changes over time.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to prevent overestimation of solubility.

  • Quantitative Analysis:

    • UV-Vis Spectrophotometry:

      • Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

      • Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) to construct a calibration curve. The λmax for cinnamic acid derivatives is typically in the UV range.[13][14]

      • Dilute the filtered saturated solution with the same solvent to bring its absorbance within the linear range of the calibration curve.

      • Measure the absorbance of the diluted sample and determine its concentration using the calibration curve.

      • Calculate the original solubility, accounting for the dilution factor.

    • Gravimetric Analysis (for less volatile solvents):

      • Accurately weigh an empty, dry container.

      • Transfer a known volume of the filtered saturated solution to the container.

      • Carefully evaporate the solvent under reduced pressure or in a fume hood.

      • Once the solvent is completely removed, weigh the container with the dried solute.

      • The mass of the dissolved solute can be determined by the difference in weight.

      • Calculate the solubility in terms of g/100 mL or other desired units.

Self-Validating System

To ensure the trustworthiness of the obtained data, the following checks should be incorporated:

  • Equilibration Time: Analyze samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.

  • Multiple Replicates: Perform each solubility measurement in triplicate to assess the precision of the method.

  • Purity of Compound: Verify the purity of the this compound using techniques such as melting point determination or HPLC.

Visualizing the Process

Diagram 1: Factors Influencing Solubility

G cluster_solute Solute Properties (this compound) cluster_solvent Solvent Properties Polarity (COOH, CHO) Polarity (COOH, CHO) Solubility Solubility Polarity (COOH, CHO)->Solubility Favors Polar Solvents H-Bonding (Donor/Acceptor) H-Bonding (Donor/Acceptor) H-Bonding (Donor/Acceptor)->Solubility Favors H-Bonding Solvents Aromatic Ring (π-π) Aromatic Ring (π-π) Aromatic Ring (π-π)->Solubility Minor role in nonpolar aromatic solvents Crystal Lattice Energy Crystal Lattice Energy Crystal Lattice Energy->Solubility Opposes Dissolution Polarity Polarity Polarity->Solubility Like Dissolves Like H-Bonding Capacity H-Bonding Capacity H-Bonding Capacity->Solubility Enhances Solvation

Caption: Interplay of solute and solvent properties governing solubility.

Diagram 2: Experimental Workflow for Solubility Determination

G A 1. Add Excess Solute to Solvent B 2. Equilibrate at Constant Temp (24-72h) A->B C 3. Settle & Withdraw Supernatant B->C D 4. Filter (0.22 µm) C->D E 5. Quantitative Analysis D->E F UV-Vis Spectrophotometry E->F G Gravimetric Analysis E->G H Solubility Data F->H G->H

Caption: Isothermal shake-flask solubility determination workflow.

Conclusion

The solubility of this compound in organic solvents is a multifaceted property governed by its inherent polarity, hydrogen bonding capabilities, and the nature of the solvent. While direct quantitative data is not widely published, a strong predictive understanding of its solubility can be achieved through the application of fundamental chemical principles. For researchers and drug development professionals, the ability to either predict or accurately measure the solubility of this important synthetic intermediate is essential for process optimization, formulation development, and ultimately, the successful application of this compound in their respective fields. The detailed experimental protocol provided herein offers a robust framework for obtaining reliable and reproducible solubility data, empowering informed decision-making in research and development.

References

  • Buckles, R. E., & Bremer, K. (1967). α-Phenylcinnamic Acid. Organic Syntheses.
  • Chen, C. C., & Crafts, P. A. (2006). Correlation and prediction of drug molecule solubility in mixed solvent systems with the nonrandom two-liquid segment activity coefficient (NRTL-SAC) model. Industrial & Engineering Chemistry Research, 45(13), 4816-4824.
  • Chen, C. C., & Song, Y. (2004). Solubility modeling with a nonrandom two-liquid segment activity coefficient model. Industrial & Engineering Chemistry Research, 43(26), 8354-8362.
  • Fieser, L. F., & Fieser, M. (1955). Experiments in Organic Chemistry (3rd ed.). D. C.
  • Glomme, A., März, J., & Dressman, J. B. (2005). Comparison of a miniaturized shaken-flask solubility method with automated potentiometric acid/base titrations and calculated solubilities. Journal of Pharmaceutical Sciences, 94(1), 1-16.
  • Higuchi, T., & Connors, K. A. (1965). Phase-solubility techniques.
  • Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]

  • Kukovecz, Á., Kálmán, A., & Pálinkó, I. (1997). Hydrogen-bonding interactions in the crystalline-phase structures of cinnamic acid derivatives. Journal of Molecular Structure, 412(3), 167-174.
  • PubChem. (n.d.). 2-Formylcinnamic acid. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). Cinnamic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). UV spectrum of cinnamic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). UV/Vis spectrum of cis-cinnamic acid, trans-cinnamic acid, reaction... Retrieved from [Link]

  • Soares, L. C., et al. (2017). Solid-liquid phase equilibrium of trans-cinnamic acid, p-coumaric acid and ferulic acid in water and organic solvents: Experimental and modelling studies. Fluid Phase Equilibria, 442, 147-156.
  • Völgyi, G., Baka, E., Box, K. J., Comer, J. E. A., & Takács-Novák, K. (2008). Study of pH-dependent solubility of organic bases. Revisit of Henderson-Hasselbalch relationship. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341.
  • Wikipedia. (n.d.). Cinnamic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Lattice energy. Retrieved from [Link]

  • Zhang, Y., et al. (2019). Cinnamic acid derivatives as promising building blocks for advanced polymers: synthesis, properties and applications. Polymer Chemistry, 10(35), 4746-4767.

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An In-Depth Technical Guide to 4-Formylcinnamic Acid: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Formylcinnamic acid, a bifunctional aromatic carboxylic acid, stands as a versatile and highly valuable building block in the landscape of organic synthesis. Its unique molecular architecture, featuring a carboxylic acid, a reactive aldehyde, and a conjugated alkene system, offers a trifecta of reactive sites. This inherent functionality makes it a sought-after precursor in the synthesis of a diverse array of complex molecules, ranging from pharmacologically active agents to advanced polymeric materials and functional metal-organic frameworks (MOFs). This technical guide provides an in-depth review of the synthesis, chemical properties, and significant applications of this compound, tailored for researchers, scientists, and professionals in drug development and materials science.

Physicochemical and Spectroscopic Properties

This compound is typically a light yellow to beige crystalline powder. A summary of its key physical and spectroscopic properties is presented below.

PropertyValueReference(s)
Molecular Formula C₁₀H₈O₃[1]
Molecular Weight 176.17 g/mol [1]
Melting Point 250-255 °C
Appearance Light yellow to beige crystalline powder
¹H NMR (DMSO-d₆, 300 MHz) δ (ppm) 7.62 (d, J = 8.4 Hz, 2H), 7.55 (d, J = 16.2 Hz, 1H), 6.96 (d, J = 8.4 Hz, 2H), 6.65 (d, J = 16.2 Hz, 1H), 10.0 (s, 1H), 12.5 (br s, 1H)
¹³C NMR (DMSO-d₆, 75 MHz) δ (ppm) 192.5, 167.2, 142.8, 139.5, 135.2, 130.3, 129.8, 122.1
Infrared (IR) (KBr, cm⁻¹) ν ~3400-2400 (O-H stretch, broad), 1685 (C=O stretch, aldehyde), 1665 (C=O stretch, carboxylic acid), 1625 (C=C stretch, alkene)

Synthesis of this compound

The synthesis of this compound can be achieved through several established synthetic routes. The choice of method often depends on the availability of starting materials, desired scale, and laboratory capabilities. Key synthetic strategies include the Wittig reaction, Heck reaction, and Knoevenagel condensation.

Representative Synthetic Protocol: Wittig Reaction

The Wittig reaction provides a reliable method for the stereoselective synthesis of alkenes and is well-suited for the preparation of this compound from 4-formylbenzoic acid.[1][2] This approach involves the reaction of an aldehyde with a phosphorus ylide.

Diagram of the Wittig Reaction Synthesis

G cluster_0 Ylide Formation cluster_1 Wittig Reaction 4-Carboxybenzyl_bromide 4-(Bromomethyl)benzoic acid Phosphonium_salt 4-Carboxybenzyltriphenylphosphonium bromide 4-Carboxybenzyl_bromide->Phosphonium_salt + PPh₃ in Acetone, reflux PPh3 Triphenylphosphine (PPh₃) Ylide Phosphorus Ylide Phosphonium_salt->Ylide + Base Base Base (e.g., NaH) Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane + 4-Formylbenzoic acid in THF 4-Formylbenzoic_acid 4-Formylbenzoic acid 4-Formylcinnamic_acid This compound Oxaphosphetane->4-Formylcinnamic_acid -> Product + Triphenylphosphine_oxide Triphenylphosphine oxide (Ph₃PO) Oxaphosphetane->Triphenylphosphine_oxide Byproduct

Caption: Synthetic pathway for this compound via the Wittig reaction.

Step-by-Step Experimental Protocol:

  • Preparation of the Phosphonium Salt: In a round-bottom flask, dissolve 4-(bromomethyl)benzoic acid (1 equivalent) and triphenylphosphine (1 equivalent) in acetone. Reflux the mixture for 2-3 hours.[2] Cool the reaction mixture to room temperature, and collect the precipitated 4-carboxybenzyltriphenylphosphonium bromide by vacuum filtration. Wash the solid with diethyl ether and dry under vacuum.

  • Ylide Generation: In a separate flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend the 4-carboxybenzyltriphenylphosphonium bromide (1 equivalent) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath. Add a strong base, such as sodium hydride (1.1 equivalents), portion-wise. Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for 1 hour, during which the characteristic orange-red color of the ylide should develop.

  • Wittig Reaction: Cool the ylide solution back to 0 °C. Dissolve 4-formylbenzoic acid (1 equivalent) in anhydrous THF and add it dropwise to the ylide solution. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Work-up and Purification: Quench the reaction by the slow addition of water. Acidify the aqueous layer with 1 M HCl to a pH of ~2 to precipitate the product. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.

Key Applications in Research and Development

The dual functionality of this compound makes it a valuable intermediate in several areas of chemical synthesis.

Building Block in Organic Synthesis

This compound serves as a versatile starting material for the synthesis of more complex molecules, including stilbene and chalcone derivatives, which are classes of compounds with significant biological activities.[1][3]

  • Stilbene Derivatives: The aldehyde group can be readily converted to a new alkene via reactions like the Wittig or Horner-Wadsworth-Emmons reaction, extending the conjugated system to form stilbene structures.[1][4] Stilbene derivatives are known for their wide range of pharmacological properties, including antioxidant and anticancer activities.[5]

  • Chalcone Derivatives: The aldehyde functionality can participate in Claisen-Schmidt condensations with acetophenones to yield chalcones.[3][6] Chalcones are precursors to flavonoids and exhibit a broad spectrum of biological effects, including anti-inflammatory and antimicrobial properties.[6]

Workflow for the Synthesis of a Stilbene Derivative

G 4-FCA This compound Reaction Wittig Reaction (Base, Solvent) 4-FCA->Reaction Wittig_Reagent Phosphonium Ylide (e.g., from Benzyltriphenylphosphonium chloride) Wittig_Reagent->Reaction Stilbene_Derivative Stilbene-4-carboxylic acid derivative Reaction->Stilbene_Derivative Purification Purification (Crystallization/Chromatography) Stilbene_Derivative->Purification Characterization Characterization (NMR, MS, IR) Purification->Characterization

Caption: Workflow for synthesizing a stilbene derivative from this compound.

Linker in Metal-Organic Frameworks (MOFs)

The carboxylic acid group of this compound can coordinate with metal ions to form metal-organic frameworks (MOFs).[7][8] The aldehyde group within the MOF structure remains available for post-synthetic modification, allowing for the introduction of further functionality. This makes this compound an attractive linker for the design of functional MOFs for applications in catalysis, gas storage, and sensing.[7][8]

Pharmaceutical and Medicinal Chemistry

Cinnamic acid and its derivatives have been extensively studied for their therapeutic potential.[9] The 4-formyl group provides a handle for the synthesis of a variety of derivatives with potential pharmacological activities. For instance, it can be converted to an oxime, hydrazone, or Schiff base, leading to compounds with antimicrobial, anticancer, or anti-inflammatory properties.[10]

Conclusion

This compound is a molecule of significant synthetic utility, owing to its readily accessible functional groups. Its importance as a building block in the synthesis of bioactive molecules and advanced materials is well-established. The synthetic methodologies outlined in this guide, particularly the Wittig reaction, provide reliable pathways for its preparation. As research in drug discovery and materials science continues to advance, the demand for versatile and functionalized building blocks like this compound is expected to grow, further expanding its applications and solidifying its role as a cornerstone of modern organic synthesis.

References

  • Kachhadia, V. V., et al. (2014). Design, synthesis, and evaluation of stilbene-based hydroxamates as histone deacetylase inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(15), 3448-3451.
  • Synthesis of 4 vinylbenzoic acid using the Wittig reaction. (2025). Filo.
  • Scheme 3. One-pot Wittig reaction with 4-formylbenzoic acid. (n.d.).
  • This compound, predominantly trans 23359-08-2. (n.d.). Sigma-Aldrich.
  • Experimental protocol for chalcone synthesis and characteriz
  • Synthesis of chalcones. Reagents and conditions: a) i, 4-formylbenzoic acid, EtOH, KOH, 60–70 °С, ii, HCl, H2O. (n.d.).
  • Cinnamic acid derivatives: A new chapter of various pharmacological activities. (2011). Journal of Chemical and Pharmaceutical Research, 3(2), 403-423.
  • Knoevenagel Condens
  • Heck reaction between 4-bromobenzaldehyde and n-butyl acrylate using compounds 4 and 5 as catalysts. (n.d.).
  • Tetrabutylammoniumbromide mediated Knoevenagel condensation in water: synthesis of cinnamic acids. (2007). ARKIVOC, 2007(i), 94-98.
  • Heck reaction of aryl bromide with acrylic acid a. (n.d.).
  • Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. (2023). Molecules, 28(12), 4787.
  • Aromatic Electrophilic Substitution vs. Intramolecular Wittig Reaction: Vinyltriphenylphosphonium Salt Mediated Synthesis of 4-Carboxyalkyl-8-formyl Coumarins. (2011). Synlett, 2011(5), 694-698.
  • SYNTHESIS OF CHALCONES. (n.d.). Jetir.Org.
  • Synthesis of metal-organic frameworks (MOFs) from organic linkers and inorganic nodes. (n.d.).
  • Synthesis of novel trans-stilbene derivatives and evaluation of their potent antioxidant and neuroprotective effects. (2006). Bioorganic & Medicinal Chemistry Letters, 16(8), 2147-2151.
  • Synthesis of metal-organic frameworks with interest in analytical chemistry. (n.d.). DOI.
  • Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. (2023). Molecules, 28(22), 7586.
  • Cinnamic Acid Knoevenagel Condens
  • Solved Synthesis of 4-vinylbenzoic acid using the Wittig. (2019). Chegg.com.
  • Synthesis of Cinnamic Derivatives using Pyridine and Piperidine via Simple Knoevenagel Condensation Reaction. (2017). Chemistry Research Journal, 2(6), 11-15.
  • Tuning the structure and function of metal–organic frameworks via linker design. (2014). Chemical Society Reviews, 43(16), 5468-5490.
  • Intro to Organometallics: The Heck Reaction. (2013). Odinity.
  • Examples of the chemical structure of common organic linkers used in MOF prepar
  • Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide. (2007). Molecules, 12(1), 1-10.
  • Cinnamic acid, phenyl ester. (n.d.). Organic Syntheses Procedure.
  • The Dual Reactivity of 4-Bromobenzaldehyde: An In-depth Technical Guide. (n.d.). Benchchem.
  • Finding a Novel Chalcone–Cinnamic Acid Chimeric Compound with Antiproliferative Activity against MCF-7 Cell Line Using a Free-Wilson Type Approach. (2021). Molecules, 26(16), 4983.
  • Synthesis and characterization of new derivatives of cinnamic acid. (2016).
  • Application Notes & Protocols: Heck Reaction for the Synthesis of Cinnamic Acid Deriv
  • Lanthanum-based metal organic framework (La-MOF) use of 3,4-dihydroxycinnamic acid as drug delivery system linkers in human breast cancer therapy. (2022). BMC Chemistry, 16(1), 105.
  • Lanthanum-based metal organic framework (La-MOF) use of 3,4-dihydroxycinnamic acid as drug delivery system linkers in human breast cancer therapy. (2022). BMC Chemistry, 16(1), 105.
  • (PDF) Lanthanum-based metal organic framework (La-MOF) use of 3,4-dihydroxycinnamic acid as drug delivery system linkers in human breast cancer therapy. (n.d.).
  • Synthesis and Biological Evaluation of Novel Cinnamic Acid-Based Antimicrobials. (2022). Molecules, 27(4), 1294.
  • Synthesis and investigation of new cyclic molecules using the stilbene scaffold. (2018). RSC Advances, 8(44), 25035-25042.
  • Cinnamic acid derivatives: A new chapter of various pharmacological activities. (2011). Journal of Chemical and Pharmaceutical Research, 3(2), 403-423.
  • Cinnamic acid derivatives as promising building blocks for advanced polymers: synthesis, properties and applications. (2019). Polymer Chemistry, 10(14), 1696-1723.
  • Medicinal chemistry perspective on the structure–activity relationship of stilbene derivatives. (2024). Journal of the Iranian Chemical Society, 21(6), 1-22.

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Introduction: The Versatility of a Bifunctional Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Formylcinnamic Acid: Properties, Synthesis, and Applications

This compound, also known as (2E)-3-(4-formylphenyl)prop-2-enoic acid, is a unique organic compound that holds significant interest for researchers in synthetic chemistry and drug development.[1][2] Its structure is characterized by a cinnamic acid backbone substituted with a formyl (aldehyde) group at the para position of the phenyl ring. This bifunctional nature—possessing both a reactive aldehyde and a versatile carboxylic acid/alkene system—makes it a valuable intermediate and molecular scaffold for the synthesis of a wide array of complex molecules, including heterocyclic compounds, polymers, and pharmacologically active agents. This guide provides a comprehensive overview of its core physical and chemical properties, detailed synthetic protocols, and key applications, grounded in established scientific principles.

Molecular Identity and Structural Characteristics

A precise understanding of a molecule begins with its fundamental identifiers and structure.

  • IUPAC Name: (2E)-3-(4-formylphenyl)prop-2-enoic acid[1][2]

  • Synonyms: p-Formylcinnamic acid, 3-(4-Formylphenyl)acrylic acid[3]

  • CAS Number: 23359-08-2[1][2]

  • Molecular Formula: C₁₀H₈O₃[1][2]

  • Molecular Weight: 176.17 g/mol [4]

  • SMILES String: O=Cc1ccc(cc1)/C=C/C(=O)O[1]

  • InChI Key: LBOUHDMYVURTMA-AATRIKPKSA-N[1]

The molecule predominantly exists as the trans (or E) isomer due to the greater steric stability of having the bulky phenyl and carboxyl groups on opposite sides of the carbon-carbon double bond. This stereochemistry is crucial as it dictates the three-dimensional shape and subsequent reactivity of the molecule.

Physical and Spectroscopic Properties

The macroscopic and analytical properties of this compound are summarized below. These data are critical for its handling, purification, and characterization.

Physical Properties
PropertyValueSource(s)
Appearance Light yellow to beige crystalline powder[1][2]
Melting Point 250-255 °C (decomposes)[1][2]
Boiling Point 373.2 ± 25.0 °C at 760 mmHg (Predicted)[3]
Solubility Limited solubility in water; soluble in organic solvents like DMSO and methanol.[5][6]
Density 1.3 ± 0.1 g/cm³ (Predicted)[3]
Spectroscopic Data

Spectroscopic analysis provides the definitive structural confirmation of this compound.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is a key tool for structural elucidation. The expected signals for the trans isomer would include: a singlet for the aldehyde proton (~9.9-10.1 ppm), doublets for the two vinyl protons with a large coupling constant (J ≈ 16 Hz) confirming the trans configuration, multiplets for the aromatic protons on the disubstituted benzene ring, and a broad singlet for the carboxylic acid proton (>12 ppm), which may be subject to exchange.[7]

  • ¹³C NMR Spectroscopy: The carbon spectrum would show distinct peaks for the three carbonyl carbons (aldehyde and carboxylic acid), the alkene carbons, and the aromatic carbons.

  • Infrared (IR) Spectroscopy: The IR spectrum confirms the presence of the key functional groups.[1] Characteristic absorption bands include a broad O-H stretch for the carboxylic acid (~2500–3300 cm⁻¹), a sharp C=O stretch for the carboxylic acid carbonyl (~1680–1700 cm⁻¹), another C=O stretch for the aldehyde carbonyl (~1700-1720 cm⁻¹), and a C=C stretch for the alkene (~1620-1640 cm⁻¹).[8]

Chemical Properties and Reactivity

The synthetic utility of this compound stems from the distinct reactivity of its three primary functional regions: the aldehyde group, the carboxylic acid, and the α,β-unsaturated system.

  • Aldehyde Group: The formyl group is a versatile handle for a multitude of reactions. It readily undergoes:

    • Nucleophilic Addition: Reactions with amines to form Schiff bases (imines), with alcohols to form acetals, and with organometallic reagents like Grignards.

    • Redox Reactions: It can be easily oxidized to the corresponding carboxylic acid (forming terephthalaldehydic acid) or reduced to a primary alcohol (4-(hydroxymethyl)cinnamic acid).

    • Condensation Reactions: It serves as the electrophile in condensations like the Wittig, Horner-Wadsworth-Emmons, and aldol reactions, enabling carbon chain extension.

  • Carboxylic Acid Group: The carboxyl moiety is amenable to standard transformations, including:

    • Esterification: Reaction with alcohols under acidic conditions (e.g., Fischer esterification) to produce esters.[9]

    • Amidation: Activation (e.g., to an acyl chloride or with coupling reagents like DCC/EDC) followed by reaction with amines to form amides.[9] This is a cornerstone of peptide synthesis and the creation of many bioactive molecules.

  • Alkene System: The conjugated double bond can participate in:

    • Addition Reactions: Such as hydrogenation to saturate the double bond or halogenation.

    • Polymerization: Under certain conditions, the vinyl group can be involved in polymerization reactions.[10]

    • Cycloadditions: Including Diels-Alder reactions where it can act as a dienophile.

Synthesis of this compound: A Step-by-Step Protocol

The most common and reliable method for synthesizing this compound and its derivatives is the Knoevenagel-Doebner condensation.[11][12] This reaction involves the condensation of an aldehyde with a compound containing an active methylene group, such as malonic acid, followed by decarboxylation.

Diagram: Knoevenagel-Doebner Condensation Workflow

Knoevenagel_Condensation cluster_reactants Reactants cluster_conditions Reaction Conditions Reactant1 4-Formylbenzaldehyde Process Reflux (Heat) Reactant1->Process + Solvent/Catalyst Reactant2 Malonic Acid Reactant2->Process + Solvent/Catalyst Solvent Pyridine (Solvent) Catalyst Piperidine (Catalyst) Intermediate Unstable Intermediate (Arylidenemalonic Acid) Process->Intermediate Decarboxylation Decarboxylation (-CO₂) Intermediate->Decarboxylation Workup Acidic Workup (HCl) Decarboxylation->Workup Product This compound Workup->Product

Caption: Workflow for the synthesis of this compound.

Experimental Protocol

This protocol describes a laboratory-scale synthesis adapted from general procedures for cinnamic acids.[13]

  • Reaction Setup:

    • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-formylbenzaldehyde (10.0 g, 0.075 mol) and malonic acid (11.7 g, 0.112 mol).

    • Add 50 mL of pyridine as the solvent, followed by the addition of piperidine (1.0 mL) as a catalyst.

    • Scientist's Note: Pyridine acts as both a solvent and a base, while the small amount of piperidine serves as a more potent basic catalyst to facilitate the initial condensation by deprotonating the malonic acid.

  • Reaction Execution:

    • Heat the reaction mixture to reflux (approximately 90-100 °C) using a heating mantle.

    • Maintain the reflux for 4-5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting aldehyde.

    • Scientist's Note: Heating is essential for two reasons: it drives the initial condensation forward and, crucially, it provides the energy needed for the subsequent decarboxylation of the arylidenemalonic acid intermediate to form the final cinnamic acid product.

  • Workup and Isolation:

    • After cooling the mixture to room temperature, slowly and carefully pour the dark reaction mixture into a beaker containing 150 mL of cold water and 50 mL of concentrated hydrochloric acid. Perform this step in a fume hood as it is exothermic and will neutralize the pyridine.

    • A precipitate of the crude product will form. Stir the mixture for 30 minutes to ensure complete precipitation.

    • Scientist's Note: The acidic workup is critical. It protonates the carboxylate salt to yield the insoluble carboxylic acid and also forms a water-soluble pyridinium hydrochloride salt, which facilitates the separation of the product from the solvent and catalyst.

  • Purification:

    • Collect the solid product by suction filtration using a Büchner funnel.

    • Wash the solid thoroughly with cold water (3 x 50 mL) to remove any remaining salts and impurities.

    • Recrystallize the crude product from an appropriate solvent system, such as an ethanol/water mixture, to yield pure this compound.

    • Dry the purified crystals in a vacuum oven.

    • Scientist's Note: Recrystallization is a powerful purification technique that relies on the difference in solubility of the product and impurities in a solvent at different temperatures. A successful recrystallization will yield a product with a sharp melting point.

Applications in Research and Drug Development

The dual functionality of this compound makes it a sought-after starting material.

  • Pharmaceutical Intermediates: Cinnamic acid derivatives are precursors to a wide range of pharmaceuticals, including anti-inflammatory, antidiabetic, and antimicrobial agents.[11] The formyl group on this specific derivative allows for its incorporation into complex molecular frameworks, such as the synthesis of novel heterocyclic scaffolds or for conjugation to other molecules.

  • Molecular Probes and Linkers: The aldehyde can be used to covalently link the molecule to proteins or other biomolecules (e.g., through lysine residues), while the carboxylic acid can be used for attachment to other surfaces or molecules. This makes it a useful bifunctional linker in biochemical applications.

  • Materials Science: As a derivative of cinnamic acid, it has potential applications in the development of photoresponsive materials and polymers. The cinnamoyl group is a well-known photocrosslinkable moiety.[14]

Safety and Handling

As with any laboratory chemical, proper safety precautions are essential when handling this compound.

  • Hazard Identification: It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3][15]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[16] When handling the powder, use a dust mask or work in a well-ventilated area or fume hood to avoid inhalation.[16]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible substances like strong oxidizing agents.[3][16]

  • First Aid: In case of contact with eyes, rinse cautiously with water for several minutes.[16] If on skin, wash with plenty of soap and water.[16] If inhaled, move the person to fresh air.[16] Seek medical attention if irritation persists.

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 4-Formylcinnamic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Dual Nature of a Versatile Building Block

4-Formylcinnamic acid, a bifunctional aromatic compound, presents a compelling molecular scaffold for researchers in medicinal chemistry and materials science. Its unique structure, featuring a reactive aldehyde and a versatile carboxylic acid, makes it a valuable precursor for the synthesis of a diverse array of complex molecules, including novel therapeutic agents and functional polymers. However, the very reactivity that makes this compound so useful also necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides an in-depth, experience-driven approach to the safe handling of this compound, ensuring the well-being of laboratory personnel while enabling its effective use in research and development.

Hazard Identification and Risk Assessment: An Unambiguous Profile

A comprehensive understanding of a chemical's hazard profile is the cornerstone of safe laboratory practice. This compound, while not acutely toxic, presents several hazards that demand respect and appropriate precautions.

GHS Classification and Statements

Based on available safety data, this compound is classified under the Globally Harmonized System (GHS) as follows:

  • Skin Irritation (Category 2): H315 - Causes skin irritation.[1]

  • Serious Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[1][2][3]

  • Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[2]

  • Harmful to aquatic life (Category 3): H402 - Harmful to aquatic life.[3]

The signal word associated with these classifications is Warning .[1][3]

These classifications underscore the importance of preventing direct contact with the skin and eyes and avoiding the inhalation of dusts. The potential for respiratory irritation highlights the need for adequate ventilation.

Physical and Chemical Properties Overview
PropertyValueSource
CAS Number 23359-08-2[2]
Molecular Formula C10H8O3[4]
Appearance White to pale yellow crystalline powder or powder[5]
Melting Point 250 - 253 °C[5]
Stability Stable under normal conditions. May be altered by light.[2][5]

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

The principle of "as low as reasonably practicable" (ALARP) exposure should guide all work with this compound. This is best achieved through a combination of engineering controls and appropriate PPE.

Engineering Controls: The First Line of Defense
  • Ventilation: All manipulations of solid this compound that could generate dust should be performed in a well-ventilated area.[2][6] A certified chemical fume hood is the preferred engineering control for weighing and transferring the solid and for conducting reactions. Local exhaust ventilation can also be effective.[1][5]

  • Eyewash Stations and Safety Showers: Readily accessible and regularly tested eyewash stations and safety showers are mandatory in any laboratory where this compound is handled.[6][7]

Personal Protective Equipment (PPE): The Essential Barrier

The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.

  • Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are required at all times.[2][8] In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[8]

  • Skin Protection:

    • Gloves: Nitrile or butyl rubber gloves are recommended for handling this compound.[8] Gloves should be inspected for any signs of degradation before use and disposed of immediately after contamination.[9][10] Proper glove removal technique is crucial to avoid skin contact.[9]

    • Lab Coat: A flame-retardant lab coat should be worn and kept buttoned to protect the skin and personal clothing.[9]

  • Respiratory Protection: In situations where dust generation is unavoidable and engineering controls are insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with a P95 or P100 particulate filter is recommended.[10] The use of respirators requires a formal respiratory protection program, including fit testing.[8]

Safe Handling and Storage Protocols: Mitigating Risks Proactively

Adherence to strict handling and storage protocols is critical for preventing accidents and ensuring the long-term integrity of this compound.

Handling
  • Avoid Dust Generation: Minimize the creation of dust when handling the solid material.[6] Use techniques such as gentle scooping and avoid pouring the powder from a height.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling this compound, before eating, drinking, smoking, or using the restroom.[2][3] Contaminated clothing should be removed and washed before reuse.[2][6]

  • Grounding: For larger quantities, take precautionary measures against static discharge, which can ignite dust clouds.[9]

Storage
  • Container: Keep the container tightly closed in a dry and well-ventilated place.[2][9][11] Protect from light.[5]

  • Temperature: Store in a cool place, with some suppliers recommending refrigerated storage (2-10 °C).[5]

  • Incompatibilities: Store away from strong oxidizing agents.[2][5] The aldehyde and carboxylic acid functionalities can react with a variety of reagents, so segregation from incompatible materials is crucial.

Emergency Procedures: A Calm and Coordinated Response

In the event of an emergency, a swift and informed response is essential to minimize harm.

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][6] Seek immediate medical attention.[5][6]

  • Skin Contact: Immediately remove all contaminated clothing.[1] Wash skin with plenty of soap and water.[1][2] If skin irritation occurs, get medical advice/attention.[1][2]

  • Inhalation: Remove the individual to fresh air and keep them in a position comfortable for breathing.[2][12] If the person feels unwell, call a poison center or doctor.[2]

  • Ingestion: Do NOT induce vomiting.[7] Clean the mouth with water and seek medical attention.[2]

Fire Fighting Measures
  • Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[5][6]

  • Specific Hazards: During a fire, irritating and highly toxic gases, including carbon monoxide and carbon dioxide, may be generated by thermal decomposition.[2][5][6]

  • Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[2][6][13]

Accidental Release Measures
  • Personal Precautions: Ensure adequate ventilation.[2][13] Avoid breathing dust.[2][5] Wear appropriate personal protective equipment as outlined in Section 2.2.[2]

  • Containment and Cleanup: Sweep up the spilled material and place it into a suitable, labeled container for disposal.[2][6] Avoid generating dust.[6] Do not let the chemical enter the environment.[2]

Experimental Protocol: Safe Weighing and Solution Preparation of this compound

This protocol provides a step-by-step guide for a common laboratory task, integrating the necessary safety precautions.

Objective: To accurately weigh 1 gram of this compound and prepare a 0.1 M solution in a suitable solvent.

Materials:

  • This compound

  • Appropriate solvent (e.g., DMSO, DMF)

  • Analytical balance

  • Spatula

  • Weighing paper or boat

  • Volumetric flask with stopper

  • Beaker

  • Magnetic stir bar and stir plate

Personal Protective Equipment (PPE):

  • Chemical safety goggles

  • Face shield

  • Nitrile gloves

  • Flame-retardant lab coat

Procedure:

  • Preparation:

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Don all required PPE.

    • Place all necessary equipment inside the fume hood.

  • Weighing:

    • Place a piece of weighing paper or a weighing boat on the analytical balance and tare.

    • Carefully use a clean spatula to transfer approximately 1 gram of this compound onto the weighing paper. Avoid any sudden movements that could generate dust.

    • Record the exact mass of the this compound.

  • Dissolution:

    • Carefully transfer the weighed solid into a beaker containing a magnetic stir bar.

    • Add a small amount of the chosen solvent to the beaker.

    • Place the beaker on a magnetic stir plate and begin stirring to dissolve the solid. Gentle heating may be required for some solvents, but this should be done with caution and away from ignition sources.

  • Solution Preparation:

    • Once the solid is fully dissolved, carefully transfer the solution to the volumetric flask.

    • Rinse the beaker with a small amount of the solvent and add the rinsing to the volumetric flask to ensure a quantitative transfer.

    • Add solvent to the volumetric flask until the bottom of the meniscus reaches the calibration mark.

    • Stopper the flask and invert it several times to ensure the solution is homogeneous.

  • Cleanup and Waste Disposal:

    • Clean all glassware thoroughly.

    • Dispose of any contaminated weighing paper, gloves, and other disposable materials in the appropriate solid chemical waste container.

    • Dispose of the prepared solution and any excess solvent according to your institution's hazardous waste disposal procedures.

Visualizing the Workflow for Safe Handling

The following diagram illustrates the key stages and decision points for the safe handling of this compound in a research laboratory.

Safe_Handling_Workflow cluster_prep Preparation & Risk Assessment cluster_handling Handling & Experimentation cluster_post Post-Experiment & Disposal start Receive & Log Chemical risk_assessment Conduct Risk Assessment (Review SDS) start->risk_assessment ppe_selection Select Appropriate PPE risk_assessment->ppe_selection engineering_controls Verify Engineering Controls (Fume Hood, Eyewash) risk_assessment->engineering_controls weighing Weighing & Transfer (in Fume Hood) ppe_selection->weighing engineering_controls->weighing reaction_setup Reaction Setup weighing->reaction_setup workup Reaction Workup reaction_setup->workup decontamination Decontaminate Work Area workup->decontamination waste_disposal Segregate & Dispose of Waste (Solid & Liquid) decontamination->waste_disposal storage Store Unused Chemical Properly waste_disposal->storage end End of Process storage->end

Caption: Workflow for the safe handling of this compound.

Conclusion: A Culture of Safety

This compound is a valuable tool in the arsenal of the modern researcher. By approaching its use with a comprehensive understanding of its hazards and a steadfast commitment to safe laboratory practices, scientists can unlock its synthetic potential while ensuring a safe and healthy working environment. This guide provides a framework for the safe handling of this compound, but it is the responsibility of every individual researcher to cultivate a culture of safety within their laboratory, where vigilance and best practices are second nature.

References

  • Axxence Corporation. (2025, February 20). Safety Data Sheet: Cinnamic Acid, Natural. Retrieved from [Link]

  • ScienceLab.com. (n.d.). Material Safety Data Sheet: trans-Cinnamic acid. Retrieved from a publicly available version of the MSDS.
  • Fisher Scientific. (2021, December 24). Safety Data Sheet: p-Hydroxycinnamic acid, predominantly trans. Retrieved from a publicly available version of the SDS.
  • MedChemExpress. (2025, July 2). Safety Data Sheet: Cinnamic acid. Retrieved from a publicly available version of the SDS.
  • Santa Cruz Biotechnology, Inc. (n.d.). Safety Data Sheet: Cinnamic acid. Retrieved from a publicly available version of the SDS.
  • Cayman Chemical. (2025, May 20). Safety Data Sheet: α-Cyano-4-hydroxycinnamic Acid. Retrieved from a publicly available version of the SDS.
  • Santa Cruz Biotechnology, Inc. (n.d.). Safety Data Sheet: 4-Fluorocinnamic acid. Retrieved from a publicly available version of the SDS.
  • LeelineWork. (2025, January 7). What PPE Should You Wear When Handling Acid 2025? Retrieved from [Link]

  • Cayman Chemical. (2025, October 22). Safety Data Sheet: IC87201. Retrieved from a publicly available version of the SDS.
  • Fisher Scientific. (n.d.). Safety Data Sheet: a-Cyano-4-hydroxycinnamic acid, Ultrapure MALDI Matrix. Retrieved from a publicly available version of the SDS.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 98077, this compound. Retrieved from [Link]

  • Fisher Scientific. (2010, June 3). Safety Data Sheet: trans-p-Methylcinnamic acid. Retrieved from a publicly available version of the SDS.
  • Central Drug House (P) Ltd. (n.d.). Material Safety Data Sheet: Cinnamic Acid. Retrieved from a publicly available version of the SDS.
  • Carl ROTH. (n.d.). Safety Data Sheet: p-Coumaric acid. Retrieved from a publicly available version of the SDS.
  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: trans-Cinnamic acid. Retrieved from a publicly available version of the SDS.

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The Enduring Legacy of Cinnamic Acid: A Technical Guide to Its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnamic acid, a seemingly simple organic molecule, stands as a cornerstone in the vast edifice of natural products and synthetic chemistry. Its journey from the fragrant bark of cinnamon trees to a versatile scaffold in modern drug development is a compelling narrative of scientific inquiry and innovation. This technical guide provides a comprehensive exploration of the discovery and synthetic history of cinnamic acids. It delves into the key chemical transformations that have enabled their production, from classical named reactions to modern catalytic methods. By examining the causality behind experimental choices and providing detailed, validated protocols, this guide aims to equip researchers and drug development professionals with a deep, practical understanding of this pivotal class of compounds.

A Storied Past: The Discovery and Natural Abundance of Cinnamic Acid

Cinnamic acid and its derivatives are ubiquitous in the plant kingdom, contributing to the flavor, fragrance, and defense mechanisms of countless species.[1] The very name "cinnamic" is a direct homage to one of its most famous natural sources: cinnamon (Cinnamomum zeylanicum).[1] It is also found in significant quantities in balsams such as storax and Peru balsam, as well as in shea butter.[2]

The formal isolation of cinnamic acid is credited to F. Beilstein and A. Kuhlberg in 1872.[3] This discovery marked a pivotal moment, transitioning cinnamic acid from a mere component of natural extracts to a defined chemical entity ripe for investigation. In its natural form, the trans isomer of cinnamic acid is the most common and stable.[3]

Biosynthesis: Nature's Synthetic Route

In plants, cinnamic acid serves as a central intermediate in the biosynthesis of a vast array of secondary metabolites, including lignols, flavonoids, coumarins, and stilbenes.[1] This intricate process begins with the aromatic amino acid L-phenylalanine. The key enzymatic step is the deamination of L-phenylalanine by phenylalanine ammonia-lyase (PAL), which directly yields trans-cinnamic acid. This reaction is the gateway to the phenylpropanoid pathway, one of nature's most important routes for generating chemical diversity.

The Alchemist's Pursuit: A History of Cinnamic Acid Synthesis

The quest to synthetically replicate this naturally abundant molecule has led to the development of some of the most fundamental and elegant reactions in organic chemistry. These methods not only provided access to cinnamic acid and its derivatives on a larger scale but also enriched the toolkit of synthetic chemists for generations to come.

The Perkin Reaction: A Cornerstone of C-C Bond Formation

The oldest and most commercially significant route to cinnamic acid is the Perkin reaction, developed by William Henry Perkin in 1868. This reaction involves the base-catalyzed condensation of an aromatic aldehyde with an acid anhydride.[4] For the synthesis of cinnamic acid itself, benzaldehyde is reacted with acetic anhydride, typically using sodium or potassium acetate as the base.[5]

Mechanism of the Perkin Reaction: The reaction is initiated by the deprotonation of the acid anhydride at the α-carbon by the acetate base, forming an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. The resulting alkoxide intermediate undergoes a series of steps involving intramolecular acyl transfer and subsequent elimination of a water molecule to form an unsaturated mixed anhydride. Finally, hydrolysis of this intermediate yields the α,β-unsaturated carboxylic acid, in this case, cinnamic acid.

Perkin_Reaction cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Aldol Addition cluster_2 Step 3: Acyl Transfer & Elimination cluster_3 Step 4: Hydrolysis Ac2O Acetic Anhydride Enolate Anhydride Enolate Ac2O->Enolate Deprotonation Base Acetate (Base) Benzaldehyde Benzaldehyde Alkoxide Alkoxide Intermediate Benzaldehyde->Alkoxide Nucleophilic Attack MixedAnhydride Unsaturated Mixed Anhydride Alkoxide->MixedAnhydride Intramolecular Acyl Transfer & Dehydration CinnamicAcid Cinnamic Acid MixedAnhydride->CinnamicAcid Hydrolysis

Figure 1: Simplified workflow of the Perkin reaction for cinnamic acid synthesis.

Experimental Protocol: Synthesis of trans-Cinnamic Acid via the Perkin Reaction

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, combine 10.0 g of benzaldehyde, 15.0 g of acetic anhydride, and 5.0 g of anhydrous potassium acetate.

  • Reaction: Heat the mixture in an oil bath to 180°C and maintain this temperature under reflux for 4-5 hours.

  • Work-up: Allow the reaction mixture to cool slightly and then pour it into a beaker containing 100 mL of water. Boil the mixture for 15-20 minutes to hydrolyze any remaining acetic anhydride.

  • Isolation of Unreacted Aldehyde: If unreacted benzaldehyde is present (indicated by its characteristic almond-like smell), perform a steam distillation to remove it.

  • Purification: Cool the aqueous solution and, if necessary, decolorize it by adding activated charcoal and filtering while hot.

  • Precipitation: Acidify the hot filtrate with concentrated hydrochloric acid until the precipitation of cinnamic acid is complete.

  • Final Isolation: Cool the mixture in an ice bath, collect the crystalline product by vacuum filtration, wash with cold water, and dry.

The Claisen-Schmidt Condensation: A Versatile Aldol Condensation

The Claisen-Schmidt condensation is a variation of the aldol condensation that is particularly useful for synthesizing α,β-unsaturated ketones and esters. For the synthesis of cinnamic acid derivatives, an aromatic aldehyde is reacted with an ester, such as ethyl acetate, in the presence of a strong base like sodium ethoxide.[6][7] The initial product is an ethyl cinnamate, which can then be hydrolyzed to yield cinnamic acid.

Mechanism of the Claisen-Schmidt Condensation: The reaction begins with the deprotonation of the α-carbon of the ester by a strong base, generating an enolate. This enolate then adds to the carbonyl group of the aromatic aldehyde. The resulting alkoxide intermediate is protonated to form a β-hydroxy ester. Under the reaction conditions, this intermediate readily undergoes base-catalyzed dehydration to yield the α,β-unsaturated ester.

Claisen_Schmidt cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Aldol Addition cluster_2 Step 3: Dehydration cluster_3 Step 4: Hydrolysis Ester Ethyl Acetate Enolate Ester Enolate Ester->Enolate Deprotonation Base Strong Base (e.g., NaOEt) Aldehyde Benzaldehyde Alkoxide Alkoxide Intermediate Aldehyde->Alkoxide Nucleophilic Attack CinnamateEster Ethyl Cinnamate Alkoxide->CinnamateEster Protonation & Dehydration CinnamicAcid Cinnamic Acid CinnamateEster->CinnamicAcid Hydrolysis

Figure 2: Simplified workflow of the Claisen-Schmidt condensation for cinnamic acid synthesis.

Experimental Protocol: Synthesis of Ethyl Cinnamate via Claisen-Schmidt Condensation [8]

  • Base Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and mechanical stirrer, prepare a solution of sodium ethoxide by carefully adding 2.3 g of sodium metal to 50 mL of absolute ethanol.

  • Reaction: Cool the sodium ethoxide solution in an ice bath. Add a mixture of 10.6 g of freshly distilled benzaldehyde and 15 mL of ethyl acetate dropwise with constant stirring.

  • Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Work-up: Pour the reaction mixture into 200 mL of ice-cold water and acidify with dilute sulfuric acid.

  • Extraction: Separate the organic layer and extract the aqueous layer with diethyl ether.

  • Purification: Combine the organic layers, wash with a saturated sodium bicarbonate solution, then with water, and dry over anhydrous magnesium sulfate.

  • Final Isolation: Remove the solvent by rotary evaporation and purify the resulting ethyl cinnamate by vacuum distillation. The ester can then be hydrolyzed to cinnamic acid by refluxing with aqueous sodium hydroxide, followed by acidification.

The Knoevenagel Condensation: A Mild and Efficient Alternative

The Knoevenagel condensation provides a milder route to cinnamic acids, reacting an aromatic aldehyde with a compound containing an active methylene group, such as malonic acid, in the presence of a weak base like pyridine or piperidine.[9] A key advantage of this method is that the intermediate unsaturated malonic acid readily undergoes decarboxylation upon heating to afford the cinnamic acid.[10][11]

Mechanism of the Knoevenagel Condensation: A weak base deprotonates the active methylene compound to form a carbanion. This carbanion then attacks the carbonyl carbon of the aldehyde. The resulting alkoxide is protonated, and subsequent dehydration yields an α,β-unsaturated dicarboxylic acid intermediate. This intermediate, being a β-keto acid derivative, readily decarboxylates upon gentle heating to give the final cinnamic acid product.

Experimental Protocol: Synthesis of Cinnamic Acid via Knoevenagel Condensation [10]

  • Reactant Mixture: In a round-bottom flask, dissolve 10.4 g of malonic acid in 20 mL of pyridine. To this solution, add 10.6 g of benzaldehyde and 1 mL of piperidine.

  • Reaction: Heat the mixture on a water bath at 80-90°C for 2 hours.

  • Decarboxylation: Increase the temperature to induce reflux and continue heating until the evolution of carbon dioxide ceases (approximately 1-2 hours).

  • Work-up: Cool the reaction mixture and pour it into a mixture of 50 mL of water and 50 mL of concentrated hydrochloric acid.

  • Isolation: Cool the mixture in an ice bath to complete the precipitation of cinnamic acid.

  • Purification: Collect the product by vacuum filtration, wash with cold water, and recrystallize from hot water or ethanol.

Modern Marvels: Palladium-Catalyzed Cross-Coupling Reactions

The advent of palladium-catalyzed cross-coupling reactions has revolutionized the synthesis of complex organic molecules, and the preparation of cinnamic acid derivatives is no exception. The Mizoroki-Heck reaction and the Suzuki-Miyaura coupling offer powerful and versatile alternatives to the classical condensation methods.

The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene.[12] For cinnamic acid synthesis, an aryl halide (e.g., iodobenzene) is reacted with acrylic acid or an acrylate ester in the presence of a palladium catalyst and a base.[13]

Mechanism of the Heck Reaction: The catalytic cycle begins with the oxidative addition of the aryl halide to a Pd(0) complex, forming a Pd(II) species. The alkene then coordinates to the palladium center, followed by migratory insertion of the alkene into the Pd-aryl bond. A subsequent β-hydride elimination forms the cinnamic acid derivative and a palladium-hydride species. Finally, the base regenerates the Pd(0) catalyst, allowing the cycle to continue.

Heck_Reaction cluster_0 Catalytic Cycle Pd0 Pd(0) OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-X OxAdd->PdII Ar-X Coord Alkene Coordination PdII->Coord Insert Migratory Insertion Coord->Insert Alkene Elim β-Hydride Elimination Insert->Elim Regen Catalyst Regeneration Elim->Regen Product Regen->Pd0 Base

Figure 3: Catalytic cycle of the Mizoroki-Heck reaction for cinnamic acid synthesis.

Experimental Protocol: Synthesis of a Cinnamic Acid Derivative via the Heck Reaction

  • Reaction Setup: To a Schlenk flask, add the aryl bromide (1.0 mmol), acrylic acid (1.5 mmol), potassium carbonate (2.0 mmol), and a palladium catalyst such as Pd(OAc)₂ (2 mol%) with a suitable ligand (e.g., PPh₃, 4 mol%).

  • Solvent and Degassing: Add 5 mL of a suitable solvent (e.g., DMF or NMP) and degas the mixture by bubbling argon through it for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 100-120°C and monitor the progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture, dilute it with water, and acidify with dilute HCl.

  • Extraction and Purification: Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

The Suzuki coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid) and an organic halide.[4] To synthesize a cinnamic acid derivative, a vinylboronic acid can be coupled with an aryl halide, or an arylboronic acid can be coupled with a vinyl halide (such as 3-bromoacrylic acid).[14]

Mechanism of the Suzuki Coupling: The catalytic cycle is similar to the Heck reaction, involving oxidative addition of the organic halide to Pd(0). The key difference is the transmetalation step, where the organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is facilitated by a base. The cycle concludes with reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst.

Experimental Protocol: Synthesis of a Cinnamic Acid Derivative via Suzuki Coupling [14][15]

  • Reaction Setup: In a round-bottom flask, combine the aryl halide (1.0 mmol), the vinylboronic acid or its ester (1.2 mmol), a palladium catalyst like Pd(PPh₃)₄ (3-5 mol%), and a base such as sodium carbonate (2.0 mmol).

  • Solvent and Degassing: Add a solvent system, typically a mixture of toluene and water (e.g., 4:1), and degas the mixture thoroughly with argon.

  • Reaction: Heat the mixture to 80-100°C under an inert atmosphere and monitor the reaction by TLC.

  • Work-up: Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.

  • Purification: Wash the combined organic extracts, dry over a drying agent, and concentrate. Purify the product by column chromatography.

A Comparative Overview of Synthetic Methodologies

The choice of synthetic route for a particular cinnamic acid derivative depends on several factors, including the desired substitution pattern, scale of the reaction, and available starting materials. The following table provides a comparative summary of the key synthetic methods.

ReactionKey ReactantsCatalyst/BaseTypical ConditionsYieldsAdvantagesDisadvantages
Perkin Reaction Aromatic aldehyde, Acid anhydrideAcetate salt (e.g., KOAc)180°C, 4-8 h70-72%[16]Cost-effective for large scale, well-establishedHigh temperatures, long reaction times, use of anhydride
Claisen-Schmidt Condensation Aromatic aldehyde, EsterStrong base (e.g., NaOEt)0°C to RT, 2-4 hGood to highMilder conditions than Perkin, versatileRequires strong base, hydrolysis step needed for acid
Knoevenagel Condensation Aromatic aldehyde, Malonic acidWeak base (e.g., Pyridine)80-100°C, 2-4 hUp to 90%[9]High yields, mild conditions, in-situ decarboxylationUse of pyridine can be undesirable
Mizoroki-Heck Reaction Aryl halide, AlkenePalladium catalyst, Base100-120°C, 4-24 hGood to excellentHigh functional group tolerance, stereoselectiveCost of palladium catalyst, requires inert atmosphere
Suzuki-Miyaura Coupling Aryl/Vinyl halide, Organoboron compoundPalladium catalyst, Base80-100°C, 2-12 hGood to excellentVery high functional group tolerance, mild conditionsCost of palladium catalyst, availability of boronic acids

Industrial-Scale Production

On an industrial scale, the Perkin reaction has historically been a dominant method for producing cinnamic acid due to the relatively low cost of the starting materials. Another commercially viable process involves the reaction of benzal chloride with anhydrous sodium acetate at high temperatures. However, with increasing emphasis on green chemistry and process efficiency, modern palladium-catalyzed methods are becoming more attractive, especially for the synthesis of high-value, complex cinnamic acid derivatives used in the pharmaceutical industry. The development of more active and recyclable catalysts is a key area of ongoing research to make these advanced methods more economically feasible for bulk production.[10]

The Pharmacological Significance: A Driving Force for Synthesis

The enduring interest in the synthesis of cinnamic acid and its derivatives is largely driven by their wide-ranging and potent pharmacological activities. These compounds have been shown to possess anti-tumor, anti-inflammatory, antibacterial, anti-diabetic, and antioxidant properties.[5] This broad spectrum of biological activity makes them highly attractive scaffolds for drug discovery and development. The ability to synthetically modify the basic cinnamic acid structure allows for the fine-tuning of its pharmacological profile, leading to the creation of novel therapeutic agents.

Conclusion

The journey of cinnamic acid from its natural origins to a staple of the synthetic chemist's toolbox is a testament to the power of chemical synthesis. The classical reactions developed to produce it, such as the Perkin and Knoevenagel condensations, have become foundational pillars of organic chemistry education and practice. The advent of modern catalytic methods like the Heck and Suzuki couplings has further expanded the horizons, enabling the efficient and selective synthesis of a vast array of cinnamic acid derivatives with significant potential in medicine and materials science. For researchers and drug development professionals, a thorough understanding of this rich synthetic history and the practical nuances of each method is not merely an academic exercise, but a crucial tool in the ongoing quest for innovation and discovery.

References

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A Theoretical Deep Dive into the Electronic Structure of 4-Formylcinnamic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive theoretical framework for investigating the electronic structure of 4-Formylcinnamic acid, a molecule of interest in materials science and drug discovery. By leveraging computational chemistry, we can elucidate the intricate relationship between its molecular architecture and electronic properties, offering insights crucial for its application and development. This document is intended for researchers, scientists, and drug development professionals with an interest in the molecular modeling of cinnamic acid derivatives.

Introduction: The Significance of this compound

Cinnamic acid and its derivatives are a well-studied class of organic compounds, recognized for their diverse biological activities, including antioxidant, antitumor, and antimicrobial properties.[1] The introduction of a formyl group at the para-position of the phenyl ring in this compound introduces an additional electron-withdrawing group, which is expected to significantly modulate the electronic properties of the parent cinnamic acid molecule. Understanding these electronic perturbations is key to predicting the molecule's reactivity, intermolecular interactions, and potential as a synthon in organic synthesis or as a pharmacophore in drug design.

Theoretical studies, particularly those employing Density Functional Theory (DFT), provide a powerful and cost-effective means to explore the electronic landscape of molecules like this compound.[2][3] These computational approaches allow for the precise calculation of various electronic descriptors, such as molecular orbital energies, electron density distribution, and electrostatic potential, which are fundamental to understanding its chemical behavior.

Theoretical Methodology: A Validated Computational Workflow

To ensure the scientific integrity and reproducibility of the theoretical investigation of this compound, a robust and well-validated computational workflow is essential. The following protocol, based on established practices in the field, outlines the key steps for a comprehensive analysis.[4][5]

Geometry Optimization and Vibrational Analysis

The first and most critical step is to determine the most stable three-dimensional conformation of the this compound molecule.

Protocol:

  • Initial Structure Generation: Construct the initial 3D structure of this compound using a molecular builder.

  • Computational Method Selection: Employ Density Functional Theory (DFT) with a suitable functional and basis set. The B3LYP hybrid functional combined with the 6-311++G(d,p) basis set is a widely used and reliable choice for organic molecules, providing a good balance between accuracy and computational cost.[4]

  • Geometry Optimization: Perform a full geometry optimization without any symmetry constraints to locate the global minimum on the potential energy surface.

  • Vibrational Frequency Calculation: Following optimization, a vibrational frequency analysis should be performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.[6] These calculations also provide theoretical infrared (IR) and Raman spectra, which can be compared with experimental data for validation.[2][7]

Diagram: Computational Workflow for Electronic Structure Analysis

Computational Workflow cluster_0 Ground State Calculations cluster_1 Electronic Property Analysis cluster_2 Excited State Calculations (Optional) A 1. Initial Molecular Structure B 2. Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) A->B Optimize Geometry C 3. Vibrational Frequency Analysis B->C Confirm Minimum Energy D 4. HOMO-LUMO Analysis C->D E 5. Molecular Electrostatic Potential (MEP) C->E F 6. Mulliken Population Analysis C->F G 7. TD-DFT Calculation C->G H 8. UV-Vis Spectra Prediction G->H

Caption: A generalized workflow for the theoretical analysis of this compound's electronic structure.

Ground State Electronic Properties: Unveiling the Molecular Landscape

Once the optimized geometry is obtained, a series of analyses can be performed to probe the ground-state electronic properties of this compound.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.[8] The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity and kinetic stability.[9]

Expected Insights for this compound:

  • HOMO Distribution: The HOMO is expected to be primarily localized over the π-system of the cinnamic acid backbone, including the phenyl ring and the α,β-unsaturated carboxylic acid moiety.

  • LUMO Distribution: The LUMO is anticipated to have significant contributions from the formyl and carboxylic acid groups, given their electron-withdrawing nature. This suggests that these regions are the most likely sites for nucleophilic attack.

  • HOMO-LUMO Gap: The presence of the electron-withdrawing formyl group is expected to lower the energies of both the HOMO and LUMO compared to unsubstituted cinnamic acid. This may result in a smaller HOMO-LUMO gap, indicating higher reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

ParameterEnergy (eV)
HOMO-6.5
LUMO-2.0
Energy Gap (ΔE)4.5

Note: These are hypothetical values for illustrative purposes. Actual values would be obtained from DFT calculations.

Diagram: Conceptual Representation of HOMO and LUMO Orbitals

HOMO_LUMO cluster_0 HOMO cluster_1 LUMO HOMO Highest Occupied Molecular Orbital (Electron Donor) LUMO Lowest Unoccupied Molecular Orbital (Electron Acceptor) Energy Energy Arrow

Caption: A simplified energy level diagram illustrating the HOMO and LUMO.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and for predicting sites of electrophilic and nucleophilic attack.[10][11] The MEP is plotted onto the electron density surface, with different colors representing different potential values.

Expected MEP Features for this compound:

  • Negative Potential (Red/Yellow): Regions of negative electrostatic potential, indicating electron-rich areas, are expected to be located around the oxygen atoms of the carboxylic acid and formyl groups. These sites are susceptible to electrophilic attack.

  • Positive Potential (Blue): Regions of positive electrostatic potential, indicating electron-deficient areas, are anticipated around the hydrogen atoms, particularly the acidic proton of the carboxylic acid group. These areas are prone to nucleophilic attack.

  • Neutral Potential (Green): The aromatic ring is expected to exhibit a relatively neutral potential, with some polarization due to the attached functional groups.

The MEP analysis can provide crucial insights into intermolecular interactions, such as hydrogen bonding, which are vital for understanding the molecule's behavior in condensed phases and its interaction with biological targets.[12]

Excited State Properties and UV-Vis Spectra

Time-Dependent Density Functional Theory (TD-DFT) can be employed to investigate the electronic excited states of this compound and to predict its UV-Vis absorption spectrum.[13] This is particularly relevant for applications in materials science, such as in the design of organic dyes and photosensitizers.

Protocol for TD-DFT Calculations:

  • Methodology: Perform single-point TD-DFT calculations on the optimized ground-state geometry using the same functional and basis set.

  • Excitation Energies and Oscillator Strengths: The calculation will yield the vertical excitation energies (corresponding to the wavelengths of maximum absorption, λmax) and the oscillator strengths (related to the intensity of the absorption bands).

  • Spectral Simulation: The calculated transitions can be convoluted with Gaussian or Lorentzian functions to simulate the theoretical UV-Vis spectrum.

Expected Spectral Features:

The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions within the conjugated system. The presence of the formyl group may lead to a red-shift (bathochromic shift) in the absorption maximum compared to cinnamic acid, indicating a more extended π-conjugation.

Conclusion and Future Directions

The theoretical study of this compound's electronic structure provides a foundational understanding of its chemical properties and potential applications. The computational workflow and analyses outlined in this guide offer a comprehensive approach to elucidating its molecular orbital interactions, charge distribution, and spectroscopic behavior.

Future research could extend this work by:

  • Investigating the effects of different solvents on the electronic properties using implicit or explicit solvation models.[4]

  • Performing molecular dynamics simulations to study the conformational flexibility and intermolecular interactions in solution or in a biological environment.

  • Conducting docking studies to explore the binding affinity of this compound with specific protein targets.[14][15]

By integrating these computational insights with experimental validation, a more complete picture of this compound's potential can be realized, paving the way for its rational design and application in various scientific and technological fields.

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Methodological & Application

Application Notes & Protocols: Synthesis of 4-Formylcinnamic Acid via the Perkin Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 4-formylcinnamic acid, a valuable bifunctional molecule, utilizing the Perkin reaction. Cinnamic acid and its derivatives are pivotal precursors in the synthesis of pharmaceuticals, advanced polymers, and other fine chemicals.[1][2][3][4] This application note details the underlying mechanism, provides a robust, step-by-step experimental protocol, and offers critical insights into the causality behind experimental choices. It is designed to equip researchers with the necessary knowledge for successful synthesis, purification, and characterization of this compound, ensuring both reproducibility and a high degree of purity.

Introduction and Significance

This compound is an aromatic compound characterized by the presence of both a carboxylic acid and an aldehyde functional group. This dual reactivity makes it a highly versatile building block in organic synthesis. The α,β-unsaturated carboxylic acid moiety is a classic Michael acceptor and can undergo various addition reactions, while the aldehyde group provides a handle for derivatization through reactions like reductive amination, Wittig reactions, and further condensations. Its derivatives are explored for a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2]

The Perkin reaction, developed by William Henry Perkin in 1868, is a cornerstone of organic chemistry for the synthesis of α,β-unsaturated aromatic acids (cinnamic acids).[5][6] The reaction facilitates the aldol-type condensation of an aromatic aldehyde with an acid anhydride, typically in the presence of an alkali salt of the corresponding acid which acts as a weak base.[7] This guide focuses on the specific application of this reaction to synthesize this compound from terephthalaldehyde and acetic anhydride.

Reaction Principle and Mechanism

The synthesis of this compound via the Perkin reaction proceeds by the condensation of one of the two aldehyde groups on terephthalaldehyde with acetic anhydride. The alkali salt, typically anhydrous sodium acetate, serves as the essential base catalyst.[5][8]

Overall Reaction:

Terephthalaldehyde + Acetic Anhydride --(NaOAc, Δ)--> this compound + Acetic Acid

The reaction mechanism involves several key steps:

  • Enolate Formation: The base (acetate ion) abstracts an acidic α-proton from acetic anhydride to form a resonance-stabilized carbanion (enolate).[6][9]

  • Nucleophilic Attack: The enolate acts as a nucleophile, attacking the carbonyl carbon of one of the aldehyde groups on terephthalaldehyde to form a tetrahedral alkoxide intermediate.[10]

  • Protonation & Dehydration: The intermediate is protonated, and a subsequent elimination of a water molecule (dehydration) occurs, often facilitated by the high reaction temperatures, to yield an unsaturated mixed anhydride.

  • Hydrolysis: The resulting mixed anhydride is hydrolyzed during the aqueous work-up to yield the final product, this compound, and acetic acid.

Diagram: Perkin Reaction Mechanism

Perkin_Mechanism Mechanism for this compound Synthesis cluster_start Step 1: Enolate Formation cluster_attack Step 2: Nucleophilic Attack cluster_end Steps 3 & 4: Dehydration & Hydrolysis Acetic_Anhydride Acetic Anhydride Enolate Anhydride Enolate Acetic_Anhydride->Enolate + Acetate Acetate_Base Acetate (Base) Intermediate Tetrahedral Intermediate Enolate->Intermediate + Terephthalaldehyde Terephthalaldehyde Terephthalaldehyde Unsaturated_Anhydride Unsaturated Anhydride Intermediate->Unsaturated_Anhydride - H₂O Final_Product This compound Unsaturated_Anhydride->Final_Product + H₂O (Work-up)

Caption: Reaction mechanism of the Perkin reaction.

Detailed Experimental Protocol

This protocol describes a standard laboratory-scale synthesis of this compound.

Materials and Equipment
Reagent/MaterialGradeSupplierNotes
Terephthalaldehyde≥98%Sigma-AldrichStarting aromatic aldehyde
Acetic Anhydride≥99%Fisher ScientificReagent and solvent
Sodium AcetateAnhydrous, ≥99%Acros OrganicsBase catalyst. Must be anhydrous.[11]
Hydrochloric AcidConcentrated (37%)J.T. BakerFor acidification during work-up
EthanolReagent GradeVWRFor recrystallization
Activated CarbonDecolorizingN/AFor purification (optional)

Equipment: 100 mL three-neck round-bottom flask, reflux condenser, thermometer, heating mantle with magnetic stirrer, Buchner funnel and flask, standard laboratory glassware.

Step-by-Step Synthesis Procedure
  • Setup: Assemble a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a thermometer. Place the flask in a heating mantle.

  • Charging Reagents: To the flask, add terephthalaldehyde (13.4 g, 0.1 mol), anhydrous sodium acetate (7.4 g, 0.09 mol), and acetic anhydride (25 mL, 0.265 mol).

    • Causality Note: Acetic anhydride is used in excess to act as both a reagent and a solvent. Anhydrous sodium acetate is critical; the presence of water can hydrolyze the anhydride and inhibit the reaction.[11]

  • Reaction: Heat the reaction mixture with stirring. Maintain a gentle reflux at a temperature of approximately 170-180°C for 4-5 hours.[12] The mixture will turn dark brown.

    • Causality Note: High temperatures are required to overcome the activation energy for the condensation and subsequent dehydration steps.[11]

  • Work-up and Isolation:

    • Allow the reaction mixture to cool to approximately 100°C.

    • Carefully and slowly pour the warm mixture into 200 mL of rapidly stirring deionized water in a large beaker. This will hydrolyze the remaining acetic anhydride and precipitate the crude product.

    • Heat the aqueous suspension to boiling for 15 minutes to ensure complete hydrolysis and dissolve any soluble impurities.

    • Filter the hot solution by gravity filtration to remove any insoluble polymers.

    • Cool the filtrate to room temperature, then acidify by slowly adding concentrated hydrochloric acid until the pH is approximately 2-3. A precipitate of this compound will form.

    • Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

    • Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid with cold deionized water (2 x 30 mL).

  • Purification (Recrystallization):

    • Transfer the crude solid to a beaker and dissolve it in a minimum amount of boiling ethanol.

    • If the solution is highly colored, a small amount of activated carbon can be added, and the solution boiled for a few minutes before hot filtration to remove the carbon.

    • Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven at 60°C.

Characterization
  • Appearance: Light yellow to beige crystalline powder.[13]

  • Melting Point: 250-255°C.[13]

  • Infrared (IR) Spectroscopy: The spectrum should show characteristic peaks for O-H (carboxylic acid, broad), C=O (aldehyde and acid), and C=C (alkene) stretches.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be used to confirm the structure and purity of the final product.[14]

Data Summary and Workflow Visualization

Table of Reagents and Expected Yield
CompoundMolar Mass ( g/mol )Amount (g)MolesMolar Ratio
Terephthalaldehyde134.1313.40.101.0
Acetic Anhydride102.0927.0 (25 mL)0.2652.65
Sodium Acetate82.037.40.090.9
Product: this compound176.17 ~12.3 g ~0.07 ~70% Yield

Diagram: Experimental Workflow

Workflow cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A 1. Charge Reagents (Aldehyde, Anhydride, Base) B 2. Heat & Reflux (180°C, 4-5h) A->B C 3. Quench in Water B->C D 4. Acidify with HCl C->D E 5. Vacuum Filtration (Collect Crude Product) D->E F 6. Recrystallize (from Ethanol) E->F G 7. Dry Product F->G H 8. Characterize (MP, IR, NMR) G->H

Caption: From synthesis to final characterization.

Troubleshooting and Key Considerations

  • Low Yield: Insufficient heating time or temperature can lead to incomplete reaction. The presence of moisture is also detrimental. Ensure all glassware is dry and the sodium acetate is anhydrous.

  • Formation of Di-acid: If the reaction is run for too long or at excessively high temperatures, a competing reaction at the second aldehyde group can occur, leading to the formation of benzene-1,4-dicarboxylic acid (terephthalic acid) as a byproduct. Stoichiometric control is key to favoring the mono-substituted product.

  • Polymeric Byproducts: Aromatic aldehydes can sometimes form resinous polymers under harsh basic conditions. A controlled reaction temperature and prompt work-up can minimize this.

  • Purification Challenges: If the crude product is very dark, multiple recrystallizations or the use of activated carbon may be necessary to obtain a product of acceptable purity and color.

References

  • Vertex AI Search Result[15]

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Application Notes & Protocols: Synthesis of Cinnamic Acid Derivatives via Claisen-Schmidt Condensation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Cinnamic Acid Derivatives and Their Synthesis

Cinnamic acid and its derivatives are a class of naturally occurring phenolic compounds that form the structural backbone for a multitude of pharmacologically active molecules.[1][2] Found in plants, these compounds are key intermediates in the biosynthesis of flavonoids, lignins, and other significant natural products.[2] In the realm of drug discovery and development, cinnamic acid derivatives are highly valued for their broad and potent biological activities, which include anti-tumor, anti-inflammatory, antibacterial, anti-diabetic, and antioxidant properties.[3][4][5] Their versatile structure serves as a privileged scaffold, allowing for synthetic modifications to optimize therapeutic efficacy.[1]

The Claisen-Schmidt condensation is a cornerstone of organic synthesis, providing a reliable and efficient pathway to α,β-unsaturated ketones and esters.[6][7] This reaction, a variation of the aldol condensation, typically involves the base-catalyzed reaction between an aromatic aldehyde (lacking α-hydrogens) and a ketone or ester that possesses enolizable α-hydrogens.[8][9] Its operational simplicity, use of readily available starting materials, and adaptability make it an invaluable tool for generating diverse libraries of cinnamic acid derivatives for structure-activity relationship (SAR) studies in medicinal chemistry.[6]

This guide provides an in-depth exploration of the Claisen-Schmidt condensation, from its underlying mechanism to a detailed, field-proven laboratory protocol, complete with characterization data and troubleshooting insights.

Reaction Mechanism: The Chemistry of Carbon-Carbon Bond Formation

The Claisen-Schmidt condensation proceeds through a sequential mechanism involving enolate formation, nucleophilic attack, and dehydration. The base-catalyzed pathway is the most common and is detailed below.

  • Enolate Formation: A strong base, such as sodium methoxide (NaOMe) or sodium hydroxide (NaOH), abstracts an acidic α-hydrogen from the ester (e.g., methyl acetate). This deprotonation forms a resonance-stabilized enolate ion, which serves as the key carbon nucleophile.[8][10][11] The equilibrium of this step is critical and is driven forward by the subsequent steps.

  • Nucleophilic Attack: The newly formed enolate attacks the electrophilic carbonyl carbon of the aromatic aldehyde. This step results in the formation of a tetrahedral alkoxide intermediate, creating the new carbon-carbon bond that is central to the condensation.[10][11]

  • Protonation & Dehydration: The alkoxide intermediate is protonated by the solvent (e.g., methanol) to yield a β-hydroxy ester (the aldol addition product). Under the reaction conditions, this intermediate readily undergoes dehydration (elimination of a water molecule).[9][12] This elimination is highly favored as it results in a conjugated system extending from the aromatic ring through the newly formed double bond to the carbonyl group, which is a significant thermodynamic driving force.

Claisen_Schmidt_Mechanism Figure 1: Base-Catalyzed Claisen-Schmidt Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Dehydration MA Methyl Acetate (Enolizable Ester) Enolate Enolate Ion (Nucleophile) MA->Enolate Base

Caption: Figure 1: Base-Catalyzed Claisen-Schmidt Mechanism

Experimental Protocol: Synthesis of Methyl (E)-4-methoxycinnamate

This protocol details an efficient synthesis of methyl (E)-4-methoxycinnamate from p-anisaldehyde and methyl acetate, adapted from established methods.[13][14] This procedure utilizes sodium metal and a catalytic amount of methanol to generate the sodium methoxide base in situ, with toluene as a co-solvent to improve solubility and yield.[13]

Materials and Reagents:

  • p-Anisaldehyde (4-methoxybenzaldehyde), ≥98%

  • Methyl acetate, ≥99%

  • Sodium metal, in mineral oil

  • Methanol, anhydrous

  • Toluene, anhydrous

  • Hydrochloric acid (HCl), ~1M aqueous solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, heating mantle, and rotary evaporator.

Stoichiometric Data:

ReagentMol. Wt. ( g/mol )Equiv.Moles (mmol)AmountNotes
p-Anisaldehyde136.151.050.06.81 gLimiting reagent
Methyl Acetate74.082.2110.08.15 g (9.2 mL)Serves as reactant and solvent
Sodium Metal22.991.155.01.26 gBase precursor
Methanol32.040.210.00.32 g (0.4 mL)Catalyst to initiate base formation
Toluene92.14--15 mLCo-solvent

Step-by-Step Procedure:

  • Preparation of the Base (Sodium Methoxide):

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous toluene (15 mL) and methyl acetate (9.2 mL).

    • Carefully weigh sodium metal (1.26 g) and wash it quickly with hexane to remove the mineral oil. Cut it into small pieces and add them to the flask.

    • Causality: Using small pieces of sodium increases the surface area, facilitating a smoother and more controlled reaction to form the alkoxide base. Toluene acts as a co-solvent, which is crucial for solubilizing the aromatic aldehyde and the final product, thereby improving reaction efficiency and yield.[13]

    • Add anhydrous methanol (0.4 mL) dropwise to the stirred mixture. The reaction is exothermic and will begin to reflux as it initiates the formation of sodium methoxide.

  • Aldehyde Addition and Condensation:

    • Once the initial vigorous reaction subsides, add p-anisaldehyde (6.81 g) to the flask.

    • Stir the reaction mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 4:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 2-4 hours.

    • Causality: The reaction is conducted at ambient temperature to minimize potential side reactions, such as the self-condensation of methyl acetate or the Cannizzaro reaction of the aldehyde, although the latter is less likely under these conditions.[13][15]

  • Work-up and Extraction:

    • Upon completion, cool the flask in an ice bath and cautiously quench the reaction by slowly adding 50 mL of cold water.

    • Add 1M HCl solution dropwise until the aqueous layer is acidic (pH ~2-3). This neutralizes the excess base and protonates any remaining alkoxide.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer twice with 25 mL portions of ethyl acetate.

    • Combine all organic layers and wash sequentially with 50 mL of saturated NaHCO₃ solution (to remove acidic impurities), and 50 mL of brine (to remove residual water).[16]

    • Causality: The sequential washing steps are critical for purification. The bicarbonate wash removes any carboxylic acids that may have formed, while the brine wash helps to break emulsions and begins the drying process.

  • Purification and Isolation:

    • Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

    • The resulting crude solid can be purified by recrystallization from a minimal amount of hot ethanol or methanol.

    • Filter the purified crystals, wash with a small amount of cold solvent, and dry under vacuum to yield methyl (E)-4-methoxycinnamate as a white solid.

Workflow Figure 2: Experimental Workflow A 1. Reagent Setup (Toluene, Methyl Acetate, Sodium, Methanol) B 2. Base Formation (in situ NaOMe) A->B C 3. Add Aldehyde & React at RT B->C D 4. Reaction Monitoring (TLC) C->D D->C Incomplete E 5. Quench & Acidify (Ice Bath, H₂O, HCl) D->E Complete F 6. Extraction (Ethyl Acetate) E->F G 7. Wash Organic Layer (NaHCO₃, Brine) F->G H 8. Dry & Concentrate (MgSO₄, Rotovap) G->H I 9. Purification (Recrystallization) H->I J 10. Product Characterization (NMR, IR, MP) I->J

Caption: Figure 2: Experimental Workflow

Product Characterization

Authenticating the structure and purity of the synthesized cinnamic acid derivative is a critical, self-validating step of the protocol.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.64 (d, J = 16.0 Hz, 1H, Ar-CH=): Vinyl proton alpha to the carbonyl. The large coupling constant is characteristic of the trans (E) configuration.[17]

    • δ 7.48 (d, J = 8.8 Hz, 2H, Ar-H): Aromatic protons ortho to the methoxy group.

    • δ 6.90 (d, J = 8.8 Hz, 2H, Ar-H): Aromatic protons meta to the methoxy group.

    • δ 6.30 (d, J = 16.0 Hz, 1H, =CH-CO₂Me): Vinyl proton beta to the carbonyl.

    • δ 3.83 (s, 3H, -OCH₃): Methoxy group on the aromatic ring.

    • δ 3.78 (s, 3H, -CO₂CH₃): Methyl ester group.

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ 167.5 (C=O), 161.4, 144.5, 129.8, 127.2, 115.3, 114.3 (Aromatic & Vinyl Cs), 55.4 (-OCH₃), 51.6 (-CO₂CH₃).

  • FT-IR (KBr, cm⁻¹):

    • ~1715 (strong, C=O stretch of α,β-unsaturated ester).[2]

    • ~1635 (medium, C=C stretch of alkene).[2][18]

    • ~1605, 1510 (C=C aromatic stretches).

    • ~1250, 1170 (C-O stretches).[2]

  • Melting Point: 89-91 °C (literature).

Best Practices and Troubleshooting

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield Inactive base (old sodium, wet solvents/reagents).Use freshly opened anhydrous solvents. Ensure sodium is clean and reactive.
Low reaction temperature or insufficient reaction time.Allow the reaction to stir longer at room temperature or warm gently (e.g., 40-50°C) while monitoring by TLC.
Formation of Byproducts Presence of water leading to saponification of the ester.Ensure all glassware and reagents are scrupulously dry.
Cannizzaro reaction of the aldehyde.This is less common with alkoxide bases but can occur with NaOH/KOH. Ensure slow addition of aldehyde and maintain temperature control.[15]
Product is an Oil or Fails to Crystallize Presence of impurities (unreacted starting materials, solvent residue).Re-purify using column chromatography. Ensure all solvent is removed under high vacuum.
Product may have a low melting point.If characterization data (NMR, IR) is clean, the oily nature may be inherent.
Product is the cis Isomer Unlikely under these thermodynamically controlled conditions.The trans isomer is significantly more stable due to reduced steric hindrance. The large (~16 Hz) coupling constant in ¹H NMR confirms the trans geometry.

References

  • Uncovering the Biological Applications of Cinnamic Acid Derivatives: A P
  • Cinnamic acid derivatives: A new chapter of various pharmacological activities. (2012). Journal of Chemical and Pharmaceutical Research.
  • Claisen Condens
  • Synthesis of Chalcones via Claisen−Schmidt Reaction Catalyzed by Sulfonic Acid-Functional Ionic Liquids. (2012). Industrial & Engineering Chemistry Research.
  • Claisen Schmidt reaction | Crossed Aldol condensation reaction | with Complete mechanism. (2020). YouTube.
  • Esterification, Purification and Identification of Cinnamic Acid Esters. (2018).
  • Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. (2024). MDPI.
  • Isolation of Cinnamic Acid Derivatives from the Bulbs of Allium tripedale. (2017). PubMed Central.
  • The Pharmacological Landscape of Cinnamic Acid Derivatives: A Technical Guide for Drug Development. (2025). Benchchem.
  • Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review. (2021). Research, Society and Development.
  • Kinetic investigation of the Claisen-Schmidt condensation for production of chalcone using basic metal oxide catalysts. (2025). American Chemical Society.
  • Claisen-Schmidt Condens
  • Claisen-Schmidt condensation – Knowledge and References. (n.d.). Taylor & Francis.
  • IR, 1H NMR and 13C NMR spectra of cinnamic acid. (n.d.). Doc Brown's Chemistry.
  • Mechanism of base-catalyzed Claisen-Schmidt condensation. (2007).
  • Application Notes: Synthesis of Chalcones via Claisen-Schmidt Condens
  • Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts. (2021).
  • Claisen–Schmidt condens
  • Claisen Schimdt Reaction (Mixed Aldol Condens
  • An Improved Synthesis of ( E )-Cinnamic Acid Derivatives via the Claisen–Schmidt Condensation. (2003).
  • Mass Spectrometry in Organic Synthesis: Claisen–Schmidt Base-Catalyzed Condensation and Hammett Correlation of Substituent Effects. (2014).
  • 23.7: The Claisen Condensation Reaction. (2024). Chemistry LibreTexts.
  • An Improved Synthesis of (E)Cinnamic Acid Derivatives via the Claisen–Schmidt Condensation. (2003).
  • Comparative vibrational and NMR study of cis-cinnamic acid polymorphs and trans-cinnamic acid. (2008).
  • Process for the preparation of cinnamic acid esters. (2000).

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Application Notes and Protocols: 4-Formylcinnamic Acid as a Versatile Linker for Metal-Organic Frameworks (MOFs)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Functional Linkers in MOF Design

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands, known as linkers.[1][2] The modular nature of MOFs allows for the tuning of their structure and properties by judiciously selecting these building blocks.[3] This has led to their investigation in a wide array of applications, including gas storage and separation, catalysis, sensing, and notably, drug delivery.[4][5]

The choice of the organic linker is paramount as it dictates the topology, porosity, and functionality of the resulting framework. While simple dicarboxylates like terephthalic acid are common, the incorporation of "tagged" linkers bearing additional functional groups opens up a new dimension in MOF design.[6] This allows for post-synthetic modification (PSM), a powerful technique to introduce new functionalities into a pre-existing MOF structure without altering its framework.[7][8][9]

This application note focuses on 4-formylcinnamic acid , a bifunctional linker of significant interest. Its carboxylate group serves as the primary coordination site with metal centers to build the MOF backbone, while the vinyl-extended aldehyde (formyl) group acts as a versatile chemical handle for post-synthetic modification. This dual functionality makes this compound an ideal candidate for creating highly adaptable MOFs for advanced applications, particularly in the realm of drug development and delivery.

This compound: A Multifunctional Building Block

This compound possesses a unique combination of structural and chemical features that make it a highly valuable linker for MOF synthesis:

  • Carboxylate Group: This primary functional group readily coordinates with a variety of metal ions (e.g., Zn²⁺, Cu²⁺, Zr⁴⁺, etc.) to form stable MOF structures. The rigidity of the phenyl and vinyl backbone contributes to the formation of robust and porous frameworks.

  • Aldehyde (Formyl) Group: The true potential of this compound lies in its reactive aldehyde functionality. This group can participate in a wide range of organic reactions, allowing for the covalent attachment of various molecules to the MOF's internal surface after its initial synthesis. This is a cornerstone of post-synthetic modification.[10]

  • Extended Conjugation: The cinnamic acid backbone provides extended π-conjugation, which can be beneficial for applications in luminescence and sensing.

The strategic incorporation of the aldehyde group directly into the MOF linker from the outset is often more advantageous than attempting to functionalize a simpler linker post-synthetically. It ensures a uniform distribution of reactive sites throughout the framework.

Application Example: Synthesis of a Zr(IV)-based MOF using a Cinnamate Linker

While direct synthesis examples for this compound are not yet prevalent in the literature, a well-documented protocol for the closely related 4-carboxycinnamic acid (H₂CCA) with Zr(IV) and Ce(IV) provides a robust starting point for researchers.[11] The synthesis of a Zr(IV)-based MOF with H₂CCA is presented here as a foundational protocol that can be adapted for this compound. The key difference would be the presence of the formyl group, which would be preserved during the MOF synthesis for subsequent functionalization.

Synthesis of a Zr-CCA MOF

This protocol is based on the solvothermal synthesis of a microporous Zr(IV)-based MOF using 4-carboxycinnamic acid.[11]

Materials:

  • Zirconium(IV) chloride (ZrCl₄)

  • 4-Carboxycinnamic acid (H₂CCA) (or this compound)

  • Acetic acid (modulator)

  • N,N'-dimethylformamide (DMF) (solvent)

  • Ethanol (for washing)

Equipment:

  • Teflon-lined stainless-steel autoclave

  • Oven

  • Centrifuge

  • Vacuum oven

Protocol:

  • In a glass vial, dissolve ZrCl₄, 4-carboxycinnamic acid, and acetic acid in DMF in a 1:1:10 molar ratio.

  • Seal the vial and place it in a Teflon-lined stainless-steel autoclave.

  • Heat the autoclave in an oven at 150 °C for 24 hours.

  • After cooling to room temperature, collect the resulting crystalline powder by centrifugation.

  • Wash the product repeatedly with fresh DMF and then with ethanol to remove unreacted starting materials and solvent molecules trapped within the pores.

  • Activate the MOF by heating under vacuum to remove the solvent molecules from the pores, making the internal surface area accessible.

G cluster_synthesis Solvothermal Synthesis cluster_purification Purification and Activation ZrCl4 ZrCl4 H2CCA 4-Carboxycinnamic Acid Acetic_Acid Acetic Acid DMF DMF Mix Mix in DMF Autoclave Heat in Autoclave 150°C, 24h Centrifuge Collect by Centrifugation Wash_DMF Wash with DMF Wash_Ethanol Wash with Ethanol Activate Activate under Vacuum Final_MOF Zr-CCA MOF Powder

Characterization of the Resulting MOF

The successful synthesis and properties of the MOF can be confirmed through a suite of characterization techniques:

Technique Purpose Expected Results for a Crystalline MOF
Powder X-Ray Diffraction (PXRD) To confirm the crystallinity and phase purity of the synthesized material.[12]A diffraction pattern with sharp peaks corresponding to a specific crystal structure.[12]
Thermogravimetric Analysis (TGA) To assess the thermal stability of the MOF and the removal of guest molecules.[13]A weight loss step corresponding to the removal of solvent molecules, followed by a plateau indicating the stable framework, and finally decomposition at higher temperatures.[13]
Fourier-Transform Infrared (FTIR) Spectroscopy To confirm the coordination of the carboxylate groups to the metal centers and the presence of the formyl group.Disappearance or shift of the carboxylic acid C=O stretch and the appearance of carboxylate stretches. The aldehyde C=O stretch should remain.
N₂ Sorption Analysis To determine the porosity, specifically the BET surface area and pore volume.A Type I or Type IV isotherm, indicating a microporous or mesoporous material, respectively, with a high surface area.
Scanning Electron Microscopy (SEM) To visualize the morphology and crystal size of the MOF particles.Uniformly shaped crystals, providing information on the particle size distribution.

Table 1: Key characterization techniques for MOFs synthesized with this compound.

Post-Synthetic Modification (PSM): Unleashing the Potential of the Formyl Group

The true utility of incorporating this compound into a MOF lies in the post-synthetic modification of the pendant aldehyde groups. This allows for the covalent attachment of a wide range of molecules, tailoring the MOF for specific applications.

Application in Drug Delivery: Covalent Conjugation of Amine-Containing Drugs

A primary application in drug development is the covalent attachment of therapeutic agents to the MOF carrier. This can lead to improved drug loading, controlled release profiles, and targeted delivery. The aldehyde groups within the MOF pores can readily react with primary amines on drug molecules to form imines (Schiff bases), which can be further reduced to stable secondary amines.

Protocol for PSM with an Amine-Containing Molecule:

  • Activation: The synthesized MOF is first activated by heating under vacuum to ensure the pores are accessible.

  • Reaction: The activated MOF is suspended in a suitable solvent (e.g., anhydrous dichloromethane or toluene). A solution of the amine-containing drug is added to the suspension.

  • Incubation: The reaction mixture is stirred at a specific temperature (e.g., room temperature to 60 °C) for a defined period (e.g., 24-72 hours) to allow for imine formation.

  • Reduction (Optional but Recommended): To form a more stable amine linkage, a mild reducing agent such as sodium cyanoborohydride (NaBH₃CN) can be added to the reaction mixture.

  • Washing: The functionalized MOF is then thoroughly washed with fresh solvent to remove any unreacted drug and byproducts.

  • Drying: The final drug-conjugated MOF is dried under vacuum.

G cluster_psm Covalent Drug Conjugation Activated_MOF Activated MOF with Pendant -CHO Groups Amine_Drug Amine-Containing Drug Reaction Schiff Base Formation Reduction Reduction to Amine (e.g., NaBH3CN) Washing Washing and Purification Drug_Conjugated_MOF Drug-Conjugated MOF

Conclusion and Future Outlook

This compound is a highly promising linker for the design and synthesis of functional and adaptable MOFs. Its bifunctional nature allows for the construction of robust frameworks with readily accessible chemical handles for post-synthetic modification. This opens up a vast design space for creating tailored materials for a variety of applications, with drug delivery being a particularly compelling area of research. The ability to covalently attach therapeutic molecules to the MOF carrier can address many of the challenges associated with traditional drug delivery systems, such as low loading capacities and burst release kinetics. As research in this area continues to grow, we can expect to see the development of novel MOFs based on this compound and its derivatives, leading to significant advancements in targeted therapeutics and personalized medicine.

References

  • Burrows, A. D., et al. (2008). Post-synthetic modification of tagged metal-organic frameworks.
  • Tanabe, K. K., & Cohen, S. M. (2011). Postsynthetic modification of metal-organic frameworks—a progress report. Chemical Society Reviews, 40(2), 498-519.[7]

  • Janiak, C., & Vieth, J. K. (2010). MOFs, MILs and more: concepts, properties and applications for porous coordination polymers (PCPs). New Journal of Chemistry, 34(10), 2366-2388.
  • Czaja, A. U., Trukhan, N., & Müller, U. (2009). Industrial applications of metal-organic frameworks. Chemical Society Reviews, 38(5), 1284-1293.
  • Cohen, S. M. (2010). Postsynthetic modification of metal–organic frameworks. Chemical Reviews, 112(2), 970-1000.
  • Wang, Z., & Cohen, S. M. (2009). Postsynthetic modification of metal–organic frameworks. Chemical Society Reviews, 38(5), 1315-1329.[8]

  • Deria, P., et al. (2014). Beyond post-synthesis modification: converting MOFs to new ones. Chemical Society Reviews, 43(16), 5896-5912.
  • Horcajada, P., et al. (2012). Metal-organic frameworks in biomedicine. Chemical Reviews, 112(2), 1232-1268.
  • Yao, Z., et al. (2021). Metal-Organic Frameworks for Drug Delivery. Advanced Science, 8(19), 2102061.
  • Moghadam, P. Z., et al. (2017). A systematic study of the synthesis and characterization of metal-organic frameworks.
  • Furukawa, H., et al. (2013). The chemistry and applications of metal-organic frameworks. Science, 341(6149), 1230444.
  • Li, H., Eddaoudi, M., O'Keeffe, M., & Yaghi, O. M. (1999). Design and synthesis of an exceptionally stable and highly porous metal-organic framework.
  • Rowsell, J. L., & Yaghi, O. M. (2004). Metal–organic frameworks: a new class of porous materials.
  • Li, J. R., Kuppler, R. J., & Zhou, H. C. (2009). Selective gas adsorption and separation in metal–organic frameworks. Chemical Society Reviews, 38(5), 1477-1504.
  • Islamoglu, T., et al. (2017). Zr(IV) and Ce(IV)-based metal-organic frameworks incorporating 4-carboxycinnamic acid as ligand: Synthesis and properties. Inorganica Chimica Acta, 462, 25-30.[11]

Sources

Application Notes & Protocols: Derivatization of 4-Formylcinnamic Acid for Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Bifunctional Scaffold

4-Formylcinnamic acid (4-FCA) is a uniquely versatile molecule poised at the intersection of synthetic chemistry and biological application. Its structure, featuring a reactive aldehyde and a modifiable carboxylic acid on a rigid phenylpropanoid backbone, makes it an ideal scaffold for constructing complex bioconjugates, molecular probes, and novel therapeutic agents.[1][2][3] The cinnamic acid core itself is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer and antimicrobial properties.[1][2][3][4]

The true power of 4-FCA lies in the orthogonal reactivity of its two functional groups. The aldehyde provides a gateway for selective conjugation to amine- or hydrazide-containing molecules through reactions like reductive amination or stable oxime formation.[5][6] Simultaneously, the carboxylic acid can be activated to form amide bonds with proteins, peptides, or linker molecules.[7][8] This dual functionality allows for the precise, stepwise construction of sophisticated molecular tools for a myriad of biological assays.

This guide provides an in-depth exploration of the key derivatization strategies for 4-FCA, complete with detailed, field-tested protocols. We will explain the causality behind experimental choices, ensuring that researchers can not only execute these methods but also adapt them to their specific biological questions.

Strategic Derivatization Pathways for this compound

The choice of derivatization strategy depends entirely on the desired final application. The two primary functional handles—the aldehyde and the carboxylic acid—can be targeted independently or sequentially to build elaborate molecular constructs.

Derivatization_Pathways cluster_aldehyde Aldehyde Derivatization cluster_carboxyl Carboxylic Acid Derivatization FCA This compound (4-FCA) reductive_amination Schiff Base / Imine FCA->reductive_amination  R-NH2 (e.g., Protein Lysine) oxime_ligation Oxime FCA->oxime_ligation  R-ONH2 (e.g., Fluorescent Probe)  Aniline Catalyst, pH 4-7 edc_nhs NHS-Ester Intermediate FCA->edc_nhs  EDC, NHS  pH 4.5-6.0 amine_product Stable Amine Linkage reductive_amination->amine_product  NaBH3CN or  NaBH(OAc)3 amide_bond Stable Amide Bond edc_nhs->amide_bond  R'-NH2 (e.g., Peptide)  pH 7.2-8.5

Figure 1: Key derivatization pathways for this compound. The aldehyde and carboxylic acid groups can be modified using distinct, highly efficient chemical reactions to yield stable bioconjugates.

Part 1: Targeting the Aldehyde Group - Gateway to Bioconjugation

The aldehyde functionality is a prime target for selective bioconjugation due to its reactivity with specific nucleophiles, which are often absent in the native biological milieu. This allows for precise labeling of proteins, peptides, and other biomolecules.

Reductive Amination: Forging Stable Protein Linkages

Reductive amination is a robust and widely used method for covalently attaching aldehydes to primary amines, such as the ε-amino group of lysine residues in proteins.[5][9] The process occurs in two main steps: the initial formation of a Schiff base (imine), followed by its immediate reduction to a stable secondary amine.

Expertise & Causality: A critical choice in this protocol is the reducing agent. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are preferred over harsher reagents like sodium borohydride (NaBH₄).[5] This is because NaBH₃CN and NaBH(OAc)₃ are mild reducing agents that selectively reduce the protonated imine intermediate much faster than the starting aldehyde at neutral or slightly acidic pH.[5][10] This selectivity prevents unwanted reduction of the aldehyde on 4-FCA and other carbonyls that might be present in the biological sample, leading to a cleaner, more specific conjugation.[5] Borate buffers are also known to enhance coupling yields in reactions involving sugars, though the mechanism is not fully understood.[9]

Protocol 1: Covalent Labeling of a Protein via Reductive Amination

This protocol details the conjugation of 4-FCA to Bovine Serum Albumin (BSA) as a model protein.

Reductive_Amination_Workflow start Start prep_reagents Prepare Solutions: 1. 4-FCA in DMSO 2. Protein in Borate Buffer (pH 9) 3. NaBH3CN in Borate Buffer start->prep_reagents mix Combine 4-FCA and Protein Solution prep_reagents->mix incubate1 Incubate 30 min at 37°C (Schiff Base Formation) mix->incubate1 add_reductant Add NaBH3CN Solution incubate1->add_reductant incubate2 Incubate 4-6 hours at 37°C (Reduction Step) add_reductant->incubate2 purify Purification (Dialysis or Desalting Column) incubate2->purify analyze Characterization (MALDI-TOF MS, SDS-PAGE) purify->analyze end End analyze->end EDC_NHS_Workflow start Start prep_reagents Prepare Solutions: 1. Derivatized 4-FCA in MES Buffer (pH 6.0) 2. EDC & Sulfo-NHS in MES Buffer (fresh) 3. Peptide in PBS (pH 7.4) start->prep_reagents activation Activate 4-FCA Derivative: Add EDC & Sulfo-NHS prep_reagents->activation incubate1 Incubate 15-30 min at RT (NHS-Ester Formation) activation->incubate1 coupling Add Peptide Solution incubate1->coupling incubate2 Incubate 2-4 hours at RT (Amide Bond Formation) coupling->incubate2 quench Quench Reaction (e.g., with Hydroxylamine) incubate2->quench purify Purification (HPLC or Desalting) quench->purify analyze Characterization (LC-MS) purify->analyze end End analyze->end

Figure 3: Workflow for EDC/Sulfo-NHS mediated coupling of a carboxylate to a primary amine.

Methodology:

  • Reagent Preparation:

    • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0.

    • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4.

    • 4-FCA Derivative: Dissolve the purified aldehyde-derivatized 4-FCA in Activation Buffer to a concentration of 10 mM.

    • EDC/Sulfo-NHS: Immediately before use, prepare a 100 mM EDC solution and a 100 mM Sulfo-NHS solution in Activation Buffer. EDC is moisture-sensitive and hydrolyzes quickly. [11][12] * Peptide Solution: Dissolve the amine-containing peptide in Coupling Buffer to a concentration of 5 mM.

  • Activation Step:

    • To 100 µL of the 4-FCA derivative solution, add 20 µL of 100 mM EDC and 20 µL of 100 mM Sulfo-NHS (a 2-fold molar excess of each).

    • Incubate for 15-30 minutes at room temperature to form the Sulfo-NHS ester.

  • Coupling Step:

    • Add 220 µL of the 5 mM peptide solution to the activated 4-FCA derivative (a slight excess of the peptide).

    • Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching & Purification (Self-Validation):

    • Quench any remaining NHS-ester by adding hydroxylamine to a final concentration of 10-20 mM and incubating for 15 minutes. [7] * Purify the final conjugate using reverse-phase HPLC to separate it from unreacted peptide and quenched 4-FCA derivative.

  • Characterization:

    • Confirm the final product's identity and purity using LC-MS. [13]

Part 3: Advanced Strategies and Characterization

Orthogonal Protection for Sequential Derivatization

For more complex syntheses, such as creating bifunctional linkers for PROTACs or other multi-component systems, an orthogonal protection strategy is essential. [14][15][16]This involves temporarily masking one functional group while the other is being modified. [14][16]

  • Protecting the Carboxylic Acid: The carboxyl group can be protected as a methyl or benzyl ester. Benzyl esters are particularly useful as they can be removed under mild hydrogenolysis conditions, which typically do not affect the aldehyde or common bioconjugate linkages. [16]* Protecting the Aldehyde: The aldehyde can be protected as an acetal (e.g., by reacting with ethylene glycol under acidic conditions). Acetals are stable to the basic or nucleophilic conditions often used in amide coupling but are readily removed with mild acid to regenerate the aldehyde for subsequent modification. [16] The ability to selectively deprotect one group without affecting the other is the cornerstone of an orthogonal strategy, enabling precise, multi-step synthetic routes. [14][16][17]

Characterization of 4-FCA Derivatives

Thorough characterization is a non-negotiable step to validate the success of any derivatization protocol.

  • Mass Spectrometry (MS): MALDI-TOF MS is invaluable for analyzing large protein conjugates, while ESI-MS is ideal for smaller molecules like peptides and the initial 4-FCA derivatives. [18]It provides direct confirmation of covalent modification by measuring the mass shift.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For smaller, purified derivatives, ¹H and ¹³C NMR can confirm the formation of specific bonds (e.g., the disappearance of the aldehyde proton signal at ~9-10 ppm) and verify the overall structure of the new molecule. [19][20][21]* Chromatography (HPLC): High-Performance Liquid Chromatography is essential for both purification and assessment of purity of the final conjugate.

Data Summary Table

Derivatization StrategyTarget Functional GroupKey ReagentsResulting LinkageStabilityPrimary Application
Reductive Amination AldehydeR-NH₂, NaBH₃CNSecondary AmineVery HighCovalent protein/peptide labeling at lysine residues. [5][9]
Oxime Ligation AldehydeR-ONH₂, AnilineOximeHigh (pH > 4)Bioorthogonal labeling, creating fluorescent probes, hydrogel formation. [6][22][23]
EDC/NHS Coupling Carboxylic AcidR'-NH₂, EDC, NHSAmideVery HighAttaching linkers, peptides, or other molecules to the 4-FCA core. [7][11][24]

Conclusion

This compound is a powerful and adaptable scaffold for chemical biology and drug discovery. By leveraging the distinct reactivity of its aldehyde and carboxylic acid functionalities, researchers can employ robust derivatization strategies like reductive amination, oxime ligation, and EDC/NHS coupling to construct a vast array of tailored molecular tools. The protocols and expert insights provided herein serve as a comprehensive guide for harnessing the full potential of this versatile molecule in the design and execution of sophisticated biological assays.

References

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Fairhall, E. A., et al. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Chemical Science. [Link]

  • Kabytaev, K., et al. (2017). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. Metabolites. [Link]

  • Organic Chemistry Portal. Protective Groups. [Link]

  • Banerjee, S., et al. (2010). Organomercury Bioconjugate Synthesis and Characterization by Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Bioconjugate Chemistry. [Link]

  • Sagnou, M., et al. (2024). Approaches for the discovery of cinnamic acid derivatives with anticancer potential. Expert Opinion on Drug Discovery. [Link]

  • Shao, M., et al. (2011). Improved Procedure for Direct Coupling of Carbohydrates to Proteins via Reductive Amination. Bioconjugate Chemistry. [Link]

  • Larda, S., et al. (2023). Solid-state NMR methods for the characterization of bioconjugations and protein-material interactions. ResearchGate. [Link]

  • Wuts, P. G. M. Protecting Groups. [Link]

  • Butz, F. (2019). Unnatural Amino Acids for Protein Modification by Oxime Ligation. KOPS - University of Konstanz. [Link]

  • Bangs Laboratories, Inc. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. [Link]

  • Arise, R., et al. (2020). Role of NMR in High Ordered Structure Characterization of Monoclonal Antibodies. International Journal of Molecular Sciences. [Link]

  • Barany, G., & Merrifield, R. B. (1979). 1.2 Deprotection: The Concept of Orthogonal Sets. [Link]

  • Swiątek, M., et al. (2021). Recent Developments in Therapeutic and Nutraceutical Applications of p-Methoxycinnamic Acid from Plant Origin. Molecules. [Link]

  • Mahmoodi, M., et al. (2015). 4.3. (A) Schematic representation of oxime ligation and click reaction... ResearchGate. [Link]

  • Google Patents. (2018).
  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Fairhall, E. A., et al. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. RSC Publishing. [Link]

  • Fernandes, M., et al. (2022). Cinnamic acid derivatives as promising building blocks for advanced polymers: Synthesis, properties and applications. ResearchGate. [Link]

  • Wikipedia. Protecting group. [Link]

  • ResearchGate. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. [Link]

  • ResearchGate. (2023). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. [Link]

  • da Silva, A. F., et al. (2021). Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review. Research, Society and Development. [Link]

  • NJ Bio, Inc. Bioconjugation Services. [Link]

  • Rashidian, M., et al. (2013). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. Bioconjugate Chemistry. [Link]

  • Dube, P., et al. (2021). Cinnamic Acid Derivatives and Their Biological Efficacy. Molecules. [Link]

  • Arise, R., et al. (2020). Role of NMR in High Ordered Structure Characterization of Monoclonal Antibodies. PubMed. [Link]

  • ResearchGate. (2017). Isotope-coded derivatization based LC/ESI-MS/MS methods using a pair of novel reagents for quantification of hydroxycinnamic acids and hydroxybenzoic acids in fermented brown rice product. [Link]

  • Longobardo, L., et al. (2024). Sustainable Chemical Derivatization of Hydroxycinnamic Acids. ChemistrySelect. [Link]

  • Nakajima, D., et al. (2017). Isotope-coded derivatization based LC/ESI-MS/MS methods using a pair of novel reagents for quantification of hydroxycinnamic acids and hydroxybenzoic acids in fermented brown rice product. Journal of Pharmaceutical and Biomedical Analysis. [Link]

Sources

Application Notes & Protocols: Chemoselective Reactions of the Carboxylic Acid Group in 4-Formylcinnamic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Duality of 4-Formylcinnamic Acid

This compound is a versatile bifunctional organic compound that serves as a valuable building block in medicinal chemistry and materials science.[1][2] Its structure features a rigid cinnamic acid backbone, which is known to be a privileged scaffold in drug design, coupled with two key functional groups at opposite ends of the molecule: a carboxylic acid and an aromatic aldehyde (formyl group).[3][4] This duality presents both an opportunity and a challenge. While it allows for orthogonal chemical modifications to build molecular complexity, it also demands a careful, chemoselective approach to ensure reactions target the desired functional group without unintended side reactions.

This guide provides a detailed exploration of reactions targeting the carboxylic acid moiety of this compound. We will delve into the core transformations—esterification, amidation, and acid chloride formation—with an emphasis on the underlying principles that govern selectivity and reaction success. The protocols described herein are designed to be robust and reproducible, providing a solid foundation for your synthetic endeavors.

G cluster_main Start This compound Ester Esterification (+ R-OH, H⁺) Start->Ester Amide Amidation (+ R₂NH, Coupling Agent) Start->Amide AcidChloride Acid Chloride Formation (+ SOCl₂) Start->AcidChloride Product_Ester 4-Formylcinnamate Ester Ester->Product_Ester Product_Amide 4-Formylcinnamide Amide->Product_Amide Product_AcidChloride 4-Formylcinnamoyl Chloride AcidChloride->Product_AcidChloride

Caption: Core reactions of the this compound carboxylic group.

The Chemoselectivity Challenge

The primary consideration when working with this compound is the relative reactivity of the aldehyde versus the carboxylic acid.

  • Carboxylic Acid: The -COOH group is acidic and its carbonyl carbon is electrophilic, but less so than an aldehyde's. It readily undergoes nucleophilic acyl substitution.[5][6]

  • Aldehyde: The -CHO group is not acidic but possesses a highly electrophilic carbonyl carbon, making it susceptible to attack by strong nucleophiles (e.g., Grignard reagents, organolithiums, hydrides). It is generally stable to the acidic conditions used in Fischer esterification and the neutral/mildly basic conditions of many modern coupling reactions.

For the reactions detailed in this guide, the aldehyde group is generally a spectator. However, if a derivative of this compound (like an ester) is to be subjected to strongly nucleophilic or basic conditions (e.g., reduction with LiAlH₄), the aldehyde must be protected to prevent its reaction.[7][8] The most common strategy is the formation of a cyclic acetal, which is stable to bases and nucleophiles but can be easily removed with aqueous acid.[7][9]

Protocol I: Fischer-Speier Esterification

Fischer esterification is the classic acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester.[10] It is a reversible equilibrium-driven process. To achieve high yields, the equilibrium must be shifted towards the product, typically by using the alcohol as the solvent (a large excess) or by removing the water byproduct as it forms.[11][12] The aldehyde group is stable under these conditions.

Mechanism of Action

The reaction proceeds via a nucleophilic acyl substitution mechanism. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, activating it towards nucleophilic attack by the alcohol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the ester.[13]

G cluster_mech Fischer Esterification Mechanism A 1. Protonation of Carbonyl B 2. Nucleophilic Attack by Alcohol A->B C 3. Proton Transfer B->C D 4. Elimination of Water C->D E 5. Deprotonation D->E F Ester Product E->F

Caption: Stepwise mechanism of Fischer Esterification.

Detailed Laboratory Protocol

Objective: To synthesize Methyl 4-formylcinnamate.

Materials:

  • This compound

  • Methanol (MeOH), anhydrous

  • Sulfuric acid (H₂SO₄), concentrated

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Round-bottom flask, reflux condenser, magnetic stirrer/stir bar, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add this compound (e.g., 1.76 g, 10.0 mmol).

  • Reagent Addition: Add 40 mL of methanol. Stir the suspension until the acid is partially dissolved.

  • Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (0.5 mL) to the stirring mixture. Caution: This is an exothermic process.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 65°C) using a heating mantle. Maintain reflux for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up - Quenching: After cooling to room temperature, remove the bulk of the methanol using a rotary evaporator.

  • Extraction: Dissolve the residue in 50 mL of ethyl acetate. Transfer the solution to a separatory funnel.

  • Washing: Wash the organic layer sequentially with:

    • 50 mL of deionized water.

    • 50 mL of saturated NaHCO₃ solution (repeat until CO₂ evolution ceases) to neutralize the acid catalyst and remove unreacted carboxylic acid.

    • 50 mL of brine to remove residual water.

  • Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, then filter to remove the drying agent.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The product, methyl 4-formylcinnamate, can be further purified by recrystallization (e.g., from an ethanol/water mixture) or column chromatography if necessary.

ParameterConditionRationale
Alcohol Methanol, Ethanol, Propanol, etc.Serves as both reactant and solvent, driving the equilibrium.[11]
Catalyst Conc. H₂SO₄, p-TsOHProtonates the carbonyl, activating it for nucleophilic attack.[10][14]
Temperature RefluxProvides the necessary activation energy for the reaction.[15]
Reaction Time 4-12 hoursTime required to reach equilibrium; varies with alcohol steric hindrance.[15]
Work-up NaHCO₃ washNeutralizes the acid catalyst and removes unreacted starting material.[11]

Protocol II: Amidation via Coupling Reagents

Directly reacting a carboxylic acid with an amine is generally ineffective as it results in a simple acid-base reaction, forming a stable and unreactive ammonium carboxylate salt.[13] To facilitate amide bond formation, a "coupling reagent" is required to convert the carboxylic acid's hydroxyl group into a better leaving group. Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are commonly employed for this purpose.[5][16]

Mechanism of Action (DCC Coupling)

The carboxylic acid adds to one of the C=N double bonds of DCC, forming a highly reactive O-acylisourea intermediate. This intermediate is an excellent acylating agent. The amine then attacks the carbonyl carbon of the intermediate, forming the amide bond and releasing N,N'-dicyclohexylurea (DCU) as a byproduct.[5] The DCU byproduct is poorly soluble in most organic solvents and precipitates out, which helps drive the reaction to completion.[16][17]

G cluster_mech DCC-Mediated Amidation Mechanism A 1. Carboxylic acid attacks DCC B 2. Formation of O-acylisourea intermediate A->B C 3. Nucleophilic attack by amine B->C D 4. Tetrahedral intermediate collapse C->D E Amide Product + DCU byproduct D->E

Caption: Mechanism for amide formation using DCC.

Detailed Laboratory Protocol

Objective: To synthesize N-benzyl-4-formylcinnamide.

Materials:

  • This compound

  • Benzylamine

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer/stir bar, ice bath.

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.76 g, 10.0 mmol) in 50 mL of anhydrous DCM. Cool the solution to 0°C in an ice bath.

  • Reagent Addition: Add benzylamine (1.09 mL, 10.0 mmol) to the solution, followed by DCC (2.27 g, 11.0 mmol, 1.1 equivalents).

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature overnight (12-18 hours). A white precipitate of dicyclohexylurea (DCU) will form.

  • Work-up - Filtration: Filter the reaction mixture to remove the precipitated DCU. Wash the filter cake with a small amount of cold DCM.

  • Extraction: Transfer the filtrate to a separatory funnel.

  • Washing: Wash the organic layer sequentially with:

    • 30 mL of 1 M HCl to remove any unreacted benzylamine.

    • 30 mL of saturated NaHCO₃ solution to remove any unreacted this compound.

    • 30 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The resulting crude amide can be purified by recrystallization or column chromatography.

Coupling ReagentByproductSolubility of ByproductKey Features
DCC Dicyclohexylurea (DCU)Insoluble in most solventsInexpensive; easy byproduct removal by filtration.[16]
EDC·HCl EDC UreaWater-solubleIdeal for aqueous reactions or when easy removal by aqueous extraction is desired.[17]
HATU/HBTU TetramethylureaSolubleHigh efficiency, low racemization, but more expensive.

Protocol III: Acid Chloride Formation

For subsequent reactions requiring a highly activated carboxylic acid derivative, conversion to an acid chloride is a common strategy. Acid chlorides are significantly more reactive than the parent carboxylic acid.[18] Thionyl chloride (SOCl₂) is a frequently used reagent for this transformation.[13][19]

Mechanism of Action

The carboxylic acid attacks the sulfur atom of thionyl chloride, displacing a chloride ion. The resulting intermediate then collapses, with the chloride ion attacking the carbonyl carbon. This process releases sulfur dioxide (SO₂) and hydrogen chloride (HCl) gas, forming the final acid chloride product.[13] The formation of gaseous byproducts drives the reaction to completion.

G cluster_mech Acid Chloride Formation with SOCl₂ A 1. Nucleophilic attack on SOCl₂ B 2. Formation of chlorosulfite intermediate A->B C 3. Nucleophilic attack by Cl⁻ B->C D 4. Collapse of intermediate C->D E Acid Chloride + SO₂↑ + HCl↑ D->E

Caption: Mechanism of acid chloride formation using thionyl chloride.

Detailed Laboratory Protocol

Objective: To synthesize 4-formylcinnamoyl chloride.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Toluene or Dichloromethane (DCM), anhydrous

  • Round-bottom flask, reflux condenser, gas trap (for HCl and SO₂), magnetic stirrer, heating mantle.

Procedure:

  • Safety First: This reaction must be performed in a well-ventilated fume hood as it evolves toxic and corrosive HCl and SO₂ gases. The reflux condenser should be fitted with a gas trap (e.g., a tube leading to a beaker of NaOH solution).

  • Reaction Setup: Place this compound (1.76 g, 10.0 mmol) in a dry round-bottom flask equipped with a stir bar.

  • Reagent Addition: Add 20 mL of anhydrous toluene. To this suspension, add thionyl chloride (1.46 mL, 20.0 mmol, 2.0 equivalents) dropwise at room temperature.

  • Reflux: Attach the reflux condenser and gas trap. Heat the mixture to reflux (approx. 80°C for DCM, 110°C for toluene) and maintain for 2-3 hours, or until gas evolution ceases and the solution becomes clear.[19]

  • Isolation: Cool the reaction mixture to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure (a cold trap is recommended to capture the volatile SOCl₂).

  • Product: The resulting 4-formylcinnamoyl chloride is often a solid or oil and is typically used immediately in the next synthetic step without further purification due to its high reactivity and moisture sensitivity.[19]

References

  • Pathiranage, A. L., et al. (2018). Esterification, Purification and Identification of Cinnamic Acid Esters. Journal of Laboratory Chemical Education, 6(5), 156-158. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Esterification, Purification and Identification of Cinnamic Acid Esters. Available at: [Link]

  • Osborne, M. (2019). SYNTHESIS OF CINNAMIC ACID ESTERS. ASPIRE. Available at: [Link]

  • Organic Chemistry practical. (2013). Reaction of cinnamic acid with thionyl chloride to cinnamoyl chloride. Available at: [Link]

  • Nakabayashi, T., et al. (1977). Oxidations by thionyl chloride. VI. Mechanism of the reaction with cinnamic acids. The Journal of Organic Chemistry. Available at: [Link]

  • Womack, E. B., & McWhirter, J. (n.d.). Cinnamic acid, phenyl ester. Organic Syntheses Procedure. Available at: [Link]

  • Patrick, G. L. (2015). Appendix 6: Protecting groups. Oxford Learning Link. Available at: [Link]

  • Kurniawan, Y. D., et al. (2023). Optimization for synthesis of methyl-d3 cinnamate derivatives via room temperature Fischer esterification. AIP Conference Proceedings. Available at: [Link]

  • JKPK. (2022). ESTERIFICATION OF CINNAMIC ACID USING MENTHOL AND ITS ACTIVITY AS LOWERING GLUCOSE LEVELS USING ANTHRONE SULFATE. Jurnal Kimia dan Pendidikan Kimia. Available at: [Link]

  • Rio de Janeiro City Hall. (n.d.). 2013 Reaction Of Cinnamic Acid With Thionyl Chloride To. Available at: [Link]

  • University of California, Irvine. (n.d.). Protecting Groups. Available at: [Link]

  • Matsumoto, T. (n.d.). The SYnthesis of Cinnamoyl Chloride. Available at: [Link]

  • Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones. Available at: [Link]

  • Khan Academy. (2024). Acetals as protecting groups | Aldehydes, ketones and carboxylic acids | Chemistry. YouTube. Available at: [Link]

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  • Aapptec Peptides. (n.d.). Coupling Reagents. Available at: [Link]

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  • National Institutes of Health. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Available at: [Link]

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  • Organic Syntheses Procedure. (n.d.). Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. Available at: [Link]

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4-Formylcinnamic Acid: A Versatile Precursor for Advanced Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 4-Formylcinnamic acid as a pivotal precursor in the synthesis of contemporary pharmaceutical agents. Its unique bifunctional structure, featuring both a reactive aldehyde and a versatile acrylic acid moiety, positions it as a valuable building block for a diverse range of therapeutic molecules. This document will delve into the synthetic utility of this compound, detailing its application in the synthesis of the anti-allergic drug Tranilast, stilbene-based anticancer agents, and novel integrin antagonists. We will provide detailed, field-proven protocols for key synthetic transformations, including Wittig reactions, Knoevenagel condensations, and reductive aminations. The underlying chemical principles and mechanistic insights governing these reactions will be thoroughly discussed to provide researchers with a robust understanding of how to leverage this precursor in their drug discovery and development programs.

Introduction: The Strategic Advantage of this compound in Medicinal Chemistry

This compound, with its chemical formula C10H8O3, is a crystalline solid that serves as a highly valuable intermediate in organic synthesis.[1] Its structure is characterized by a benzene ring substituted with a formyl group and a propenoic acid group, offering two distinct points for chemical modification. This bifunctionality is the cornerstone of its utility, allowing for the sequential or orthogonal derivatization to construct complex molecular architectures.

The presence of the aldehyde group enables a wide array of classic carbon-carbon and carbon-nitrogen bond-forming reactions. Simultaneously, the cinnamic acid portion can be readily converted into esters and amides, or participate in various addition reactions.[2] This versatility makes this compound a strategic choice for the synthesis of diverse pharmacologically active compounds, including anti-inflammatory, anticancer, and anti-allergic agents.[3][4][5]

Core Synthetic Applications and Methodologies

The strategic application of this compound in pharmaceutical synthesis is best illustrated through its role in the creation of specific, high-value therapeutic agents. This section will explore the synthesis of Tranilast, stilbene derivatives, and integrin antagonists, providing detailed protocols and mechanistic justifications.

Synthesis of Tranilast: An Anti-Allergic Agent

Tranilast, an anti-allergic drug used in the treatment of bronchial asthma and keloids, is a prime example of a pharmaceutical synthesized from a cinnamic acid derivative.[5][6][7] While Tranilast itself is N-(3,4-dimethoxycinnamoyl)anthranilic acid, the synthetic principles are directly applicable to analogs derived from this compound. The key transformation is the amidation of the cinnamic acid moiety.

This protocol outlines the synthesis of an N-(4-formylcinnamoyl)anthranilic acid, a direct analog of Tranilast, showcasing the utility of the carboxylic acid functionality of this compound.

Materials and Reagents:

ReagentFormulaM.W. ( g/mol )QuantityMoles (mmol)
This compoundC10H8O3176.171.76 g10.0
Anthranilic acidC7H7NO2137.141.37 g10.0
DCCC13H22N2206.332.27 g11.0
DMAPC7H10N2122.170.12 g1.0
Dichloromethane (DCM)CH2Cl284.93100 mL-
1 M HClHCl36.46As needed-
Saturated NaHCO3NaHCO384.01As needed-
Anhydrous MgSO4MgSO4120.37As needed-

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve this compound (1.76 g, 10.0 mmol) and anthranilic acid (1.37 g, 10.0 mmol) in 100 mL of anhydrous dichloromethane (DCM).

  • Catalyst Addition: Add 4-(Dimethylamino)pyridine (DMAP) (0.12 g, 1.0 mmol) to the solution and stir at room temperature.

  • Coupling Agent Addition: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of N,N'-Dicyclohexylcarbodiimide (DCC) (2.27 g, 11.0 mmol) in 20 mL of DCM dropwise over 15 minutes.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate. Wash the filtrate sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO3 solution (2 x 50 mL), and brine (1 x 50 mL).

  • Purification: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield the desired N-(4-formylcinnamoyl)anthranilic acid.

Causality and Mechanistic Insight: The use of DCC as a coupling agent activates the carboxylic acid of this compound, making it susceptible to nucleophilic attack by the amino group of anthranilic acid. DMAP acts as a catalyst to facilitate this process. This amidation reaction is a fundamental transformation in the synthesis of a wide array of pharmaceutical compounds.

Diagram 1: Synthesis of a Tranilast Analog

G cluster_reactants Reactants cluster_reagents Reagents 4FCA This compound Reaction Amide Coupling (0°C to RT, 12-18h) 4FCA->Reaction AA Anthranilic Acid AA->Reaction DCC DCC DCC->Reaction DMAP DMAP DMAP->Reaction DCM DCM (Solvent) DCM->Reaction Product N-(4-formylcinnamoyl)anthranilic Acid Reaction->Product

Caption: Workflow for the synthesis of a Tranilast analog.

Synthesis of Stilbene Derivatives for Anticancer Applications

Stilbene derivatives, such as resveratrol and its analogs, are a class of compounds known for their potent anticancer properties.[4][8][9] this compound serves as an excellent starting material for the synthesis of stilbene-based therapeutics through the Wittig reaction.[10][11] This reaction allows for the stereoselective formation of the characteristic double bond of the stilbene core.

This protocol describes the synthesis of a stilbene derivative from this compound and a suitable phosphonium ylide.

Materials and Reagents:

ReagentFormulaM.W. ( g/mol )QuantityMoles (mmol)
This compoundC10H8O3176.171.76 g10.0
Benzyltriphenylphosphonium chlorideC25H22ClP388.864.28 g11.0
Sodium hydride (60% in oil)NaH24.000.44 g11.0
Anhydrous THFC4H8O72.11100 mL-
Diethyl ether(C2H5)2O74.12As needed-
Saturated NH4ClNH4Cl53.49As needed-

Procedure:

  • Ylide Generation: In a flame-dried 250 mL round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend benzyltriphenylphosphonium chloride (4.28 g, 11.0 mmol) in 50 mL of anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C and add sodium hydride (0.44 g, 11.0 mmol of 60% dispersion in mineral oil) portion-wise. Allow the mixture to stir at room temperature for 1 hour to generate the ylide (a characteristic orange-red color should appear).

  • Aldehyde Addition: Dissolve this compound (1.76 g, 10.0 mmol) in 50 mL of anhydrous THF and add it dropwise to the ylide solution at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.

  • Quenching and Work-up: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired stilbene derivative.

Causality and Mechanistic Insight: The Wittig reaction proceeds through the nucleophilic attack of the phosphorus ylide on the aldehyde carbonyl of this compound, forming a betaine intermediate which then collapses to an oxaphosphetane.[12] This four-membered ring intermediate subsequently decomposes to yield the alkene (the stilbene derivative) and triphenylphosphine oxide. The stereochemical outcome (E or Z isomer) is influenced by the nature of the ylide and the reaction conditions.[13]

Diagram 2: Wittig Reaction for Stilbene Synthesis

G Phosphonium_Salt Benzyltriphenylphosphonium Chloride Ylide Phosphonium Ylide (Wittig Reagent) Phosphonium_Salt->Ylide Deprotonation Base NaH in THF Base->Ylide Reaction Wittig Reaction (0°C to RT, 4-6h) Ylide->Reaction 4FCA This compound 4FCA->Reaction Product Stilbene Derivative Reaction->Product

Caption: General workflow for the synthesis of stilbene derivatives.

Synthesis of Integrin Antagonists via Reductive Amination

Integrin antagonists are a class of therapeutic agents that are being investigated for the treatment of various diseases, including cancer and inflammatory disorders.[2][14][15][16][17] The aldehyde functionality of this compound can be readily converted into a variety of amine-containing structures through reductive amination, providing a pathway to novel integrin antagonists.[18][19][20][21]

This protocol details the synthesis of an N-substituted aminomethyl derivative of cinnamic acid, a potential intermediate for integrin antagonist synthesis.

Materials and Reagents:

ReagentFormulaM.W. ( g/mol )QuantityMoles (mmol)
This compoundC10H8O3176.171.76 g10.0
BenzylamineC7H9N107.151.07 g10.0
Sodium triacetoxyborohydrideNaBH(OAc)3211.942.54 g12.0
1,2-Dichloroethane (DCE)C2H4Cl298.96100 mL-
Acetic acidCH3COOH60.050.6 mL10.5
Saturated NaHCO3NaHCO384.01As needed-

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve this compound (1.76 g, 10.0 mmol) and benzylamine (1.07 g, 10.0 mmol) in 100 mL of 1,2-dichloroethane (DCE).

  • Acid Catalyst: Add glacial acetic acid (0.6 mL, 10.5 mmol) to the mixture and stir for 30 minutes at room temperature to facilitate imine formation.

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (2.54 g, 12.0 mmol) portion-wise over 10 minutes.

  • Reaction Progression: Stir the reaction mixture at room temperature for 8-12 hours. Monitor the reaction by TLC.

  • Work-up: Quench the reaction by the addition of saturated aqueous NaHCO3 solution. Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Causality and Mechanistic Insight: Reductive amination is a two-step process that occurs in a single pot. First, the aldehyde of this compound reacts with the primary amine (benzylamine) to form an iminium ion intermediate, a reaction that is catalyzed by the acetic acid.[1] The sodium triacetoxyborohydride, a mild and selective reducing agent, then reduces the iminium ion to the corresponding secondary amine.[21] This method is widely used in pharmaceutical synthesis due to its high efficiency and broad substrate scope.[18]

Diagram 3: Reductive Amination Pathway

G 4FCA This compound Imine_Formation Imine Formation (Acid Catalyst) 4FCA->Imine_Formation Amine Primary Amine (e.g., Benzylamine) Amine->Imine_Formation Imine Iminium Ion Intermediate Imine_Formation->Imine Reduction Reduction (NaBH(OAc)3) Imine->Reduction Product Secondary Amine Product Reduction->Product

Caption: Stepwise process of reductive amination.

Analytical Characterization

The successful synthesis and purification of derivatives from this compound require robust analytical techniques for characterization and quality control.

  • High-Performance Liquid Chromatography (HPLC): HPLC is an indispensable tool for monitoring reaction progress, assessing product purity, and for purification of the final compounds. A reversed-phase C18 column with a gradient elution of water and acetonitrile, both containing 0.1% trifluoroacetic acid, is a common starting point for method development.[22][23]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural elucidation of the synthesized molecules. The characteristic signals of the formyl proton (~9-10 ppm) and the vinylic protons of the cinnamate system (~6.5-8.0 ppm) are key diagnostic peaks to monitor.

  • Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the synthesized compounds, providing crucial evidence of the success of the chemical transformation.

Safety, Handling, and Storage

This compound should be handled in accordance with standard laboratory safety procedures. It is advisable to consult the Safety Data Sheet (SDS) before use.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a highly versatile and strategically important precursor in pharmaceutical synthesis. Its bifunctional nature allows for a wide range of chemical transformations, enabling the efficient construction of complex and biologically active molecules. The protocols and mechanistic insights provided in this application note are intended to serve as a valuable resource for researchers and scientists in the field of drug discovery and development, empowering them to unlock the full potential of this remarkable building block.

References

  • SAS Publishers. (2017). Synthesis and Anticancer Activity of Some New Stilbene Derivatives. [Link]

  • Ekins, S., et al. (2011). Production of tranilast [N-(3′,4′-dimethoxycinnamoyl)- anthranilic acid] and its analogs in yeast Saccharomyces cerevisiae. Applied Microbiology and Biotechnology, 89(4), 969–979. [Link]

  • Ismail, M. A. H., et al. (2020). Design and synthesis of novel tranilast analogs: Docking, antiproliferative evaluation and in-silico screening of TGFβR1 inhibitors. Bioorganic Chemistry, 105, 104368. [Link]

  • Prasad, A. S., et al. (2017). Synthetic approaches toward stilbenes and their related structures. RSC Advances, 7(63), 39687-39713. [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. [Link]

  • De Filippis, B., et al. (2017). Anticancer Activity of Stilbene-Based Derivatives. Chemistry & Biodiversity, 14(4), e1600450. [Link]

  • ResearchGate. (n.d.). Stilbene derivatives 16-21. [Link]

  • Der Pharma Chemica. (2016). Efficient Synthesis of Pharmaceutically Important Intermediates via Knoevenagel, Aldol Type Condensation by Using Aqueous Extrac. [Link]

  • Pawar, H. S., et al. (2015). Triethylamine: A Potential N-Base Surrogate for Pyridine in Knoevenagel Condensation of Aromatic Aldehyde and Malonic Acid. New Journal of Chemistry. [Link]

  • Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. [Link]

  • MDPI. (2023). Systematic Studies on Anti-Cancer Evaluation of Stilbene and Dibenzo[b,f]oxepine Derivatives. [Link]

  • Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11857–11911. [Link]

  • ResearchGate. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. [Link]

  • Bestmann, H. J. (1987). Phosphorus Ylides. [Link]

  • Chem-Station. (2024). Wittig Reaction. [Link]

  • Royal Society of Chemistry. (2020). One-pot reductive amination of carboxylic acids: a sustainable method for primary amine synthesis. [Link]

  • YouTube. (2022). Reductive Amination & Amide Synthesis (IOC 40). [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. [Link]

  • AdiChemistry. (n.d.). WITTIG REACTION | MECHANISM. [Link]

  • ResearchGate. (2011). Production of tranilast [N-(3′,4′-dimethoxycinnamoyl)- anthranilic acid] and its analogs in yeast Saccharomyces cerevisiae. [Link]

  • Fvs. (n.d.). Cinnamic Acid Knoevenagel Condensation Mechanism. [Link]

  • Gentilucci, L., et al. (2014). Synthesis and assay of retro-α4β1 integrin-targeting motifs. European Journal of Medicinal Chemistry, 75, 437–444. [Link]

  • Yamada, H., et al. (1994). Tranilast, a selective inhibitor of collagen synthesis in human skin fibroblasts. The Journal of Biochemistry, 116(4), 892–897. [Link]

  • Rio Mais Seguro. (n.d.). Cinnamic Acid Knoevenagel Condensation Mechanism. [Link]

  • ScienceDirect. (2014). Synthesis and assay of retro-a4b1 integrin-targeting motifs. [Link]

  • National Center for Biotechnology Information. (2020). Synthesis and Biological Evaluation of Cyclobutane-Based β3 Integrin Antagonists: A Novel Approach to Targeting Integrins for Cancer Therapy. [Link]

  • BEPLS. (2023). Green Synthesis Approach of Cinnamic Acid by Knoevenagel Condensation and It's Antibacterial Activity. [Link]

  • ResearchGate. (2012). Therapeutic Potential of Tranilast, an Anti-allergy Drug, in Proliferative Disorders. [Link]

  • ResearchGate. (2018). Recent advancements in HPLC-NMR and applications for natural product profiling and identification. [Link]

  • ResearchGate. (2014). Synthesis and assay of retro-α4β1 integrin-targeting motifs. [Link]

  • ResearchGate. (2023). Identification, Synthesis, and Characterization of N-Formyl Mirabegron: A New Degradation Product Formed by Formic Acid Impurity in Pharmaceutical Excipients. [Link]

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Troubleshooting & Optimization

Troubleshooting low yield in 4-Formylcinnamic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-formylcinnamic acid. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in obtaining high yields and purity for this versatile bifunctional molecule. Here, we address common issues encountered during synthesis with in-depth, field-proven insights and solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My overall yield of this compound is significantly lower than expected. What are the most common causes?

Low yield is a frequent issue stemming from several factors, ranging from reagent quality to suboptimal reaction conditions. A systematic approach to troubleshooting is crucial.

Possible Causes & Solutions:

  • Poor Quality Starting Materials: The purity of your starting materials, typically 4-bromobenzaldehyde and an acrylic acid derivative (for Heck reactions) or a phosphorus ylide (for Wittig reactions), is paramount.[1] Impurities can interfere with the catalyst or lead to unwanted side reactions.

    • Troubleshooting Protocol:

      • Verify Purity: Analyze your starting materials via NMR or melting point analysis. For instance, 4-bromobenzaldehyde should be a white to off-white crystalline solid with a melting point of 55-60 °C.[1]

      • Purify if Necessary: If impurities are detected, purify the starting materials. 4-Bromobenzaldehyde can be purified by recrystallization.

  • Suboptimal Reaction Conditions: The reaction conditions, including temperature, reaction time, and solvent, must be precisely controlled.

    • Troubleshooting Protocol:

      • Temperature Control: Ensure the reaction temperature is maintained as specified in your protocol. Deviations can lead to side product formation or incomplete reaction.

      • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). An insufficient reaction time will result in unreacted starting materials, while an overly extended time can lead to product degradation.

  • Inefficient Catalysis (for Heck Reactions): The palladium catalyst used in Heck reactions is sensitive to air and impurities.[2]

    • Troubleshooting Protocol:

      • Catalyst Quality: Use a high-purity palladium catalyst.

      • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst deactivation.

Q2: I am observing the formation of significant byproducts in my reaction mixture. How can I identify and minimize them?

Side reactions are a common source of low yields and purification difficulties. Identifying the byproducts can provide clues to the underlying problem.

Common Byproducts and Their Causes:

  • Homocoupling of 4-bromobenzaldehyde (Heck Reaction): This results in the formation of 4,4'-diformylbiphenyl. This is often due to issues with the catalyst or reaction conditions.

    • Mitigation Strategy: Optimize the catalyst loading and ensure a thoroughly degassed reaction mixture.

  • Polymerization of Acrylic Acid/Acrylate: This can occur at elevated temperatures.

    • Mitigation Strategy: Maintain the recommended reaction temperature and consider adding a polymerization inhibitor if the problem persists.

  • Cannizzaro Reaction of this compound: Under strongly basic conditions, the aldehyde can undergo a disproportionation reaction to form the corresponding alcohol and carboxylic acid.

    • Mitigation Strategy: Carefully control the pH of the reaction and workup. Avoid excessively basic conditions.

Troubleshooting Workflow for Byproduct Formation

Byproduct_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions start Low Yield & Byproducts Observed analyze Analyze Crude Product by NMR/LC-MS start->analyze identify Identify Byproduct Structures analyze->identify cause1 Homocoupling identify->cause1 4,4'-diformylbiphenyl detected cause2 Polymerization identify->cause2 Polymeric material observed cause3 Cannizzaro Reaction identify->cause3 Alcohol & Dicarboxylic Acid detected sol1 Optimize Catalyst & Degas cause1->sol1 sol2 Control Temperature cause2->sol2 sol3 Control pH cause3->sol3

Caption: Troubleshooting workflow for identifying and mitigating byproduct formation.

Q3: My Wittig reaction to synthesize this compound is not proceeding to completion. What should I check?

The Wittig reaction is a powerful method for alkene synthesis, but its success hinges on the effective formation and reactivity of the phosphorus ylide.[3][4][5]

Key Checkpoints for the Wittig Reaction:

  • Ylide Formation: The ylide is typically generated by treating a phosphonium salt with a strong base. Incomplete deprotonation is a common failure point.

    • Troubleshooting Protocol:

      • Base Strength: Ensure the base is strong enough to deprotonate the phosphonium salt. n-Butyllithium or sodium hydride are commonly used.[3]

      • Anhydrous Conditions: The reaction must be carried out under strictly anhydrous conditions, as water will quench the strong base and the ylide.

      • Temperature: Ylide formation is often performed at low temperatures to prevent side reactions.

  • Reactivity of the Ylide: The reactivity of the ylide can be influenced by substituents. Stabilized ylides (containing electron-withdrawing groups) are less reactive than non-stabilized ylides.[3]

    • Troubleshooting Protocol:

      • Reaction Time and Temperature: Less reactive ylides may require longer reaction times or higher temperatures to react with the aldehyde.

Reaction Scheme: Wittig Synthesis of this compound

Wittig_Synthesis cluster_reactants Reactants aldehyde 4-Formylbenzaldehyde product This compound Ester aldehyde->product ylide Phosphorus Ylide (e.g., (Carbethoxymethylene)triphenylphosphorane) ylide->product hydrolysis Hydrolysis product->hydrolysis final_product This compound hydrolysis->final_product

Caption: General workflow for the Wittig synthesis of this compound.

Q4: I am struggling with the purification of my crude this compound. What is the best method?

Effective purification is critical to obtaining a high-purity final product. The choice of method depends on the nature of the impurities.

Recommended Purification Protocol: Recrystallization

Recrystallization is often the most effective method for purifying this compound.[6]

  • Solvent Selection: A mixed solvent system is often ideal. For instance, dissolving the crude product in a hot solvent in which it is highly soluble (e.g., ethanol or acetic acid) and then adding a solvent in which it is poorly soluble (e.g., water) to induce crystallization upon cooling can be very effective.

  • Step-by-Step Recrystallization Protocol:

    • Dissolve the crude this compound in a minimal amount of hot ethanol.

    • If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

    • Hot filter the solution to remove the charcoal and any insoluble impurities.

    • Slowly add hot water to the filtrate until the solution becomes slightly turbid.

    • Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol/water mixture.

    • Dry the crystals under vacuum.

Parameter Recommended Condition Expected Outcome
Recrystallization Solvent Ethanol/Water or Acetic Acid/WaterHigh purity crystalline solid
Drying Method Vacuum OvenRemoval of residual solvents
Purity Check Melting Point (251-254 °C), NMRConformation of pure product

Table 1: Key parameters for the purification of this compound.

Q5: Could the aldehyde group be reacting under my reaction conditions?

Yes, the aldehyde group is susceptible to both oxidation and reduction, which can lead to lower yields of the desired product.

  • Oxidation: The aldehyde group can be oxidized to a carboxylic acid, especially in the presence of strong oxidizing agents or prolonged exposure to air at high temperatures.[7] This would result in the formation of 4-carboxy-cinnamic acid.

  • Reduction: If a reducing agent is present, the aldehyde can be reduced to an alcohol, forming 4-(hydroxymethyl)cinnamic acid.

Preventative Measures:

  • Inert Atmosphere: Performing the reaction under an inert atmosphere can minimize oxidation.

  • Careful Reagent Selection: Avoid the use of strong oxidizing or reducing agents unless they are a planned part of a subsequent reaction step.

  • Reaction Monitoring: Closely monitor the reaction to avoid prolonged reaction times at elevated temperatures.

References

  • ResearchGate. (n.d.). Heck reaction between 4-bromobenzaldehyde and n-butyl acrylate using compounds 4 and 5 as catalysts.
  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

  • BenchChem. (2025). Troubleshooting low yields in cinnamic acid esterification reactions.
  • Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • BenchChem. (2025). An In-depth Technical Guide to 4-Bromobenzaldehyde: Properties, Synthesis, and Reactivity.
  • Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]

  • ResearchGate. (n.d.). Substituted cinnamic acids via one pot Wittig olefination-hydrolysis reaction.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of certain cinnamic acid derivatives through heck coupling reaction and evaluation of their antioxidant activities.
  • BenchChem. (2025). Application Notes & Protocols: Heck Reaction for the Synthesis of Cinnamic Acid Derivatives.
  • Journal of Chemical and Pharmaceutical Research. (2011). Cinnamic acid derivatives: A new chapter of various pharmacological activities.
  • UNI ScholarWorks. (n.d.). Oxidation of 4-Acyloxy Derivatives of Cinnamic Acid.
  • Johnson Matthey Technology Review. (1999). The Heck Reaction and Cinnamic Acid Synthesis by Heterogeneous Catalysis. Retrieved from [Link]

  • PMC - NIH. (n.d.). 2-Benzamido-3-(4-bromophenyl) acrylic acid.
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  • BenchChem. (2025). The Dual Reactivity of 4-Bromobenzaldehyde: An In-depth Technical Guide.
  • Scite.ai. (n.d.). ChemInform Abstract: Synthesis of Substituted Cinnamic Acids According to the Heck Reaction in an Aqueous Medium.
  • Beilstein Journal of Organic Chemistry. (n.d.). Recent advances in synthetic approaches for bioactive cinnamic acid derivatives.
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  • Journal of Laboratory Chemical Education. (2018). Esterification, Purification and Identification of Cinnamic Acid Esters. Retrieved from [Link]

  • BenchChem. (2025). Application Note: Purification of 4-Methylcinnamic Acid by Recrystallization.
  • Africa Research Connect. (n.d.). 1, 4-thioarialkylation and/or amination of E-3-(4-bromobenzoyl) acrylic acid and some studies with the products.
  • ResearchGate. (2025). New process for synthesis of p-hydroxycinnamic acid.
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  • ResearchGate. (n.d.). The most used reactions in the synthesis of cinnamic acid and its derivatives.
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Purification of 4-Formylcinnamic acid from crude reaction mixture

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering challenges with the purification of 4-formylcinnamic acid from crude reaction mixtures. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific experimental issues with practical, field-proven insights and scientifically grounded explanations.

Troubleshooting Guide: Common Issues in this compound Purification

This section addresses specific problems that may arise during the purification of this compound, offering step-by-step solutions and the rationale behind them.

Question 1: My yield of this compound is significantly lower than expected after purification. What are the potential causes and how can I improve it?

Answer:

Low recovery of this compound can stem from several factors throughout the purification process. A systematic approach to identify and rectify the issue is crucial.

Potential Causes and Solutions:

  • Incomplete Precipitation/Crystallization: this compound, like many carboxylic acids, may remain partially dissolved in the mother liquor if the conditions are not optimal.[1]

    • Troubleshooting:

      • Ensure Complete Acidification: When precipitating the acid from its salt form (e.g., sodium 4-formylcinnamate) after an acid-base extraction, ensure the pH is sufficiently acidic. The pH should be at least three units below the pKa of the carboxylic acid to ensure complete protonation and minimize its solubility in the aqueous phase.[2]

      • Cooling: After acidification, cool the solution in an ice bath to further decrease the solubility of the product. Gradual cooling is often conducive to the formation of larger, purer crystals.[3]

      • Check Mother Liquor: Before discarding the filtrate (mother liquor), test it for the presence of remaining product. A simple way is to add a few more drops of acid to see if more precipitate forms. Alternatively, a small sample can be extracted with an organic solvent and analyzed by Thin Layer Chromatography (TLC).

  • Loss During Extraction: During work-up, especially in acid-base extractions, significant product loss can occur.

    • Troubleshooting:

      • Multiple Extractions: Instead of a single extraction with a large volume of solvent, perform multiple extractions with smaller volumes. This is a more efficient method for recovering the product.

      • Back-Extraction: If the product is being extracted from an aqueous layer into an organic layer, consider performing a "back-extraction." After the initial extraction, wash the combined organic layers with a small amount of fresh aqueous solution to recover any dissolved product.

  • Inappropriate Recrystallization Solvent: The choice of solvent for recrystallization is critical. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[4]

    • Troubleshooting:

      • Solvent Screening: Conduct small-scale solubility tests with various solvents to find the optimal one. Common solvents for recrystallizing cinnamic acid derivatives include ethanol-water mixtures.[5][6]

      • Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Using an excessive amount of solvent will result in a significant portion of the product remaining in solution upon cooling, thus reducing the yield.[1]

  • Product Decomposition: Although this compound is generally stable, prolonged exposure to harsh conditions (e.g., very high temperatures or strong acids/bases) could potentially lead to degradation.

    • Troubleshooting:

      • Milder Conditions: If decomposition is suspected, consider using milder purification conditions. For example, use a weaker base like sodium bicarbonate for extraction instead of sodium hydroxide if compatible with the impurities present.[7][8]

      • Monitor Temperature: During recrystallization, avoid prolonged heating at the boiling point of the solvent.

Question 2: After purification, my this compound is still impure. I'm seeing extra peaks in my NMR spectrum and a broad melting point range. How can I improve the purity?

Answer:

Persistent impurities indicate that the chosen purification method is not effectively separating the desired product from byproducts or unreacted starting materials. The nature of the impurity will dictate the best course of action.

Common Impurities and Purification Strategies:

  • Unreacted Starting Materials: Depending on the synthetic route (e.g., Perkin, Knoevenagel, or Heck reaction), common starting materials like 4-formylbenzaldehyde or malonic acid may persist.[9][10]

    • Purification Strategy: Acid-Base Extraction. This is a highly effective method for separating acidic compounds like this compound from neutral or basic impurities.[7][8][11][12][13] The crude mixture is dissolved in an organic solvent (e.g., ethyl acetate or diethyl ether) and washed with an aqueous basic solution (e.g., sodium bicarbonate). The this compound will be deprotonated to its water-soluble carboxylate salt and move to the aqueous layer, leaving non-acidic impurities in the organic layer. The aqueous layer is then separated and acidified to precipitate the pure this compound.[7][11][12]

  • Side-Products: The synthesis of this compound can sometimes yield side-products with similar properties, making separation challenging.

    • Purification Strategy: Column Chromatography. If recrystallization and acid-base extraction are insufficient, column chromatography is a powerful technique for separating compounds with different polarities.[14][15][16]

      • Stationary Phase: Silica gel is commonly used.

      • Mobile Phase: A solvent system of hexane and ethyl acetate is often effective. A gradient elution, starting with a lower polarity mixture and gradually increasing the polarity, can provide excellent separation.[14] To prevent streaking of the acidic compound on the silica gel, it is often beneficial to add a small amount of acetic or formic acid (e.g., 0.1-1%) to the eluent.[17]

  • Isomeric Impurities: The synthesis may produce a mixture of E (trans) and Z (cis) isomers. The trans isomer is typically the desired and more stable product.[18]

    • Purification Strategy: Recrystallization. The two isomers often have different solubilities, allowing for separation by careful recrystallization. The trans isomer is generally less soluble and will crystallize out first from a suitable solvent system.

Workflow for High-Purity this compound:

Caption: Purification workflow for this compound.

Question 3: My crude product "oils out" during recrystallization instead of forming crystals. What should I do?

Answer:

"Oiling out" occurs when the solid melts before it dissolves in the hot solvent, or when the solution becomes supersaturated at a temperature above the melting point of the solute.[1] This is a common problem, especially with impure samples, as impurities can depress the melting point.

Troubleshooting "Oiling Out":

  • Re-heat and Add More Solvent: Return the flask to the heat source and add more of the "good" solvent (the one in which the compound is more soluble) to the mixture. The goal is to fully dissolve the oil in the solvent.[1]

  • Adjust Solvent System: If you are using a mixed solvent system (e.g., ethanol/water), the composition may not be optimal.

    • Add more of the solvent in which the compound is more soluble until the oil dissolves. Then, slowly add the "poor" solvent (the one in which the compound is less soluble) until the solution becomes slightly cloudy (the cloud point). Add a small amount of the "good" solvent to make it clear again, and then allow it to cool slowly.

  • Lower the Crystallization Temperature: If the compound is oiling out upon cooling, it may be because the solution is still too warm when it becomes saturated. Try cooling the solution more slowly to allow crystallization to occur at a lower temperature.

  • Seed the Solution: If the oil persists, try adding a "seed crystal" of pure this compound to the cooled solution.[4] This can provide a nucleation site for crystal growth.

  • Scratch the Inner Surface of the Flask: Gently scratching the inside of the flask with a glass stirring rod at the surface of the liquid can create microscopic scratches that serve as nucleation sites for crystal formation.[4]

Frequently Asked Questions (FAQs)

Q1: What is the expected melting point of pure this compound?

A1: The melting point of pure this compound is typically in the range of 250-255°C.[19][20] Some sources may report a slightly different range, such as 251-254°C.[21] A broad melting point range or a value significantly lower than this indicates the presence of impurities.

Q2: Which analytical techniques are best for assessing the purity of this compound?

A2: A combination of techniques is recommended for a comprehensive assessment of purity:

  • Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of purity.[3]

  • Thin Layer Chromatography (TLC): A quick and easy way to visualize the number of components in a sample. A pure sample should ideally show a single spot.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can reveal the presence of impurities, even at low levels.

  • High-Performance Liquid Chromatography (HPLC): A highly sensitive technique for quantifying the purity of a sample and detecting trace impurities.[22][23]

Q3: What are the recommended storage conditions for this compound?

A3: this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place. It is stable under normal conditions. Some suppliers recommend storage at 2-8°C under an inert atmosphere.[24]

Q4: Can I use acid-base extraction if my crude mixture contains other acidic compounds?

A4: Simple acid-base extraction may not be effective for separating this compound from other acidic impurities.[8] The success of the separation depends on a significant difference in the pKa values of the acidic components. If the pKa values are similar, both compounds will be extracted into the basic aqueous phase. In such cases, column chromatography is the preferred method of purification.[17]

Experimental Protocols

Protocol 1: Purification of this compound by Acid-Base Extraction

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent, such as ethyl acetate, in a separatory funnel.

  • Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel.[7][12] The volume should be approximately one-third of the organic layer.

  • Mixing and Separation: Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup. Allow the layers to separate. The deprotonated this compound will be in the upper aqueous layer (assuming the organic solvent is denser than water).

  • Repeat Extraction: Drain the organic layer and repeat the extraction of the organic layer with fresh sodium bicarbonate solution two more times to ensure complete recovery of the acid.

  • Combine Aqueous Layers: Combine all the aqueous extracts in a beaker.

  • Acidification: Cool the combined aqueous extracts in an ice bath and slowly add concentrated hydrochloric acid (HCl) dropwise with stirring until the solution is acidic (test with pH paper).[7] this compound will precipitate out as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.[6]

  • Washing: Wash the solid with a small amount of cold deionized water to remove any inorganic salts.

  • Drying: Allow the purified this compound to air dry or dry it in a vacuum oven.

Protocol 2: Purification of this compound by Recrystallization

  • Solvent Selection: Choose an appropriate solvent or solvent pair. An ethanol/water mixture is often effective.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the hot solvent (or the more soluble solvent of a pair) until the solid just dissolves.[4]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.[25]

  • Cooling: Allow the hot solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[4]

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals.

Protocol 3: Purification of this compound by Column Chromatography

  • Column Packing: Prepare a silica gel column using a suitable solvent system, such as a mixture of hexane and ethyl acetate.[14]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and load it onto the column.[14] Alternatively, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel.

  • Elution: Elute the column with the chosen solvent system. A gradient elution, starting with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increasing the polarity, is often effective.[14] Adding a small amount of acetic acid to the eluent can improve the separation of acidic compounds.[17]

  • Fraction Collection: Collect fractions and monitor the elution of the product by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Data Presentation

Purification MethodTypical PurityAdvantagesDisadvantages
Acid-Base Extraction >95%Excellent for removing neutral and basic impurities; scalable.Not effective for separating from other acidic compounds.
Recrystallization >98%Can yield very pure material; good for removing small amounts of impurities.Yield can be low if not optimized; may not remove impurities with similar solubility.
Column Chromatography >99%Excellent for separating compounds with different polarities, including isomers.Can be time-consuming and require larger volumes of solvent; may not be as scalable.

Visualization of Troubleshooting Logic

G cluster_0 Troubleshooting Low Yield cluster_1 Troubleshooting Impurities LowYield Low Yield of this compound IncompletePrecipitation Incomplete Precipitation? LowYield->IncompletePrecipitation LossDuringExtraction Loss During Extraction? LowYield->LossDuringExtraction WrongSolvent Inappropriate Recrystallization Solvent? LowYield->WrongSolvent Decomposition Product Decomposition? LowYield->Decomposition CheckpH CheckpH IncompletePrecipitation->CheckpH Solution: Check pH, Cool Solution MultipleExtractions MultipleExtractions LossDuringExtraction->MultipleExtractions Solution: Multiple Extractions SolventScreening SolventScreening WrongSolvent->SolventScreening Solution: Solvent Screening, Minimize Volume MilderConditions MilderConditions Decomposition->MilderConditions Solution: Use Milder Conditions ImpureProduct Impure this compound UnreactedSM Unreacted Starting Materials? ImpureProduct->UnreactedSM SideProducts Side-Products Present? ImpureProduct->SideProducts Isomers Isomeric Impurities? ImpureProduct->Isomers AcidBaseExtraction AcidBaseExtraction UnreactedSM->AcidBaseExtraction Solution: Acid-Base Extraction ColumnChromatography ColumnChromatography SideProducts->ColumnChromatography Solution: Column Chromatography Recrystallization Recrystallization Isomers->Recrystallization Solution: Careful Recrystallization

Caption: Troubleshooting logic for common purification issues.

References

  • University of California, Davis. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • Wikipedia. (2023, October 28). Acid–base extraction. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Purification of a crude reaction mixture via column chromatography. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Catalyst-free decarboxylation of 4-hydroxycinnamic acids: efficient synthesis of 4-vinylphenols. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2011). Cinnamic acid derivatives: A new chapter of various pharmacological activities. Retrieved from [Link]

  • Journal of Laboratory Chemical Education. (2018). Esterification, Purification and Identification of Cinnamic Acid Esters. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]

  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Retrieved from [Link]

  • Shimadzu. (n.d.). Various Analysis Techniques for Organic Acids and Examples of Their Application. Retrieved from [Link]

  • Veeprho. (n.d.). Cinnamic Acid Impurities and Related Compound. Retrieved from [Link]

  • Fisher Scientific Canada. (n.d.). This compound, 98%, predominantly trans, Thermo Scientific™. Retrieved from [Link]

  • Master Organic Chemistry. (2022, October 31). Natural Product Isolation (2) – Purification Techniques, An Overview. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2023). Recent advances in synthetic approaches for bioactive cinnamic acid derivatives. Retrieved from [Link]

  • Biotage. (2023, February 6). What is the best way to purify a crude reaction mixture that auto-crystallizes?. Retrieved from [Link]

  • ZaiQi Bio-Tech. (n.d.). This compound methyl ester| CAS No:7560-50-1. Retrieved from [Link]

  • University of Massachusetts Lowell. (n.d.). Chem 267. Recrystallization - Part 2. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Google Patents. (n.d.). EP0484122A2 - Method for obtaining high-purity cinnamic acid.
  • Organic Syntheses. (n.d.). α-PHENYLCINNAMIC ACID. Retrieved from [Link]

  • Google Patents. (n.d.). CN104003839A - Preparation method of cinnamic acid or derivatives thereof.
  • NileRed. (2020, October 9). Recrystallization of Cinnamic acid and Tryptamine Part I [Video]. YouTube. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Cinnamic acid and its Impurities. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide. Retrieved from [Link]

  • Bartleby. (n.d.). Recrystallization Of Cinnamic Acid Lab Report. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (2014). Isolation and establishment of trans-cinnamic acid as a reference standard from Radix Scrophularia buergeriana Miq. Retrieved from [Link]

  • PubMed. (2018, May 14). A Review of Analytical Methods for p-Coumaric Acid in Plant-Based Products, Beverages, and Biological Matrices. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

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Technical Support Center: Perkin Condensation of 4-Formylcinnamic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a technical resource for researchers, scientists, and drug development professionals engaged in the Perkin condensation of 4-formylcinnamic acid. It provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the identification and mitigation of common side reactions. Our approach is grounded in mechanistic principles to empower users to not only solve immediate experimental issues but also to proactively optimize their synthetic strategies.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing causal explanations and actionable protocols.

Q1: My yield of the desired α,β-unsaturated dicarboxylic acid is significantly lower than expected. What are the likely causes?

Low yield is a frequent issue in the Perkin condensation, often stemming from competing side reactions that consume starting materials or the desired product. The high temperatures required for the primary reaction can also promote these alternative pathways.[1][2]

Potential Causes & Mitigation Strategies:

  • Self-Condensation of Acetic Anhydride: The basic catalyst (e.g., potassium acetate) can deprotonate acetic anhydride, leading to its self-condensation (a form of Claisen condensation).[3] This parasitic reaction consumes the anhydride, reducing the amount available to react with the this compound.

    • Solution: Use a moderate excess of acetic anhydride (e.g., 2-3 equivalents) to ensure it is not the limiting reagent. However, a very large excess can complicate purification.

  • Decarboxylation: The high temperatures (often >165°C) can induce decarboxylation of the α,β-unsaturated acid product.[4][5] This is a potential side reaction for many Perkin condensations and can lead to the formation of stilbene-like derivatives.[6][7]

    • Solution: Carefully control the reaction temperature. While the reaction requires heat, prolonged exposure to excessively high temperatures should be avoided. An optimal balance must be found. For instance, some protocols achieve good yields at 150°C over 8 hours.[8]

  • Incomplete Reaction: The Perkin condensation is notoriously slow, often requiring long reaction times at high temperatures.[1][2]

    • Solution: Ensure the reaction is heated for a sufficient duration. A typical duration is 5-8 hours.[5][8] Monitor the reaction progress via TLC if possible. Also, ensure the catalyst, such as sodium or potassium acetate, is anhydrous, as moisture can inhibit the reaction.[1][2]

  • Polymerization/Tar Formation: The formation of dark, intractable materials is a sign of polymerization, which can be triggered by the high heat acting on the highly conjugated starting material and product.[9]

    • Solution: Maintain strict temperature control and avoid localized overheating. Using a slightly lower temperature for a longer period may be beneficial.[8]

Q2: I've isolated a dark, oily, or tarry substance that is difficult to purify instead of a crystalline product. What happened?

This is a classic sign of polymerization or the formation of complex, high-molecular-weight side products.[9] The conjugated π-systems present in both the this compound and the final product are susceptible to polymerization under the harsh, high-temperature conditions of the reaction.

Troubleshooting Steps:

  • Temperature Control: This is the most critical factor. Use a well-controlled heating mantle or oil bath to ensure uniform and stable temperature. Avoid "hot spots."

  • Reaction Time: While the reaction is slow, excessively long heating can promote degradation and polymerization. Attempt to find the minimum time required for a reasonable conversion.

  • Atmosphere: Conducting the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can sometimes mitigate oxidative side reactions that contribute to the formation of colored impurities and tars.

  • Purification Strategy: If a tarry product is obtained, attempt purification via column chromatography with a gradient elution. An initial wash of the crude product with a non-polar solvent may help remove some oily impurities before recrystallization or chromatography.

Q3: My spectroscopic analysis (NMR/IR) shows a mixture of products. What are the likely byproducts?

The presence of unexpected signals suggests that one or more side reactions have occurred.

Common Byproducts and Their Identification:

  • Decarboxylated Product: If decarboxylation occurs, you may form a stilbene derivative. Look for characteristic alkene proton signals in the ¹H NMR spectrum and the absence of a carboxylic acid proton signal.[6][10]

  • Incomplete Dehydration Product (Aldol Adduct): Before the final elimination step, a β-hydroxy intermediate is formed.[5][11] If dehydration is incomplete, this aldol-type product may be present. Look for signals corresponding to a hydroxyl group (-OH) and a C-H adjacent to it in the NMR and a broad O-H stretch in the IR spectrum.

  • Mixed Anhydride Species: Intermediates in the reaction include mixed anhydrides.[6] While typically transient, under certain conditions, they might be present in the crude product mixture.

Frequently Asked Questions (FAQs)
Q1: What is the accepted mechanism for the Perkin condensation?

The reaction proceeds through several key steps:

  • Enolate Formation: The base (e.g., acetate) removes an alpha-proton from the acid anhydride to form a carbanion/enolate.[5][7]

  • Nucleophilic Attack: This enolate attacks the carbonyl carbon of the aromatic aldehyde (this compound), forming an alkoxide intermediate.[4][12]

  • Acyl Transfer: An intramolecular acylation occurs, generating an acetoxy carboxylate intermediate.[6]

  • Elimination: The base facilitates the elimination of a molecule of acetic acid, forming the α,β-unsaturated double bond.[4]

  • Hydrolysis: Finally, the anhydride is hydrolyzed (typically during workup) to yield the final α,β-unsaturated carboxylic acid.[13]

Q2: Why is it critical to use the salt of the acid corresponding to the anhydride (e.g., potassium acetate with acetic anhydride)?

This choice is crucial to prevent "scrambling" of the anhydride and carboxylate salt.[4] If a different salt were used (e.g., sodium butyrate with acetic anhydride), an equilibrium would be established, forming a mixture of anhydrides (acetic, butyric, and mixed) and salts.[3] This would lead to a mixture of different cinnamic acid derivatives, complicating the purification process and lowering the yield of the desired product.

Q3: What are the most critical parameters to control to minimize side reactions?

Based on extensive studies, the following parameters are paramount:

ParameterImpact on Main ReactionImpact on Side ReactionsRecommendation
Temperature Rate increases with temperature.High temps (>180°C) significantly increase decarboxylation and polymerization.[8][13]Maintain a steady temperature, typically between 150-180°C. Find the lowest effective temperature.[8]
Reaction Time Requires prolonged heating (4-10 hours) for good conversion.[14][15]Longer times at high temperatures increase the likelihood of degradation.Optimize for the shortest time that gives an acceptable yield (e.g., 8 hours).[8]
Base Purity Anhydrous base is essential for enolate formation.Water will hydrolyze the anhydride, quenching the reaction.Use freshly dried (anhydrous) sodium or potassium acetate.[1][2]
Visualizing Reaction Pathways

To better understand the competition between the desired reaction and major side reactions, the following diagram illustrates the key decision points for the reactive intermediates.

Perkin_Side_Reactions Start This compound + Acetic Anhydride Enolate Anhydride Enolate Start->Enolate + Base (-H⁺) Aldol_Adduct Aldol-type Adduct Enolate->Aldol_Adduct + Aldehyde Self_Condensation Anhydride Self-Condensation Enolate->Self_Condensation + Another Anhydride Product Desired Product (α,β-Unsaturated Acid) Aldol_Adduct->Product Elimination & Hydrolysis Decarboxylation Decarboxylation Product->Decarboxylation High Heat Stilbene Stilbene Derivative Decarboxylation->Stilbene Consumed_Anhydride Consumed Anhydride Self_Condensation->Consumed_Anhydride

Caption: Main reaction pathway vs. key side reactions.

Troubleshooting Workflow

When encountering issues, follow this logical diagnostic workflow to identify and solve the problem.

Troubleshooting_Workflow Start Experiment Start Problem Problem Encountered? Start->Problem Low_Yield Low Yield? Problem->Low_Yield Yes Success Problem Solved Problem->Success No Tarry_Product Tarry/Oily Product? Low_Yield->Tarry_Product No Check_Temp Review Temperature Control and Reaction Time Low_Yield->Check_Temp Yes Tarry_Product->Check_Temp Yes Purification Optimize Purification (Chromatography) Tarry_Product->Purification No Check_Reagents Verify Reagent Purity (Anhydrous Base?) Check_Temp->Check_Reagents Check_Stoichiometry Check Anhydride Stoichiometry Check_Reagents->Check_Stoichiometry Inert_Atmosphere Consider Inert Atmosphere Check_Stoichiometry->Inert_Atmosphere Inert_Atmosphere->Success Purification->Success

Caption: A logical workflow for troubleshooting common issues.

Experimental Protocol: Minimizing Side Reactions

This generalized protocol incorporates best practices to favor the desired Perkin condensation.

Materials:

  • This compound (1 equivalent)

  • Acetic Anhydride (2.5 equivalents)

  • Anhydrous Potassium Acetate (1.2 equivalents, freshly dried)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle or oil bath with a temperature controller

  • 5% Sodium Hydroxide solution

  • Concentrated Hydrochloric Acid

  • Standard glassware for workup and recrystallization

Procedure:

  • Reagent Preparation: Dry the potassium acetate in an oven at 110°C for at least 4 hours and cool in a desiccator before use. Ensure acetic anhydride is free from acetic acid.

  • Reaction Setup: In a round-bottom flask, combine this compound, anhydrous potassium acetate, and acetic anhydride.

  • Heating: Heat the mixture to 150-160°C with continuous stirring. Maintain this temperature for 8 hours. The reaction mixture will typically turn a dark brown color.[8]

  • Workup - Hydrolysis: Allow the mixture to cool slightly and pour it into a beaker of cold water while stirring vigorously. This will hydrolyze the remaining acetic anhydride and precipitate the crude product.

  • Workup - Isolation: Boil the aqueous mixture for 15-20 minutes to ensure complete hydrolysis and then cool it to room temperature. If a solid product forms, filter it. If the product remains oily, proceed to the next step.

  • Workup - Acidification: Make the solution basic by slowly adding a 5% NaOH solution to dissolve the acidic product. Filter the solution to remove any insoluble (likely polymeric) impurities.

  • Precipitation: Cool the filtrate in an ice bath and carefully acidify it by adding concentrated HCl dropwise until precipitation of the product is complete.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. Recrystallize from an appropriate solvent (e.g., ethanol/water mixture) to obtain the purified product.

References
  • A Concise Introduction of Perkin Reaction. (2018). Organic Chemistry: Current Research, 7(2). Available at: [Link]

  • Perkin Reaction Mechanism. BYJU'S. Available at: [Link]

  • Perkin reaction. Wikipedia. Available at: [Link]

  • Perkin Reaction Mechanism. Unacademy. Available at: [Link]

  • Perkin condensation. YouTube. Available at: [Link]

  • Reaction Mechanism of Perkin Condensation. Physics Wallah. Available at: [Link]

  • Perkin Reaction. Online Organic Chemistry Tutor. Available at: [Link]

  • Chemistry Perkin Reaction Mechanism. SATHEE. Available at: [Link]

  • Perkin Condensation: Mechanism and Applications. Chemistry Notes. Available at: [Link]

  • Perkin reaction. Science Forums. Available at: [Link]

  • Decarboxylative Perkin condensation. ResearchGate. Available at: [Link]

  • Condensations Brought about by Bases. V. The Condensation of the Anhydride with the Aldehyde in the Perkin Synthesis. Duke University. Available at: [Link]

  • Perkin Reaction. Chemistry LibreTexts. Available at: [Link]

  • Perkin reaction for aliphatic aldehydes. Chemistry Stack Exchange. Available at: [Link]

  • Perkin Reaction. J&K Scientific LLC. Available at: [Link]

  • Cinnamic acid derivatives: A new chapter of various pharmacological activities. (2011). Journal of Chemical and Pharmaceutical Research, 3(2), 403-423. Available at: [Link]

  • Synthesis of Cinnamic Acid Based on Perkin Reaction Using Sonochemical Method and Its Potential as Photoprotective Agent. (2020). Indonesian Journal of Chemical Research, 7(2), 113-120. Available at: [Link]

  • Synthesis of cinnamic acid based on perkin reaction using sonochemical method and its potential. SciSpace. Available at: [Link]

  • Perkin Reaction. J&K Scientific LLC. Available at: [Link]

  • Perkin Reaction Mechanism. Sathee Jee. Available at: [Link]

  • The Perkin Reaction and Related Reactions. Organic Reactions. Available at: [Link]

  • Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide. Molecules, 15(4), 2305-2312. Available at: [Link]

  • Need help with the Perkin condensation reaction. Sciencemadness Discussion Board. Available at: [Link]

Sources

Technical Support Center: Optimizing Solvent Conditions for 4-Formylcinnamic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing reactions with 4-Formylcinnamic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will delve into the critical role of solvent selection in ensuring the success of your experiments involving this versatile bifunctional molecule. Our goal is to provide you with the expertise and practical insights needed to troubleshoot common issues and enhance the efficiency and yield of your reactions.

Introduction: The Critical Role of Solvents

This compound possesses three key functional groups: a carboxylic acid, an alkene, and an aromatic aldehyde.[1] This unique structure allows for a wide range of chemical transformations, but also presents challenges in controlling selectivity and preventing side reactions. The choice of solvent is paramount as it influences not only the solubility of reactants but also the reaction mechanism, rate, and the stability of intermediates and products.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments with this compound in a question-and-answer format.

Question 1: Why is my this compound not dissolving properly?

Answer: The limited solubility of this compound is a common hurdle. Its polar carboxylic acid group and aldehyde function contrast with the nonpolar phenyl and vinyl groups, leading to nuanced solubility behavior.

  • Initial Assessment: this compound is slightly soluble in methanol and DMSO.[2] It is generally insoluble in water but can be dissolved in aqueous bases like sodium bicarbonate solution through salt formation.

  • Troubleshooting Steps:

    • Solvent Selection: For reactions where the carboxylic acid moiety is not participating, consider polar aprotic solvents like DMF or DMSO. These solvents can effectively solvate the polar groups.

    • Temperature Adjustment: Gently warming the mixture can increase solubility. However, be cautious as excessive heat can promote side reactions.

    • Co-solvent Systems: Employing a mixture of solvents can be effective. For instance, a small amount of a polar aprotic solvent in a less polar medium can enhance solubility without drastically changing the overall reaction environment.

Question 2: My reaction is sluggish or not proceeding to completion. What could be the cause?

Answer: Slow reaction rates can often be traced back to improper solvent choice, which can affect reactant solvation and transition state stabilization.

  • Causality: The solvent's polarity plays a crucial role. For instance, in Knoevenagel condensations, the reaction is often slower in less polar solvents.[3]

  • Troubleshooting Steps:

    • Solvent Polarity: Evaluate the polarity of your solvent. For reactions that involve polar intermediates or transition states, a more polar solvent is generally beneficial. Polar aprotic solvents like DMF or acetonitrile can be excellent choices as they solvate cations well, leaving the nucleophile more reactive.[4]

    • Catalyst-Solvent Compatibility: Ensure your catalyst is soluble and active in the chosen solvent. Some catalysts may be deactivated or have reduced efficacy in certain solvents.

    • Temperature Optimization: Increasing the reaction temperature can accelerate the reaction rate. However, monitor for the formation of byproducts. For some reactions, like certain Knoevenagel condensations, increasing the temperature can actually decrease the yield.[3]

Question 3: I am observing significant side product formation. How can the solvent help mitigate this?

Answer: Side reactions are a frequent issue, especially given the multiple reactive sites on this compound. The solvent can influence the selectivity of a reaction by preferentially stabilizing one reaction pathway over another.

  • Common Side Reactions: These can include self-condensation of the aldehyde, polymerization, or reactions involving the carboxylic acid group.[5]

  • Troubleshooting Steps:

    • Protic vs. Aprotic Solvents: Protic solvents (e.g., alcohols, water) can form hydrogen bonds with nucleophiles, reducing their reactivity and potentially preventing unwanted nucleophilic attacks.[6] Conversely, polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) do not have O-H or N-H bonds and are thus unable to act as hydrogen bond donors.[7] This leaves nucleophiles "naked" and more reactive, which can be advantageous for desired SN2-type reactions but may also promote side reactions if not carefully controlled.[4][8]

    • Solvent as a Protective Group: In some cases, a protic solvent can act as a temporary protecting group for the aldehyde via hemiacetal formation, which can prevent it from participating in unwanted reactions.

    • Water Removal: For condensation reactions that produce water, its removal can be critical to shift the equilibrium towards the product and prevent hydrolysis of reactants or products.[5] This can be achieved using a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene) or by adding molecular sieves.[9]

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose solvent for reactions with this compound?

There is no single "best" solvent. The optimal choice is highly dependent on the specific reaction being performed. However, a good starting point for screening is a polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetonitrile due to their ability to dissolve a wide range of organic molecules and their compatibility with many common reaction types.[2][10]

Q2: How does solvent polarity affect Wittig and Knoevenagel reactions with this compound?

  • Wittig Reaction: The stereochemical outcome of a Wittig reaction can be influenced by the solvent. Non-stabilized ylides tend to give (Z)-alkenes, while stabilized ylides favor (E)-alkenes.[11] The solvent can affect the stability of the betaine intermediate, thereby influencing the final product ratio. Polar aprotic solvents are often used.

  • Knoevenagel Condensation: This reaction is typically base-catalyzed. The choice of solvent is crucial for yield and reaction rate.[12] While protic solvents like ethanol can be effective, polar aprotic solvents have also demonstrated excellent results.[5] In some cases, solvent-free conditions can even improve yields.[5] Toluene, in combination with a base like triethylamine, can be a good choice, allowing for the azeotropic removal of water.[13]

Q3: Can I use "green" solvents for my reactions?

Yes, and this is an increasingly important consideration. For some reactions, such as certain Knoevenagel condensations, water has been shown to be a viable solvent.[3] Deep eutectic solvents (DES), which are mixtures of two or more compounds that form a eutectic with a melting point lower than the individual components, are also emerging as environmentally friendly alternatives.[1][14]

Q4: How should I approach solvent selection for the purification of this compound reaction products?

Purification strategies will depend on the properties of your product.

  • Crystallization: This is a powerful technique for purifying solid products. The ideal solvent is one in which your product is highly soluble at elevated temperatures but poorly soluble at room temperature or below.[15] A solvent survey with small amounts of your crude product is recommended.

  • Column Chromatography: This is a versatile method for separating mixtures. The choice of the mobile phase (solvent system) is critical. Thin Layer Chromatography (TLC) should be used to determine the optimal solvent system that provides good separation of your desired product from impurities.[16]

  • Acid-Base Extraction: If your product retains the carboxylic acid functionality, you can use acid-base extraction to separate it from neutral or basic impurities.[15] The product can be extracted into an aqueous basic solution (e.g., sodium bicarbonate), washed with an organic solvent to remove impurities, and then precipitated by re-acidifying the aqueous layer.

Data Presentation

Table 1: Solubility of Cinnamic Acid and its Derivatives in Various Solvents

CompoundSolventSolubilityReference
Cinnamic AcidWater0.546 mg/mL[17]
Cinnamic AcidEthanolSlightly Soluble[17]
Cinnamic AcidOilsSoluble[17]
This compound methyl esterDMSOSlightly Soluble
This compound methyl esterMethanolSlightly Soluble[2]
Methyl ferulate, Methyl p-coumaratetert-PentanolGood
Methyl sinapateEthyl acetateGood[18]
Cinnamic Acid Estersn-HexanePoor[18]

Experimental Protocols

Protocol 1: General Procedure for a Knoevenagel Condensation

This protocol describes a general method for the Knoevenagel condensation of an aromatic aldehyde with malonic acid, which can be adapted for this compound (reacting at the aldehyde).

  • To a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, add the aromatic aldehyde (1 equivalent), malonic acid (1-1.2 equivalents), and a suitable solvent (e.g., toluene or pyridine).

  • Add a catalytic amount of a base (e.g., piperidine or triethylamine).

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.

  • If using toluene, a Dean-Stark apparatus can be used to remove the water formed during the reaction.

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, it can be collected by filtration. Otherwise, perform an appropriate work-up, which may include washing with dilute acid, water, and brine, followed by drying over an anhydrous salt (e.g., Na2SO4 or MgSO4), filtration, and concentration under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: General Procedure for a Wittig Reaction

This protocol outlines a general procedure for the Wittig reaction between an aldehyde and a phosphonium ylide.

  • In a flame-dried, two-necked round-bottomed flask under an inert atmosphere (e.g., nitrogen or argon), suspend the phosphonium salt (1-1.2 equivalents) in an anhydrous solvent (e.g., THF or diethyl ether).

  • Cool the suspension to the appropriate temperature (e.g., 0 °C or -78 °C) and add a strong base (e.g., n-butyllithium, sodium hydride) dropwise to generate the ylide.

  • Stir the mixture until the color change indicates ylide formation is complete.

  • Add a solution of the aldehyde (1 equivalent) in the same anhydrous solvent dropwise to the ylide solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH4Cl).

  • Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

  • Combine the organic layers, wash with brine, dry over an anhydrous salt, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to separate the desired alkene from the triphenylphosphine oxide byproduct.

Visualizations

Solvent_Effects cluster_Protic Polar Protic Solvents (e.g., H2O, EtOH) cluster_Aprotic Polar Aprotic Solvents (e.g., DMF, DMSO) Protic_Solvent Protic_Solvent Nucleophile_Solvated Solvated ('Caged') Nucleophile Protic_Solvent->Nucleophile_Solvated H-Bonding Reduced_Reactivity Reduced Reactivity Nucleophile_Solvated->Reduced_Reactivity Stabilization SN1_Favored Favors SN1/E1 Reduced_Reactivity->SN1_Favored Favors Carbocation Formation Aprotic_Solvent Aprotic_Solvent Free_Nucleophile 'Naked' Nucleophile Aprotic_Solvent->Free_Nucleophile No H-Bonding Enhanced_Reactivity Enhanced Reactivity Free_Nucleophile->Enhanced_Reactivity Less Solvation SN2_Favored Favors SN2 Enhanced_Reactivity->SN2_Favored Favors Bimolecular Attack Reactants Reactants Reactants->Protic_Solvent Reactants->Aprotic_Solvent

Caption: Influence of Protic vs. Aprotic Solvents on Nucleophile Reactivity.

Reaction_Optimization_Workflow Start Reaction Issue Identified (e.g., Low Yield, Side Products) Solubility_Check Is Solubility an Issue? Start->Solubility_Check Kinetics_Check Is Reaction Rate Too Slow? Start->Kinetics_Check Selectivity_Check Are Side Products Forming? Start->Selectivity_Check Solubility_Check->Kinetics_Check No Adjust_Solvent_Polarity Adjust Solvent Polarity (e.g., use DMF, DMSO) Solubility_Check->Adjust_Solvent_Polarity Yes Kinetics_Check->Selectivity_Check No Optimize_Temp Optimize Temperature & Catalyst Compatibility Kinetics_Check->Optimize_Temp Yes Protic_Aprotic_Switch Switch Between Protic/Aprotic Solvent or Add/Remove Water Selectivity_Check->Protic_Aprotic_Switch Yes Final_Product Successful Reaction Selectivity_Check->Final_Product No Monitor_Progress Monitor Progress by TLC/LC-MS Adjust_Solvent_Polarity->Monitor_Progress Monitor_Progress->Start Re-evaluate Monitor_Progress->Final_Product Optimized Optimize_Temp->Monitor_Progress Protic_Aprotic_Switch->Monitor_Progress

Caption: Troubleshooting Workflow for Reaction Optimization.

References

  • Influence of solvent on yield in final product. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]

  • Optimization of solvent for Knoevenagel condensation. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]

  • Recent advances in synthetic approaches for bioactive cinnamic acid derivatives. (2022). National Institutes of Health. Retrieved January 3, 2026, from [Link]

  • Sharma, P. (2011). Cinnamic acid derivatives: A new chapter of various pharmacological activities. Journal of Chemical and Pharmaceutical Research, 3(2), 403-423.
  • A Highly Versatile One-Pot Aqueous Wittig Reaction. (2014). Science and Education Publishing. Retrieved January 3, 2026, from [Link]

  • The most used reactions in the synthesis of cinnamic acid and its derivatives. (2020). ResearchGate. Retrieved January 3, 2026, from [Link]

  • A pyridine free, energy efficient and greener synthesis of cinnamic acids using triethylamine as a surrogate. (n.d.). Royal Society of Chemistry. Retrieved January 3, 2026, from [Link]

  • The impact of solid solution composition on kinetics and mechanism of [2 + 2] photodimerization of cinnamic acid derivatives. (2018). CrystEngComm, 20(32), 4616-4624.
  • Cinnamic Acid Knoevenagel Condensation Mechanism. (n.d.). Fvs. Retrieved January 3, 2026, from [Link]

  • Wittig Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 3, 2026, from [Link]

  • Polar Protic and Aprotic Solvents. (n.d.). Chemistry Steps. Retrieved January 3, 2026, from [Link]

  • Cinnamic acid. (n.d.). Solubility of Things. Retrieved January 3, 2026, from [Link]

  • Polar Aprotic Solvents and Side Reactions. (2024, June 3). Reddit. Retrieved January 3, 2026, from [Link]

  • α-PHENYLCINNAMIC ACID. (n.d.). Organic Syntheses. Retrieved January 3, 2026, from [Link]

  • Esterification, Purification and Identification of Cinnamic Acid Esters. (2018).
  • Reaction conditions for optimization of Wittig olefination. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]

  • (PDF) Esterification, Purification and Identification of Cinnamic Acid Esters. (2018). ResearchGate. Retrieved January 3, 2026, from [Link]

  • Natural Product Isolation (2) - Purification Techniques, An Overview. (2016, August 12). Master Organic Chemistry. Retrieved January 3, 2026, from [Link]

  • This compound. (n.d.). PubChem. Retrieved January 3, 2026, from [Link]

  • Optimization of Reaction Conditions. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]

  • Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. (2012, April 27). Master Organic Chemistry. Retrieved January 3, 2026, from [Link]

  • Polar Protic and Aprotic Solvents. (2023, January 22). Chemistry LibreTexts. Retrieved January 3, 2026, from [Link]

  • Solubilities of Cinnamic Acid Esters in Organic Solvents. (2025, August 10). ResearchGate. Retrieved January 3, 2026, from [Link]

  • Substituted cinnamic acids via one pot Wittig olefination-hydrolysis reaction. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]

  • Purification of hydroxyanthraquinones and cinnamic acid from the roots of Rheum officinale Baill. (1998). PubMed. Retrieved January 3, 2026, from [Link]

  • Polar Protic vs Polar Aprotic Solvents in Organic Chemistry. (2023, November 20). YouTube. Retrieved January 3, 2026, from [Link]

  • Cinnamic Acid. (n.d.). PubChem. Retrieved January 3, 2026, from [Link]

  • Stability of Hydroxycinnamic Acid Derivatives, Flavonol Glycosides, and Anthocyanins in Black Currant Juice. (2016). PubMed. Retrieved January 3, 2026, from [Link]

Sources

How to avoid polymerization in cinnamic acid reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for cinnamic acid chemistry. This guide is designed for researchers, chemists, and drug development professionals who utilize cinnamic acid and its derivatives in their synthetic workflows. Unwanted polymerization is a common and frustrating side reaction that can lead to low yields, purification difficulties, and failed experiments.

This document provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you diagnose, prevent, and resolve issues related to polymerization.

Part 1: Frequently Asked Questions (FAQs) on Cinnamic Acid Polymerization

This section addresses the fundamental principles behind why and how cinnamic acid polymerizes.

Q1: What is cinnamic acid polymerization and why does it happen?

Cinnamic acid possesses two primary sites for reactivity: the carboxylic acid group and the α,β-unsaturated alkene system (a vinyl group). Polymerization typically occurs at this alkene double bond. The process is most often a free-radical polymerization , where an initiating species (a radical) attacks the double bond, creating a new radical on the cinnamic acid molecule. This new radical can then attack another cinnamic acid molecule, propagating a chain reaction that results in a long polymer chain.

Key triggers for initiating this unwanted reaction include:

  • High Temperatures: Heat can cause spontaneous initiation of radical formation. Many reactions, such as distillation or high-temperature esterifications, are particularly susceptible.[1][2]

  • Harsh Acidic Conditions: Strong acids used as catalysts can promote side reactions that lead to polymerization, often indicated by the reaction mixture turning dark brown or black.[1]

  • Light Exposure (UV): Cinnamic acid is sensitive to UV light. In concentrated solutions or the solid state, it can undergo a [2+2] cycloaddition to form dimers like truxillic and truxinic acids, which is a form of photopolymerization.[3][4][5]

  • Presence of Radical Initiators: Contaminants or reagents that can generate free radicals (e.g., peroxides) will initiate polymerization.

Q2: My reaction mixture turned dark brown, viscous, or solidified. Is this polymerization?

Yes, this is a classic sign of polymerization. A dark brown or black, often viscous or solid, residue suggests that significant side reactions have occurred.[1] This is particularly common in reactions run at elevated temperatures, such as Fischer esterifications under strong acid catalysis.[1] The color change is due to the formation of complex, high-molecular-weight conjugated systems and degradation products.

Q3: What's the difference between thermal polymerization and photopolymerization in this context?

They are two different mechanisms leading to a similar outcome.

  • Thermal Polymerization is typically a free-radical chain reaction initiated by heat. It results in a long-chain polymer linked head-to-tail. This is the most common issue in solution-phase reactions like esterifications or amidations conducted at reflux.

  • Photopolymerization (or photodimerization) is a cycloaddition reaction between the double bonds of two cinnamic acid molecules, initiated by UV light.[3] This forms a four-membered cyclobutane ring. While technically dimerization, it can propagate in the solid state, leading to a rigid polymeric material. This is a major concern for storing cinnamic acid and during photochemical reactions.[4][5]

Part 2: Troubleshooting Guide for Specific Reactions

This section provides targeted advice for common synthetic procedures involving cinnamic acid.

Issue: Polymerization during Fischer Esterification

Symptom: You are performing an acid-catalyzed esterification of cinnamic acid with an alcohol (e.g., using H₂SO₄ and refluxing in ethanol). The reaction mixture darkens significantly, and upon workup, you isolate a low yield of the desired ester along with a large amount of intractable, sticky residue.[1]

Root Cause Analysis & Solution Workflow:

// Node Definitions start [label="Polymerization Suspected in\nFischer Esterification", fillcolor="#F1F3F4", fontcolor="#202124"]; q_temp [label="Is reaction temperature > 100°C?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; q_cat [label="Is catalyst a strong, harsh acid\n(e.g., conc. H₂SO₄)?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; q_inhib [label="Was a polymerization\ninhibitor used?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

sol_temp [label="Action: Lower Temperature\nUse milder reflux conditions or a lower-boiling solvent/alcohol if possible.", fillcolor="#34A853", fontcolor="#FFFFFF", shape=Mrecord]; sol_cat [label="Action: Change Catalyst\nUse a milder catalyst like PTSA or an acidic resin.", fillcolor="#34A853", fontcolor="#FFFFFF", shape=Mrecord]; sol_inhib [label="Action: Add Inhibitor\nIntroduce a free-radical inhibitor at the start of the reaction.", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=Mrecord];

end_node [label="Optimized, Polymer-Free Reaction", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> q_temp; q_temp -> sol_temp [label="Yes"]; q_temp -> q_cat [label="No"]; sol_temp -> q_cat;

q_cat -> sol_cat [label="Yes"]; q_cat -> q_inhib [label="No"]; sol_cat -> q_inhib;

q_inhib -> end_node [label="Yes"]; q_inhib -> sol_inhib [label="No"]; sol_inhib -> end_node; } dot Troubleshooting Workflow for Esterification

Issue: Degradation During Storage or Photochemical Reactions

Symptom: You observe a loss of purity in your solid cinnamic acid over time, or your HPLC analysis shows unexpected peaks after a reaction involving light.[3]

Root Cause Analysis & Solutions:

  • Cause: Exposure to ambient light, especially sunlight or fluorescent lighting, provides the UV energy necessary for [2+2] cycloaddition.[3]

  • Solution 1: Proper Storage: Always store solid cinnamic acid and its solutions in a cool, dark place. Use amber glass containers or wrap clear containers in aluminum foil to block light.[3]

  • Solution 2: Controlled Workspace: When handling cinnamic acid, especially in solution, work in a fume hood with the sash down to minimize light exposure or use a workspace with amber/UV-filtered lighting.[3]

  • Solution 3: Degas Solvents: For sensitive reactions, degassing solvents can help remove dissolved oxygen, which can sometimes participate in photo-oxidative degradation pathways.[3]

Part 3: Proactive Prevention: Using Polymerization Inhibitors

The most effective strategy is to prevent polymerization from starting. This is achieved by adding a small, catalytic amount of a polymerization inhibitor . These molecules are radical scavengers that terminate the chain reaction before it can propagate.[2][6]

Q4: Which inhibitor should I use, and how much?

The choice of inhibitor depends on the reaction conditions and the required purity of the final product. Phenolic inhibitors are most common for laboratory and industrial use because they are effective and can often be easily removed during aqueous workup.[2]

InhibitorChemical StructureTypical Concentration (mol%)Mechanism of Action & Notes
Hydroquinone (HQ) Phenolic0.05 - 0.2%Excellent radical scavenger. Oxidized to p-benzoquinone, which is also an inhibitor. Easily removed with a basic wash.[6]
4-Methoxyphenol (MEHQ) Phenolic0.01 - 0.1%Very common for stabilizing vinyl monomers. Requires the presence of oxygen to be effective.[2][7]
Butylated Hydroxytoluene (BHT) Phenolic0.1 - 0.5%A hindered phenol, effective at higher temperatures. Often used for stabilizing materials during distillation.[2]
TEMPO Nitroxide Stable Radical0.01 - 0.1%Highly effective radical trap that does not require oxygen. Forms a stable, reversible bond with growing polymer chains.[2][7]
Phenothiazine Thiazine0.05 - 0.2%A "true inhibitor" that provides a clear induction period during which no polymerization occurs.[2]

G

Part 4: Experimental Protocol: Inhibited Fischer Esterification of Cinnamic Acid

This protocol for the synthesis of ethyl cinnamate incorporates best practices to prevent polymerization.

Objective: To synthesize ethyl cinnamate from cinnamic acid and ethanol with high yield and purity by proactively inhibiting polymerization.

Materials:

  • trans-Cinnamic acid

  • Anhydrous Ethanol (EtOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Hydroquinone (HQ)

  • Diethyl ether or Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 14.8 g (0.1 mol) of trans-cinnamic acid in 100 mL of anhydrous ethanol.

  • Inhibitor Addition: To the stirring solution, add ~20 mg (approx. 0.1 mol% relative to the growing polymer chain) of hydroquinone. Stir until it dissolves.

    • Causality Note: Adding the inhibitor before heating is critical. It must be present to scavenge any radicals as soon as they form.

  • Catalyst Addition: Cool the flask in an ice bath. Slowly and carefully add 1 mL of concentrated sulfuric acid dropwise.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Let the reaction proceed for 4-6 hours.[1]

    • Self-Validation: Monitor the reaction progress by TLC (e.g., 4:1 Hexanes:Ethyl Acetate). The disappearance of the cinnamic acid spot indicates reaction completion. A clear or light-yellow solution color throughout the reflux is a good indicator that polymerization has been successfully avoided.

  • Work-up - Cooling & Dilution: Once complete, remove the heating mantle and allow the flask to cool to room temperature. Transfer the mixture to a separatory funnel and dilute with 100 mL of diethyl ether.

  • Neutralization: Wash the organic layer twice with 50 mL portions of saturated NaHCO₃ solution.

    • Causality Note: This step neutralizes the sulfuric acid catalyst and removes any unreacted cinnamic acid by converting it to its water-soluble sodium salt.[1] The hydroquinone inhibitor, being phenolic, will also be largely removed into the basic aqueous layer.

  • Brine Wash: Wash the organic layer once with 50 mL of brine to remove residual water.[1]

  • Drying and Concentration: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous Na₂SO₄. Decant or filter the solution and concentrate it using a rotary evaporator to yield the crude ethyl cinnamate as an oil.

  • Purification (Optional): If necessary, the crude product can be further purified by vacuum distillation or column chromatography.[8]

References
  • Troubleshooting low yields in cinnamic acid esterific
  • Inhibition of Free Radical Polymerization: A Review.
  • Polymeris
  • Preventing photodegradation of cinnamic acid during experiments. Benchchem.
  • Organocatalytic [2 + 2] Photopolymerization under Visible Light: Accessing Sustainable Polymers
  • Organocatalytic [2 + 2] Photopolymerization under Visible Light: Accessing Sustainable Polymers
  • How Do Polymerization Inhibitors Work? Chemistry For Everyone - YouTube.
  • Esterification, Purification and Identification of Cinnamic Acid Esters. Scientific Research Publishing.
  • Content and Stability of Hydroxycinnamic Acids during the Production of French Fries Obtained from Potatoes of Varieties with Light-Yellow, Red and Purple Flesh. MDPI.
  • Design and Effects of the Cinnamic Acids Chemical Structures as Organocatalyst on the Polymeriz

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Improving the purity of 4-Formylcinnamic acid by recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-Formylcinnamic acid (4-FCA). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions for challenges encountered during the recrystallization of this compound. My goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to troubleshoot effectively and achieve the highest possible purity in your work.

Introduction to Recrystallization of this compound

This compound is a bifunctional molecule containing both a carboxylic acid and an aldehyde group, making it a valuable building block in the synthesis of pharmaceuticals and other complex organic molecules. The purity of this starting material is paramount, as impurities can lead to unwanted side reactions, low yields, and complications in downstream applications.

Recrystallization is a powerful purification technique based on the principle of differential solubility.[1] An ideal solvent will dissolve the target compound and its impurities at an elevated temperature but will become a poor solvent for the target compound as the solution cools, causing it to crystallize out while the impurities remain in the solution (the "mother liquor").[2] For this compound, which has a melting point of approximately 251-255°C, finding the right solvent system is critical for success.[3]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the recrystallization of this compound. Each issue is followed by an analysis of potential causes and a step-by-step protocol for resolution.

Issue 1: No Crystals Form Upon Cooling

Q: I have dissolved my crude this compound in a hot solvent and allowed it to cool, but no crystals have appeared, even after placing it in an ice bath. What went wrong?

A: This is the most common issue in recrystallization and almost always points to one of two causes: either too much solvent was used, or the solution has become supersaturated.

  • Probable Cause 1: Excessive Solvent. The principle of recrystallization relies on creating a saturated solution at a high temperature. If too much solvent is added, the concentration of 4-FCA will not exceed its solubility limit even at low temperatures, and crystallization will not occur.[4][5] This is easy to do, especially if the initial dissolution is performed too far below the solvent's boiling point, which requires more solvent than necessary.[6]

    • Solution:

      • Re-heat the solution to boiling.

      • Evaporate the excess solvent by boiling it off in a fume hood. A gentle stream of nitrogen or air can accelerate this process.

      • Reduce the volume until you observe a faint cloudiness or solid particles beginning to form.

      • Add a very small amount of hot solvent dropwise until the solution becomes clear again. This ensures you are at the saturation point.[7]

      • Allow the solution to cool slowly as per the original procedure.

  • Probable Cause 2: Supersaturation. Sometimes, a solution can hold more dissolved solute than it theoretically should at a given temperature—a state known as supersaturation.[6] The crystals need a nucleation site, a point to begin growing, which may not be readily available in a very clean flask.[4]

    • Solution (in order of preference):

      • Induce Crystallization by Scratching: Use a glass stirring rod to gently scratch the inside surface of the flask just below the solvent line. The microscopic imperfections in the glass provide nucleation sites for crystal growth.[5][6]

      • Add a Seed Crystal: If you have a small amount of pure 4-FCA, add a single tiny crystal to the cooled solution. This provides a perfect template for other molecules to deposit onto, initiating crystallization.[5]

      • Ultra-Cooling: If the above methods fail, try cooling the flask in a bath colder than ice water (e.g., a salt-ice bath). However, be aware that very rapid cooling can sometimes trap impurities.[8]

G start No Crystals Upon Cooling check_solvent Was an excess of solvent used? start->check_solvent check_supersat Is the solution supersaturated? check_solvent->check_supersat No boil_off Boil off excess solvent until saturation is reached check_solvent->boil_off Yes scratch Scratch inner flask surface with a glass rod check_supersat->scratch Yes success Crystals Form Successfully boil_off->success seed Add a seed crystal of pure 4-FCA scratch->seed If scratching fails scratch->success If scratching works seed->success

Issue 2: The Product "Oils Out" Instead of Crystallizing

Q: Upon cooling, my this compound separated as a sticky, yellowish liquid or oil, not as fine crystals. How can I fix this?

A: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the concentration of the solute is so high that it comes out of solution above its melting point. It can also be caused by the presence of significant impurities that depress the melting point. [4][8] An oil is undesirable because it tends to trap impurities.

  • Probable Cause 1: Solution is too concentrated / Cooled too quickly. If the saturation temperature of the solution is above the melting point of your compound (or the melting point of the impure mixture), it will separate as a liquid. Very rapid cooling can also promote oiling.

    • Solution:

      • Re-heat the solution until the oil completely redissolves.

      • Add a small amount of additional hot solvent (e.g., 5-10% more volume) to slightly decrease the concentration and lower the saturation temperature.[4]

      • Ensure very slow cooling. You can achieve this by leaving the flask on a hot plate that is turned off, or by placing the flask inside a larger beaker of hot water and allowing the entire assembly to cool to room temperature. This gives the molecules time to orient themselves into a crystal lattice rather than aggregating as a liquid.[4]

  • Probable Cause 2: Inappropriate Solvent System. The solvent may be too non-polar for 4-FCA, causing it to separate prematurely. This is more common with mixed-solvent systems if the anti-solvent is added too quickly.

    • Solution:

      • Re-heat to redissolve the oil.

      • Add a small amount of the "good" solvent (the one in which 4-FCA is more soluble) to the hot mixture.

      • If using a mixed-solvent system, ensure the second solvent (the "anti-solvent") is added dropwise to the boiling solution until persistent cloudiness is just achieved. Then, add a drop or two of the first solvent to make it clear again before cooling.[7]

Issue 3: Low Recovery / Poor Yield

Q: After filtration, I obtained a very small amount of pure this compound. Where did my product go?

A: A low yield is typically due to using too much solvent during dissolution or washing, or premature crystallization during a hot filtration step.

  • Probable Cause 1: Excessive Solvent. As discussed in Issue 1, using more than the minimum amount of boiling solvent will result in a significant portion of your product remaining dissolved in the mother liquor even after cooling.[5][6]

    • Solution: Before discarding the mother liquor, you can try to recover more product by boiling off some of the solvent and attempting a second crystallization. To check if significant product remains, place a drop of the mother liquor on a watch glass; a large amount of solid residue after evaporation indicates substantial product loss.[5]

  • Probable Cause 2: Excessive Washing. Washing the collected crystals is necessary to remove residual mother liquor. However, using too much wash solvent or a solvent that is not ice-cold will redissolve some of your purified product.[6]

    • Solution: Always use a minimal amount of ice-cold recrystallization solvent for washing. The cold temperature drastically reduces the product's solubility. Wash the crystals in the filter funnel with small, separate portions of cold solvent rather than one large portion.

  • Probable Cause 3: Premature Crystallization. If your crude sample contained insoluble impurities that required removal via hot gravity filtration, the product may have crystallized prematurely in the filter funnel.

    • Solution: To prevent this, use a stemless funnel and keep the funnel, filter paper, and receiving flask hot. This can be done by placing them over a flask of boiling solvent and allowing the steam to heat the apparatus before filtration.[8] If crystals do form in the funnel, they can be redissolved by washing with a small amount of fresh, hot solvent.

Frequently Asked Questions (FAQs)

Q1: How do I select the best solvent for recrystallizing this compound?

A1: The ideal solvent should dissolve 4-FCA poorly at room temperature but very well at its boiling point.[2] Given that 4-FCA has both a polar carboxylic acid group and a less polar aromatic ring, solvents of intermediate polarity or mixed-solvent systems are often effective.

  • Single Solvents: Highly polar solvents like water are poor choices as 4-FCA has low solubility. Non-polar solvents like hexanes are also unsuitable. Alcohols (ethanol, methanol) or acetic acid are good starting points for testing.

  • Mixed Solvents: A mixed-solvent system is often ideal. A common and effective choice for cinnamic acid derivatives is an Ethanol/Water system.[9] In this system, 4-FCA is dissolved in a minimum amount of hot ethanol (the "good" solvent), and then hot water (the "anti-solvent") is added dropwise until the solution becomes cloudy, indicating saturation.

Solvent SystemRationale
Ethanol/Water Recommended. Ethanol dissolves 4-FCA well, while water is an anti-solvent. This pair is miscible, has a good solubility differential, and is relatively safe.[2]
Acetic Acid Can be effective due to its ability to hydrogen bond with the carboxylic acid. However, it is less volatile and harder to remove from the final crystals.[8]
Acetone/Hexane A possible non-aqueous option. 4-FCA would be dissolved in hot acetone, followed by the addition of hexane as the anti-solvent.

Q2: What are the likely impurities in my crude this compound?

A2: Impurities typically stem from the synthetic route used.[] Common sources include:

  • Unreacted Starting Materials: For example, 4-formylbenzaldehyde.

  • By-products: Depending on the reaction (e.g., Wittig, Heck, or aldol-type condensations), various by-products could be present.

  • Isomers: The cis-isomer (Z-isomer) of this compound is a common process-related impurity. The trans-isomer is generally more stable and less soluble, which aids in its purification by recrystallization.[11]

Q3: What is the expected appearance and melting point of pure this compound?

A3: Pure this compound should be a light yellow to beige or off-white crystalline powder.[3][12] Its reported melting point is in the range of 251-255°C , often with decomposition.[3] A sharp melting point within this range is a strong indicator of high purity. A broad or depressed melting point suggests the presence of impurities.

Q4: How can I be certain my purified sample is completely dry?

A4: Residual solvent can act as an impurity, depressing the melting point and adding to the sample's weight, leading to an inaccurate yield calculation. To ensure the sample is dry, it should be dried "to a constant weight." This means repeatedly weighing the sample, with periods of drying in between (e.g., in a vacuum oven), until the mass no longer changes.[6]

Experimental Protocol: Recrystallization of 4-FCA using Ethanol/Water

This protocol outlines a standard procedure for purifying 1 gram of crude this compound.

G B B C C B->C F F G G F->G I I J Pure 4-FCA I->J Purity Assessment (Melting Point)

  • Dissolution: Place 1.0 g of crude 4-FCA into a 50 mL Erlenmeyer flask. In a separate beaker, heat approximately 20-30 mL of ethanol on a hot plate. Add the hot ethanol to the 4-FCA in small portions, swirling, until the solid just dissolves. Use the minimum amount of hot solvent necessary.[7]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration at this stage.

  • Saturation: To the hot ethanol solution, add hot water dropwise while swirling until a faint, persistent cloudiness appears. Then, add 1-2 drops of hot ethanol to redissolve the precipitate and ensure the solution is perfectly saturated.[2]

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[5] Once at room temperature, place the flask in an ice-water bath for at least 20 minutes to maximize crystal formation.[7]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount (a few mL) of an ice-cold 50:50 ethanol/water mixture to rinse away any remaining mother liquor.[6]

  • Drying: Transfer the crystals to a watch glass and dry them in an oven (temperature should be well below the melting point, e.g., 80-100°C) or in a vacuum desiccator until a constant weight is achieved.

  • Analysis: Determine the melting point of the dried crystals. A sharp range close to 251-255°C indicates successful purification.

References

  • University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link][7]

  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link][4]

  • Nichols, L. (2022). Troubleshooting. In Chemistry LibreTexts. Retrieved from [Link][5]

  • University of Massachusetts. (n.d.). Recrystallization. Retrieved from [Link][8]

  • Landrie, C., & McQuade, L. (n.d.). Recrystallization. Retrieved from [Link][6]

  • University of York. (n.d.). Solvent Choice. Chemistry Teaching Labs. Retrieved from [Link][2]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link][13]

  • Royal Society of Chemistry. (n.d.). Finding the best solvent for recrystallisation. Retrieved from [Link][1]

  • Veeprho. (n.d.). Cinnamic Acid Impurities and Related Compound. Retrieved from [Link][11]

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Technical Support Center: Catalyst Deactivation in 4-Formylcinnamic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for catalyst deactivation in the synthesis of 4-Formylcinnamic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during this crucial chemical transformation. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your experimental work.

The synthesis of this compound, often achieved through palladium-catalyzed cross-coupling reactions like the Heck reaction, is a cornerstone for the creation of various pharmaceutical intermediates and advanced materials.[1] However, the efficiency of this process is highly dependent on the stability and activity of the catalyst. Catalyst deactivation is a frequent and costly issue, leading to diminished yields, stalled reactions, and difficulties in product purification.

This document is structured to offer practical, in-depth solutions to the specific problems you may face. We will explore the common deactivation pathways, provide systematic troubleshooting guides, and answer frequently asked questions to ensure the robustness and reproducibility of your synthetic protocols.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental issues, their potential causes related to catalyst deactivation, and recommended, field-proven solutions.

Issue 1: Low or No Product Yield with Formation of Palladium Black

You've set up your Heck reaction for this compound synthesis, but after the designated reaction time, TLC or LC-MS analysis shows minimal product formation, and you observe a black precipitate in your reaction flask.

Probable Cause: The formation of palladium black is a clear indicator of catalyst deactivation through the aggregation of the active Pd(0) species.[2] This is often triggered by several factors:

  • Ligand Dissociation or Degradation: The phosphine ligands, crucial for stabilizing the Pd(0) center, may dissociate at high temperatures or be susceptible to degradation.[3][4]

  • Presence of Oxygen: Trace amounts of oxygen can oxidize the active Pd(0) to inactive Pd(II) species, which then readily precipitate as palladium black.[3]

  • High Reaction Temperature: Elevated temperatures can accelerate ligand dissociation and catalyst decomposition.[3]

Step-by-Step Troubleshooting Protocol:

  • Ensure an Inert Atmosphere: Rigorously degas all solvents and reagents. This can be achieved through several freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen for an extended period. Maintain a positive pressure of inert gas throughout the entire reaction setup and duration.[3]

  • Optimize Ligand-to-Palladium Ratio: Increase the ligand-to-palladium ratio slightly, for instance, from a standard 1:1 to 1.2:1.[3] This can help to better stabilize the palladium center and prevent aggregation.

  • Select More Robust Ligands: Consider using sterically bulky and electron-rich phosphine ligands. Ligands like SPhos, XPhos, or RuPhos are designed to be more resistant to dissociation and degradation.[3] The steric hindrance they provide protects the palladium center.

  • Temperature Optimization: Attempt the reaction at a lower temperature. While this may slow down the reaction rate, it can significantly reduce the rate of catalyst decomposition.[3] A good starting point is to decrease the temperature by 10-20 °C and monitor the reaction progress.

  • Use a Fresh, High-Quality Palladium Source: Ensure your palladium precursor is of high purity and has been stored correctly. Pre-catalysts are often more reliable as they are designed for consistent generation of the active Pd(0) species in situ.[3]

Issue 2: Reaction Stalls After Initial Conversion

Your reaction proceeds as expected initially, showing good conversion to this compound, but then stalls before reaching completion, even with extended reaction times.

Probable Cause: This scenario often points towards catalyst poisoning or the formation of inhibitory byproducts.

  • Catalyst Poisoning: Impurities in the starting materials (4-bromobenzaldehyde or acrylic acid), reagents (base), or solvent can act as catalyst poisons.[2] Common culprits include sulfur, silicon, or other metals that can irreversibly bind to the active palladium sites.

  • Inhibitory Byproduct Formation: The reaction itself can generate species that inhibit the catalyst. For instance, in Heck reactions, the formation of acidic byproducts can interfere with the catalytic cycle. The base is crucial for neutralizing these acidic species.[5][6]

  • Coking or Fouling: Carbonaceous deposits, often referred to as coke, can form on the catalyst surface, blocking active sites.[7][8][9] This is more prevalent in heterogeneous catalysis but can also occur in homogeneous systems under certain conditions.

Step-by-Step Troubleshooting Protocol:

  • Purify Starting Materials and Reagents: Ensure the purity of your 4-bromobenzaldehyde and acrylic acid. Recrystallization or column chromatography may be necessary. The base used (e.g., triethylamine, potassium carbonate) should be of high purity and handled under inert conditions.

  • Solvent Purity: Use anhydrous, high-purity solvents. Impurities in the solvent can be a hidden source of catalyst poisons.

  • Base Screening: The choice and amount of base are critical. Screen different bases such as potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃).[3] The base not only neutralizes the acid formed during the reaction but can also influence the stability and activity of the catalyst.[10]

  • Investigate for Coking: If using a heterogeneous catalyst (e.g., Pd on carbon), signs of coking can be a darkening of the catalyst beyond the expected palladium black. Regeneration of the catalyst may be possible (see FAQ section).

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of catalyst deactivation in the synthesis of this compound?

A1: The primary deactivation mechanisms for palladium catalysts in reactions like the Heck coupling for this compound synthesis can be categorized as follows:

  • Poisoning: Irreversible binding of impurities to the active palladium sites.[11]

  • Sintering/Aggregation: The agglomeration of palladium nanoparticles into larger, less active particles, often observed as the formation of palladium black.[7][11]

  • Leaching: The dissolution of the active palladium species from the support (in heterogeneous catalysis) into the reaction medium, leading to a loss of active sites.[12]

  • Coking/Fouling: The deposition of carbonaceous materials on the catalyst surface, which physically blocks the active sites.[7][11]

Q2: How can I regenerate a deactivated palladium catalyst?

A2: Catalyst regeneration depends on the deactivation mechanism.

  • For Coking/Fouling: A common method for regenerating coked catalysts is controlled oxidation. This involves carefully heating the catalyst in an oxidizing atmosphere (e.g., air or a mixture of oxygen and an inert gas) to burn off the carbonaceous deposits.[13][14]

  • For Poisoning: Regeneration from poisoning is more challenging and depends on the nature of the poison. Sometimes, washing the catalyst with specific solvents or acidic/basic solutions can remove the poison. For example, a treatment with chloroform and glacial acetic acid has been shown to be effective in some cases.[15]

  • For Sintering: Regeneration from sintering is generally difficult as it involves redispersing the agglomerated metal particles. This often requires more complex chemical treatments.

Q3: What is the role of the phosphine ligand in preventing catalyst deactivation?

A3: Phosphine ligands play a critical role in stabilizing the palladium catalyst and preventing deactivation in several ways:

  • Steric Hindrance: Bulky phosphine ligands create a sterically crowded environment around the palladium atom, which physically prevents the palladium atoms from aggregating.[16][17]

  • Electronic Effects: Electron-rich phosphine ligands donate electron density to the palladium center, which can strengthen the palladium-ligand bond and stabilize the active Pd(0) state.[16][17]

  • Solubility: The organic nature of the phosphine ligands helps to keep the palladium complex dissolved in the organic reaction medium, preventing precipitation.[17]

Q4: Can the choice of base affect catalyst stability?

A4: Absolutely. The base is not just a stoichiometric reagent to neutralize the acid produced; it can significantly impact the catalyst's performance and stability. A base that is too strong or too weak can lead to side reactions or incomplete neutralization, both of which can negatively affect the catalyst. The coordination of the base or its conjugate acid to the palladium center can also influence the catalytic cycle.[10] Therefore, screening different bases is a crucial part of optimizing the reaction conditions to maintain catalyst activity.

Data Presentation

Issue Potential Cause Key Troubleshooting Steps Expected Outcome
Low/No Yield & Palladium BlackLigand Dissociation, Oxygen Presence, High TemperatureEnsure Inert Atmosphere, Optimize Ligand:Pd Ratio, Use Robust Ligands, Lower TemperatureReduced Palladium Black Formation, Improved Yield
Reaction StallsCatalyst Poisoning, Inhibitory Byproducts, CokingPurify Reagents, Screen Bases, Use High-Purity SolventsReaction Proceeds to Completion, Higher Conversion

Experimental Protocols

Protocol 1: Rigorous Degassing of Reaction Solvents
  • Place the solvent in a round-bottom flask equipped with a magnetic stir bar and a stopcock.

  • Freeze the solvent using a liquid nitrogen bath.

  • Once completely frozen, evacuate the flask using a vacuum pump for 10-15 minutes.

  • Close the stopcock and allow the solvent to thaw completely at room temperature.

  • Repeat this freeze-pump-thaw cycle at least three times to ensure the removal of dissolved oxygen.

  • After the final cycle, backfill the flask with an inert gas (argon or nitrogen).

Protocol 2: Catalyst Regeneration by Oxidative Treatment (for coked heterogeneous catalysts)

Caution: This procedure should be carried out in a well-ventilated fume hood.

  • Carefully filter the deactivated catalyst from the reaction mixture and wash it with a suitable solvent (e.g., toluene, followed by hexane) to remove residual organic compounds.[3]

  • Dry the catalyst under vacuum.

  • Place the dried catalyst in a tube furnace.

  • Heat the catalyst to a temperature of 550-700 °C in a stream of inert gas (e.g., nitrogen) to remove volatile carbon-containing materials.[13]

  • After this initial thermal treatment, switch the gas stream to a dilute mixture of air in nitrogen and maintain the temperature to oxidize the remaining carbonaceous deposits.

  • Once the regeneration is complete, cool the catalyst to room temperature under a stream of inert gas.

Visualizations

Catalyst Deactivation Pathways

G cluster_poisoning Poisoning cluster_sintering Sintering/Aggregation cluster_coking Coking/Fouling cluster_leaching Leaching (Heterogeneous) Active_Catalyst Active Pd(0)L_n Catalyst Poisoned_Catalyst Poisoned Pd Complex Pd_Black Palladium Black Active_Catalyst->Pd_Black High Temp, Ligand Loss Leached_Pd Leached Pd Species Active_Catalyst->Leached_Pd Dissolution in Solvent Deactivated_Catalyst Inactive Catalyst Poison Impurities (S, Si, etc.) Poison->Poisoned_Catalyst Binds to Active Site Poisoned_Catalyst->Deactivated_Catalyst Pd_Black->Deactivated_Catalyst Coke Carbonaceous Deposits Coked_Catalyst Coked Pd Surface Coke->Coked_Catalyst Blocks Active Sites Coked_Catalyst->Deactivated_Catalyst Leached_Pd->Deactivated_Catalyst

Caption: Common catalyst deactivation pathways in palladium-catalyzed reactions.

Troubleshooting Workflow

G Start Low Yield or Stalled Reaction Check_Pd_Black Observe Palladium Black? Start->Check_Pd_Black Inert_Atmosphere Improve Inert Atmosphere (Degas Solvents) Check_Pd_Black->Inert_Atmosphere Yes Check_Purity Check Reagent Purity Check_Pd_Black->Check_Purity No Optimize_Ligand Optimize Ligand (Ratio, Type) Inert_Atmosphere->Optimize_Ligand Lower_Temp Lower Reaction Temperature Optimize_Ligand->Lower_Temp Success Improved Yield Lower_Temp->Success Purify_Reagents Purify Starting Materials and Reagents Check_Purity->Purify_Reagents Impure Screen_Bases Screen Different Bases Check_Purity->Screen_Bases Pure Purify_Reagents->Screen_Bases Screen_Bases->Success

Caption: A systematic workflow for troubleshooting catalyst deactivation.

References

  • Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of Heteroaryl Chlorides - Benchchem.
  • Activation and Deactivation of Neutral Palladium(II) Phosphinesulfonato Polymerization Catalysts | Organometallics - ACS Publications.
  • Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW) - MDPI.
  • US4152291A - Regeneration of palladium hydrogenation catalyst - Google Patents.
  • Spent Palladium on Alumina Catalyst Regeneration for Hydrogen Peroxide Production - Science Signpost Publishing Inc.
  • Regeneration of palladium based catalyst for methane abatment - DCL Inc.
  • Technical Support Center: Managing Catalyst Deactivation in Cross-Coupling Reactions for Aniline Synthesis - Benchchem.
  • Recycling of Gas Phase Residual Dichloromethane by Hydrodechlorination: Regeneration of Deactivated Pd/C Catalysts - Semantic Scholar.
  • Intracellular Deprotection Reactions Mediated by Palladium Complexes Equipped with Designed Phosphine Ligands | ACS Catalysis - ACS Publications.
  • Cross-Coupling Reaction Manual: Desk Reference - Sigma-Aldrich.
  • Intracellular Deprotection Reactions Mediated by Palladium Complexes Equipped with Designed Phosphine Ligands - ResearchGate.
  • How does the base assist the palladium catalyst in the Heck reaction? - Pearson.
  • Types of Catalyst Deactivation: Poisoning, Sintering, and Coking | Solubility of Things.
  • Heck Reaction—State of the Art - MDPI.
  • The Role of Phosphine Ligands in Palladium Catalysis.
  • Palladium I I. Basic Principles - Heck Reactions - Stille, Suzuki, Negishi, Sonogashira etc Cross Couplings - Wipf Group.
  • Heck reaction - Wikipedia.
  • Base-Controlled Heck, Suzuki, and Sonogashira Reactions Catalyzed by Ligand-Free Platinum or Palladium Single Atom and Sub-Nanometer Clusters | Journal of the American Chemical Society.
  • Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause.
  • Palladium complexes containing diphosphine and sulfonated phosphine ligands for C-C bond forming reactions. Catalytic and mechanistic studies. - ResearchGate.
  • Metal Leaching and Performance of Supported Copper and Palladium Catalysts during Liquid-Phase Hydrogenation and CC-Coupling Reactions - mediaTUM.
  • Catalyst deactivation Common causes - AmmoniaKnowHow.
  • Fouling (coking) deactivation of catalysts: (a) Coke accumulation on - ResearchGate.
  • Coke Formation in Catalytic Cracking | Industrial & Engineering Chemistry Process Design and Development - ACS Publications.
  • Heck Reaction - Chemistry LibreTexts.
  • Leaching of non-precious metals from spent automotive catalysts with formic or oxalic acids as a pretreatment stage for platinum group metal recovery: Process optimization and kinetic modeling | Request PDF - ResearchGate.
  • Coking behavior and catalyst deactivation for catalytic pyrolysis of heavy oil - ResearchGate.
  • How To Prevent Fouling and Coking In Analytical and Processes - SilcoTek® Corporation.
  • Heck Reaction - Organic Chemistry Portal.
  • Recent advances in synthetic approaches for bioactive cinnamic acid derivatives - NIH.
  • Recovery of Platinum and Palladium from Spent Automotive Catalysts: Study of a New Leaching System Using a Complete Factorial Design - ResearchGate.
  • Cinnamic acid derivatives: A new chapter of various pharmacological activities - Journal of Chemical and Pharmaceutical Research.
  • oa The Heck Reaction and Cinnamic Acid Synthesis by Heterogeneous Catalysis - Johnson Matthey Technology Review.
  • Palladium-Catalyzed Transfer Hydrogenation of Saturated Compound Using Formic Acid as the Hydrogen Source - Chemical Methodologies.
  • Recovery of Platinum and Palladium from Spent Automotive Catalysts: Study of a New Leaching System Using a Complete Factorial Design - MDPI.
  • Synthesis of Cinnamic Acid Derivatives Lei Zhao, Yuanbiao Tu and Yuping Guo - Atlantis Press.
  • (PDF) Stereoselective synthesis of heterocyclic cinnamic acids - ResearchGate.
  • Heck Reaction | Named Reactions | Organic Chemistry Lessons - YouTube.
  • Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review - ResearchGate.
  • Cinnamic Acid Derivatives via Heck Reaction in an Aqueous- Biphasic Catalytic System with Easy Catalyst-Product Separation - ResearchGate.
  • (PDF) Catalyst-free decarboxylation of 4-hydroxycinnamic acids: efficient synthesis of 4-vinylphenols - ResearchGate.

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Technical Support Center: Synthesis of 4-Formylcinnamic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to a Robust Work-up and Purification Procedure

Welcome to the technical support guide for the synthesis of 4-formylcinnamic acid. As researchers and drug development professionals, achieving high purity in your intermediates is paramount. The work-up and purification stages are often as critical as the reaction itself, dictating the yield, purity, and ultimately, the success of your subsequent synthetic steps. This guide provides field-proven insights, troubleshooting advice, and detailed protocols designed to navigate the common challenges encountered during the isolation of this compound.

Frequently Asked Questions (FAQs)

This section addresses common queries regarding the work-up procedure, emphasizing the chemical principles behind each step.

Q1: My reaction was performed in a high-boiling solvent like DMF or NMP. What is the best way to handle the initial work-up? High-boiling aprotic polar solvents are common in coupling reactions like the Heck reaction, which can be used to synthesize cinnamic acid derivatives. The primary challenge is their removal. It is generally inadvisable to proceed directly to an aqueous work-up with large volumes of these solvents.

  • Expert Recommendation: After cooling the reaction mixture, the most efficient method is to remove the bulk of the solvent under reduced pressure (vacuum distillation). This minimizes the volume for the subsequent extraction, making phase separation cleaner and more effective. Diluting the reaction mixture with a large volume of water can sometimes precipitate the crude product, but this can also trap impurities.

Q2: What is the critical role of pH adjustment in isolating this compound? This is arguably the most crucial step in the purification process. This compound is a carboxylic acid, and its solubility is highly dependent on pH.

  • Mechanism Insight: In a basic aqueous solution (pH > ~6), the carboxylic acid group is deprotonated to form the highly water-soluble carboxylate salt (sodium 4-formylcinnamate). Conversely, in an acidic solution (pH < 4), it exists in its protonated, neutral form, which is sparingly soluble in water and will precipitate out.[1] This pH-dependent solubility allows for a powerful purification technique. First, dissolving the crude product in a basic solution enables the removal of non-acidic organic impurities through an aqueous/organic extraction. Then, careful acidification of the aqueous layer crashes out your desired product, leaving water-soluble impurities behind.[2][3]

Q3: How do I choose the right solvent for recrystallization? Recrystallization is a powerful technique for purifying crude solids, but its success hinges on selecting an appropriate solvent system.[4]

  • The Principle of "Like Dissolves Like" with a Twist: The ideal solvent should dissolve the this compound poorly at room temperature but readily at its boiling point.[5][6] For cinnamic acid derivatives, common choices include alcohols like ethanol or methanol, often mixed with water.[3][7][8] The product is generally soluble in organic solvents like ethanol but much less soluble in water.[9][10] Therefore, a mixed solvent system, such as ethanol/water, is highly effective. You dissolve the crude product in a minimum amount of hot ethanol and then add hot water dropwise until the solution becomes slightly cloudy (the saturation point). Upon slow cooling, pure crystals should form.

Q4: My final product is off-white or slightly yellow. Is this normal, and how can I improve the color? The expected appearance of pure this compound is a white to light yellow or beige crystalline powder.[11] A distinct yellow or brown color often indicates the presence of residual catalyst (e.g., palladium from a Heck reaction) or polymeric by-products.

  • Decolorization Technique: If the color is significant, it can often be removed by treating the hot recrystallization solution with a small amount of activated charcoal.[12] The impurities adsorb onto the surface of the charcoal, which is then removed by filtering the hot solution through a fluted filter paper or a small pad of Celite®. Caution: Use charcoal sparingly, as it can also adsorb your product, leading to a lower yield.

Troubleshooting Guide

Even with a well-designed protocol, unexpected issues can arise. This table outlines common problems, their probable causes, and actionable solutions.

ProblemProbable Cause(s)Recommended Solution(s)
Low or no precipitate forms upon acidification. 1. The reaction failed or yielded very little product. 2. The pH of the aqueous solution is not sufficiently acidic. 3. The product is partially soluble in the aqueous/organic mixture.1. Before work-up, confirm product formation with a TLC or LC-MS analysis of the crude reaction mixture. 2. Add more concentrated acid (e.g., HCl) until the pH is confirmed to be 1-2 with pH paper. 3. Cool the solution in an ice bath for an extended period to maximize precipitation. If an organic solvent was used, reduce its volume via evaporation.
The product precipitates as a sticky oil or gummy solid. 1. Presence of impurities depressing the melting point. 2. The solution was cooled too rapidly during recrystallization, preventing proper crystal lattice formation.[6]1. Isolate the oil, redissolve it in an appropriate solvent, and attempt the purification again. An initial wash of the crude material may be necessary. 2. Ensure the hot, saturated solution is allowed to cool slowly to room temperature before moving it to an ice bath. Scratching the inside of the flask with a glass rod can help induce crystallization.[5]
The final product has a broad or depressed melting point. 1. The product is still impure.[6] 2. The product is not completely dry and contains residual solvent.1. Perform a second recrystallization, potentially using a different solvent system. 2. Dry the crystals thoroughly under high vacuum, possibly with gentle heating, until a constant weight is achieved.[13]
Yield is significantly reduced after recrystallization. 1. Too much solvent was used during recrystallization. 2. The product has significant solubility in the cold solvent. 3. Premature crystallization occurred during hot filtration.[4]1. Use the absolute minimum amount of hot solvent required to fully dissolve the solid. 2. After filtering the crystals, cool the filtrate in an ice bath to recover a second crop of crystals. Note that this crop may be less pure. 3. Use a pre-heated funnel and filter flask, and keep the solution hot during filtration to prevent clogging.[4]

Detailed Experimental Protocol: Work-up and Purification

This protocol provides a robust, step-by-step procedure for the isolation and purification of this compound following a typical synthesis.

1. Initial Quenching and Solvent Removal

  • Cool the reaction vessel to room temperature.

  • If the reaction was conducted in a high-boiling solvent (e.g., DMF, DMAc, NMP), remove the solvent under reduced pressure using a rotary evaporator.

2. Acid-Base Extraction

  • To the crude residue, add a 1 M aqueous solution of sodium hydroxide (NaOH) to dissolve the acidic product. Use enough solution to bring the pH to >10.

  • Transfer the mixture to a separatory funnel and add an equal volume of an organic solvent, such as ethyl acetate or dichloromethane, to extract any non-acidic organic impurities.

  • Shake the funnel vigorously and allow the layers to separate. Drain the organic layer.

  • Repeat the wash of the aqueous layer with a fresh portion of the organic solvent.

  • Discard the organic layers, retaining the basic aqueous layer which contains the sodium salt of your product.

3. Precipitation of the Product

  • Cool the aqueous layer in an ice-water bath.

  • While stirring vigorously, slowly add concentrated hydrochloric acid (HCl) dropwise until the solution reaches a pH of 1-2 (confirm with pH paper). A white to off-white precipitate should form.[2][3]

  • Continue stirring the cold slurry for 15-30 minutes to ensure complete precipitation.

4. Isolation and Washing of Crude Product

  • Collect the solid precipitate by vacuum filtration using a Büchner funnel.[13]

  • Wash the filter cake with several portions of cold deionized water to remove any inorganic salts (e.g., NaCl).

  • Continue to draw air through the funnel to partially dry the crude product.

5. Recrystallization for Final Purification

  • Transfer the crude solid to an Erlenmeyer flask.

  • Add a minimal amount of a suitable solvent (e.g., 95% ethanol) and heat the mixture to boiling with stirring until the solid is fully dissolved.

  • To the hot solution, add hot deionized water dropwise until a persistent cloudiness appears. Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear, saturated solution.

  • Remove the flask from the heat source and allow it to cool slowly to room temperature. Well-defined crystals should begin to form.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[5]

  • Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent (the same ethanol/water ratio).

6. Drying

  • Place the purified crystals in a vacuum oven or desiccator and dry under high vacuum until a constant weight is obtained.[13]

  • Characterize the final product by determining its melting point and acquiring spectroscopic data (e.g., ¹H NMR, ¹³C NMR). The literature melting point is 251-254 °C (with decomposition).[14]

Data & Visualization

Key Properties of this compound
PropertyValueSource(s)
Molecular Formula C₁₀H₈O₃[11]
Molecular Weight 176.17 g/mol [14]
Appearance Light yellow to beige crystalline powder[11]
Melting Point 251-254 °C (decomposes)[14]
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol and methanol.[1][9][10]
Work-up and Purification Workflow

Workup_Flowchart A Crude Reaction Mixture B Solvent Removal (if necessary) A->B C Dissolve in Aq. Base (e.g., NaOH) B->C D Wash with Organic Solvent (e.g., Ethyl Acetate) C->D E Separate Layers D->E F Aqueous Layer (Contains Product Salt) E->F Retain G Organic Layer (Contains Impurities) E->G Discard H Acidify Aqueous Layer (e.g., HCl to pH 1-2) F->H I Collect Precipitate (Vacuum Filtration) H->I J Crude this compound I->J K Recrystallization (e.g., from Ethanol/Water) J->K L Pure Crystals K->L M Drying Under Vacuum L->M N Final Pure Product M->N

Caption: Workflow for the isolation and purification of this compound.

References

  • Benchchem. Technical Support Center: Troubleshooting Heck Reactions of 1-Bromo-2-methyl-1-propene.
  • Reddit. Troubleshooting a difficult Heck reaction : r/Chempros.
  • Guidechem. 4-Fluorocinnamic acid 459-32-5 wiki.
  • Chemistry LibreTexts. Heck Reaction.
  • Thermo Fisher Scientific. This compound, 98%, predominantly trans 5 g | Contact Us.
  • YouTube. Heck Cross-Coupling| CSIR 2018| Problem Solved| ChemOrgChem.
  • Macmillan Group. The Intramolecular Heck Reaction.
  • Unknown Source. recrystallization.pdf.
  • YouTube. Recrystallization.
  • Sigma-Aldrich. This compound, predominantly trans 23359-08-2.
  • Organic Syntheses. Organic Syntheses Procedure.
  • Journal of Laboratory Chemical Education. Esterification, Purification and Identification of Cinnamic Acid Esters.
  • Molecules. Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide.
  • Organic Syntheses. Cinnamic acid, phenyl ester.
  • Unknown Source. Chem 267. Recrystallization - Part 2..
  • Organic Syntheses. α-PHENYLCINNAMIC ACID.
  • ResearchGate. (PDF) Esterification, Purification and Identification of Cinnamic Acid Esters.
  • ChemicalBook. 4-METHOXYCINNAMIC ACID synthesis.
  • YouTube. Recrystallization of Cinnamic acid and Tryptamine Part I.
  • MDPI. Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide.
  • Bartleby. Recrystallization Of Cinnamic Acid Lab Report.
  • Wikipedia. Cinnamic acid.
  • ChemicalBook. 4-Hydroxycinnamic acid synthesis.
  • National Institutes of Health. Catalyst-free decarboxylation of 4-hydroxycinnamic acids: efficient synthesis of 4-vinylphenols.
  • Google Patents. Process for the synthesis of α-substituted acrylic acids and their application.
  • CORE. Solubility studies of trans-cinnamic acid in mixed solvents.
  • Journal of Chemical and Pharmaceutical Research. Cinnamic acid derivatives: A new chapter of various pharmacological activities.
  • Sigma-Aldrich. a-Cyano-4-hydroxycinnamic acid 97 28166-41-8.
  • ChemicalBook. 4-METHOXYCINNAMIC ACID | 943-89-5.
  • ResearchGate. New process for synthesis of p-hydroxycinnamic acid.
  • RSC Publishing. Cinnamic acid derivatives as promising building blocks for advanced polymers: synthesis, properties and applications.

Sources

Technical Support Center: A Researcher's Guide to Minimizing Byproduct Formation in Cinnamic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Cinnamic Acid Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to optimize their synthetic routes to cinnamic acid and its derivatives, with a primary focus on minimizing the formation of unwanted byproducts. Here, we dissect the nuances of the most common synthetic methodologies, offering in-depth troubleshooting advice and validated protocols to enhance the purity and yield of your target compounds.

Introduction: The Challenge of Selectivity in Cinnamic Acid Synthesis

Cinnamic acid and its analogues are valuable building blocks in the pharmaceutical, fragrance, and polymer industries. While several classical and modern synthetic methods exist for their preparation, achieving high purity can be challenging due to the formation of various byproducts. This guide provides a comprehensive, question-and-answer-based approach to troubleshoot and mitigate these side reactions, ensuring a more efficient and robust synthesis.

Section 1: The Perkin Reaction

The Perkin reaction, a condensation between an aromatic aldehyde and an acid anhydride in the presence of a weak base, is a cornerstone of cinnamic acid synthesis.[1][2] However, the requisite high temperatures can often lead to side reactions.[3]

Troubleshooting Guide: Perkin Reaction

Question 1: My Perkin reaction is producing a significant amount of dark, resinous material, lowering my yield and complicating purification. What is causing this and how can I prevent it?

Answer: The formation of resinous byproducts is a common issue in the Perkin reaction, often exacerbated by prolonged heating at high temperatures. These tars are typically polymeric materials arising from the self-condensation of the aldehyde or other side reactions.

Causality: At elevated temperatures, aromatic aldehydes can undergo complex condensation and polymerization pathways, especially in the presence of a base.

Solutions:

  • Strict Temperature Control: Maintain the reaction temperature within the optimal range for your specific substrate, typically 160-180°C. Use a precisely controlled oil bath or heating mantle to avoid overheating.

  • Reaction Time Optimization: Monitor the reaction progress using Thin Layer Chromatography (TLC). Once the starting aldehyde is consumed, work up the reaction promptly to prevent the formation of degradation products.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions that may contribute to tar formation.

Question 2: I'm observing a lower than expected yield, and I suspect a competing decarboxylation reaction. How can I confirm this and suppress it?

Answer: A potential side reaction in the Perkin mechanism involves the decarboxylation of an intermediate, leading to the formation of an alkene byproduct instead of the desired cinnamic acid.[4]

Causality: The acetoxy carboxylate intermediate can undergo decarboxylation under the harsh reaction conditions, especially with prolonged heating.

Solutions:

  • Choice of Base: The alkali salt of the acid anhydride plays a crucial role. Using potassium acetate may offer better yields and shorter reaction times compared to sodium acetate under similar conditions.[5]

  • Anhydrous Conditions: Ensure all reagents and glassware are scrupulously dry. The presence of moisture can hydrolyze the acetic anhydride and affect the efficiency of the base.[5]

Optimized Protocol for Cinnamic Acid Synthesis via Perkin Reaction

This protocol is designed to maximize the yield of trans-cinnamic acid while minimizing byproduct formation.

Reactants and Reagents:

  • Benzaldehyde (1 equivalent)

  • Acetic Anhydride (1.5 equivalents)

  • Anhydrous Potassium Acetate (1 equivalent)

Procedure:

  • Combine benzaldehyde, acetic anhydride, and freshly fused, finely powdered potassium acetate in a round-bottom flask equipped with a reflux condenser.

  • Heat the mixture in an oil bath at a controlled temperature of 170-180°C for 3-4 hours.

  • Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).

  • Once the benzaldehyde spot has disappeared, allow the mixture to cool slightly and pour it into a beaker of water.

  • Add a saturated solution of sodium carbonate to the aqueous mixture until it is alkaline. This converts the cinnamic acid to its water-soluble sodium salt and helps to remove unreacted acetic anhydride.

  • Perform steam distillation to remove any unreacted benzaldehyde.

  • Cool the remaining solution and filter to remove any resinous byproducts.

  • Acidify the filtrate with concentrated hydrochloric acid until the pH is approximately 2. Cinnamic acid will precipitate out of the solution.

  • Collect the crude cinnamic acid by vacuum filtration and wash with cold water.

  • Purify the product by recrystallization from a mixture of water and ethanol (e.g., 3:1 v/v).[6]

Section 2: The Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a crossed aldol condensation between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound lacking an α-hydrogen.[7] It is a versatile method for forming α,β-unsaturated ketones, which can then be oxidized to cinnamic acids, or for the direct synthesis of cinnamic esters.

Troubleshooting Guide: Claisen-Schmidt Condensation

Question 1: My Claisen-Schmidt reaction is giving a poor yield of the desired cinnamic acid derivative, and I've isolated benzyl alcohol from the reaction mixture. What is happening?

Answer: The formation of benzyl alcohol is a strong indicator that the Cannizzaro reaction is competing with your desired Claisen-Schmidt condensation.

Causality: The Cannizzaro reaction is a base-induced disproportionation of two molecules of a non-enolizable aldehyde to yield a carboxylic acid and a primary alcohol. Strong bases, which are often used in the Claisen-Schmidt condensation, can promote this side reaction.

Solutions:

  • Base Concentration: Use a catalytic amount of a moderately strong base rather than a stoichiometric amount of a very strong base. For example, a 10% NaOH solution is often sufficient.[8]

  • Temperature Control: The Cannizzaro reaction is often more favorable at higher temperatures. Running the Claisen-Schmidt condensation at or below room temperature can help to suppress this byproduct.

  • Order of Addition: Adding the aldehyde slowly to the mixture of the ketone and the base can help to maintain a low concentration of the aldehyde at any given time, thus disfavoring the bimolecular Cannizzaro reaction.

Question 2: I am getting a mixture of mono- and di-condensation products. How can I improve the selectivity for the mono-substituted product?

Answer: When using a ketone with α-hydrogens on both sides of the carbonyl group (like acetone), di-condensation can be a significant issue.

Causality: After the first condensation, the product still possesses α-hydrogens and can react with a second molecule of the aldehyde.

Solutions:

  • Stoichiometry: Use an excess of the ketone relative to the aldehyde. This will statistically favor the mono-condensation product.

  • Careful Monitoring: Follow the reaction by TLC and stop it once the desired mono-condensation product is the major component.

Optimized Protocol for Benzylideneacetone Synthesis via Claisen-Schmidt Condensation

This protocol details the synthesis of a precursor to cinnamic acid, which can be further oxidized if the acid is the desired final product.

Reactants and Reagents:

  • Benzaldehyde (2 equivalents)

  • Acetone (1 equivalent)

  • 95% Ethanol

  • 10% Sodium Hydroxide solution

Procedure:

  • In a flask, dissolve benzaldehyde and acetone in 95% ethanol.

  • Slowly add a 10% aqueous solution of sodium hydroxide to the mixture with stirring at room temperature.

  • Continue stirring for 20-30 minutes. A precipitate of benzylideneacetone should form.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the crude product by vacuum filtration and wash with cold water to remove the sodium hydroxide.

  • Purify the product by recrystallization from ethanol.[9]

Section 3: The Knoevenagel Condensation

The Knoevenagel condensation is a reaction between a carbonyl compound and an active methylene compound, such as malonic acid, in the presence of a basic catalyst.[10] It is a highly efficient method for the synthesis of cinnamic acids, often proceeding under milder conditions than the Perkin reaction.

Troubleshooting Guide: Knoevenagel Condensation

Question 1: My Knoevenagel condensation is proceeding very slowly. How can I increase the reaction rate?

Answer: A sluggish Knoevenagel condensation can often be attributed to the catalyst or reaction conditions.

Causality: The rate of the Knoevenagel condensation is dependent on the efficient formation of the enolate from the active methylene compound.

Solutions:

  • Catalyst Choice: While weak bases like piperidine or pyridine are commonly used, stronger, non-nucleophilic bases such as 1,4-diazabicyclo[2.2.2]octane (DABCO) can be more effective.[11] For greener approaches, phase-transfer catalysts like tetrabutylammonium bromide (TBAB) in water with microwave irradiation have shown excellent results.[12]

  • Temperature: Gently heating the reaction mixture to reflux can significantly increase the reaction rate.[13] However, be mindful of potential side reactions at higher temperatures.

  • Solvent: The choice of solvent can influence the solubility of the reactants and the rate of reaction. Ethanol is a common choice, and in some cases, pyridine can act as both the solvent and the catalyst.[14][15]

Question 2: I am observing the formation of byproducts from a suspected Michael addition. How can this be minimized?

Answer: The α,β-unsaturated product of the Knoevenagel condensation is an excellent Michael acceptor, and can react with another equivalent of the malonic acid enolate.

Causality: The nucleophilic enolate of malonic acid can add to the double bond of the newly formed cinnamic acid derivative.

Solutions:

  • Stoichiometry: Using a slight excess of the aldehyde can help to ensure that the malonic acid enolate is consumed in the primary condensation reaction.

  • Reaction Conditions: Milder reaction conditions (lower temperature, less reactive catalyst) can disfavor the Michael addition.

Optimized Protocol for Cinnamic Acid Synthesis via Knoevenagel Condensation

This protocol offers a high-yield, environmentally conscious approach to cinnamic acid synthesis.

Reactants and Reagents:

  • Benzaldehyde (1 equivalent)

  • Malonic Acid (1.1 equivalents)

  • Pyridine (as both solvent and catalyst) or Ethanol with a catalytic amount of piperidine.

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine benzaldehyde and malonic acid.

  • Add pyridine (or ethanol and a few drops of piperidine).

  • Heat the mixture to a gentle reflux for 2-3 hours. The evolution of carbon dioxide should be observed as the intermediate decarboxylates.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into a mixture of ice and concentrated hydrochloric acid to precipitate the cinnamic acid.

  • Collect the crude product by vacuum filtration and wash with cold water.

  • Purify by recrystallization from an ethanol/water mixture.[16]

Section 4: The Heck Reaction

The Heck reaction is a palladium-catalyzed coupling of an aryl halide with an alkene.[17] For cinnamic acid synthesis, this typically involves the reaction of an aryl halide with acrylic acid or an acrylate ester.[18]

Troubleshooting Guide: Heck Reaction

Question 1: My Heck reaction is suffering from low yields and the formation of a homocoupled byproduct of my aryl halide. What is the cause and how can I improve the outcome?

Answer: Homocoupling of the aryl halide to form a biaryl species is a common side reaction in palladium-catalyzed cross-coupling reactions.

Causality: The organopalladium intermediate can undergo reductive elimination with another molecule of the intermediate instead of reacting with the alkene.

Solutions:

  • Ligand Choice: The choice of phosphine ligand is critical. Bulky, electron-rich ligands can promote the desired cross-coupling pathway and suppress homocoupling.

  • Catalyst Loading: Using a higher catalyst loading may be necessary for less reactive aryl halides, but excessive amounts can sometimes promote side reactions. Optimization is key.

  • Base: The choice and amount of base are crucial. An appropriate base is needed to regenerate the Pd(0) catalyst in the catalytic cycle. Tertiary amines like triethylamine are common.

Question 2: The stereoselectivity of my Heck reaction is poor, leading to a mixture of E and Z isomers of cinnamic acid. How can I favor the formation of the trans (E) isomer?

Answer: The Heck reaction generally favors the formation of the trans isomer, but reaction conditions can influence the stereochemical outcome.

Causality: The stereoselectivity is determined during the syn-β-hydride elimination step.

Solutions:

  • Reaction Conditions: Running the reaction under standard Heck conditions with a palladium(0) catalyst and a phosphine ligand typically gives high E-selectivity.

  • Ionic Liquids: The use of ionic liquids as the reaction medium has been shown to enhance the stereoselectivity of the Heck reaction in some cases.[17]

Optimized Protocol for Cinnamic Acid Synthesis via Heck Reaction

This protocol provides a general procedure for the synthesis of cinnamic acid derivatives using the Heck reaction.

Reactants and Reagents:

  • Aryl Halide (e.g., Iodobenzene) (1 equivalent)

  • Acrylic Acid (1.2 equivalents)

  • Palladium(II) Acetate (1-5 mol%)

  • Triphenylphosphine (2-10 mol%)

  • Triethylamine (2 equivalents)

  • Acetonitrile or DMF (solvent)

Procedure:

  • To a reaction vessel under an inert atmosphere, add the aryl halide, acrylic acid, palladium(II) acetate, triphenylphosphine, and triethylamine.

  • Add the solvent (acetonitrile or DMF).

  • Heat the reaction mixture to 80-100°C and stir for several hours, monitoring the progress by TLC.

  • After the reaction is complete, cool the mixture and dilute it with a suitable organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.[19]

Section 5: Purification Strategies

Effective purification is critical for obtaining high-purity cinnamic acid. The choice of method depends on the scale of the reaction and the nature of the impurities.

FAQ: Purification

Question: What is the most straightforward method for purifying crude cinnamic acid on a lab scale?

Answer: For most lab-scale syntheses, recrystallization is the most common and effective purification technique.[20] Cinnamic acid is typically recrystallized from a mixed solvent system, such as ethanol and water.[21] The crude product is dissolved in a minimum amount of hot ethanol, and then water is added dropwise until the solution becomes cloudy. Upon cooling, pure cinnamic acid crystallizes out, leaving the more soluble impurities in the mother liquor.

Question: How can I remove unreacted starting materials and basic or acidic byproducts?

Answer: Acid-base extraction is a powerful technique for this purpose.[22] The crude reaction mixture can be dissolved in an organic solvent like dichloromethane.[23]

  • To remove acidic impurities (including cinnamic acid from neutral byproducts): Extract the organic solution with an aqueous base (e.g., sodium bicarbonate solution). The acidic compounds will be converted to their water-soluble salts and move to the aqueous layer. The cinnamic acid can then be recovered by acidifying the aqueous layer.[24]

  • To remove basic impurities: Extract the organic solution with an aqueous acid (e.g., dilute HCl). The basic impurities will be protonated and move to the aqueous layer.

Question: When is column chromatography the preferred method of purification?

Answer: Column chromatography is particularly useful when dealing with a mixture of compounds with similar polarities that are difficult to separate by recrystallization or extraction.[25] It is also the method of choice for purifying small quantities of material or for isolating multiple components from a reaction mixture.[26] Silica gel is a common stationary phase, and a mixture of hexane and ethyl acetate is a typical eluent system for cinnamic acid and its derivatives.[27]

Visualizing the Chemistry: Reaction Mechanisms and Workflows

Reaction Mechanisms

Perkin_Reaction_Mechanism cluster_Step1 Step 1: Enolate Formation cluster_Step2 Step 2: Aldol Addition cluster_Step3 Step 3: Acyl Transfer & Elimination cluster_Step4 Step 4: Hydrolysis A Acetic Anhydride C Enolate A->C -H+ B Acetate (Base) B->A E Alkoxide Intermediate C->E D Benzaldehyde D->E F Mixed Anhydride E->F Intramolecular Acyl Transfer G Unsaturated Anhydride F->G - Acetate H Cinnamic Acid G->H + H2O

Caption: Mechanism of the Perkin Reaction.

Claisen_Schmidt_Mechanism cluster_Step1 Step 1: Enolate Formation cluster_Step2 Step 2: Nucleophilic Attack cluster_Step3 Step 3: Protonation cluster_Step4 Step 4: Dehydration A Acetone C Enolate A->C -H+ B Hydroxide (Base) B->A E Alkoxide Intermediate C->E D Benzaldehyde D->E F Aldol Adduct E->F + H2O G Benzylideneacetone F->G - H2O Purification_Workflow Start Crude Reaction Mixture Dissolve Dissolve in Organic Solvent Start->Dissolve Extract Perform Acid-Base Extraction Dissolve->Extract Separate Separate Aqueous and Organic Layers Extract->Separate Aqueous Aqueous Layer (contains cinnamic acid salt) Separate->Aqueous Organic Organic Layer (contains byproducts) Separate->Organic Acidify Acidify Aqueous Layer Aqueous->Acidify Precipitate Precipitate Cinnamic Acid Acidify->Precipitate Filter Filter and Wash Precipitate->Filter Recrystallize Recrystallize Filter->Recrystallize Pure Pure Cinnamic Acid Recrystallize->Pure

Caption: General Purification Workflow for Cinnamic Acid.

References

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  • Yadav, A. K., & Khare, R. (2023). Green Synthesis Approach of Cinnamic Acid by Knoevenagel Condensation and It's Antibacterial Activity. Bulletin of Environment, Pharmacology and Life Sciences, 12(2), 143-148. [Link]

  • Gupta, M., & Wakhloo, B. P. (2007). Tetrabutylammoniumbromide mediated Knoevenagel condensation in water: synthesis of cinnamic acids. Arkivoc, 2007(i), 94-98. [Link]

  • Kumar, D. (2018). A Concise Introduction of Perkin Reaction. Organic Chemistry: Current Research, 7(2). [Link]

  • Al-Brakati, A. Y., & Al-Zahrani, S. M. (2013). Thin layer chromatography, high performance liquid chromatography and melting point for extraction and purification of cinnamic acid from cinnamon bark (Cinnamon aromaticum). Journal of Environmental Studies, 11, 11-16. [Link]

  • Brainly. (2023). [FREE] Purification of Cinnamic Acid by Recrystallization from Mixed Solvents Objective. [Link]

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  • Fvs. (n.d.). Cinnamic Acid Knoevenagel Condensation Mechanism. [Link]

  • Magritek. (2019). Separation of Acidic, Basic and Neutral Compounds. [Link]

  • Wikipedia. (n.d.). Perkin reaction. [Link]

  • YouTube. (2020). Recrystallization of Cinnamic acid and Tryptamine Part I. [Link]

  • AZoM. (2014). Separating Acidic, Basic and Neutral Compounds. [Link]

  • Claisen-Schmidt Condensation. (n.d.). [Link]

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  • Pawara, H. S., Wagha, A. S., & Lalia, A. M. (2016). Triethylamine: A Potential N-Base Surrogate for Pyridine in Knoevenagel Condensation of Aromatic Aldehyde and Malonic Acid. New Journal of Chemistry, 40(12), 9965-9972. [Link]

  • riomaisseguro.rio.rj.gov.br. (n.d.). Cinnamic Acid Knoevenagel Condensation Mechanism. [Link]

  • Nagalakshmi, K., et al. (2017). A Simple and Straightforward Synthesis of Cinnamic acids and Ylidene Malononitriles via Knoevenagel Condensation Employing DABCO as Catalyst. Asian Journal of Chemistry, 29(7), 1561-1564. [Link]

  • Collegedunia. (n.d.). Perkin Reaction Mechanism: Detailed Explanation and Sample Questions. [Link]

  • Acid-Base Extraction. (n.d.). [Link]

  • LibreTexts Chemistry. (2022). 3.6D: Mixed Solvent Crystallization. [Link]

  • Nguyen, H. T., et al. (2021). Isolation and establishment of trans-cinnamic acid as a reference standard from Radix Scrophularia buergeriana Miq. Journal of Analytical Methods in Chemistry, 2021, 5528983. [Link]

  • Wikipedia. (n.d.). Acid–base extraction. [Link]

  • Google Patents. (1992). EP0484122A2 - Method for obtaining high-purity cinnamic acid.
  • BYJU'S. (n.d.). Perkin Reaction Mechanism. [Link]

  • Jagtap, S. V., & Deshpande, R. M. (2013). Cinnamic Acid Derivatives via Heck Reaction in an Aqueous- Biphasic Catalytic System with Easy Catalyst-Product Separation. ResearchGate. [Link]

  • Unacademy. (n.d.). Perkin Reaction Mechanism - Chemistry. [Link]

  • Online Organic Chemistry Tutor. (n.d.). Perkin Reaction. [Link]

  • J&K Scientific LLC. (2021). Perkin Reaction. [Link]

  • Wathoni, N., et al. (2020). SYNTHESIS OF CINNAMIC ACID BASED ON PERKIN REACTION USING SONOCHEMICAL METHOD AND ITS POTENTIAL AS PHOTOPROTECTIVE AGENT. International Journal of Applied Pharmaceutics, 12(4), 143-148. [Link]

  • International Science Community Association. (2014). Purification of Cinnamaldehyde from Cinnamon Species by Column Chromatography. Research Journal of Recent Sciences, 3, 103-106. [Link]

  • AJOL. (2016). GREEN SYNTHESIS OF CINNAMIC ACID AND DERIVATIVES USING PALLADIUM N-HETEROCYCLIC CARBENE CATALYST. Nigerian Journal of Chemical Research, 21(1). [Link]

  • Scribd. (n.d.). Perkin Reaction | PDF. [Link]

  • PraxiLabs. (n.d.). Claisen Schimdt Reaction (Mixed Aldol Condensation). [Link]

  • ResearchGate. (2013). Extraction and purification of Cinnamic acid from Cinnamon bark (Cinnamon aromaticum )and detection of Antioxidant effects against Cyclophosphamide in mice. [Link]

  • A New Palladium Catalytic System of Heck Coupling Reaction for the Synthesis of Cinnamamide. (2015). Journal of Chemical and Pharmaceutical Research, 7(12), 856-863. [Link]

  • nevoLAB. (n.d.). Reaction-Note-2201-Claisen-Schmidt-Condensation.pdf. [Link]

  • Wikipedia. (n.d.). Heck reaction. [Link]

  • CUTM Courseware. (n.d.). Claisen-Schmidt Condensation. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

  • Johnson Matthey Technology Review. (1999). oa The Heck Reaction and Cinnamic Acid Synthesis by Heterogeneous Catalysis. [Link]

Sources

Technical Support Center: Synthesis of 4-Formylcinnamic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center for scaling up the synthesis of 4-Formylcinnamic acid.

This guide provides in-depth technical support for researchers, chemists, and process development professionals involved in the synthesis of this compound. It addresses common challenges encountered during scale-up, offering troubleshooting advice and detailed protocols to ensure a robust and reproducible process.

Overview of Synthetic Strategies for this compound

This compound is a valuable bifunctional molecule, serving as a key building block in the synthesis of pharmaceuticals, polymers, and metal-organic frameworks (MOFs). Its synthesis typically involves creating the cinnamic acid backbone from an aldehyde-functionalized precursor. Common methods include:

  • Heck Reaction: Coupling of 4-halobenzaldehydes with acrylic acid or its esters.

  • Wittig or Horner-Wadsworth-Emmons (HWE) Reaction: Reaction of a phosphorus ylide with terephthalaldehyde monodiethyl acetal, followed by hydrolysis.

  • Perkin Reaction: Condensation of 4-formylbenzaldehyde with acetic anhydride.

  • Knoevenagel Condensation: Reaction of 4-formylbenzaldehyde with malonic acid.

While these methods are effective at the lab scale, significant challenges can arise during scale-up. This guide will focus on troubleshooting these issues.

Troubleshooting Guide: Common Scale-Up Challenges

This section is structured in a question-and-answer format to directly address specific problems you may encounter.

Issue 1: Low Yields and Incomplete Conversion

Question: "We are scaling up a Knoevenagel condensation of 4-formylbenzaldehyde with malonic acid, but our yields have dropped significantly from 90% at the gram scale to around 60% at the 1 kg scale. What could be the cause?"

Answer:

This is a classic scale-up problem often related to mass and heat transfer limitations.

  • Mixing and Heterogeneity: At a larger scale, ensuring uniform mixing of the reaction mixture becomes critical. If your reaction is heterogeneous (e.g., solid reactants in a solvent), inefficient stirring can lead to localized "hot spots" or areas of low reactant concentration, hindering the reaction rate.

    • Solution: Evaluate your reactor's stirring mechanism. For larger vessels, consider using a baffled reactor with a pitched-blade turbine or anchor stirrer to improve both axial and radial mixing. A variable frequency drive (VFD) on the motor can allow for precise control of the agitation speed.

  • Heat Transfer: Exothermic or endothermic reactions are harder to control at scale. The surface-area-to-volume ratio decreases as the reactor size increases, making it more difficult to add or remove heat efficiently. In the case of the Knoevenagel condensation, which often requires heating, inadequate heat transfer can lead to a lower bulk reaction temperature and thus incomplete conversion.

    • Solution: Monitor the internal reaction temperature, not just the jacket temperature. If heating is inefficient, consider a reactor with a higher heat transfer coefficient or using a pre-heated solvent addition strategy.

  • Reagent Addition: The rate of addition of catalysts (like piperidine or pyridine in this case) can be more critical at scale.

    • Solution: Implement a controlled addition of the catalyst via a syringe pump or a dosing pump over a set period rather than a single upfront charge. This can help maintain an optimal reaction rate and prevent side reactions.

Workflow: Diagnosing and Solving Low Yield Issues

Below is a systematic workflow to troubleshoot yield problems during scale-up.

G cluster_0 Problem Identification cluster_1 Investigation Phase cluster_2 Solution Implementation cluster_3 Validation A Low Yield at Scale B Analyze Reaction Kinetics (In-Process Control Samples) A->B C Evaluate Mixing Efficiency (Visual/CFD Modeling) A->C D Check Heat Transfer (Temp Logs: Jacket vs. Internal) A->D G Control Reagent Addition Rate B->G Slow conversion? E Optimize Agitation Speed/ Impeller Design C->E Inhomogeneity? F Adjust Heating Profile/ Improve Heat Transfer D->F Temp deviation? H Confirm Yield Improvement E->H F->H G->H

Caption: Troubleshooting workflow for low yield issues.

Issue 2: Impurity Profile Changes at Scale

Question: "Our scaled-up batch of this compound shows a new, significant impurity that we didn't see in our lab-scale runs. How can we identify and mitigate this?"

Answer:

The formation of new impurities at scale often points to issues with prolonged reaction times, localized temperature spikes, or atmospheric control.

  • Identification of the Impurity: The first step is to identify the impurity. Use techniques like LC-MS and NMR. A common impurity in syntheses starting from 4-formylbenzaldehyde is the corresponding Cannizzaro reaction product, 4-(hydroxymethyl)benzoic acid, especially if basic conditions are used and the reaction is heated for an extended period. Another possibility is the formation of oligomers or polymers.

  • Mitigation Strategies:

    • Atmospheric Control: The aldehyde group is susceptible to oxidation to a carboxylic acid, especially at elevated temperatures. Ensure the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon) to prevent air oxidation.

    • Temperature Control: As mentioned before, poor heat transfer can lead to hot spots where side reactions with higher activation energies can occur. Improving heat transfer is crucial.

    • Cycle Time Reduction: Longer reaction and work-up times at scale expose the product and intermediates to harsh conditions for a longer duration. Optimize the reaction conditions to reduce the overall cycle time. This might involve a more active catalyst or slightly higher temperatures, provided you can control them effectively.

Issue 3: Challenges in Product Isolation and Purification

Question: "We are struggling with the filtration and drying of our this compound at the multi-kilogram scale. The product is a fine powder that clogs the filter, and drying takes days."

Answer:

Product isolation is a frequently overlooked aspect of scaling up. The physical properties of the solid product are critical.

  • Improving Filtration Characteristics:

    • Crystallization Control: The goal is to obtain larger, more uniform crystals that are easier to filter. This can be achieved by controlling the cooling rate during crystallization. A slower, controlled cooling profile is generally better than crash cooling.

    • "Crystal Aging": Holding the slurry at the final crystallization temperature for a few hours with gentle agitation can allow for Ostwald ripening, where smaller particles dissolve and redeposit onto larger crystals, improving the particle size distribution.

    • Solvent Selection: The choice of crystallization solvent is critical. A solvent system where the product has high solubility at high temperatures and very low solubility at low temperatures is ideal. Anti-solvent crystallization can also be an effective strategy.

  • Efficient Drying:

    • Washing: Ensure the filter cake is thoroughly washed with a suitable solvent to remove impurities and residual mother liquor, which can hinder drying.

    • Drying Equipment: For scale-up, a standard vacuum oven may not be efficient. Consider using a agitated filter dryer (ANFD) or a tumble dryer, which combines filtration, washing, and drying in a single unit and uses agitation to break up lumps and expose more surface area for drying.

Frequently Asked Questions (FAQs)

Q1: What is the best synthetic route for a GMP (Good Manufacturing Practice) scale-up of this compound? A1: While multiple routes exist, the Knoevenagel condensation of 4-formylbenzaldehyde and malonic acid is often preferred for large-scale synthesis due to the availability and low cost of starting materials, as well as the avoidance of expensive and potentially toxic heavy metal catalysts used in cross-coupling reactions like the Heck reaction.

Q2: How do I handle the decarboxylation step in the Knoevenagel condensation at scale? A2: The decarboxylation of the intermediate is typically achieved by heating the reaction mixture. At scale, it's crucial to have good ventilation to handle the CO2 off-gassing. The reaction progress should be monitored by an in-process control (IPC) like HPLC to ensure the reaction goes to completion before work-up.

Q3: What are the key safety considerations for scaling up this synthesis? A3:

  • Solvent Handling: Large quantities of organic solvents like pyridine or DMF pose flammability and toxicity risks. Use a well-ventilated area and closed systems for transfers.

  • Exothermic Reactions: Although the Knoevenagel condensation is not violently exothermic, it's important to have a proper cooling system in place in case of a temperature runaway.

  • Dust Explosion: The final product is a dry powder. When handling large quantities, be mindful of the risk of dust explosion. Ensure equipment is properly grounded.

Detailed Protocol: Scaled-Up Knoevenagel Synthesis

This protocol is a representative example for a 1 kg scale synthesis.

Table 1: Reagents and Materials

Reagent/MaterialQuantityMolar Mass ( g/mol )Moles (mol)
4-Formylbenzaldehyde1.00 kg122.128.19
Malonic Acid1.04 kg104.0610.0
Pyridine3.0 L--
Piperidine (Catalyst)85 mL85.150.85
Hydrochloric Acid (conc.)As required--
Water~20 L--

Protocol Steps:

  • Reaction Setup: In a 10 L jacketed glass reactor equipped with an overhead stirrer, thermocouple, and condenser, charge 4-formylbenzaldehyde (1.00 kg) and pyridine (3.0 L).

  • Reagent Addition: Start agitation and add malonic acid (1.04 kg) portion-wise, ensuring the temperature does not exceed 30 °C.

  • Catalyst Addition: Add piperidine (85 mL) via a dosing pump over 30 minutes.

  • Reaction: Heat the reaction mixture to 90-95 °C. Monitor the CO2 evolution. Maintain this temperature for 3-4 hours, or until IPC (HPLC) shows complete consumption of the starting material.

  • Cooling and Quenching: Cool the reaction mixture to 20-25 °C. Slowly pour the reaction mixture into a separate vessel containing cold water (10 L).

  • Precipitation: Acidify the aqueous mixture with concentrated hydrochloric acid to a pH of 1-2. A solid precipitate of this compound will form.

  • Isolation: Filter the solid product using a Nutsche filter. Wash the filter cake thoroughly with water (2 x 5 L) until the filtrate is neutral.

  • Drying: Dry the product in a vacuum oven or an agitated dryer at 60-70 °C until a constant weight is achieved.

References

  • Organic Syntheses, Coll. Vol. 4, p.441 (1963); Vol. 34, p.55 (1954). - Provides a foundational lab-scale procedure for a similar cinnamic acid synthesis. [Link]

  • Patnaik, P. (2007). A Comprehensive Guide to the Hazardous Properties of Chemical Substances. - Offers safety and handling information for reagents used in the synthesis. [Link]

  • Scale-up of Chemical Processes: Conversion from Laboratory Scale to Production. - A general guide on the principles of chemical process scale-up. [Link]

Validation & Comparative

A Senior Application Scientist's Guide to the Characterization of 4-Formylcinnamic Acid Derivatives by NMR and HPLC

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and materials science, the precise characterization of molecular structures is paramount. 4-Formylcinnamic acid and its derivatives are valuable building blocks, finding applications in the synthesis of polymers and various pharmaceutical agents.[1][2][3][4] This guide provides an in-depth comparison of two cornerstone analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC), for the robust characterization of these compounds. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative data.

Section 1: Unveiling the Molecular Architecture with Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as an unparalleled tool for the elucidation of molecular structure. It provides detailed information about the chemical environment of individual atoms, allowing for unambiguous identification and structural confirmation of this compound and its derivatives.

The "Why" Behind the NMR Experiment: Probing the Nucleus

At its core, NMR exploits the magnetic properties of atomic nuclei. For the characterization of organic molecules like this compound derivatives, ¹H (proton) and ¹³C NMR are the most informative. The chemical shift (δ), reported in parts per million (ppm), is the most critical parameter. It indicates the electronic environment of a nucleus; protons or carbons in electron-rich environments are "shielded" and appear at a lower chemical shift (upfield), while those in electron-deficient environments are "deshielded" and appear at a higher chemical shift (downfield).[5][6]

For this compound, the presence of an aromatic ring, a carboxylic acid, an aldehyde, and vinylic protons results in a characteristic ¹H NMR spectrum with signals spread across a wide range. The electron-withdrawing nature of the aldehyde and carboxylic acid groups significantly deshields the aromatic and vinylic protons.[7][8]

Experimental Protocol: A Step-by-Step Guide to Acquiring High-Quality NMR Data

A robust NMR protocol is crucial for obtaining reproducible and accurate data. Here, we outline a validated procedure for the analysis of this compound.

1. Sample Preparation: The Foundation of a Good Spectrum

  • Solvent Selection: The choice of solvent is critical. Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum. For this compound, which is a solid, Dimethyl Sulfoxide-d₆ (DMSO-d₆) is an excellent choice due to its high dissolving power for polar compounds.[7][9] A typical concentration is 5-10 mg of the compound in 0.5-0.7 mL of solvent.

  • Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal defined as 0.0 ppm.[5][10]

2. NMR Spectrometer Setup and Data Acquisition

  • Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is recommended for better signal dispersion and resolution.[9]

  • ¹H NMR Acquisition Parameters:

    • Number of Scans: 16-64 scans are typically sufficient for a good signal-to-noise ratio.

    • Relaxation Delay (d1): A delay of 1-2 seconds between scans allows for complete relaxation of the protons, ensuring accurate integration.

    • Pulse Width: A 30-45 degree pulse angle is often used for routine analysis.

  • ¹³C NMR Acquisition Parameters:

    • Proton Decoupling: Broad-band proton decoupling is employed to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.[10]

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.

    • Relaxation Delay (d1): A longer delay of 2-5 seconds is necessary for quaternary carbons to fully relax.

Data Interpretation: Decoding the Spectral Fingerprint

The resulting NMR spectra provide a wealth of structural information.

¹H NMR Spectrum of this compound (in DMSO-d₆):

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
Carboxylic Acid (-COOH)~12.7Broad Singlet-1H
Aldehyde (-CHO)~10.05Singlet-1H
Aromatic (Ha)~7.95Doublet~8.02H
Aromatic (Hb)~7.93Doublet~8.02H
Vinylic (Hc)~7.69Doublet~16.01H
Vinylic (Hd)~6.73Doublet~16.01H

Data sourced from ChemicalBook.[7]

The large coupling constant (~16.0 Hz) between the vinylic protons (Hc and Hd) is characteristic of a trans configuration across the double bond.[9]

¹³C NMR Spectrum of this compound (in DMSO-d₆):

Carbon Assignment Chemical Shift (δ, ppm)
Carboxylic Acid (-COOH)~167.4
Aldehyde (-CHO)~192.0 (Estimated)
Aromatic (C-CHO)~135.0 (Estimated)
Aromatic (C-CH=)~138.5
Aromatic (CH)~129.9, ~128.4
Vinylic (=CH-COOH)~142.8
Vinylic (=CH-Ar)~121.7

Data for similar cinnamic acid derivatives suggests these approximate shifts.[9][11] The chemical shifts of substituted derivatives will vary depending on the electronic nature of the substituent.

Section 2: Quantifying Purity and Resolving Mixtures with High-Performance Liquid Chromatography (HPLC)

While NMR excels at structural elucidation, HPLC is the gold standard for determining the purity of a compound and for separating mixtures of closely related derivatives.

The "Why" Behind the HPLC Separation: Principles of Partitioning

Reversed-phase HPLC (RP-HPLC) is the most common mode for analyzing aromatic carboxylic acids like this compound derivatives.[12][13] In RP-HPLC, the stationary phase (typically a C18-modified silica) is nonpolar, and the mobile phase is a polar solvent mixture, usually water and a miscible organic solvent like acetonitrile (ACN) or methanol (MeOH).[14][15] Separation is based on the differential partitioning of the analytes between the stationary and mobile phases. More hydrophobic compounds interact more strongly with the stationary phase and thus have longer retention times.

Experimental Protocol: A Validated Method for Purity Assessment

This protocol provides a robust starting point for the analysis of this compound and its derivatives.

1. Mobile Phase Preparation: The Driving Force of Separation

  • Solvents: Use HPLC-grade water, acetonitrile, and an acid modifier.

  • Acidification: The addition of a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to the mobile phase is crucial.[16] This suppresses the ionization of the carboxylic acid group, leading to better peak shape and reproducible retention times.

  • Composition: A common starting point is a mixture of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

2. HPLC System and Conditions

  • Column: A C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a versatile choice.

  • Flow Rate: A flow rate of 1.0 mL/min is typical.

  • Detection: A UV detector set at a wavelength where the analytes have strong absorbance (e.g., 254 nm or 280 nm) is commonly used.[16][17]

  • Injection Volume: 10-20 µL.

  • Gradient Elution: A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to separate compounds with a range of polarities.

Example Gradient Program:

Time (min) % Solvent B (Acetonitrile)
0.020
15.080
17.080
17.120
20.020
Data Interpretation: From Chromatogram to Purity

The output of an HPLC experiment is a chromatogram, which is a plot of detector response versus time. Each peak in the chromatogram corresponds to a different compound.

  • Retention Time (Rt): The time it takes for a compound to travel from the injector to the detector is its retention time. It is a characteristic property of a compound under a specific set of conditions.

  • Peak Area: The area under a peak is proportional to the concentration of the corresponding compound.

  • Purity Calculation: The purity of the main compound can be calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

For a series of this compound derivatives, the retention time will be influenced by the nature of the substituent on the aromatic ring. For example, a more hydrophobic substituent will lead to a longer retention time.

Section 3: A Comparative Analysis: NMR vs. HPLC

Feature NMR Spectroscopy High-Performance Liquid Chromatography (HPLC)
Primary Application Structural Elucidation, Isomer IdentificationPurity Determination, Quantification, Mixture Separation
Information Provided Detailed molecular structure, connectivity, stereochemistryRetention time, peak area (concentration), number of components
Sample Requirements 5-10 mg, soluble in deuterated solventMicrogram to nanogram quantities, soluble in mobile phase
Throughput Lower (minutes to hours per sample)Higher (minutes per sample)
Destructive? NoYes (sample is consumed)
Key Strengths Unambiguous structure determinationHigh sensitivity, excellent for purity analysis and quality control
Limitations Lower sensitivity, complex mixtures can be difficult to analyzeDoes not provide direct structural information

Visualizing the Workflow

NMR Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve Sample in DMSO-d6 add_tms Add TMS Standard dissolve->add_tms transfer Transfer to NMR Tube add_tms->transfer load_sample Load Sample into Spectrometer transfer->load_sample setup_params Set Acquisition Parameters load_sample->setup_params acquire_data Acquire 1H & 13C Spectra setup_params->acquire_data process_fid Process FID (Fourier Transform) acquire_data->process_fid phase_baseline Phase & Baseline Correction process_fid->phase_baseline integrate_calibrate Integrate & Calibrate (vs. TMS) phase_baseline->integrate_calibrate assign_peaks Assign Peaks & Interpret Structure integrate_calibrate->assign_peaks HPLC_Workflow cluster_prep Preparation cluster_run Chromatographic Run cluster_analysis Data Analysis prep_mobile Prepare Mobile Phase (e.g., ACN/H2O + Acid) equilibrate Equilibrate Column prep_mobile->equilibrate prep_sample Prepare Sample Solution in Mobile Phase prep_sample->equilibrate inject Inject Sample equilibrate->inject run_gradient Run Gradient Program inject->run_gradient detect UV Detection run_gradient->detect integrate_peaks Integrate Peak Areas detect->integrate_peaks determine_rt Determine Retention Times integrate_peaks->determine_rt calculate_purity Calculate % Purity determine_rt->calculate_purity

Caption: Workflow for HPLC analysis of this compound derivatives.

Conclusion

References

  • HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. HELIX Chromatography. Link

  • This compound(23359-08-2) 1H NMR spectrum. ChemicalBook. Link

  • Supplementary Information. The Royal Society of Chemistry. Link

  • Cinnamic acid. SIELC Technologies. Link

  • Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. PubMed Central. Link

  • Cinnamic Acid Analysis Service. Creative Proteomics. Link

  • Development and validation of a bioanalytical HPLC method for simultaneous estimation of cinnamaldehyde and cinnamic acid in rat plasma: application for pharmacokinetic studies. RSC Publishing. Link

  • Quantitation of cinnamaldehyde and cinnamic acid in blood by HPLC. PubMed. Link

  • HPLC Analysis, Isolation and Characterization of Sinapic Acid from Brassica Juncea Seed Extract. Journal of Chemical Health Risks. Link

  • INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. Periodica Polytechnica Chemical Engineering. Link

  • Single wavelength check isocratic reverse phase HPLC method for fast and direct estimation of alkyl aromatic oxidation products. SciSpace. Link

  • HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies. Link

  • A C-13 NMR study of the structure of four cinnamic acids and their methyl esters. ResearchGate. Link

  • SUPPLEMENTARY INFORMATION. The Royal Society of Chemistry. Link

  • 13C NMR Spectrum (1D, DMSO, experimental) (HMDB0002035). Human Metabolome Database. Link

  • 1H NMR Chemical Shift. Oregon State University. Link

  • 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. Link

  • This compound, predominantly trans. Sigma-Aldrich. Link

  • Synthesis and characterization of new derivatives of cinnamic acid. ResearchGate. Link

  • 4-METHOXYCINNAMIC ACID(943-89-5) 13C NMR spectrum. ChemicalBook. Link

  • 13C NMR Chemical Shifts. Oregon State University. Link

  • This compound, 98%, predominantly trans 5 g. Thermo Fisher Scientific. Link

  • 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000567). Human Metabolome Database. Link

  • NMR Solvent Data Chart. Cambridge Isotope Laboratories, Inc. Link

  • This compound. PubChem. Link

  • This compound. ChemicalBook. Link

  • C8953 NMR structural analysis seminar - Information about classes + 1D 1H-NMR. IS MUNI. Link

  • Cinnamic acid derivatives: A new chapter of various pharmacological activities. Journal of Chemical and Pharmaceutical Research. Link

  • Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide. PubMed Central. Link

  • Cinnamic acid derivatives as promising building blocks for advanced polymers: synthesis, properties and applications. RSC Publishing. Link

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A Comparative Guide for MOF Linkers: 4-Formylcinnamic Acid vs. Terephthalic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Field Guide to Linker Selection in Metal-Organic Frameworks for Advanced Applications

In the landscape of reticular chemistry, the choice of the organic linker is a critical determinant of the final properties and functionality of a Metal-Organic Framework (MOF). While terephthalic acid (benzene-1,4-dicarboxylic acid, BDC) has long been a workhorse linker, foundational to iconic structures like MOF-5 and the highly stable UiO-66, the demand for more sophisticated, functional materials has driven researchers to explore derivatized linkers.[1][2] This guide provides an in-depth comparison between the archetypal terephthalic acid and a functionalized alternative, 4-formylcinnamic acid, for researchers, scientists, and drug development professionals. We will delve into the structural implications, performance differences, and synthetic considerations of choosing between a simple, rigid linker and one bearing a reactive functional group.

The Candidates: A Tale of Two Linkers

Terephthalic Acid (BDC): The Benchmark of Stability and Porosity

Terephthalic acid is a linear, rigid dicarboxylate that has been instrumental in the development of MOF chemistry.[3][4] Its simple, symmetric structure is highly conducive to the formation of robust, porous frameworks with high surface areas. MOFs constructed from terephthalic acid, such as UiO-66, are renowned for their exceptional thermal and chemical stability, making them suitable for applications in gas storage and separation under demanding conditions.[2][5][6]

This compound: A Gateway to Post-Synthetic Functionality

This compound introduces two key modifications to the basic terephthalate structure: a vinyl extension and a reactive aldehyde (formyl) group. The vinyl group imparts a degree of flexibility and alters the electronic properties of the aromatic system, while the aldehyde group serves as a chemical handle for post-synthetic modification (PSM).[7][8] This allows for the introduction of a wide array of functionalities into the MOF after its initial synthesis, a significant advantage for applications requiring tailored chemical environments, such as catalysis and targeted drug delivery.[7][9]

Performance Comparison: Stability vs. Functionality

The choice between these two linkers often represents a trade-off between the raw stability and porosity afforded by terephthalic acid and the chemical versatility offered by this compound.

PropertyTerephthalic Acid (in UiO-66)This compound (in analogous MOF)Rationale and Supporting Data
Thermal Stability High (~500 °C)Moderately HighThe robust Zr-O cluster and the stable aromatic ring of terephthalic acid contribute to the high thermal stability of UiO-66.[2][10] The introduction of the vinyl and formyl groups in this compound may slightly lower the decomposition temperature, though the core aromatic structure remains.
BET Surface Area ~1100 - 1500 m²/gExpected to be slightly lowerThe larger size of the this compound linker would lead to a larger unit cell but potentially a lower specific surface area compared to the parent UiO-66. Functionalization often leads to a reduction in surface area.[2]
Porosity MicroporousMicroporous with potential for tailored pore environmentBoth linkers are expected to produce microporous materials. However, the aldehyde group in the this compound-based MOF allows for the post-synthetic grafting of molecules, which can be used to fine-tune the pore size and chemical environment.[7]
Catalytic Activity Lewis acidity at metal nodesEnhanced and tunable catalytic activityWhile the metal nodes in terephthalic acid-based MOFs can act as Lewis acid sites, the aldehyde group in a this compound-based MOF can be post-synthetically modified to introduce a variety of catalytic moieties, such as chiral catalysts or organocatalysts.
Post-Synthetic Modification (PSM) Potential LimitedHighThe aldehyde group is a versatile functional group that can readily undergo reactions such as imine condensation, Wittig reactions, and reductions, allowing for the introduction of a wide range of chemical functionalities into the MOF structure after its synthesis.[7][8][9]

Experimental Protocols

Synthesis of UiO-66 with Terephthalic Acid

This protocol is a standard solvothermal synthesis for producing UiO-66, a representative terephthalic acid-based MOF.

Workflow for UiO-66 Synthesis

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up prep_solution Dissolve ZrCl4 and Terephthalic Acid in DMF solvothermal Solvothermal Reaction (e.g., 120°C, 24h) prep_solution->solvothermal centrifuge Centrifuge and wash with DMF solvothermal->centrifuge solvent_exchange Solvent exchange with Ethanol centrifuge->solvent_exchange activate Activate under vacuum at high temperature solvent_exchange->activate final_product final_product activate->final_product UiO-66 Powder

Caption: Solvothermal synthesis workflow for UiO-66.

Step-by-Step Methodology:

  • Preparation of the Precursor Solution: In a glass vial, dissolve Zirconium(IV) chloride (ZrCl₄) and terephthalic acid in N,N-dimethylformamide (DMF). The molar ratio of ZrCl₄ to terephthalic acid is typically 1:1.[2]

  • Solvothermal Synthesis: Seal the vial in a Teflon-lined autoclave and heat it in an oven at 120°C for 24 hours.[2]

  • Isolation and Washing: After cooling to room temperature, the crystalline product is collected by centrifugation. The product is then washed several times with fresh DMF to remove any unreacted starting materials.

  • Solvent Exchange: To remove the high-boiling DMF from the pores of the MOF, the product is soaked in a low-boiling solvent such as ethanol, with the ethanol being replaced several times over a period of 2-3 days.

  • Activation: The solvent-exchanged product is then activated by heating under a dynamic vacuum at a high temperature (e.g., 150-200°C) to remove the ethanol from the pores, yielding the final porous UiO-66 material.

Synthesis and Post-Synthetic Modification of a this compound-Based MOF

This section outlines a general approach for the synthesis of a MOF with this compound and its subsequent modification. The synthesis conditions would be analogous to those for other functionalized UiO-66 materials.

Workflow for Synthesis and PSM of a this compound MOF

cluster_synthesis MOF Synthesis cluster_psm Post-Synthetic Modification synthesis Solvothermal synthesis with this compound mof_product Aldehyde-functionalized MOF synthesis->mof_product psm_reaction Reaction with an amine (e.g., aniline) mof_product->psm_reaction Disperse in solvent modified_mof Imine-functionalized MOF psm_reaction->modified_mof

Caption: Synthesis and post-synthetic modification workflow.

Step-by-Step Methodology:

  • Synthesis of the Aldehyde-Functionalized MOF:

    • Follow a similar solvothermal procedure as for UiO-66, but replace terephthalic acid with an equimolar amount of this compound.

    • The reaction conditions (temperature, time, and solvent) may need to be optimized to obtain a crystalline product.

    • The work-up and activation procedures would be similar to those for UiO-66.

  • Post-Synthetic Modification (Imine Condensation):

    • Preparation: Suspend the activated aldehyde-functionalized MOF in a suitable solvent (e.g., dichloromethane or toluene).

    • Reaction: Add an excess of the desired amine (e.g., aniline) to the suspension. The reaction can be carried out at room temperature or with gentle heating.

    • Work-up: After the reaction is complete, the modified MOF is collected by centrifugation and washed thoroughly with fresh solvent to remove any unreacted amine and byproducts.

    • Activation: The final imine-functionalized MOF is then dried under vacuum.

Mechanistic Insights and Causality

The fundamental difference in the performance of MOFs derived from these two linkers stems from the presence of the aldehyde group.

Structural Integrity and Stability: The rigidity and symmetry of terephthalic acid promote the formation of highly crystalline and stable MOF structures. The introduction of the longer and more flexible this compound linker might lead to a framework with slightly lower stability due to increased conformational freedom.

Chemical Reactivity and Functionalization: The aldehyde group in this compound is the key to its enhanced functionality. This electrophilic group provides a reactive site for a plethora of chemical transformations, most notably the formation of imines with primary amines. This covalent post-synthetic modification is a powerful tool for introducing new chemical functionalities that may not be stable under the initial MOF synthesis conditions.[7][9]

Logical Relationship of Linker Choice to Application

cluster_linkers Linker Choice cluster_properties Primary Properties cluster_applications Primary Applications TPA Terephthalic Acid Stability High Stability & Porosity TPA->Stability FCA This compound Functionality Tunable Functionality (PSM) FCA->Functionality Gas_Storage Gas Storage & Separation Stability->Gas_Storage Catalysis Advanced Catalysis & Sensing Functionality->Catalysis Drug_Delivery Targeted Drug Delivery Functionality->Drug_Delivery

Caption: Impact of linker choice on MOF properties and applications.

Conclusion and Future Outlook

The choice between terephthalic acid and this compound as a MOF linker is a strategic one, dictated by the intended application. Terephthalic acid remains the linker of choice for applications where high stability and permanent porosity are paramount, such as in gas storage and separation. However, for applications that require a tailored chemical environment, such as in heterogeneous catalysis, chemical sensing, and sophisticated drug delivery systems, the ability to perform post-synthetic modification makes this compound a more compelling option. The future of MOF design will likely see an increased use of such functionalized linkers, enabling the creation of highly complex and "intelligent" materials with precisely controlled properties.

References

  • Cavka, J. H., et al. (2008). A New Zirconium-Based Metal-Organic Framework with Exceptional Stability. Journal of the American Chemical Society, 130(42), 13850–13851. [Link]

  • Cohen, S. M. (2010). Postsynthetic methods for the functionalization of metal–organic frameworks. Chemical Reviews, 112(2), 970-1000. [Link]

  • Farha, O. K., et al. (2012). Tuning the Adsorption Properties of UiO-66 via Ligand Functionalization. Langmuir, 28(33), 12187–12192. [Link]

  • Li, H., et al. (1999). Design and synthesis of an exceptionally stable and highly porous metal-organic framework. Nature, 402(6759), 276–279. [Link]

  • Lillerud, K. P., et al. (2008). A New Zirconium-Based Metal-Organic Framework with Exceptional Stability. Journal of the American Chemical Society, 130(42), 13850–13851. [Link]

  • Wang, Z., et al. (2016). Facile Synthesis of Functionalized UiO-66-Type MOFs for CO2 Adsorption. Journal of the Brazilian Chemical Society, 27(8), 1433-1440. [Link]

  • Tanabe, K. K., & Cohen, S. M. (2011). Postsynthetic modification of metal–organic frameworks—a progress report. Chemical Society Reviews, 40(2), 498-519. [Link]

  • Lee, J., et al. (2009). Metal–organic frameworks as catalysts. Chemical Society Reviews, 38(5), 1450-1459. [Link]

  • Wang, Z., & Cohen, S. M. (2009). Postsynthetic modification of metal-organic frameworks. Chemical Society Reviews, 38(5), 1315-1329. [Link]

  • Canivet, J., et al. (2014). Catalysis by metal–organic frameworks: fundamentals and opportunities. Chemical Society Reviews, 43(16), 5594-5617. [Link]

  • Horcajada, P., et al. (2012). Metal–organic frameworks in biomedicine. Chemical Reviews, 112(2), 1232-1268. [Link]

  • Dhakshinamoorthy, A., & Garcia, H. (2012). Catalysis by metal nanoparticles embedded on metal–organic frameworks. Chemical Society Reviews, 41(15), 5262-5284. [Link]

  • Rowsell, J. L., & Yaghi, O. M. (2004). Metal–organic frameworks: a new class of porous materials. Microporous and Mesoporous Materials, 73(1-2), 3-14. [Link]

  • Devic, T., & Serre, C. (2014). High valence 3p and d metal based metal-organic frameworks. Chemical Society Reviews, 43(16), 6097-6115. [Link]

  • Evans, J. D., et al. (2020). Postsynthetic Modification: An Enabling Technology for the Advancement of Metal–Organic Frameworks. ACS Central Science, 6(8), 1295-1306. [Link]

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A Senior Application Scientist's Guide to the Analytical Quantification of 4-Formylcinnamic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the precise and accurate quantification of key chemical entities is paramount. 4-Formylcinnamic acid, a molecule of interest due to its structural motifs relevant to medicinal chemistry and materials science, demands robust analytical methodologies for its reliable measurement. This guide provides a comparative analysis of various analytical techniques for the quantification of this compound, supported by experimental insights and protocols.

The Analytical Imperative: Why Quantify this compound?

This compound serves as a critical building block in the synthesis of a wide array of compounds, and its purity and concentration can significantly impact the yield and quality of the final product. Furthermore, in biological studies, understanding its metabolic fate and pharmacokinetic profile necessitates sensitive and selective analytical methods. The aldehyde and carboxylic acid functionalities, along with the aromatic ring and the conjugated double bond, offer unique chemical handles that can be exploited for quantification.

A Comparative Overview of Analytical Methodologies

The choice of an analytical technique for quantifying this compound is contingent upon several factors, including the sample matrix, the required sensitivity, the desired throughput, and the available instrumentation. Here, we compare three commonly employed analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis

HPLC is a cornerstone of pharmaceutical analysis, offering high resolution, sensitivity, and versatility.[1][2] For a molecule like this compound, Reverse-Phase HPLC (RP-HPLC) with UV detection is a particularly suitable approach.

Principle of Operation: RP-HPLC separates compounds based on their differential partitioning between a nonpolar stationary phase (typically C18-modified silica) and a polar mobile phase.[3] Less polar compounds interact more strongly with the stationary phase and thus have longer retention times. The separated analytes are then detected by a UV-Vis detector as they elute from the column.

Causality in Experimental Choices for this compound Analysis:

  • Column Selection: A C18 column is the logical choice due to the aromatic and moderately nonpolar nature of this compound.[1][4] The particle size of the stationary phase packing influences the efficiency and backpressure of the separation; smaller particles generally provide higher resolution.[5]

  • Mobile Phase Composition: A mixture of an aqueous buffer (to control the ionization state of the carboxylic acid) and an organic modifier (like acetonitrile or methanol) is used to elute the analyte.[6] The inclusion of a small amount of acid (e.g., phosphoric acid or formic acid) in the mobile phase suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention.[1][6]

  • Detection Wavelength: The conjugated system in this compound is expected to have a strong UV absorbance. The optimal detection wavelength can be determined by acquiring a UV spectrum of the analyte.[6]

Experimental Protocol: RP-HPLC-UV Method for this compound

  • Chromatographic System: An HPLC system equipped with a UV-Vis detector, a C18 column (e.g., 4.6 x 250 mm, 5 µm particle size), and a column oven.[1][6]

  • Mobile Phase: A filtered and degassed mixture of acetonitrile and 0.1% phosphoric acid in water (e.g., 60:40 v/v).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30°C.[1]

  • Detection: UV detection at a wavelength determined from the UV spectrum of this compound (e.g., 272 nm as a starting point, similar to 4-Methylcinnamic acid).[1]

  • Injection Volume: 20 µL.[1]

  • Standard Preparation: Prepare a stock solution of this compound in the mobile phase and perform serial dilutions to create calibration standards.[1]

  • Sample Preparation: Dissolve the sample in the mobile phase, ensuring the concentration falls within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.[1] For biological samples, a more extensive sample preparation is required (see Section 3).

Workflow for HPLC Method Development and Validation

HPLC_Workflow cluster_Dev Method Development cluster_Val Method Validation (ICH Guidelines) Dev_Start Define Analytical Target Profile Col_Select Column & Mobile Phase Selection Dev_Start->Col_Select Param_Opt Parameter Optimization (Flow, Temp, Wavelength) Col_Select->Param_Opt Specificity Specificity Param_Opt->Specificity Validated Method Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness

Caption: A logical workflow for the development and validation of an HPLC method.

Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Derivatives

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[7] Since this compound is not sufficiently volatile for direct GC analysis, a derivatization step is necessary to convert the polar carboxylic acid and aldehyde groups into less polar, more volatile moieties.

Principle of Operation: In GC, a sample is vaporized and injected into a column where it is separated based on its boiling point and interaction with the stationary phase. The separated components then enter a mass spectrometer, which ionizes the molecules and separates the ions based on their mass-to-charge ratio, providing both quantitative data and structural information.[8]

Causality in Experimental Choices for this compound Analysis:

  • Derivatization: Silylation is a common derivatization technique for compounds with active hydrogens, such as carboxylic acids.[7] Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to convert the carboxylic acid to a trimethylsilyl (TMS) ester and potentially the aldehyde to a TMS-protected derivative.

  • Column Selection: A nonpolar or mid-polar capillary column, such as one with a 5%-phenyl-95%-dimethylpolysiloxane stationary phase, is generally suitable for the analysis of silylated derivatives.[9][10]

  • Mass Spectrometry Parameters: The mass spectrometer can be operated in either full scan mode for qualitative analysis and identification of unknowns or in selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.

Experimental Protocol: GC-MS Method for this compound (as TMS derivative)

  • Derivatization:

    • Evaporate a known amount of the sample extract to dryness under a stream of nitrogen.

    • Add a silylation reagent (e.g., BSTFA with 1% TMCS) and a suitable solvent (e.g., pyridine or acetonitrile).

    • Heat the mixture (e.g., at 60-70°C) for a specified time (e.g., 30-60 minutes) to ensure complete derivatization.

  • GC-MS System: A GC system coupled to a mass spectrometer with a suitable capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Temperature Program: An optimized temperature gradient is used to separate the derivatized analyte from other components in the sample. For example, start at a lower temperature, ramp up to a higher temperature, and hold.

  • Injection: A split/splitless injector is typically used.

  • Mass Spectrometer: Operated in electron ionization (EI) mode. For quantification, monitor characteristic ions of the derivatized this compound.

Workflow for GC-MS Analysis

GCMS_Workflow Sample_Prep Sample Preparation & Extraction Derivatization Derivatization (e.g., Silylation) Sample_Prep->Derivatization GC_Injection GC Injection & Separation Derivatization->GC_Injection MS_Detection MS Detection (Ionization & Mass Analysis) GC_Injection->MS_Detection Data_Analysis Data Analysis (Quantification & Identification) MS_Detection->Data_Analysis

Caption: A typical workflow for the GC-MS analysis of a non-volatile analyte requiring derivatization.

UV-Vis Spectrophotometry: A Simple and Rapid Approach

UV-Vis spectrophotometry is a straightforward and cost-effective technique that can be used for the quantification of compounds that absorb light in the ultraviolet or visible regions of the electromagnetic spectrum.[11]

Principle of Operation: This technique is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.

Causality in Experimental Choices for this compound Analysis:

  • Solvent Selection: The solvent used to dissolve the sample must be transparent in the wavelength range of interest.

  • Wavelength of Maximum Absorbance (λmax): To maximize sensitivity and minimize deviations from the Beer-Lambert law, measurements are typically made at the λmax of the analyte.[11]

  • Matrix Effects: The major limitation of UV-Vis spectrophotometry is its lack of selectivity.[11][12] Any other compound in the sample matrix that absorbs at the same wavelength will interfere with the analysis, potentially leading to an overestimation of the analyte concentration.[11] Therefore, this method is best suited for the analysis of pure samples or simple mixtures where the interfering components are known and can be corrected for.

Experimental Protocol: UV-Vis Spectrophotometric Method for this compound

  • Instrumentation: A calibrated UV-Vis spectrophotometer.

  • Solvent: A suitable UV-transparent solvent (e.g., ethanol, methanol, or a buffer solution).

  • Determine λmax: Scan a solution of this compound across the UV range (e.g., 200-400 nm) to identify the wavelength of maximum absorbance.

  • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations and measure the absorbance of each at the predetermined λmax. Plot a graph of absorbance versus concentration to generate a calibration curve.

  • Sample Analysis: Dissolve the unknown sample in the same solvent, ensuring the absorbance falls within the linear range of the calibration curve. Measure the absorbance at λmax and determine the concentration from the calibration curve.

The Critical Role of Sample Preparation in Biological Matrices

For the analysis of this compound in biological matrices such as plasma, serum, or urine, sample preparation is a critical step to remove interfering substances like proteins and phospholipids.[13][14] The choice of sample preparation technique depends on the complexity of the matrix and the required level of cleanliness.[5][14]

  • Protein Precipitation (PPT): This is a simple and fast method where an organic solvent, typically acetonitrile, is added to the sample to precipitate proteins.[13] The supernatant is then analyzed. While quick, it may not remove all interferences.

  • Liquid-Liquid Extraction (LLE): LLE separates analytes from the sample matrix based on their differential solubility in two immiscible liquids (e.g., an aqueous sample and an organic solvent).[15] By adjusting the pH of the aqueous phase, the ionization of this compound can be controlled to facilitate its extraction into the organic phase.

  • Solid-Phase Extraction (SPE): SPE is a highly selective sample preparation technique that uses a solid sorbent to isolate the analyte of interest from the sample matrix. It can provide cleaner extracts than PPT or LLE, leading to improved analytical performance.

Comparative Performance of Analytical Methods

The following table provides a semi-quantitative comparison of the analytical methods discussed for the quantification of this compound. The values are estimates based on typical performance characteristics.

ParameterHPLC-UVGC-MS (with Derivatization)UV-Vis Spectrophotometry
Selectivity HighVery HighLow[11][12]
Sensitivity (LOD) ng/mL rangepg/mL to ng/mL rangeµg/mL range
Linearity (r²) > 0.999> 0.99> 0.99
Precision (%RSD) < 2%< 5%< 5%
Throughput ModerateLow to ModerateHigh
Cost ModerateHighLow
Complexity ModerateHighLow
Structural Info NoYesNo

Stability-Indicating Methods and Forced Degradation Studies

In drug development, it is crucial to establish the stability of a drug substance.[16] A stability-indicating method is a validated analytical procedure that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products.[16] Forced degradation studies are performed to intentionally degrade the API under various stress conditions to understand its degradation pathways and to demonstrate the specificity of the analytical method.[16][17]

General Protocol for Forced Degradation of this compound:

  • Acid Hydrolysis: Expose a solution of this compound to an acidic solution (e.g., 0.1 M HCl) at an elevated temperature.[16][18]

  • Base Hydrolysis: Expose the solution to a basic solution (e.g., 0.1 M NaOH) at an elevated temperature.[16][19]

  • Oxidative Degradation: Treat the solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.[18][19]

  • Thermal Degradation: Expose the solid compound or a solution to high temperatures.[16][18]

  • Photolytic Degradation: Expose a solution to UV light.[18]

The stressed samples are then analyzed by a stability-indicating method, typically HPLC, to separate and quantify the parent compound and its degradation products.

Logical Framework for Method Selection

Method_Selection Start Define Analytical Needs Matrix_Complexity Sample Matrix Complexity? Start->Matrix_Complexity Sensitivity_Needed High Sensitivity Required? Matrix_Complexity->Sensitivity_Needed Complex Throughput_Cost High Throughput/Low Cost? Matrix_Complexity->Throughput_Cost Simple/Pure Structural_Info Structural Info Needed? Sensitivity_Needed->Structural_Info HPLC HPLC-UV Structural_Info->HPLC No GCMS GC-MS Structural_Info->GCMS Yes Throughput_Cost->HPLC No UVVis UV-Vis Spectrophotometry Throughput_Cost->UVVis Yes

Caption: A decision-making diagram for selecting the appropriate analytical method.

Conclusion

The quantification of this compound can be effectively achieved using several analytical techniques. HPLC stands out as the most versatile and robust method, particularly for complex matrices and when high accuracy and precision are required. GC-MS offers superior sensitivity and structural elucidation capabilities but requires a derivatization step. UV-Vis spectrophotometry is a simple, rapid, and cost-effective option for the analysis of pure samples or simple mixtures. The selection of the most appropriate method should be guided by the specific requirements of the analysis, including the nature of the sample, the desired level of sensitivity and selectivity, and the available resources.

References

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  • Agilent Technologies. (n.d.). Sample Preparation Techniques for Biological Matrices.
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  • Kratzer, R., et al. (2001). Alpha-cyano-4-hydroxycinnamic acid affinity sample preparation. A protocol for MALDI-MS peptide analysis in proteomics. Analytical Chemistry, 73(3), 434-8.
  • Lee, Y., et al. (n.d.). Optimization of an analytical HPLC-DAD method for detecting hydroxycinnamic acid derivatives from mixtures of Saussurea grandifo. Journal of Analytical Science and Technology.
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  • Kompantseva, E. V., et al. (n.d.). Spectrophotometric Determination of Hydroxycinnamic Acids in Herbal Drugs. Part 1. Direct Spectrophotometry (Review).
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  • BenchChem. (2025). A Comparative Guide to the Quantification of 4-Methylcinnamic Acid: An HPLC Method Validation.
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  • Lamb, C. J., & Rubery, P. H. (1975). A spectrophotometric assay for trans-cinnamic acid 4-hydroxylase activity. Analytical Biochemistry, 68(2), 554-61.
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A Comparative Guide to the Biological Activities of Cinnamic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Cinnamic acid, a naturally occurring aromatic carboxylic acid, and its derivatives have garnered significant attention in the scientific community for their wide spectrum of pharmacological activities. The versatility of the cinnamic acid scaffold, characterized by a phenyl ring, a carboxylic acid moiety, and an α,β-unsaturated double bond, allows for a multitude of structural modifications. These modifications profoundly influence the biological efficacy of the resulting derivatives, making them a fertile ground for the discovery of novel therapeutic agents. This guide provides a comprehensive, data-driven comparison of the biological activities of various cinnamic acid derivatives, with a focus on their antimicrobial, antioxidant, anti-inflammatory, and anticancer properties.

Structure-Activity Relationship: The Key to Potency

The biological activity of cinnamic acid derivatives is intrinsically linked to their chemical structure. The nature, number, and position of substituents on the phenyl ring, as well as modifications to the carboxylic acid group, dictate the potency and selectivity of these compounds. Understanding these structure-activity relationships (SAR) is paramount for the rational design of new and more effective therapeutic agents.[1]

Generally, the presence of hydroxyl (-OH) and methoxy (-OCH₃) groups on the phenyl ring enhances the biological activity. For instance, the antioxidant capacity is significantly increased with a greater number of hydroxyl groups, as seen in the comparison between p-coumaric acid (one -OH group) and caffeic acid (two -OH groups).[2] Similarly, the antimicrobial and anticancer activities are often modulated by the lipophilicity and electronic properties of the substituents.[3]

Antimicrobial Activity: Combating Microbial Resistance

The rise of drug-resistant microbial strains poses a significant global health threat, necessitating the development of novel antimicrobial agents.[4] Cinnamic acid and its derivatives have demonstrated promising activity against a broad range of microorganisms, including bacteria and fungi.[1][5] Their mechanism of action often involves the disruption of the cell membrane, inhibition of essential enzymes, and prevention of biofilm formation.[6]

Comparative Antimicrobial Efficacy

The antimicrobial potency of cinnamic acid derivatives, as indicated by their Minimum Inhibitory Concentration (MIC) values, varies significantly with their chemical structure. Generally, derivatives exhibit greater activity than the parent cinnamic acid.[4]

DerivativeTarget MicroorganismMIC (µg/mL)Reference
Cinnamic AcidMycobacterium tuberculosis H37Rv270-675 µM[7]
p-Coumaric AcidAcinetobacter baumannii (Colistin-Resistant)128-256[8]
Ferulic AcidAcinetobacter baumannii (Colistin-Resistant)512-1024[8]
p-Methoxycinnamic AcidAcinetobacter baumannii (Colistin-Resistant)128-512[8]
Caffeic Acid derivative (DM2)Staphylococcus aureus16-64[9]
o-Coumaric Acid derivative (DM8)Enterococcus faecium32 (MIC₅₀)[9]
Benzyl CinnamateStaphylococcus aureus128[3]
CinnamaldehydeEscherichia coli3-8 mM[3]

Note: MIC values can vary between studies due to different experimental conditions.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard assay to determine the MIC of an antimicrobial agent.

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Cinnamic acid derivatives (dissolved in a suitable solvent like DMSO)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Inoculum: Culture the microorganism overnight and then dilute the culture in fresh broth to achieve a standardized concentration (e.g., approximately 5 x 10⁵ CFU/mL).

  • Serial Dilutions: Prepare a two-fold serial dilution of each cinnamic acid derivative in the microtiter plate. Each well will contain 100 µL of the diluted compound.

  • Inoculation: Add 100 µL of the standardized microbial inoculum to each well, resulting in a final volume of 200 µL.

  • Controls: Include a positive control (microorganism in broth without any compound) and a negative control (broth only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Microbial Inoculum C Inoculate Microtiter Plate A->C B Prepare Serial Dilutions of Cinnamic Acid Derivatives B->C D Incubate Plate C->D E Read Results (Visual/Spectrophotometer) D->E F Determine MIC E->F

Caption: Workflow for MIC Determination.

Antioxidant Activity: Quenching Free Radicals

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous chronic diseases. Cinnamic acid derivatives, particularly those with phenolic hydroxyl groups, are potent antioxidants capable of scavenging free radicals and mitigating oxidative damage.[10]

Comparative Antioxidant Capacity

The antioxidant activity of cinnamic acid derivatives is commonly evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The IC₅₀ value represents the concentration of the compound required to scavenge 50% of the free radicals.

DerivativeDPPH IC₅₀ABTS IC₅₀Reference
Cinnamic Acid0.18 µg/mL-[11]
Ferulic Acid~2.9 - 12.0 µg/mL12 µM[11]
Caffeic AcidHigher activity than p-coumaric acid-[2]
Sinapic AcidHigher activity than caffeic and ferulic acid-[12]
Acetylcinnamoyl derivative0.16 µg/mL-[13]

Note: Lower IC₅₀ values indicate higher antioxidant activity.

Experimental Protocol: DPPH Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical by an antioxidant, which is observed as a color change from purple to yellow.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol

  • Cinnamic acid derivatives

  • 96-well microtiter plate

  • Microplate reader

Procedure:

  • DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample Preparation: Prepare serial dilutions of the cinnamic acid derivatives in methanol.

  • Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of the test compound.

Anti-inflammatory Activity: Modulating Inflammatory Pathways

Inflammation is a complex biological response to harmful stimuli, but chronic inflammation can contribute to the pathogenesis of various diseases. Cinnamic acid and its derivatives have been shown to possess significant anti-inflammatory properties, primarily through the inhibition of pro-inflammatory enzymes and signaling pathways.[10] A key mechanism is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which plays a central role in regulating the expression of inflammatory mediators.[6][14]

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Cinnamic acid derivatives can inhibit this pathway at various points, leading to a reduction in the production of inflammatory mediators like nitric oxide (NO), TNF-α, and IL-6.[6][14]

NFkB_Pathway cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK LPS->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB Complex NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocation IkB_NFkB->NFkB Degradation of IκB Cinnamic_Derivatives Cinnamic Acid Derivatives Cinnamic_Derivatives->IKK Inhibits DNA DNA NFkB_n->DNA Binds to Pro_inflammatory_Genes Pro-inflammatory Gene Expression DNA->Pro_inflammatory_Genes Activates Transcription MTT_Workflow cluster_setup Setup cluster_assay Assay cluster_analysis Analysis A Seed Cancer Cells B Treat with Cinnamic Acid Derivatives A->B C Add MTT Reagent B->C D Incubate C->D E Solubilize Formazan D->E F Measure Absorbance E->F G Calculate Cell Viability & IC50 F->G

Caption: Workflow of the MTT Cytotoxicity Assay.

Conclusion

Cinnamic acid and its derivatives represent a versatile and promising class of compounds with a wide range of biological activities. Their efficacy is highly dependent on their specific chemical structures, highlighting the importance of structure-activity relationship studies in the development of new therapeutic agents. This guide provides a comparative overview of their antimicrobial, antioxidant, anti-inflammatory, and anticancer properties, supported by quantitative data and detailed experimental protocols. Further research into the mechanisms of action and in vivo efficacy of these compounds will be crucial for translating their therapeutic potential into clinical applications.

References

  • Cinnamic Acid Compounds (p-Coumaric, Ferulic, and p-Methoxycinnamic Acid) as Effective Antibacterial Agents Against Colistin-Resistant Acinetobacter baumannii. (2023). MDPI. [Link]

  • Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity. (2014). Molecules. [Link]

  • Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity. (2014). Molecules. [Link]

  • Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. (2025). MDPI. [Link]

  • Antimicrobial Activities of Natural Cinnamic Acid and Synthetic Derivatives: Review. (2023). AIP Conference Proceedings. [Link]

  • Inhibition of NF-κB and IκBα (a) protein expressions by Cinnamomum cassia constituents (cinnamic aldehyde, cinnamic alcohol, cinnamic acid, and coumarin) in LPS-stimulated RAW264.7 cells. (2014). ResearchGate. [Link]

  • Design, synthesis and evaluation of some novel derivatives of cinnamic acid as anti-inflammatory agents. (2023). World Journal of Biology Pharmacy and Health Sciences. [Link]

  • Synthesis, Characterization and evaluation of Anti-inflammatory and Antimicrobial Properties of some Cinnamic Acid Derivatives. (2017). ResearchGate. [Link]

  • Synthesis, in-vitro antioxidant and anti-inflammatory properties of novel amide derivatives of substituted 2-aminothiophenes and 3,4-dimethoxy cinnamic acid. (2021). Journal of Applied Pharmaceutical Science. [Link]

  • Possible ways to optimize Greiss Reagent protocol for NO production in macrophages? (2016). ResearchGate. [Link]

  • A Review of Cinnamic Acid's Skeleton Modification: Features for Antibacterial-Agent-Guided Derivatives. (2022). Molecules. [Link]

  • Antioxidant and Hypolipidemic Activities of Cinnamic Acid Derivatives. (2021). Molecules. [Link]

  • Cinnamic acid hybrids as anticancer agents: A mini‐review. (2022). ResearchGate. [Link]

  • Novel Cinnamic Acid Derivatives as Potential Anticancer Agents: Synthesis, In Vitro Cytotoxicity and Molecular Docking Studies. (2022). Biointerface Research in Applied Chemistry. [Link]

  • Synthesis and Biological Evaluation of Novel Cinnamic Acid-Based Antimicrobials. (2022). MDPI. [Link]

  • Cinnamic Acid Derivatives and Their Biological Efficacy. (2020). International Journal of Molecular Sciences. [Link]

  • Evaluation of Antioxidant Activity of Cinnamic Acid and Some of its Derivatives. (2010). European Journal of Scientific Research. [Link]

  • New sulfurated derivatives of cinnamic acids and rosmaricine as inhibitors of STAT3 and NF-κB transcription factors. (2017). European Journal of Medicinal Chemistry. [Link]

  • Anti-inflammatory effects of hydroxycinnamic acid derivatives. (2009). ResearchGate. [Link]

  • Inhibition of nuclear factor kappaB by direct modification in whole cells--mechanism of action of nordihydroguaiaritic acid, curcumin and thiol modifiers. (1998). Biochemical Pharmacology. [Link]

  • Does anyone have experience with performing a Griess Assay using RAW macrophages and a solid material as the stimulating agent? (2015). ResearchGate. [Link]

  • Antioxidant and Hypolipidemic Activities of Cinnamic Acid Derivatives. (2021). National Institutes of Health. [Link]

  • Acetylation of Cinnamic Acid and Evaluation of Antioxidant Activity of the Resultant Derivative. (2021). Biomedical Journal of Scientific & Technical Research. [Link]

  • New sulfurated derivatives of cinnamic acids and rosmaricine as inhibitors of STAT3 and NF-κB transcription factors. (2017). Semantic Scholar. [Link]

  • Cinnamic Acid Derivatives and Their Biological Efficacy. (2020). MDPI. [Link]

  • Graphviz tutorial. (2021). YouTube. [Link]

  • IC50 values of compounds 1-17 for inhibition of nitric oxide production. (2017). ResearchGate. [Link]

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A Comparative Guide to the Purity Analysis of Synthesized 4-Formylcinnamic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a number—it is the foundation of safety, efficacy, and reproducibility. 4-Formylcinnamic acid (4-FCA), a versatile bifunctional molecule, serves as a critical building block in the synthesis of complex pharmaceuticals and advanced materials. Its dual reactivity, stemming from the carboxylic acid and aldehyde groups, also makes it susceptible to a unique profile of process-related and degradation impurities.

This guide provides an in-depth comparison of analytical techniques for the comprehensive purity assessment of synthesized 4-FCA. Moving beyond a simple listing of methods, we will explore the causality behind methodological choices, establish how to build self-validating protocols, and present a framework for selecting the right tool for the right question—be it quantifying a known impurity, identifying an unknown degradant, or certifying a reference lot.

The Synthetic Landscape: Anticipating Potential Impurities

A robust analytical strategy begins with understanding the synthesis. This compound is commonly prepared via a Knoevenagel-Doebner condensation between 4-formylbenzaldehyde (terephthalaldehyde) and malonic acid, often catalyzed by a base like pyridine or piperidine.[1][2] This pathway dictates the primary impurities we must be equipped to detect:

  • Starting Materials: Unreacted 4-formylbenzaldehyde and malonic acid.

  • Geometric Isomer: The unintended cis-isomer of this compound, which may exhibit different solubility and reactivity.

  • Side-Products: Products from self-condensation or other side reactions.

  • Residual Solvents: Catalysts and solvents used during the reaction and purification (e.g., pyridine, ethanol).

An effective purity analysis, therefore, must not only determine the percentage of 4-FCA but also selectively detect and quantify these specific, anticipated impurities.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantitative Purity

For routine quality control and the precise quantification of 4-FCA and its known impurities, High-Performance Liquid Chromatography (HPLC) is the undisputed industry standard.[3] Its strength lies in its high precision, robustness, and ability to separate compounds with closely related structures.

Expertise & Causality: Designing a Fit-for-Purpose HPLC Method

The choice of HPLC parameters is a deliberate process designed to achieve optimal separation and quantification.

  • Stationary Phase: A C18 (octadecylsilane) column is the logical first choice. Its nonpolar nature is ideal for retaining and separating the moderately polar aromatic structure of 4-FCA and its likely impurities.

  • Mobile Phase: A gradient elution using acetonitrile and acidified water (e.g., with 0.1% phosphoric or formic acid) is typically employed. The organic solvent (acetonitrile) elutes the compounds, while the acid serves a critical purpose: it protonates the carboxylic acid group on 4-FCA, suppressing its ionization and ensuring a sharp, symmetrical peak shape.[4][5]

  • Detection: 4-FCA possesses a strong chromophore due to its conjugated system, making UV detection highly effective. A wavelength around 270-300 nm is generally suitable for sensitive detection.

Experimental Protocol: A Validated RP-HPLC Method

This protocol is a self-validating system when executed with proper system suitability checks, as mandated by ICH guidelines.[6][7]

  • System Preparation:

    • Column: C18, 5 µm particle size, 4.6 x 250 mm.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detector: UV at 272 nm.

    • Column Temperature: 30°C.

  • Standard Preparation:

    • Accurately weigh and dissolve a 4-FCA reference standard in the mobile phase to create a stock solution (e.g., 100 µg/mL).

    • Perform serial dilutions to prepare calibration standards across the expected working range (e.g., 0.1 to 50 µg/mL).[3]

  • Sample Preparation:

    • Accurately weigh the synthesized 4-FCA batch and dissolve in the mobile phase to a target concentration within the calibration range.

    • Filter the solution through a 0.45 µm syringe filter prior to injection.

  • Analysis & System Suitability:

    • Inject a blank (mobile phase), followed by five replicate injections of a mid-range standard.

    • Trustworthiness Check: The system is deemed suitable for analysis only if the relative standard deviation (%RSD) for the peak area is ≤ 2.0%, the theoretical plates are >2000, and the tailing factor is between 0.8 and 1.5.

  • Quantification:

    • Inject the calibration standards to generate a linear regression curve (Peak Area vs. Concentration). The correlation coefficient (r²) must be ≥ 0.999.

    • Inject the sample solution. The purity is calculated based on the area percent of the main peak relative to all peaks, and the assay is determined by comparing the main peak's area against the calibration curve.

Data Presentation: HPLC Method Validation Parameters
ParameterPurposeTypical Acceptance Criteria
Specificity Ensures the method can detect the analyte without interference from impurities or degradants.Peak purity analysis; baseline resolution between 4-FCA and known impurities.
Linearity (r²) Confirms a proportional relationship between detector response and concentration.≥ 0.999[8]
Accuracy (% Recovery) Measures the closeness of the experimental value to the true value.98.0% - 102.0%
Precision (%RSD) Demonstrates the method's reproducibility for repeated measurements.Intra-day ≤ 2.0%; Inter-day ≤ 3.0%
Limit of Quantitation (LOQ) The lowest concentration that can be reliably quantified.Signal-to-Noise ratio ≥ 10. Typically 0.03-0.09 mg/kg for similar acids.[8]
Limit of Detection (LOD) The lowest concentration that can be reliably detected.Signal-to-Noise ratio ≥ 3. Typically 0.01-0.03 mg/kg for similar acids.[8]
Workflow Visualization: HPLC Purity Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Prep (ACN / H₂O + Acid) SST System Suitability Test (%RSD, Tailing) MobilePhase->SST Standard Standard Prep (Reference Std) Standard->SST Sample Sample Prep (Synthesized Lot) Injection Sample Injection Sample->Injection Calibration Calibration Curve (Linearity ≥ 0.999) SST->Calibration Pass Calibration->Injection Integration Peak Integration Injection->Integration Calculation Purity & Assay Calculation Integration->Calculation Report Final Report Calculation->Report

Caption: Workflow for quantitative purity and assay analysis of 4-FCA using HPLC.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Arbiter

While HPLC excels at quantification, NMR spectroscopy provides unequivocal structural confirmation. It is the gold standard for identifying isomeric impurities and verifying the chemical identity of the synthesized material.

Expertise & Causality: Leveraging Chemical Shifts and Coupling Constants
  • ¹H NMR for Isomer Identification: The key to distinguishing the desired trans-isomer from the cis-isomer lies in the coupling constant (J-value) between the two vinyl protons on the acrylic acid chain. The trans configuration results in a large coupling constant, typically 15-18 Hz, while the cis configuration shows a much smaller J-value of 10-12 Hz. This provides a definitive and quantitative measure of isomeric purity.

  • ¹³C NMR for Structural Confirmation: A ¹³C NMR spectrum confirms the presence of all 10 unique carbon atoms in the 4-FCA molecule, providing a fingerprint of the carbon skeleton.

  • Quantitative NMR (qNMR): By adding a certified internal standard of known concentration, ¹H NMR can be used as a primary quantitative method to determine the absolute purity (assay) of 4-FCA without needing a specific 4-FCA reference standard.

Experimental Protocol: Structural and Isomeric Purity by NMR
  • Sample Preparation: Dissolve ~10-20 mg of the synthesized 4-FCA in a deuterated solvent (e.g., DMSO-d₆), which is excellent for dissolving carboxylic acids.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Trustworthiness Check: Ensure the characteristic peaks for 4-FCA are present, including the aldehyde proton (~9.9 ppm), the aromatic protons (~7.8-8.0 ppm), and the two distinct vinyl protons.[9]

    • Carefully integrate and analyze the vinyl proton region to determine the trans:cis ratio based on the respective signal integrals.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum to confirm the presence of the expected number of carbon signals, including the carbonyls for the acid and aldehyde.[10]

Data Presentation: Distinguishing trans vs. cis Isomers
Protontrans-4-Formylcinnamic acid (Expected)cis-4-Formylcinnamic acid (Expected)Key Differentiator
Vinyl (Hα) ~6.6 ppm (doublet)~6.1 ppm (doublet)Chemical Shift & J-value
Vinyl (Hβ) ~7.7 ppm (doublet)~7.2 ppm (doublet)Chemical Shift & J-value
J-Coupling (Hα-Hβ) ~16 Hz ~12 Hz Definitive marker
Workflow Visualization: NMR Structural Verification

NMR_Workflow cluster_analysis Spectral Analysis Sample Dissolve Sample in DMSO-d₆ Acquire Acquire Spectra (¹H & ¹³C) Sample->Acquire Process Process Data (FT, Phasing) Acquire->Process Structure Structural Confirmation (Compare to literature [8]) Process->Structure Isomer Isomer Ratio (J-coupling analysis) Process->Isomer Impurity Impurity ID (Starting Materials) Process->Impurity Report Final Structure & Purity Statement Structure->Report Isomer->Report Impurity->Report

Caption: Workflow for structural confirmation and isomer analysis of 4-FCA by NMR.

Liquid Chromatography-Mass Spectrometry (LC-MS): High-Sensitivity Impurity Profiling

When the goal is to detect and identify unknown or trace-level impurities, LC-MS is the most powerful tool available.[11] It couples the separation power of HPLC with the mass-resolving capability of a mass spectrometer, providing unparalleled sensitivity and specificity.

Expertise & Causality: Method Design for Identification
  • Ionization: Electrospray Ionization (ESI) in negative mode is the ideal choice. It will efficiently deprotonate the carboxylic acid of 4-FCA, forming the [M-H]⁻ ion (m/z 175.04), which is readily detected by the mass spectrometer.

  • Analysis: For initial screening, a full scan analysis is performed to detect all ionizable compounds. For identifying a specific impurity, tandem mass spectrometry (MS/MS) is used. The [M-H]⁻ ion of the impurity is isolated and fragmented, and the resulting fragmentation pattern provides a structural fingerprint that can be used to elucidate its structure.[12][13]

Experimental Protocol: Trace Impurity Identification
  • LC Setup: Use an LC method similar to the HPLC protocol, but often with a volatile acid like formic acid instead of phosphoric acid, which is more compatible with MS.

  • MS Setup:

    • Mode: ESI Negative.

    • Scan Range: m/z 50-500.

    • Data Acquisition: Perform a full scan to create an impurity profile. If an unknown peak is found, perform a separate MS/MS experiment on its parent ion.

  • Data Analysis:

    • Trustworthiness Check: Correlate peaks in the UV chromatogram with peaks in the total ion chromatogram (TIC).

    • Propose structures for impurities based on their exact mass and MS/MS fragmentation patterns. For example, a loss of 44 Da (-CO₂) is characteristic of a carboxylic acid.

Data Presentation: Comparison of Detection Techniques
TechniquePrimary UseSensitivityIdentification Capability
HPLC-UV Quantification of knownsGood (µg/mL)Low (Retention time only)
LC-MS Detection of unknownsExcellent (ng/mL - pg/mL)[3]High (Based on mass)
LC-MS/MS Identification of unknownsExcellent (ng/mL - pg/mL)Definitive (Based on fragmentation)
Workflow Visualization: LC-MS Impurity Identification

LCMS_Workflow Start Inject Sample into LC-MS FullScan Full Scan Analysis (Detect all ions) Start->FullScan TIC Generate Total Ion Chromatogram (TIC) FullScan->TIC Unknown Identify Unknown Peak (m/z = ?) TIC->Unknown MSMS Perform MS/MS on Unknown Parent Ion Unknown->MSMS Isolate Fragment Analyze Fragmentation Pattern MSMS->Fragment Propose Propose Impurity Structure Fragment->Propose

Caption: Workflow for identifying unknown impurities in 4-FCA using LC-MS/MS.

Thermal Analysis (DSC & TGA): An Orthogonal Confirmation

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) offer a valuable orthogonal perspective on purity. They measure bulk properties of the material, providing data that is independent of chromatographic separation mechanisms.

Expertise & Causality: Interpreting Thermal Events
  • DSC for Purity: A pure, crystalline compound exhibits a sharp, well-defined melting endotherm. The presence of impurities disrupts the crystal lattice, typically causing a depression and broadening of the melting peak.[14] For 4-FCA, the literature melting point is around 251-255°C.[15] A significant deviation from this range is a strong indicator of impurities.

  • TGA for Residuals: TGA measures changes in mass as a function of temperature.[16][17] It is exceptionally useful for quantifying non-chromophoric impurities like residual solvents (which will show a mass loss at their boiling point) or inorganic salts (which will remain as a non-volatile residue at high temperatures).

Experimental Protocol: Bulk Purity Assessment
  • TGA Analysis:

    • Place 5-10 mg of the sample in a TGA pan.

    • Heat at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere to a high temperature (e.g., 600°C).

    • Analyze the thermogram for mass loss steps prior to the decomposition of 4-FCA.

  • DSC Analysis:

    • Place 2-5 mg of the sample in a DSC pan.

    • Heat at a controlled rate (e.g., 5°C/min) through the melting range of 4-FCA.

    • Trustworthiness Check: Analyze the onset temperature and the sharpness of the melting endotherm. Compare this to a high-purity reference standard if available.

Data Presentation: Correlating Thermal Data with Impurity Type
ObservationImplicationTechnique
Mass loss below 150°CPresence of volatile solvents (e.g., ethanol, pyridine)TGA
Broad melting peak with low onsetPresence of organic impuritiesDSC
Residue remaining at 600°CPresence of inorganic saltsTGA
Sharp melting peak at ~254°CHigh crystalline purityDSC
Workflow Visualization: Thermal Analysis

Thermal_Workflow cluster_tga Thermogravimetric Analysis (TGA) cluster_dsc Differential Scanning Calorimetry (DSC) Sample Weigh 4-FCA Sample HeatTGA Heat at 10°C/min Sample->HeatTGA HeatDSC Heat at 5°C/min Sample->HeatDSC MassLoss Monitor Mass Loss HeatTGA->MassLoss ResultTGA Quantify Solvents & Inorganic Residue MassLoss->ResultTGA HeatFlow Monitor Heat Flow HeatDSC->HeatFlow ResultDSC Assess Crystalline Purity (Melting Point & Peak Shape) HeatFlow->ResultDSC

Caption: Orthogonal purity assessment workflow using TGA and DSC.

Overall Comparison and Strategic Application

No single technique can provide a complete picture of a compound's purity. A strategic, multi-faceted approach is required, with each method chosen to answer a specific question.

TechniquePrimary ApplicationQuantitationIdentificationSensitivityKey Insight
HPLC-UV Purity/Assay, Known ImpuritiesExcellentPoorGoodPrecise, robust quantification for QC.
NMR Structure Confirmation, IsomersGood (qNMR)ExcellentModerateDefinitive structural identity and isomer ratio.
LC-MS Impurity Profiling, UnknownsGoodExcellentHighestDetects and identifies trace-level impurities.
DSC/TGA Orthogonal Check, ResidualsGood (for residuals)PoorLowConfirms bulk crystalline purity and non-volatile/volatile content.

Conclusion

The purity analysis of synthesized this compound is a critical process that underpins its successful application in research and development. A comprehensive assessment relies on the strategic deployment of orthogonal analytical techniques. HPLC serves as the foundation for reliable quantification of purity and known impurities. NMR provides the unequivocal structural proof and isomeric ratio essential for batch certification. LC-MS acts as the high-sensitivity tool for detecting and identifying unexpected or trace-level components. Finally, Thermal Analysis offers a crucial, independent verification of the material's bulk purity.

By understanding the strengths and limitations of each method and the causal reasons for their application, researchers and drug development professionals can build a robust, self-validating analytical workflow that ensures the quality, safety, and consistency of their work.

References

  • Validation of Impurity Methods, Part II. (2014). LCGC North America.
  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025). Profound Pharma.
  • VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. (n.d.). SciELO Brazil.
  • Analytical Method Validation: ICH and USP Perspectives. (2025). International Journal of Research and Review.
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  • SUPPLEMENTARY INFORMATION. (n.d.). The Royal Society of Chemistry. Available at: [Link]

  • Supplementary Information. (n.d.). The Royal Society of Chemistry. Available at: [Link]

  • A REVIEW ON APPLICATIONS OF THERMOGRAVIMETRIC METHODS OF ANALYSIS (TGA, DTA, DSC). (2024). INDO AMERICAN JOURNAL OF PHARMACEUTICAL SCIENCES.
  • Development and validation of an ultra-high performance liquid chromatography/triple quadrupole mass spectrometry method for analyzing microbial-derived grape polyphenol metabolites. (n.d.). National Institutes of Health (NIH). Available at: [Link]

  • Liquid Chromatography-Mass Spectrometry for the Determination of Cinnamic Acids. (n.d.). ResearchGate. Available at: [Link]

  • Differential Scanning Thermal Analysis in Polymeric Materials. (2021). AZoM. Available at: [Link]

  • An HPLC method for the determination and pharmacokinetic study of cinnamic acid in the plasma of rats... (2002). Journal of Chromatographic Science. Available at: [Link]

  • Development and validation of a bioanalytical HPLC method for simultaneous estimation of cinnamaldehyde and cinnamic acid in rat plasma... (2020). RSC Publishing. Available at: [Link]

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  • Natural and Synthetic Derivatives of Hydroxycinnamic Acid Modulating the Pathological Transformation of Amyloidogenic Proteins. (n.d.). PubMed Central. Available at: [Link]

  • Simultaneous determination of 5 phenolic acids involved in the phenylpropanoid pathway... (n.d.). CABI Digital Library. Available at: [Link]

  • Thermal Analysis of Dental Materials : A Review. (2023). Journal of Pharmaceutical Research and Reports.
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A Spectroscopic Guide to Differentiating Cis- and Trans-Cinnamic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise characterization of geometric isomers is a critical step in ensuring the purity, efficacy, and safety of chemical compounds. Cinnamic acid, a precursor in the synthesis of pharmaceuticals, fragrances, and other valuable organic compounds, exists as two geometric isomers: cis and trans.[1] The distinct spatial arrangement of the substituents around the carbon-carbon double bond in these isomers leads to significant differences in their physical and spectroscopic properties. This guide provides an in-depth comparison of cis- and trans-cinnamic acid using fundamental spectroscopic techniques—UV-Vis, IR, and NMR—supported by detailed experimental protocols.

The Foundation: Isomer Preparation via Photoisomerization

The trans isomer of cinnamic acid is the more thermodynamically stable and commercially available form.[1] To perform a comparative analysis, the cis isomer must first be synthesized. This is reliably achieved through the photoisomerization of the trans isomer.

The underlying principle of this conversion lies in the electronic excitation of the π-system of the double bond upon absorption of UV radiation. This excitation promotes an electron from a π bonding orbital to a π* antibonding orbital, which temporarily eliminates the rigidity of the double bond and allows for rotation around the carbon-carbon single bond. Upon relaxation back to the ground state, there is a possibility of forming the less stable cis isomer.

Experimental Protocol: Photoisomerization of trans- to cis-Cinnamic Acid

This protocol details the conversion of trans-cinnamic acid to cis-cinnamic acid, a necessary preliminary step for subsequent spectroscopic comparison.

Materials:

  • trans-Cinnamic acid

  • Methanol (spectroscopic grade)

  • Quartz flask or beaker

  • UV lamp (254 nm)[2]

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Apparatus for vacuum distillation or fractional crystallization[3]

Procedure:

  • Prepare a saturated solution of trans-cinnamic acid in methanol in a quartz flask. The use of a quartz vessel is crucial as it is transparent to short-wavelength UV light.

  • Place the flask under a UV lamp (254 nm) and irradiate the solution for several hours (e.g., 24 hours) with continuous stirring.[4]

  • Monitor the progress of the isomerization periodically by withdrawing a small aliquot of the solution and analyzing it by thin-layer chromatography (TLC) or ¹H NMR spectroscopy.

  • Once a significant amount of the cis isomer has been formed, remove the solvent using a rotary evaporator.

  • Separate the cis isomer from the remaining trans isomer. This can be achieved by fractional crystallization or vacuum distillation, exploiting the differences in their physical properties.[3]

G cluster_prep Isomer Preparation prep1 Dissolve trans-cinnamic acid in methanol (in quartz flask) prep2 Irradiate with 254 nm UV light with stirring prep1->prep2 prep3 Monitor conversion (TLC or NMR) prep2->prep3 prep4 Remove solvent (Rotary Evaporator) prep3->prep4 prep5 Separate isomers (Crystallization/Distillation) prep4->prep5 prep6 Obtain pure cis- and trans-cinnamic acid prep5->prep6 G cluster_uv UV-Vis Analysis uv1 Prepare dilute solutions of cis and trans isomers uv2 Record baseline spectrum of the solvent uv1->uv2 uv3 Record UV-Vis spectrum of trans-cinnamic acid uv1->uv3 uv4 Record UV-Vis spectrum of cis-cinnamic acid uv1->uv4 uv5 Determine λmax for each isomer uv3->uv5 uv4->uv5

Caption: Experimental workflow for the UV-Vis spectroscopic analysis of cinnamic acid isomers.

Infrared (IR) Spectroscopy: Probing Vibrational Differences

IR spectroscopy provides information about the vibrational modes of functional groups within a molecule. The differing geometries of the cis and trans isomers of cinnamic acid lead to distinct IR spectra, particularly in the fingerprint region and for vibrations associated with the C=C double bond and the carboxylic acid group.

The out-of-plane C-H bending vibration of the alkene protons is a key diagnostic feature. For trans isomers of disubstituted alkenes, this vibration typically appears as a strong band around 960-990 cm⁻¹. In contrast, the corresponding vibration for cis isomers is found at a lower frequency, around 675-730 cm⁻¹, and is often broader.

Furthermore, differences in crystal packing and intermolecular hydrogen bonding between the carboxylic acid groups can lead to variations in the position and shape of the O-H and C=O stretching bands. [5]

Functional Group trans-Cinnamic Acid (cm⁻¹) cis-Cinnamic Acid (cm⁻¹) Vibrational Mode
C=O Stretch ~1680-1700 ~1696 Stretching of the carbonyl group in the carboxylic acid.
C=C Stretch (alkene) ~1625-1640 ~1626 Stretching of the carbon-carbon double bond.

| C-H Bend (alkene) | ~980 (strong) | ~700-750 (variable) | Out-of-plane bending of the vinylic hydrogens. |

Experimental Protocol: IR Spectroscopy (Thin Solid Film)

Instrumentation:

  • FTIR spectrometer

  • Salt plates (e.g., NaCl or KBr)

  • Volatile solvent (e.g., methylene chloride or acetone) [6] Procedure:

  • Dissolve a small amount (a few milligrams) of trans-cinnamic acid in a few drops of a volatile solvent. [6]2. Drop the solution onto a clean, dry salt plate and allow the solvent to evaporate, leaving a thin solid film of the sample on the plate. [6]3. Place the salt plate in the sample holder of the FTIR spectrometer.

  • Acquire the IR spectrum.

  • Clean the salt plate thoroughly with the solvent.

  • Repeat steps 1-5 for cis-cinnamic acid.

  • Compare the spectra, paying close attention to the C=O and C=C stretching regions and the out-of-plane C-H bending region.

G cluster_ir IR Analysis (Thin Film) ir1 Dissolve sample in volatile solvent ir2 Apply solution to salt plate and evaporate ir1->ir2 ir3 Place plate in FTIR spectrometer ir2->ir3 ir4 Acquire IR spectrum ir3->ir4 ir5 Repeat for other isomer ir4->ir5

Caption: Experimental workflow for the IR spectroscopic analysis of solid cinnamic acid isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Proof

¹H NMR spectroscopy is arguably the most definitive method for distinguishing between cis and trans isomers of alkenes. The key parameter is the coupling constant (J) between the two vinylic protons (the protons on the C=C double bond).

The magnitude of the vicinal coupling constant (³J) is dependent on the dihedral angle between the coupled protons, as described by the Karplus relationship.

  • In trans-cinnamic acid, the vinylic protons are anti-periplanar (180° dihedral angle), which results in a large coupling constant, typically in the range of 15-18 Hz. [7]* In cis-cinnamic acid, the vinylic protons are syn-periplanar (0° dihedral angle), leading to a smaller coupling constant, typically in the range of 11-13 Hz. [8] Additionally, the chemical shifts of the vinylic protons can differ due to the anisotropic effect of the nearby phenyl and carboxyl groups.

Parametertrans-Cinnamic Acidcis-Cinnamic AcidRationale
Vinylic Proton δ (ppm)Hα: ~6.46, Hβ: ~7.81Hα: ~5.99, Hβ: ~7.08Differences in the electronic environment and anisotropic effects from the phenyl and carboxyl groups. [8]
Vinylic Coupling Constant (³JHα,Hβ)~16 Hz~12-13 HzThe dihedral angle between the vinylic protons is ~180° in the trans isomer and ~0° in the cis isomer, leading to different coupling constants. [7][8]
Experimental Protocol: ¹H NMR Spectroscopy

Instrumentation:

  • NMR spectrometer

  • NMR tubes

  • Deuterated solvent (e.g., CDCl₃ or DMSO-d₆) [9]* Internal standard (e.g., tetramethylsilane, TMS)

Procedure:

  • Dissolve 5-25 mg of trans-cinnamic acid in approximately 0.6-0.7 mL of a deuterated solvent in a small vial. [9]2. Add a small amount of an internal standard (TMS) to the solution.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube to remove any particulate matter. 4. Cap the NMR tube and carefully wipe it clean before inserting it into the NMR spectrometer.

  • Acquire the ¹H NMR spectrum.

  • Process the spectrum (phasing, baseline correction, and referencing the TMS peak to 0.00 ppm).

  • Integrate the peaks and determine the coupling constants for the vinylic protons.

  • Repeat the entire procedure for cis-cinnamic acid.

G cluster_nmr NMR Analysis nmr1 Dissolve 5-25 mg of sample in deuterated solvent with TMS nmr2 Filter solution into NMR tube nmr1->nmr2 nmr3 Insert tube into NMR spectrometer nmr2->nmr3 nmr4 Acquire ¹H NMR spectrum nmr3->nmr4 nmr5 Process spectrum and analyze chemical shifts and coupling constants nmr4->nmr5 nmr6 Repeat for other isomer nmr5->nmr6

Caption: Experimental workflow for the ¹H NMR spectroscopic analysis of cinnamic acid isomers.

Conclusion

The spectroscopic differentiation of cis- and trans-cinnamic acid is a straightforward process when the correct techniques are applied and the underlying principles are understood. UV-Vis spectroscopy offers a quick assessment based on the planarity and conjugation of the isomers. IR spectroscopy provides a clear distinction through the out-of-plane C-H bending vibrations of the alkene protons. However, ¹H NMR spectroscopy stands as the most unambiguous method, with the magnitude of the vinylic proton coupling constant providing definitive proof of the stereochemistry. By employing these techniques in concert, researchers can confidently identify and characterize the geometric isomers of cinnamic acid, ensuring the integrity of their scientific investigations and the quality of their synthesized products.

References

  • ResearchGate. (n.d.). UV/Vis spectrum of cis-cinnamic acid, trans-cinnamic acid, reaction... [Dataset].
  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • Danylec, B., & Iskander, M. N. (n.d.). 1H NMR Measurement of the Trans-Cis Photoisomerization of Cinnamic Acid Derivatives.
  • Filo. (2025, May 19). (b) Explain how cis-cinnamic acid and trans-cinnamic acid can be distingu... Retrieved from [Link]

  • ResearchGate. (n.d.). 1H NMR Measurement of the Trans Cis Photoisomerization of Cinnamic Acid Derivatives. Retrieved from [Link]

  • Hanai, K., et al. (2001). A comparative vibrational and NMR study of cis-cinnamic acid polymorphs and trans-cinnamic acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 57(3), 513-9.
  • Doc Brown's Chemistry. (n.d.). IR, 1H NMR and 13C NMR spectra of cinnamic acid. Retrieved from [Link]

  • University of Calgary. (n.d.). How to Prepare Samples for NMR. Retrieved from [Link]

  • American Chemical Society. (2014, April 22). trans-Cinnamic acid. Retrieved from [Link]

  • Scalable preparation and property investigation of a cis-cyclobutane-1,2- dicarboxylic acid from β-trans-cinnamic acid. (n.d.).
  • ResearchGate. (n.d.). Spectroscopic analysis of cinnamic acid using quantum chemical calculations. Retrieved from [Link]

  • AWS. (n.d.).
  • Canadian Science Publishing. (n.d.). Photochemical and thermal isomerizations of cis- and trans-cinnamic acids, and their photostationary state. Retrieved from [Link]

  • Suzuki, T., Kuruma, Y., & Seto, Y. (2022). Investigation of trans-to-cis isomerization of cinnamic acid in Arabidopsis using stable-isotope-labeled cinnamic acid. Bioscience, Biotechnology, and Biochemistry, 86(9), 1226-1233.
  • Spectroscopy. (2019, November 18). What is Effect of Stereochemistry on UV Absorption Spectra. YouTube. Retrieved from [Link]

  • Rao, Y. S. (1976). trans- to cis-Isomerisation of Cinnamic Acids and Related Carbonyl Compounds. J.C.S. Chem. Comm.
  • Organic Chemistry at CU Boulder. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]

  • Mbedzi, D. T., et al. (2022). Ultraviolet (UV) light-induced geometrical isomerization of cinnamic acid containing molecules: A plausible, non-enzymatic approach to modify metabolite composition of plant extracts. South African Journal of Botany, 150, 845-850.
  • NIST. (n.d.). Cinnamic acid, sodium salt. WebBook. Retrieved from [Link]

  • SciELO México. (n.d.). DFT Study of the Molecular Structure, Conformational Preference, Spectroscopic and Vibrational Analysis of Cinnamic Acid and Cinnamaldehyde. Retrieved from [Link]

  • PubMed. (n.d.). Spectroscopic analysis of cinnamic acid using quantum chemical calculations. Retrieved from [Link]

  • Oxford Academic. (n.d.). Investigation of trans-to-cis isomerization of cinnamic acid in Arabidopsis using stable-isotope-labeled cinnamic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). UV spectrum of cinnamic acid. Retrieved from [Link]

  • NIH. (2021, October 15). Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts. Retrieved from [Link]

  • SpectraBase. (n.d.). Trans-Cinnamic Acid - Optional[UV-VIS] - Spectrum. Retrieved from [Link]

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A Senior Application Scientist's Guide to Catalyst Performance in 4-Formylcinnamic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Formylcinnamic acid is a valuable bifunctional molecule, serving as a crucial building block in the synthesis of pharmaceuticals, polymers, and fine chemicals. Its structure, featuring both a carboxylic acid and an aldehyde group on a cinnamic acid backbone, allows for diverse subsequent chemical modifications. The efficient synthesis of this compound is therefore of significant interest to the research and drug development community.

The most prevalent and atom-economical method for synthesizing this compound and its derivatives is the Palladium-catalyzed Heck-Mizoroki reaction.[1][2] This reaction creates a carbon-carbon bond by coupling an aryl halide (4-bromobenzaldehyde) with an alkene (acrylic acid or its esters). The success of this synthesis, particularly in terms of yield, selectivity, and process efficiency, is critically dependent on the choice of the palladium catalyst system.

This guide provides an in-depth comparison of the performance of various catalytic systems for the synthesis of this compound. We will delve into the mechanistic underpinnings of the reaction, compare homogeneous and heterogeneous catalysts with supporting experimental data, provide a detailed experimental protocol for a high-performing system, and discuss the implications for green and sustainable chemistry.

The Heck-Mizoroki Reaction: A Mechanistic Overview

The Heck reaction is a cornerstone of modern organic synthesis.[1] The catalytic cycle, which facilitates the coupling of 4-bromobenzaldehyde with acrylic acid, is generally understood to proceed through four key steps, beginning with an active Pd(0) species. The efficiency of each step is heavily influenced by the catalyst's coordination environment, which is dictated by the choice of ligands, solvents, and bases.

  • Oxidative Addition: The cycle initiates with the insertion of the active Pd(0) catalyst into the carbon-bromine bond of 4-bromobenzaldehyde, forming a Pd(II) complex.[3][4]

  • Olefin Coordination & Migratory Insertion: The alkene (acrylic acid) then coordinates to the Pd(II) center. This is followed by a migratory insertion step, where the aryl group transfers from the palladium to one of the alkene's carbons, forming a new carbon-carbon bond and a σ-alkyl-palladium intermediate.[5]

  • β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated and transferred back to the palladium center, creating a palladium-hydride species and releasing the final product, this compound. This step dictates the trans stereochemistry typically observed in the product.[4]

  • Reductive Elimination & Catalyst Regeneration: The palladium-hydride species, in the presence of a base (e.g., K₂CO₃, Et₃N), undergoes reductive elimination to form H-Base⁺ and Br⁻, regenerating the active Pd(0) catalyst, which can then enter a new cycle.[3]

Heck_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Inputs cluster_products Outputs pd0 Pd(0)L₂ pd_aryl L₂Pd(II)(Ar)(Br) pd0->pd_aryl Oxidative Addition pd_olefin [L₂Pd(II)(Ar)(Olefin)]⁺Br⁻ pd_aryl->pd_olefin Olefin Coordination pd_alkyl L₂Pd(II)(Alkyl)(Br) pd_olefin->pd_alkyl Migratory Insertion pd_hydride [L₂Pd(II)(H)(Br)] pd_alkyl->pd_hydride β-Hydride Elimination product This compound pd_alkyl->product pd_hydride->pd0 Reductive Elimination salt H-Base⁺Br⁻ pd_hydride->salt aryl_halide 4-Bromobenzaldehyde (Ar-Br) aryl_halide->pd_aryl olefin Acrylic Acid (Olefin) olefin->pd_olefin base Base base->pd0 caption Fig. 1: Catalytic Cycle of the Heck-Mizoroki Reaction.

Fig. 1: Catalytic Cycle of the Heck-Mizoroki Reaction.

Catalyst Performance Comparison

The choice of catalyst—whether homogeneous or heterogeneous—and the associated ligands are paramount in dictating the reaction's efficiency. The ideal catalyst offers high turnover numbers (TON) and turnover frequencies (TOF), excellent stability, and selectivity for the desired product.

Homogeneous Palladium Catalysts

Homogeneous catalysts, being soluble in the reaction medium, generally offer high activity and selectivity due to the well-defined nature of their active sites.

Palladium Precursors and the Rise of N-Heterocyclic Carbene (NHC) Ligands: Simple palladium salts like Palladium(II) acetate (Pd(OAc)₂) are common catalyst precursors that are reduced in situ to the active Pd(0) species.[3] However, the performance of these precursors is dramatically enhanced by the addition of stabilizing ligands.

While phosphine ligands have been traditionally used, N-Heterocyclic Carbenes (NHCs) have emerged as a superior class of ligands for many cross-coupling reactions, including the Heck reaction.[6] NHCs are strong σ-donors, which form highly stable bonds with the palladium center.[7] This stability often translates to higher catalyst longevity and the ability to catalyze reactions with less reactive aryl chlorides, although for the more reactive 4-bromobenzaldehyde, their high activity is the key feature.[6] Modern NHC-Pd complexes are often air- and moisture-stable, simplifying reaction setup.[8]

Phosphine-Free Systems: There is a growing trend towards developing phosphine-free catalytic systems.[9][10][11] This is driven by the cost, toxicity, and air-sensitivity of many phosphine ligands. Bases like 1,4-diazabicyclo[2.2.2]octane (DABCO) can sometimes act as both a base and a stabilizing N-donor ligand, enabling efficient phosphine-free reactions.[12]

Heterogeneous Palladium Catalysts

Heterogeneous catalysts, where the active palladium species is immobilized on a solid support, offer significant practical advantages, most notably the ease of separation from the reaction mixture and the potential for catalyst recycling.[13][14]

Palladium on carbon (Pd/C) is a classic example, though more advanced supports like mesoporous silica (e.g., SBA-15) and even biomass-derived nanomaterials like chitin are being explored to enhance catalyst dispersion and activity.[14][15][16] A major challenge for heterogeneous catalysts is the potential leaching of palladium nanoparticles into the solution, which can complicate product purification and diminish reusability.[17] Designing robust supports that strongly anchor the palladium is an active area of research.

Comparative Experimental Data

The following table summarizes performance data for various catalytic systems in the Heck reaction of 4-bromobenzaldehyde with an acrylate, leading to a 4-formylcinnamate derivative. This data has been compiled from multiple sources to provide a comparative overview.

Catalyst / PrecursorLigand / SupportBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(OAc)₂Tetrahydropyrimidinium Salt (NHC precursor)K₂CO₃H₂O/Toluene100196[1]
PdBr₂1,3-dibenzylbenzimidazolium (NHC precursor)KOHDMF110488 (methyl ester)[8]
Pd-NHC-Py Complex(NHC-Pyridine)KOHWater100295[18]
Pd(OAc)₂None (Phosphine-free)DABCOPEG1001285[12]
Pd/C(Heterogeneous)Et₃NDMF14024~80-90 (general)[13][16]
Pd-SBA-15Mesoporous Silica (Heterogeneous)Et₃NToluene1102>95 (n-butyl ester)[15]

Note: Yields are for the corresponding this compound or its ester. Reaction conditions are optimized for the specific catalyst system shown and may not be directly interchangeable.

Analysis of Performance: The data clearly indicates that modern homogeneous catalysts, particularly those employing N-Heterocyclic Carbene (NHC) ligands, are exceptionally efficient, providing yields upwards of 95% in relatively short reaction times and often under more environmentally benign conditions (e.g., in water).[1][18] The Pd-NHC-Py complex demonstrates excellent activity in water, highlighting a green chemistry approach.[18] Advanced heterogeneous catalysts, such as Pd supported on mesoporous silica, can rival the activity of homogeneous systems while offering the crucial advantage of recyclability.[15] Phosphine-free systems provide a viable, cost-effective alternative, albeit sometimes requiring longer reaction times.[12]

Recommended Experimental Protocol

Based on the high efficiency reported in the literature, the following protocol details the synthesis of a 4-formylcinnamate ester using an in situ generated NHC-palladium complex. This approach balances high performance with operational simplicity.

Objective: To synthesize Ethyl (E)-3-(4-formylphenyl)acrylate via an NHC-Palladium catalyzed Heck reaction.

Materials:

  • Palladium(II) Acetate (Pd(OAc)₂)

  • 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl - an NHC precursor)

  • 4-Bromobenzaldehyde

  • Ethyl acrylate

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

  • Catalyst Preparation (in situ): To a dry, oven-baked Schlenk flask under an inert atmosphere (e.g., Nitrogen or Argon), add Pd(OAc)₂ (0.01 mmol, 2.2 mg), IPr·HCl (0.012 mmol, 5.1 mg), and anhydrous K₂CO₃ (3.0 mmol, 414 mg).

    • Rationale: The base (K₂CO₃) deprotonates the imidazolium salt (IPr·HCl) to generate the free N-heterocyclic carbene in situ. The carbene then coordinates to the Pd(OAc)₂, forming the active catalytic complex. Using a slight excess of the ligand precursor ensures full coordination to the palladium center.

  • Addition of Reactants: To the flask, add anhydrous DMF (5 mL), followed by 4-bromobenzaldehyde (1.0 mmol, 185 mg) and ethyl acrylate (1.5 mmol, 163 µL).

    • Rationale: DMF is an excellent polar aprotic solvent for Heck reactions, effectively dissolving the reactants and salts. A slight excess of the acrylate is used to ensure complete consumption of the more expensive aryl bromide.

  • Reaction: Seal the flask and heat the reaction mixture to 120 °C in a pre-heated oil bath with vigorous stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Rationale: Elevated temperatures are typically required to ensure a reasonable reaction rate for the Heck coupling, particularly for the activation of aryl bromides.[1]

  • Workup: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

    • Rationale: The addition of water precipitates the organic product and dissolves the inorganic salts. Ethyl acetate is a suitable solvent for extracting the product from the aqueous phase.

  • Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure Ethyl (E)-3-(4-formylphenyl)acrylate.

    • Rationale: Washing with brine removes residual water from the organic phase. Column chromatography is a standard method for purifying organic compounds to remove any unreacted starting materials or side products.

Green Chemistry and Sustainability Perspectives

The principles of green chemistry are increasingly influencing the design of synthetic routes.[19] In the context of this compound synthesis, several strategies align with these principles:

  • Aqueous Media: Using water as a solvent, as demonstrated with some Pd-NHC systems, is a significant step towards a more sustainable process.[8][18]

  • Catalyst Reusability: The development of robust heterogeneous catalysts that can be easily recovered and reused for multiple cycles reduces waste and cost.[14][20]

  • Phosphine-Free Catalysis: Avoiding toxic and expensive phosphine ligands enhances the safety and economic viability of the synthesis.[10][11]

Conclusion

The palladium-catalyzed Heck-Mizoroki reaction is a powerful and versatile method for the synthesis of this compound. While traditional catalyst systems remain effective, modern advancements have led to highly efficient protocols with superior performance. Homogeneous palladium catalysts ligated with N-Heterocyclic Carbenes currently offer the highest activities, often achieving near-quantitative yields in short reaction times. Concurrently, the development of advanced heterogeneous catalysts on supports like mesoporous silica presents a compelling alternative, combining high reactivity with the critical advantage of catalyst recyclability. For researchers and drug development professionals, the choice of catalyst will depend on the specific requirements of scale, cost, and sustainability, with highly active NHC-Pd systems representing the state-of-the-art for performance and efficiency.

References

Sources

A Comparative Guide to the Synthesis of Functionalized Cinnamic Acids for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Functionalized cinnamic acids are a critical class of organic compounds, serving as versatile building blocks in the synthesis of pharmaceuticals, agrochemicals, fragrances, and advanced materials.[1][2][3] Their utility stems from the presence of multiple reactive sites: the carboxylic acid, the α,β-unsaturated system, and the aromatic ring, which can be tailored with various functional groups to modulate their biological and chemical properties.[4][5][6] The strategic synthesis of these molecules is therefore of paramount importance. This guide provides an in-depth comparative analysis of the most pertinent synthetic routes to functionalized cinnamic acids, offering field-proven insights into the causality behind experimental choices and providing the necessary data for informed methodological selection.

Classical Condensation Routes: The Foundation of Cinnamic Acid Synthesis

The traditional methods for synthesizing cinnamic acids rely on condensation reactions, which are valued for their use of readily available starting materials and straightforward procedures.

The Perkin Reaction

The Perkin reaction, discovered by William Henry Perkin in 1868, is a cornerstone method for the synthesis of α,β-unsaturated aromatic acids.[7][8] It involves the condensation of an aromatic aldehyde with an aliphatic acid anhydride in the presence of the alkali salt of the corresponding carboxylic acid, which acts as a base catalyst.[8][9][10]

Mechanism and Rationale: The reaction is initiated by the deprotonation of the acid anhydride by the base to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. A subsequent series of steps including dehydration leads to the formation of the cinnamic acid derivative.[11] The choice of the alkali salt of the acid as a base is crucial as it prevents side reactions that might occur with stronger bases.[10]

Mechanism of the Perkin Reaction

Perkin_Reaction cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_products Products Aryl_CHO Aromatic Aldehyde (Ar-CHO) Alkoxide Alkoxide Intermediate Aryl_CHO->Alkoxide Nucleophilic Attack (Enolate) Acid_Anhydride Acid Anhydride ((RCH2CO)2O) Enolate Enolate Intermediate Acid_Anhydride->Enolate Deprotonation (Base) Base Base (RCH2COONa) Enolate->Alkoxide Cinnamic_Acid α,β-Unsaturated Acid Alkoxide->Cinnamic_Acid Dehydration & Hydrolysis Carboxylic_Acid Carboxylic Acid Alkoxide->Carboxylic_Acid Hydrolysis

Caption: A simplified workflow of the Perkin reaction.

The Knoevenagel Condensation

The Knoevenagel condensation is another powerful tool for the formation of carbon-carbon double bonds. In the context of cinnamic acid synthesis, it typically involves the reaction of an aromatic aldehyde with an active methylene compound, such as malonic acid, in the presence of a weak base like pyridine or piperidine.[12][13]

Mechanism and Rationale: The base catalyzes the condensation by deprotonating the active methylene compound to form a carbanion. This carbanion then adds to the carbonyl group of the aldehyde. The resulting intermediate undergoes dehydration and, in the case of malonic acid, subsequent decarboxylation to yield the cinnamic acid.[12] The use of a weak base is critical to avoid self-condensation of the aldehyde. The Doebner modification of the Knoevenagel reaction specifically refers to the use of malonic acid in pyridine.[13]

Knoevenagel Condensation for Cinnamic Acid Synthesis

Knoevenagel_Condensation cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_products Product Aryl_CHO Aromatic Aldehyde (Ar-CHO) Aldol_Adduct Aldol Adduct Aryl_CHO->Aldol_Adduct Nucleophilic Attack (Carbanion) Malonic_Acid Malonic Acid Carbanion Carbanion Intermediate Malonic_Acid->Carbanion Deprotonation (Base) Base Weak Base (e.g., Pyridine) Carbanion->Aldol_Adduct Unsaturated_Diacid Unsaturated Diacid Aldol_Adduct->Unsaturated_Diacid Dehydration Cinnamic_Acid Cinnamic Acid Unsaturated_Diacid->Cinnamic_Acid Decarboxylation

Caption: The reaction pathway of the Knoevenagel condensation.

The Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde or ketone having an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen.[14][15] For the synthesis of cinnamic acid derivatives, this typically involves the reaction of a substituted benzaldehyde with an ester, such as ethyl acetate, in the presence of a strong base like sodium ethoxide.[16]

Mechanism and Rationale: The strong base deprotonates the α-carbon of the ester to generate an enolate. This enolate then adds to the aldehyde to form a β-hydroxy ester, which is subsequently dehydrated to yield an α,β-unsaturated ester (a cinnamate). Hydrolysis of the ester then affords the desired cinnamic acid. A significant challenge with this method is the potential for side reactions, such as the Cannizzaro reaction of the aldehyde, especially when using strong bases.[17]

Modern Synthetic Routes: Precision and Versatility

While classical methods are robust, modern synthetic chemistry offers a range of techniques that provide greater control over stereochemistry and functional group tolerance.

The Wittig Reaction

The Wittig reaction is a highly reliable method for forming alkenes from aldehydes and ketones.[18] It involves the reaction of a phosphorus ylide with a carbonyl compound. For cinnamic acid synthesis, a stabilized ylide, such as (carbethoxymethylene)triphenylphosphorane, is reacted with an aromatic aldehyde.[19]

Mechanism and Rationale: The reaction proceeds through a betaine or an oxaphosphetane intermediate, which then collapses to form the alkene and triphenylphosphine oxide.[18] The formation of the highly stable P=O bond in triphenylphosphine oxide is the driving force for the reaction. A key advantage of the Wittig reaction is its high stereoselectivity; stabilized ylides generally lead to the formation of the (E)-isomer of the cinnamic acid derivative.[19] One-pot Wittig olefination-hydrolysis procedures have been developed to directly yield cinnamic acids.[20][21]

General Workflow for Wittig Synthesis of Cinnamic Esters

Wittig_Reaction cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_products Products Phosphonium_Salt Phosphonium Salt Ylide Phosphorus Ylide Phosphonium_Salt->Ylide Deprotonation (Base) Base Base Base->Ylide Aryl_CHO Aromatic Aldehyde Oxaphosphetane Oxaphosphetane Aryl_CHO->Oxaphosphetane Ylide->Oxaphosphetane Reaction with Aryl-CHO Cinnamate_Ester Cinnamate Ester Oxaphosphetane->Cinnamate_Ester Elimination Triphenylphosphine_Oxide Triphenylphosphine Oxide Oxaphosphetane->Triphenylphosphine_Oxide

Caption: The Wittig reaction pathway for cinnamate ester synthesis.

Palladium-Catalyzed Cross-Coupling Reactions: The Heck Reaction

The Mizoroki-Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[22] For the synthesis of cinnamic acid derivatives, this involves the coupling of an aryl halide with an acrylate ester, followed by hydrolysis.[22][23]

Mechanism and Rationale: The catalytic cycle of the Heck reaction involves the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene into the Pd-aryl bond, and finally, β-hydride elimination to form the product and regenerate the catalyst.[22] The Heck reaction offers excellent functional group tolerance and is highly regioselective. Both homogeneous and heterogeneous palladium catalysts have been successfully employed.[23]

Comparative Analysis of Synthesis Routes

The choice of synthetic route depends on several factors, including the desired substitution pattern, scale of the reaction, cost of reagents, and required stereochemistry.

Synthesis Route Starting Materials Typical Conditions Yields Advantages Disadvantages
Perkin Reaction Aromatic aldehyde, acid anhydride, alkali salt of the acidHigh temperatures (160-180°C), long reaction times (4-10 hours)[12][24]Moderate to good (e.g., 64.8% for cinnamic acid)[12]Uses inexpensive and readily available starting materials.[10]Harsh reaction conditions, potential for side products, limited to aromatic aldehydes.[24]
Knoevenagel Condensation Aromatic aldehyde, malonic acid, weak base (e.g., pyridine, piperidine)Reflux in a basic solventGood to excellent (e.g., 75-85% for cinnamic acid)[12]Milder conditions than the Perkin reaction, generally good yields, can be performed under "green" conditions.[12]Requires an active methylene compound, decarboxylation step necessary with malonic acid.
Claisen-Schmidt Condensation Aromatic aldehyde, ester, strong baseVaries, can be performed at room temperature or with heatingHigh yields reported for derivatives (e.g., 68% for methyl (E)-4-methoxycinnamate)[15][16]Can be efficient for the synthesis of cinnamate esters.[15]Requires a strong base, potential for side reactions like the Cannizzaro reaction.[17]
Wittig Reaction Aromatic aldehyde, phosphorus ylideGenerally mild conditions, often at room temperatureGood to excellent (e.g., 71-97% for various esters)[19]High stereoselectivity for the (E)-isomer with stabilized ylides, excellent functional group tolerance.[19]Stoichiometric amounts of triphenylphosphine oxide are produced as a byproduct, which can complicate purification.
Heck Reaction Aryl halide, acrylate, palladium catalyst, baseVaries with catalyst system, often requires elevated temperaturesGood to excellentExcellent functional group tolerance, high regioselectivity, applicable to a wide range of substituted aryl halides.[22]Cost of the palladium catalyst, potential for catalyst leaching into the product.[25]

Experimental Protocols

Synthesis of trans-Cinnamic Acid via Perkin Reaction (Conventional Method)
  • Materials: Benzaldehyde (10.5 g, 10 mL), acetic anhydride (15 g, 14 mL), and finely powdered anhydrous sodium acetate (6 g).[12]

  • Procedure:

    • Combine the benzaldehyde, acetic anhydride, and sodium acetate in a dry 250 mL round-bottom flask.

    • Mix the contents thoroughly.

    • Heat the reaction mixture in an oil bath at 160°C for 1 hour.

    • Increase the temperature to 170-180°C and continue heating for an additional 3 hours.[12]

    • Allow the mixture to cool and then add water to quench the reaction.

    • The crude cinnamic acid can be purified by recrystallization from a suitable solvent like ethanol.

Synthesis of Cinnamic Acid via Knoevenagel Condensation (Green Synthesis Approach)
  • Materials: Benzaldehyde, malonic acid, and a weak base catalyst (e.g., pyridine with a catalytic amount of piperidine).

  • Procedure:

    • In a round-bottom flask, dissolve benzaldehyde and malonic acid in a minimal amount of pyridine.

    • Add a few drops of piperidine to initiate the reaction.

    • Heat the mixture under reflux until the evolution of carbon dioxide ceases.

    • Cool the reaction mixture and pour it into an excess of water.

    • Acidify with dilute hydrochloric acid to precipitate the cinnamic acid.

    • Collect the solid product by filtration and recrystallize from hot water or ethanol.[12]

Conclusion

The synthesis of functionalized cinnamic acids can be achieved through a variety of methods, each with its own set of advantages and limitations. Classical condensation reactions like the Perkin and Knoevenagel methods remain valuable for their simplicity and use of inexpensive reagents. Modern methods, particularly the Wittig and Heck reactions, offer superior control over stereochemistry and broader functional group compatibility, making them indispensable for the synthesis of complex and highly functionalized derivatives. The selection of the optimal synthetic route requires a careful consideration of the target molecule's structure, the desired scale of the reaction, and the economic and environmental constraints of the project.

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  • Various Authors. (2020). Recent Advances of Cinnamic Acids in Organic Synthesis. ResearchGate. Retrieved January 3, 2026, from [Link]

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  • Chiriac, C. I., Tanasa, F., & Onciu, M. (2005). Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide. Molecules, 10(2), 481–487. Retrieved January 3, 2026, from [Link]

  • Yadav, P., & Singh, R. (2023). Green Synthesis Approach of Cinnamic Acid by Knoevenagel Condensation and It's Antibacterial Activity. Bulletin of Environment, Pharmacology and Life Sciences, 12(2), 143-147. Retrieved January 3, 2026, from [Link]

  • Wall, V. M., Eisenstadt, A., Ager, D. J., & Laneman, S. A. (1999). The Heck Reaction and Cinnamic Acid Synthesis by Heterogeneous Catalysis. Platinum Metals Review, 43(4), 138-145. Retrieved January 3, 2026, from [Link]

  • Seki, M. (2006). An Improved Synthesis of ( E )-Cinnamic Acid Derivatives via the Claisen–Schmidt Condensation. Synthetic Communications, 33(3), 427-434. Retrieved January 3, 2026, from [Link]

  • Thiemann, T. (2018). Substituted cinnamic acids via one pot Wittig olefination-hydrolysis reaction. ResearchGate. Retrieved January 3, 2026, from [Link]

  • BYJU'S. (n.d.). Perkin Reaction Mechanism. Retrieved January 3, 2026, from [Link]

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  • Thiemann, T. (2017). One pot reactions of benzaldehydes to cinnamic acids and arylpropiolic acids in aqueous medium. Molbank, 2017(3), M942. Retrieved January 3, 2026, from [Link]

  • Kumar, R., & Singh, P. (2017). A Concise Introduction of Perkin Reaction. Organic Chemistry: An Indian Journal, 13(1), 112. Retrieved January 3, 2026, from [Link]

  • Reddy, G. S., & Rao, K. R. (2007). Tetrabutylammoniumbromide mediated Knoevenagel condensation in water: synthesis of cinnamic acids. ARKIVOC, 2007(i), 94-98. Retrieved January 3, 2026, from [Link]

  • Seki, M. (2003). An Improved Synthesis of (E)Cinnamic Acid Derivatives via the Claisen–Schmidt Condensation. ResearchGate. Retrieved January 3, 2026, from [Link]

  • Nagalakshmi, K., et al. (2017). A Simple and Straightforward Synthesis of Cinnamic acids and Ylidene Malononitriles via Knoevenagel Condensation Employing DABCO as Catalyst. Asian Journal of Chemistry, 29(7), 1561-1564. Retrieved January 3, 2026, from [Link]

  • Al-Majid, A. M., et al. (2024). A Review of Cinnamic Acid's Skeleton Modification: Features for Antibacterial-Agent-Guided Derivatives. Molecules, 29(17), 3929. Retrieved January 3, 2026, from [Link]

  • Silvers, A. L., & Livinghouse, T. (2009). Wittig Reaction Using a Stabilized Phosphorus Ylid: An Efficient and Stereoselective Synthesis of Ethyl trans-Cinnamate. Journal of Chemical Education, 86(9), 1073. Retrieved January 3, 2026, from [Link]

  • Rio de Janeiro. (n.d.). Cinnamic Acid Knoevenagel Condensation Mechanism. Retrieved January 3, 2026, from [Link]

  • Cram. (n.d.). Wittig Reaction Of Trans-Cinnamaldehyde Lab Report. Retrieved January 3, 2026, from [Link]

  • Wall, V. M., et al. (1999). The Heck Reaction and Cinnamic Acid Synthesis by Heterogeneous Catalysis: Palladium on Carbon Catalyst Gives Improved Production. ResearchGate. Retrieved January 3, 2026, from [Link]

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  • Julianus, J., & Parbuntari, I. (2020). SYNTHESIS OF CINNAMIC ACID BASED ON PERKIN REACTION USING SONOCHEMICAL METHOD AND ITS POTENTIAL AS PHOTOPROTECTIVE AGENT. Jurnal Pharmascience, 7(1), 38-44. Retrieved January 3, 2026, from [Link]

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Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 4-Formylcinnamic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, the journey of discovery does not conclude with the final data point. Instead, it extends to the responsible management of all materials involved, ensuring a safe and compliant laboratory environment. This guide provides an in-depth, procedural framework for the proper disposal of 4-Formylcinnamic acid, moving beyond mere compliance to foster a culture of safety and scientific integrity. Our focus is to empower you, our valued colleague, with the knowledge to handle this final experimental step with the same precision and care as your research itself.

The Foundational Principle: Hazard-Informed Disposal

The cornerstone of any chemical disposal procedure is a thorough understanding of the substance's inherent hazards. The Safety Data Sheet (SDS) for this compound is the primary authoritative source for this information. It classifies the compound as causing skin irritation (Category 2) and serious eye irritation (Category 2)[1]. It may also be harmful if inhaled or swallowed[1]. This knowledge dictates every subsequent step we take, from the personal protective equipment we wear to the final packaging of the waste.

The U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) have established comprehensive regulations for hazardous waste management, underscoring the "cradle to grave" responsibility of the generator—meaning, the laboratory that created the waste[2]. This guide is designed to ensure your laboratory adheres to these critical federal mandates.

Immediate In-Lab Waste Handling: A Step-by-Step Protocol

The proper disposal of this compound begins the moment it is deemed waste. Adherence to a systematic in-lab procedure is paramount to prevent accidental exposure and ensure the waste is correctly prepared for collection by a licensed disposal facility.

1. Personal Protective Equipment (PPE): Your First Line of Defense

Before handling any waste containing this compound, it is imperative to be outfitted with the appropriate PPE. Based on the identified hazards, the following are mandatory:

Protective EquipmentSpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shield in combination with goggles.To prevent contact with the eyes, as this compound is a serious eye irritant[1].
Hand Protection Nitrile gloves.To prevent skin contact and irritation[1].
Body Protection A standard laboratory coat.To protect skin and clothing from accidental splashes or spills.

2. Waste Segregation: Preventing Unwanted Reactions

Proper segregation of chemical waste is a critical safety measure to prevent dangerous reactions.

  • Solid Waste:

    • Carefully transfer any solid this compound waste, including contaminated items like weigh boats or filter paper, into a designated, clearly labeled hazardous waste container.

    • This container should be made of a material compatible with the chemical and have a secure, tight-fitting lid.

  • Liquid Waste (Solutions):

    • If this compound is in a solvent, do not mix it with other waste streams unless you have confirmed their compatibility.

    • Aromatic aldehydes and carboxylic acids should generally be segregated from bases, oxidizing agents, and reducing agents.

    • Collect the liquid waste in a designated, leak-proof container with a screw cap. Ensure the container is made of a material compatible with the solvent used.

Disposal Workflow: A Visual Guide

The following diagram illustrates the decision-making process and procedural flow for the disposal of this compound in a laboratory setting.

DisposalWorkflow This compound Disposal Workflow cluster_prep In-Lab Preparation cluster_storage Temporary Storage & Documentation cluster_disposal Final Disposal A Identify 4-Formylcinnamic Acid as Waste B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B Initiate Procedure C Segregate Waste: Solid vs. Liquid B->C D Place in Labeled 'Hazardous Solid Waste' Container C->D Solid E Place in Labeled 'Hazardous Liquid Waste' Container C->E Liquid F Securely Close Container D->F E->F G Affix Hazardous Waste Label F->G Seal H Store in Designated Satellite Accumulation Area (SAA) G->H Label I Maintain Waste Log H->I Store J Schedule Pickup with Licensed Waste Disposal Vendor I->J Document K Transfer Custody of Waste with Proper Manifest J->K Arrange

Caption: Decision workflow for the proper disposal of this compound.

3. Containerization and Labeling: Ensuring Clear Communication

Properly containerizing and labeling your waste is not just a regulatory requirement; it is a vital safety communication tool.

  • Select the Right Container : Use containers that are in good condition, compatible with the waste, and can be securely sealed to prevent leaks or spills[2][3].

  • Labeling : All hazardous waste containers must be clearly labeled with the words "Hazardous Waste"[4]. The label must also include:

    • The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.

    • A clear indication of the hazards (e.g., "Irritant").

    • The date the container was first used for waste accumulation.

4. Temporary Storage: The Satellite Accumulation Area (SAA)

Laboratories that generate hazardous waste must establish a Satellite Accumulation Area (SAA) for the temporary storage of waste containers[4].

  • The SAA must be at or near the point of generation and under the control of the laboratory personnel.

  • Keep waste containers in the SAA closed at all times, except when adding waste[2].

  • Store incompatible waste streams separately within the SAA to prevent accidental mixing.

  • Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely hazardous waste in an SAA.

5. Arranging for Final Disposal: Professional Hand-off

The final and most critical step is to ensure your waste is transported and disposed of by a licensed and reputable hazardous waste management company[5].

  • Your institution's Environmental Health and Safety (EHS) department will have established procedures and contracts with approved vendors.

  • Follow your institution's specific protocols for requesting a waste pickup.

  • Ensure that a hazardous waste manifest is completed. This document tracks the waste from your laboratory to its final disposal site, a key component of the EPA's "cradle to grave" mandate[6][7].

Decontamination: Leaving a Clean Workspace

After preparing your this compound waste for disposal, it is essential to decontaminate any surfaces or equipment that may have come into contact with the chemical.

  • Wipe down the work area, including benchtops and fume hood surfaces, with an appropriate cleaning agent.

  • Rinse any reusable glassware or equipment thoroughly.

  • Dispose of any contaminated cleaning materials, such as paper towels, as solid hazardous waste.

By adhering to these detailed procedures, you are not only ensuring the safety of yourself and your colleagues but also upholding the principles of responsible scientific practice. The proper management of chemical waste is a shared responsibility that protects our communities and the environment.

References

  • U.S. Environmental Protection Agency. Hazardous Waste.[Link]

  • U.S. Environmental Protection Agency. Proper Handling of Hazardous Waste Guide.[Link]

  • U.S. Environmental Protection Agency. Steps in Complying with Regulations for Hazardous Waste.[Link]

  • U.S. Occupational Safety and Health Administration. Laboratory Safety Guidance.[Link]

  • U.S. Occupational Safety and Health Administration. OSHA Factsheet: Laboratory Safety OSHA Lab Standard.[Link]

  • AEG Environmental. Best Practices for Hazardous Waste Disposal.[Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.[Link]

  • GAIACA. How to Dispose of Chemical Waste in a Lab Correctly.[Link]

  • Purdue University. Hazardous Waste Disposal Guidelines.[Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Formylcinnamic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your essential guide for the safe handling of 4-Formylcinnamic acid. As researchers, scientists, and drug development professionals, our work's integrity is intrinsically linked to the safety and precision of our lab practices. This document provides a comprehensive, in-depth operational and disposal plan, moving beyond a simple checklist to explain the causality behind each safety recommendation. Our goal is to empower you with the knowledge to work confidently and safely, making this your preferred resource for laboratory safety and chemical handling.

Understanding the Hazard: Why this compound Demands Respect

This compound is an aromatic compound containing both an aldehyde and a carboxylic acid functional group. While immensely useful in synthesis, these functional groups are also the source of its primary hazards. Safety Data Sheets (SDS) consistently classify this compound as a substance that causes skin irritation and serious eye irritation, with the potential for respiratory irritation.[1]

The irritant nature of this compound is not arbitrary. It stems from the reactivity of its functional groups with biological molecules:

  • The Aldehyde Group: Aromatic aldehydes can react with the amino groups of proteins in the skin to form Schiff bases (imines).[2][3][4] This modification of skin proteins can trigger an immune response, leading to allergic contact dermatitis.[2][3][4]

  • The Carboxylic Acid Group: Carboxylic acids can cause skin irritation, with the severity depending on the concentration.[5][6] In the case of eye contact, the acidic nature of the compound can lead to serious damage.

A thorough understanding of these mechanisms underscores the critical importance of a robust Personal Protective Equipment (PPE) plan.

Core Directive: Your Personal Protective Equipment (PPE) Protocol

The following is a step-by-step guide to the selection and use of appropriate PPE when handling this compound. This protocol is designed to be a self-validating system, ensuring your protection at every stage of your work.

Eye and Face Protection: Your First Line of Defense

Given that this compound can cause serious eye irritation, robust eye and face protection is non-negotiable.

  • Minimum Requirement: At a minimum, chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 must be worn whenever handling the solid compound or its solutions.

  • Enhanced Protection: When there is a significant risk of splashing, such as during transfers of solutions or heating, a face shield should be worn in conjunction with safety goggles. This provides an additional layer of protection for the entire face.

Skin and Body Protection: Preventing Direct Contact

Preventing skin contact is paramount to avoid irritation and potential sensitization. A multi-layered approach to skin and body protection is recommended.

  • Laboratory Coat: A clean, buttoned laboratory coat made of a suitable material should be worn at all times in the laboratory.

  • Gloves: A Critical Choice: The selection of appropriate chemical-resistant gloves is one of the most critical decisions you will make. Not all disposable gloves offer the same level of protection.

    • Recommended Material: Nitrile gloves are a suitable choice for handling this compound, particularly for incidental contact. They offer good resistance to a range of chemicals, including many acids.[7]

    • Thickness Matters: For tasks involving more than incidental contact, a thicker gauge nitrile glove (e.g., 5-mil or greater) is recommended to increase the breakthrough time.[8]

    • Double Gloving: For procedures with a higher risk of exposure, such as when working with larger quantities or for extended periods, double gloving provides an additional layer of safety.

    • Inspect and Replace: Always inspect gloves for any signs of degradation, such as swelling, cracking, or discoloration, before and during use.[7] If contact with the chemical occurs, remove the gloves immediately, wash your hands thoroughly, and don a new pair. Disposable gloves should be removed and replaced immediately after incidental splash exposure.[9]

  • Full Body Protection: For large-scale operations or situations with a high risk of significant exposure, consider the use of chemical-resistant coveralls.

Glove MaterialResistance to Aromatic Carboxylic Acids (General)Recommended Use for this compound
Nitrile Good for many weak acids[7]Recommended for splash protection and general handling.
Neoprene Moderate protection against some organic acidsA potential alternative to nitrile, especially for prolonged contact.
Butyl Rubber Excellent resistance to many strong acids and ketonesMay be considered for high-risk scenarios, though dexterity can be reduced.
Latex Can be degraded by some organic chemicalsNot generally recommended for handling this compound.
Respiratory Protection: When and Why

As a solid, this compound poses a respiratory hazard if dust is generated. Engineering controls, such as working in a fume hood, are the primary means of mitigating this risk. However, in certain situations, respiratory protection may be necessary.

  • When is a Respirator Needed? A NIOSH-approved respirator is required when engineering controls are not sufficient to keep airborne concentrations below exposure limits, or during activities with a high potential for dust generation, such as weighing large quantities or cleaning up spills.

  • Choosing the Right Respirator and Cartridge:

    • Respirator Type: A half-mask or full-facepiece air-purifying respirator is typically sufficient.

    • Cartridge Type: An organic vapor/acid gas (OV/AG) cartridge is the appropriate choice.[3][4][8] For situations where particulates are also a concern, a combination OV/AG/P100 cartridge is recommended.[2][4]

  • Respiratory Protection Program: The use of respirators must be in the context of a comprehensive respiratory protection program that complies with OSHA standard 29 CFR 1910.134 and includes medical evaluations, fit testing, and training.

Operational Plan: From Handling to Disposal

A comprehensive safety plan extends beyond PPE to include proper handling, spill response, and waste disposal procedures.

Experimental Workflow: PPE Selection

The following diagram illustrates a logical workflow for selecting the appropriate level of PPE when working with this compound.

PPE_Selection_Workflow cluster_ppe PPE Selection for this compound cluster_weighing Weighing cluster_solution Solution Preparation cluster_reaction Reaction cluster_spill Spill Cleanup start Start: Task Involving This compound weighing Weighing Solid Compound start->weighing solution_prep Preparing Solutions start->solution_prep reaction Running Reaction start->reaction spill Spill Cleanup start->spill weighing_ppe Required PPE: - Safety Goggles - Lab Coat - Nitrile Gloves weighing->weighing_ppe solution_ppe Required PPE: - Safety Goggles - Face Shield (if splashing risk) - Lab Coat - Nitrile Gloves (consider double gloving) solution_prep->solution_ppe reaction_ppe Required PPE: - Safety Goggles - Face Shield (if splashing risk) - Lab Coat - Nitrile Gloves reaction->reaction_ppe spill_ppe Required PPE: - Safety Goggles - Face Shield - Lab Coat - Chemical-Resistant Apron - Double Nitrile Gloves - Respirator (OV/AG/P100) spill->spill_ppe weighing_hood Perform in Fume Hood or Ventilated Enclosure weighing_ppe->weighing_hood weighing_resp Consider Respirator (OV/AG/P100) if dust is likely weighing_hood->weighing_resp reaction_hood Perform in Fume Hood reaction_ppe->reaction_hood

Caption: PPE Selection Workflow for this compound.

Spill Response Plan

Immediate and correct response to a spill is crucial to minimize exposure and contamination.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area of the spill.

  • Don Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in the "Spill Cleanup" section of the workflow diagram above.

  • Contain the Spill: For a solid spill, carefully cover the spill with a neutralizing agent such as sodium bicarbonate.

  • Neutralize and Absorb: Gently mix the sodium bicarbonate with the spilled solid. The neutralization reaction may cause some effervescence. Once the reaction has subsided, add an inert absorbent material like vermiculite or sand.

  • Collect the Waste: Carefully scoop the mixture into a designated hazardous waste container. Avoid creating dust.

  • Decontaminate the Area:

    • Wipe the spill area with a damp cloth or paper towels.

    • Clean the area with a laboratory detergent and water.

    • Perform a final rinse with water.

    • All cleaning materials (gloves, paper towels, etc.) must be placed in the hazardous waste container.

  • Label and Dispose: Seal and label the hazardous waste container with the contents and date. Arrange for disposal through your institution's environmental health and safety office.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to protect the environment and comply with regulations.

  • Waste Classification: Unused this compound and materials heavily contaminated with it should be treated as hazardous waste. While specific waste codes can vary by jurisdiction, it would likely be classified based on its characteristics of ignitability, corrosivity, reactivity, or toxicity. Given its irritant properties, it may fall under a general code for corrosive or toxic waste. Consult your institution's environmental health and safety office for specific guidance on EPA waste codes.

  • Containerization: All waste should be collected in clearly labeled, sealed, and compatible containers.

  • Segregation: Do not mix this compound waste with other incompatible waste streams.

Conclusion: A Culture of Safety

The safe handling of this compound, and indeed all laboratory chemicals, is not merely about following a set of rules. It is about fostering a deep understanding of the potential hazards and the scientific principles behind the safety protocols we employ. By integrating the knowledge and procedures outlined in this guide into your daily laboratory practices, you are not only protecting yourself and your colleagues but also upholding the highest standards of scientific integrity.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.